molecular formula C12H18N2O2S B1276857 3-(Azepane-1-sulfonyl)-phenylamine CAS No. 91619-39-5

3-(Azepane-1-sulfonyl)-phenylamine

Cat. No.: B1276857
CAS No.: 91619-39-5
M. Wt: 254.35 g/mol
InChI Key: OXDMSVNDLGEMFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Azepane-1-sulfonyl)-phenylamine is a useful research compound. Its molecular formula is C12H18N2O2S and its molecular weight is 254.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(azepan-1-ylsulfonyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2S/c13-11-6-5-7-12(10-11)17(15,16)14-8-3-1-2-4-9-14/h5-7,10H,1-4,8-9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXDMSVNDLGEMFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10407440
Record name 3-(Azepane-1-sulfonyl)-phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10407440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91619-39-5
Record name 3-(Azepane-1-sulfonyl)-phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10407440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-(Azepane-1-sulfonyl)-phenylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive and scientifically grounded protocol for the synthesis of 3-(Azepane-1-sulfonyl)-phenylamine, a molecule of significant interest in medicinal chemistry and drug discovery due to the prevalence of the sulfonamide and azepane motifs in pharmacologically active compounds.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering a detailed narrative that not only outlines the synthetic procedure but also elucidates the underlying chemical principles and experimental rationale. The protocol is designed to be self-validating, with in-text citations to authoritative sources supporting the key mechanistic claims and procedural standards.

Introduction: The Rationale for Azepane-Containing Sulfonamides

The azepane ring, a seven-membered saturated heterocycle, is a privileged scaffold in medicinal chemistry, imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability.[1][2] When incorporated into a sulfonamide structure, it can significantly influence the biological activity of the parent molecule. The target compound, this compound, combines the structural features of an arylsulfonamide with an azepane moiety, making it a valuable building block for the synthesis of novel therapeutic agents. This guide details a robust and reproducible three-step synthesis of this compound, commencing from readily available starting materials.

Overall Synthetic Strategy

The synthesis of this compound is most efficiently achieved through a three-step sequence, as illustrated below. This strategy was chosen for its logical progression, utilization of well-established chemical transformations, and the commercial availability of the initial starting material, nitrobenzene.

Synthesis_Overview Nitrobenzene Nitrobenzene Step1 Step 1: Electrophilic Sulfonylation Nitrobenzene->Step1 Intermediate1 3-Nitrobenzenesulfonyl chloride Step1->Intermediate1 Step2 Step 2: Nucleophilic Sulfonamidation Intermediate1->Step2 Intermediate2 1-((3-Nitrophenyl)sulfonyl)azepane Step2->Intermediate2 Step3 Step 3: Chemoselective Nitro Reduction Intermediate2->Step3 FinalProduct This compound Step3->FinalProduct Reduction_Workflow Start 1-((3-Nitrophenyl)sulfonyl)azepane in Ethanol AddCatalyst Add Pd/C Catalyst Start->AddCatalyst Hydrogenation Hydrogenate (H₂ balloon or Parr apparatus) AddCatalyst->Hydrogenation Filter Filter through Celite to remove catalyst Hydrogenation->Filter Concentrate Concentrate the filtrate Filter->Concentrate Purify Purify by column chromatography or recrystallization Concentrate->Purify FinalProduct This compound Purify->FinalProduct

Sources

Spectroscopic Profile of 3-(Azepane-1-sulfonyl)-phenylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. 3-(Azepane-1-sulfonyl)-phenylamine, a molecule featuring a flexible seven-membered azepane ring linked to a pharmacologically significant phenylsulfonamide core, presents a unique analytical challenge. This technical guide provides a comprehensive overview of the predicted and expected spectroscopic data for this compound, offering researchers, scientists, and drug development professionals a robust framework for its identification and characterization. By delving into the theoretical underpinnings of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, this document serves as both a predictive reference and a practical manual for the empirical analysis of this and structurally related molecules. Our approach is grounded in established spectroscopic principles and data from analogous structures, ensuring a scientifically rigorous and practically applicable resource.

Molecular Structure and Predicted Spectroscopic Features

The chemical structure of this compound forms the basis for all spectroscopic predictions. The molecule consists of a 3-aminophenyl group attached to a sulfonyl group, which is in turn bonded to the nitrogen atom of an azepane ring. This unique combination of an aromatic amine, a sulfonamide linkage, and a saturated heterocyclic ring gives rise to a distinct spectroscopic fingerprint.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below, with chemical shifts (δ) reported in parts per million (ppm). These predictions are based on the analysis of substituent effects and data from similar structural fragments.[1][2]

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons of the phenylamine ring and the aliphatic protons of the azepane ring.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Notes
Aromatic H (ortho to -NH₂)~ 6.7 - 6.9Doublet of doublets1H
Aromatic H (para to -NH₂)~ 7.1 - 7.3Triplet1H
Aromatic H (ortho to -SO₂NR₂)~ 7.0 - 7.2Doublet of doublets1H
Aromatic H (ipso to -NH₂)~ 6.6 - 6.8Triplet1H
Azepane CH₂ (adjacent to N)~ 3.1 - 3.3Triplet4HDeshielded by the adjacent nitrogen and sulfonyl group.
Azepane CH₂ (beta to N)~ 1.7 - 1.9Multiplet4H
Azepane CH₂ (gamma to N)~ 1.5 - 1.7Multiplet4H
Amine NH₂~ 3.5 - 4.5Broad singlet2HChemical shift can be variable and concentration-dependent; may exchange with D₂O.

Causality of Predictions: The chemical shifts of the aromatic protons are influenced by the electron-donating effect of the amino group and the electron-withdrawing effect of the sulfonamide group. The protons on the azepane ring adjacent to the nitrogen are expected to be the most downfield due to the inductive effect of the nitrogen and the sulfonyl group.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Notes
Aromatic C (ipso to -NH₂)~ 145 - 148
Aromatic C (ipso to -SO₂NR₂)~ 138 - 141
Aromatic C (ortho to -NH₂)~ 114 - 117
Aromatic C (para to -NH₂)~ 129 - 132
Aromatic C (ortho to -SO₂NR₂)~ 118 - 121
Aromatic C (meta to both)~ 120 - 123
Azepane C (adjacent to N)~ 48 - 52
Azepane C (beta to N)~ 27 - 30
Azepane C (gamma to N)~ 25 - 28

Trustworthiness of Predictions: These predicted chemical shifts are derived from established substituent effect rules and comparison with known spectra of similar compounds like azepane and 3-aminobenzenesulfonamide.[3][4] While experimental values may vary slightly depending on the solvent and other conditions, these predictions provide a reliable starting point for spectral assignment.

Experimental Protocol for NMR Data Acquisition

A self-validating system for acquiring high-quality NMR data is crucial.

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • To confirm the presence of the amine protons, perform a D₂O exchange experiment. Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signal corresponding to the NH₂ protons should disappear or significantly diminish.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon.

    • For enhanced structural assignment, perform a DEPT (Distortionless Enhancement by Polarization Transfer) experiment (DEPT-90 and DEPT-135) to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Spectroscopy:

    • To definitively assign proton and carbon signals, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.

Caption: Workflow for NMR data acquisition and analysis.

Part 2: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Predicted Mass Spectrum

For this compound (Molecular Formula: C₁₂H₁₈N₂O₂S), the expected mass spectral data is as follows:

Ion Predicted m/z Notes
[M+H]⁺271.1165Molecular ion peak (positive ion mode ESI).
[M]⁺˙270.1089Molecular ion peak (EI).
[M - SO₂]⁺˙206.1368Loss of sulfur dioxide, a common fragmentation for aromatic sulfonamides.[5][6]
[C₆H₇N]⁺˙93.0578Fragment corresponding to the aminophenyl moiety.
[C₆H₁₂N]⁺98.0969Fragment corresponding to the azepane ring.

Causality of Fragmentation: The fragmentation of aromatic sulfonamides upon ionization often involves the cleavage of the C-S and S-N bonds. A characteristic fragmentation pathway is the loss of SO₂.[5][6] The stability of the resulting fragments, such as the aminophenyl cation and the azepanyl cation, makes them likely to be observed.

G M [M+H]⁺ (m/z 271) frag1 [M - SO₂ + H]⁺ (m/z 207) M->frag1 - SO₂ frag2 Aminophenyl cation (m/z 93) M->frag2 S-N cleavage frag3 Azepanyl moiety M->frag3 C-S cleavage

Caption: Predicted MS fragmentation of this compound.

Experimental Protocol for Mass Spectrometry
  • Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique for obtaining the molecular ion peak with minimal fragmentation. For detailed fragmentation analysis, electron ionization (EI) can be employed.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended to obtain accurate mass measurements, which can be used to confirm the elemental composition of the parent ion and its fragments.

  • Tandem MS (MS/MS): To establish fragmentation pathways, perform tandem mass spectrometry. Isolate the molecular ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) to generate and analyze its fragment ions.

Part 3: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, S=O, and C-N bonds.

Functional Group Predicted Absorption Range (cm⁻¹) Intensity Notes
N-H stretch (amine)3300 - 3500MediumTwo bands are expected for a primary amine.[7]
C-H stretch (aromatic)3000 - 3100Medium to WeakCharacteristic of C-H bonds on a benzene ring.[8][9]
C-H stretch (aliphatic)2850 - 2960StrongFrom the CH₂ groups of the azepane ring.[7]
S=O stretch (sulfonamide)1320 - 1360 and 1140 - 1180StrongTwo distinct bands for the asymmetric and symmetric stretching of the sulfonyl group.
C=C stretch (aromatic)1450 - 1600Medium to WeakA series of bands indicating the presence of the aromatic ring.[9]
S-N stretch900 - 950Medium
C-N stretch1250 - 1350Medium

Authoritative Grounding: The predicted absorption ranges are based on well-established correlation tables for IR spectroscopy.[7][8][9] The presence of both aromatic and aliphatic C-H stretches, along with the characteristic bands for the amine and sulfonamide groups, would provide strong evidence for the proposed structure.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is a liquid or oil. If it is a solid, it can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is the standard instrument for acquiring IR spectra.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000 - 400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands and compare them to the predicted values and correlation tables to confirm the presence of the expected functional groups.

Conclusion

This technical guide provides a detailed, predictive spectroscopic profile of this compound. By synthesizing theoretical principles with data from analogous structures, we have constructed a reliable framework for the identification and characterization of this molecule. The predicted ¹H and ¹³C NMR, MS, and IR data, along with the outlined experimental protocols, offer a comprehensive resource for researchers in the pharmaceutical and chemical sciences. The self-validating nature of the proposed experimental workflows ensures the generation of high-quality, trustworthy data, which is paramount for advancing drug discovery and development programs.

References

  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry. [Link]

  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. ResearchGate. [Link]

    • Azepines. Comprehensive Organic Chemistry. [Link]

  • 1H-Azepine - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

  • 3-Aminobenzenesulfonamide 98-18-0 wiki. Molecule-on-line. [Link]

  • Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]

  • Characteristic IR Absorptions. OpenOChem Learn. [Link]

  • Spectroscopy of Aromatic Compounds. OpenStax. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Mass Spectrometry: Fragmentation Patterns. Scribd. [Link]

  • Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. RSC Publishing. [Link]

  • Azepane | C6H13N | MD Topology | NMR | X-Ray. The Automated Topology Builder (ATB) and Repository. [Link]

  • mass spectra - fragmentation patterns. Chemguide. [Link]

  • 10 Typical IR Absorptions of Aromatic Compounds. Thieme. [Link]

  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. MDPI. [Link]

  • Benzenesulfonamide, 3-amino-. PubChem. [Link]

  • Predict 13C carbon NMR spectra. NMRDB.org. [Link]

  • Mnova Predict. Bruker. [Link]

  • Real-time Prediction of 1H and 13C Chemical Shifts with DFT accuracy using a 3D Graph Neural Network. ChemRxiv. [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. MDPI. [Link]

Sources

3-(Azepane-1-sulfonyl)-phenylamine chemical structure and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-(Azepane-1-sulfonyl)-phenylamine: A Privileged Scaffold in Medicinal Chemistry

Executive Summary

This compound is a distinct chemical entity featuring three key functional groups: a primary aromatic amine (phenylamine), a sulfonamide linker, and a saturated seven-membered heterocycle (azepane). While not a therapeutic agent in itself, its structure represents a confluence of privileged fragments widely utilized in modern drug discovery. The azepane ring, present in over 20 FDA-approved drugs, offers a flexible, three-dimensional scaffold that can improve pharmacokinetic properties.[1][2] The sulfonamide group is a versatile pharmacophore known for its ability to form key hydrogen bonds with biological targets, and the phenylamine moiety serves as a critical synthetic handle for further molecular elaboration.

This guide provides a comprehensive technical overview of this compound for researchers and drug development professionals. It covers the molecule's core chemical profile, outlines a robust synthetic strategy with detailed protocols, discusses its anticipated analytical characterization, and explores its potential as a foundational building block for creating diverse libraries of bioactive compounds. The insights herein are grounded in established chemical principles and contextualized by the broader significance of its constituent motifs in medicinal chemistry.

The Azepane Scaffold: A Foundation for Drug Design

The azepane ring is a seven-membered, saturated N-heterocycle that has garnered significant interest in medicinal chemistry.[2] Unlike flat, aromatic systems, the non-planar, flexible conformation of the azepane ring provides a greater degree of three-dimensionality. This structural feature is increasingly sought after in drug design as it can lead to enhanced target specificity and improved physicochemical properties, such as solubility and metabolic stability.

The utility of this scaffold is evidenced by its incorporation into a variety of approved pharmaceutical agents, including the osteoporosis drug bazedoxifene and the antibiotic mecillinam.[3] The prevalence of the azepane motif underscores its status as a "privileged scaffold"—a molecular framework that is capable of binding to multiple, distinct biological targets.[1][4] When combined with the electronically versatile sulfonamide linker, the resulting azepane-sulfonyl moiety becomes a powerful tool for probing target interactions and developing novel therapeutic candidates.

Core Molecular Profile

Chemical Structure and Identifiers

The structure of this compound is defined by a central phenyl ring substituted with an amino group at position 1 and an azepane-1-sulfonyl group at position 3.

Caption: Chemical Structure of this compound.

IdentifierValueSource
CAS Number 91619-39-5[5]
Molecular Formula C₁₂H₁₈N₂O₂S[5][6]
Molecular Weight 254.35 g/mol [5][6]
IUPAC Name 3-(azepan-1-ylsulfonyl)anilineN/A
Physicochemical Properties

Experimental data for the physicochemical properties of this specific compound are not widely published. The values below are based on computational predictions and data from analogous structures. Researchers should determine these properties experimentally for any synthesized batch.

PropertyPredicted/Estimated ValueNotes
Melting Point Not availableExpected to be a solid at room temperature.
Boiling Point > 300 °C (decomposes)High boiling point expected due to polarity and molecular weight.
Solubility Soluble in DMSO, DMF, MeOH. Limited solubility in water.Typical for moderately polar organic compounds.
pKa (amine) ~3.5 - 4.5The electron-withdrawing sulfonyl group reduces the basicity of the aniline amine.

Synthesis and Characterization

Retrosynthetic Analysis and Synthetic Strategy

The most direct and logical approach to synthesizing this compound involves forming the sulfonamide bond. A retrosynthetic analysis disconnects this bond, leading to two key precursors: azepane and a substituted benzenesulfonyl chloride. The phenylamine can either be present from the start or be revealed by the reduction of a nitro group, a common and reliable strategy in aromatic chemistry to avoid side reactions during the sulfonyl chloride formation or sulfonylation step.

retrosynthesis cluster_disconnect Key Disconnection (C-N Bond) cluster_nitro_reduction Functional Group Interconversion target This compound disconnect_point Sulfonamide Bond Formation target->disconnect_point Retrosynthesis precursor1 Azepane disconnect_point->precursor1 precursor2 3-Amino-benzenesulfonyl chloride disconnect_point->precursor2 reduction_step Nitro Group Reduction precursor2->reduction_step nitro_precursor 3-Nitro-benzenesulfonyl chloride reduction_step->nitro_precursor

Caption: Retrosynthetic analysis of this compound.

Exemplary Synthetic Protocol

This protocol follows the nitro-reduction strategy, which is often preferred for its high yields and clean reaction profiles. The synthesis begins with the commercially available 3-nitrobenzenesulfonyl chloride.

synthesis_workflow start 3-Nitrobenzenesulfonyl chloride step1_reagents Azepane Base (e.g., TEA, Pyridine) DCM, 0°C to RT intermediate 1-((3-Nitrophenyl)sulfonyl)azepane step1_reagents->intermediate Step 1: Sulfonamide Formation step2_reagents Reduction (e.g., Fe/NH₄Cl or H₂/Pd-C) Solvent (e.g., EtOH/H₂O) product This compound step2_reagents->product Step 2: Nitro Reduction

Caption: Forward synthesis workflow for the target compound.

Step 1: Synthesis of 1-((3-Nitrophenyl)sulfonyl)azepane

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-nitrobenzenesulfonyl chloride (1.0 eq) and anhydrous dichloromethane (DCM, ~0.2 M).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition: Slowly add a solution of azepane (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA, 1.5 eq) in DCM dropwise over 30 minutes.

    • Causality: The base is crucial to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product. Slow addition at 0 °C controls the exothermicity of the reaction.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

  • Workup: Quench the reaction with water. Separate the organic layer, and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Self-Validation: The acidic and basic washes remove unreacted amine and base, respectively, providing a preliminary purification.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the pure nitro-intermediate.

Step 2: Synthesis of this compound

  • Setup: In a round-bottom flask, dissolve the 1-((3-nitrophenyl)sulfonyl)azepane intermediate (1.0 eq) in a mixture of ethanol and water.

  • Reagents: Add ammonium chloride (NH₄Cl, 5.0 eq) followed by iron powder (Fe, 5.0 eq).

    • Causality: Iron in the presence of a mild acid source like NH₄Cl is a classic, cost-effective, and highly efficient method for the chemoselective reduction of aromatic nitro groups without affecting the sulfonamide bond.

  • Reaction: Heat the mixture to reflux (approx. 80-90 °C) and stir vigorously for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup: After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the iron salts, washing the pad with ethanol.

  • Purification: Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent. The resulting crude product can be further purified by recrystallization or flash chromatography to yield the final compound.

Anticipated Spectroscopic Characterization

Structural confirmation is achieved through a combination of standard spectroscopic techniques.

  • ¹H NMR (in CDCl₃ or DMSO-d₆):

    • Aromatic Region (δ 6.5-7.5 ppm): Expect four protons exhibiting complex splitting patterns (multiplets) characteristic of a 1,3-disubstituted benzene ring.

    • Amine Protons (δ 4.0-5.5 ppm): A broad singlet corresponding to the two -NH₂ protons. This peak is exchangeable with D₂O.

    • Azepane α-Protons (δ ~3.2 ppm): A triplet corresponding to the four protons on the carbons adjacent to the nitrogen atom (-N-CH₂-).

    • Azepane β,γ-Protons (δ ~1.5-1.8 ppm): A complex multiplet corresponding to the remaining eight protons of the azepane ring.

  • ¹³C NMR:

    • Expect 6 distinct signals in the aromatic region (δ 110-150 ppm) and 3 distinct signals in the aliphatic region (δ 25-50 ppm) for the azepane carbons.

  • Mass Spectrometry (ESI+):

    • The primary ion observed would be the molecular ion peak [M+H]⁺ at m/z = 255.35.

  • Infrared (IR) Spectroscopy:

    • N-H Stretch: Two characteristic sharp peaks around 3350-3450 cm⁻¹ for the primary amine.

    • S=O Stretch: Two strong absorption bands around 1330 cm⁻¹ (asymmetric) and 1150 cm⁻¹ (symmetric) for the sulfonamide group.

Reactivity and Application in Drug Development

Role as a Synthetic Building Block

The true value of this compound lies in its utility as a versatile synthetic intermediate. The primary amine on the phenyl ring is a nucleophilic handle that can be readily functionalized through a wide range of well-established chemical transformations, allowing for the rapid generation of a library of diverse analogs for structure-activity relationship (SAR) studies.

Caption: Functionalization pathways for library synthesis.

Potential Therapeutic Targets

While the biological activity of this specific molecule is not documented, its structural motifs are associated with several classes of therapeutic targets.

  • G-Protein Coupled Receptors (GPCRs): Aryl sulfonamides are known to act as antagonists for various GPCRs. For example, related structures have been investigated as potent 5-HT₆ receptor antagonists for the treatment of cognitive disorders.[7]

  • Enzyme Inhibition: The sulfonamide moiety is a classic zinc-binding group found in many enzyme inhibitors, such as carbonic anhydrase inhibitors. The azepane portion can be tailored to occupy hydrophobic pockets within an enzyme's active site.

  • Anticancer Agents: The diaryl[d,f][8][9]diazepine scaffold, which can be conceptually derived from structures like this, has shown potential as anti-cancer agents that arrest the cell cycle.[10]

Safety and Handling

No specific Material Safety Data Sheet (MSDS) is available for this compound. Therefore, it must be handled with the precautions appropriate for a novel research chemical with potential hazards.

  • General Precautions: Assume the compound is toxic and handle it accordingly.

  • Engineering Controls: All manipulations should be performed inside a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.

  • Inhalation/Contact: Avoid inhalation of dust or contact with skin and eyes. The parent compound, azepane, is toxic if inhaled and causes severe skin burns.[11] Aromatic amines can be skin sensitizers and are often toxic.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound stands as a molecule of significant potential for the medicinal chemist. It elegantly combines the favorable three-dimensional geometry of the azepane ring with the proven utility of the sulfonamide and phenylamine functionalities. Its straightforward and logical synthesis allows for its production as a key building block, providing a reliable starting point for the exploration of new chemical space. By leveraging the reactive amine handle, researchers can rapidly develop libraries of novel compounds to probe a wide range of biological targets, accelerating the journey of drug discovery and development.

References

  • Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT 6 Antagonists in Cognitive Disorders . Bentham Science. [Link]

  • N-(3-Acetylphenyl)-4-(azepane-1-carbonyl)-1,2,5-trimethyl-1H-pyrrole-3-sulfonamide . PubChem, National Center for Biotechnology Information. [Link]

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review . PubMed, National Center for Biotechnology Information. [Link]

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review . ScienceDirect. [Link]

  • 1H NMR Spectrum (1D, D2O, experimental) (HMDB0012275) - Human Metabolome Database . Human Metabolome Database. [Link]

  • N-[3-(2-aminoethoxy)phenyl]azepane-1-sulfonamide | C14H23N3O3S | CID - PubChem . PubChem, National Center for Biotechnology Information. [Link]

  • (s)-Azepane-1-carboxylic acid {1-[4-(4-benzyloxy-phenylamino)-piperidine-1-carbonyl]-3-methyl-butyl}-amide - PubChem . PubChem, National Center for Biotechnology Information. [Link]

  • Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone . ResearchGate. [Link]

  • Azepane - Wikipedia . Wikipedia. [Link]

  • Azepane | C6H13N | CID 8119 - PubChem . PubChem, National Center for Biotechnology Information. [Link]

  • 3H-Azepine | C6H7N | CID 21672373 - PubChem . PubChem, National Center for Biotechnology Information. [Link]

  • Synthesis of N-sulfonated N-azepines | Request PDF . ResearchGate. [Link]

  • Azepane | C6H13N | MD Topology | NMR | X-Ray . The Drug Design Data Resource (D3R). [Link]

  • 3H-Azepine - Optional[13C NMR] - Chemical Shifts - SpectraBase . SpectraBase. [Link]

  • Synthesis and structure-activity relationship study of diaryl[d,f][8][9]diazepines as potential anti-cancer agents - PubMed . PubMed, National Center for Biotechnology Information. [Link]

  • Synthesis of 1,3,5-Triazepines and Benzo[f][6][8][9]triazepines and Their Biological Activity: Recent Advances and New Approaches - PMC - PubMed Central . PubMed Central, National Center for Biotechnology Information. [Link]

  • Strategies in the synthesis of dibenzo[b,f]heteropines - PMC - NIH . PubMed Central, National Center for Biotechnology Information. [Link]

Sources

Synthesis and Characterization of Novel Azepane Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry due to its unique conformational flexibility, which allows for precise three-dimensional arrangements of substituents.[1][2] This property enables tailored interactions with a wide variety of biological targets, leading to the inclusion of the azepane motif in numerous therapeutic candidates and FDA-approved drugs.[1][3] This guide provides an in-depth technical overview of modern synthetic strategies for accessing novel azepane derivatives and the comprehensive characterization required to validate their structure, purity, and potential for drug development.

Introduction: The Significance of Azepanes in Medicinal Chemistry

The seven-membered azepane ring system has garnered significant interest from medicinal chemists.[2] Unlike the more common five- and six-membered piperidine and pyrrolidine rings, the larger, more flexible azepane ring offers access to a broader region of three-dimensional chemical space.[4][5] This structural feature is often key to achieving high affinity and selectivity for biological targets. Consequently, azepane derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-cancer, antimicrobial, and anti-Alzheimer's properties.[3][6] The continued development of novel synthetic routes to functionally diverse azepanes is therefore a critical endeavor in the pursuit of new therapeutic agents.[6][7]

Strategic Approaches to Azepane Synthesis

The construction of the azepane ring can be achieved through various synthetic approaches, primarily categorized as ring-expansion and ring-closing reactions.[6] The choice of strategy is often dictated by the availability of starting materials, desired substitution patterns, and tolerance of functional groups.

Ring Expansion: The Beckmann Rearrangement

A classic and reliable method for synthesizing seven-membered lactams (cyclic amides), which are direct precursors to azepanes, is the Beckmann rearrangement.[8][9] This reaction transforms a cyclohexanone-derived oxime into an ε-caprolactam.[8]

Causality: The reaction is typically catalyzed by a strong acid (e.g., sulfuric acid, polyphosphoric acid) or other reagents like tosyl chloride, which activate the oxime's hydroxyl group, turning it into a good leaving group.[8] The key step involves a stereospecific migration of the carbon group that is anti-periplanar to the leaving group on the nitrogen atom.[8][9] This predictable stereochemistry is a cornerstone of the reaction's utility. For example, the industrial production of Nylon-6 relies on the synthesis of ε-caprolactam from cyclohexanone oxime via this rearrangement.[9]

A modern, catalytic variant employs cyanuric chloride with a zinc chloride co-catalyst, offering a milder and more efficient protocol suitable for laboratory scale.[10]

Ring-Closing Metathesis (RCM)

Ring-closing metathesis has emerged as a powerful and versatile tool for the synthesis of unsaturated nitrogen heterocycles, including seven-membered rings.[11][12][13] This method utilizes ruthenium-based catalysts (e.g., Grubbs' catalysts) to form a new double bond between two terminal olefin moieties within a single molecule, thereby closing the ring.[11][14][15]

Causality: The success of RCM is driven by the high functional group tolerance and catalytic efficiency of modern ruthenium catalysts.[11][15] For the synthesis of azepanes, a diallylamine precursor, often with a protecting group on the nitrogen, is subjected to the catalyst. The reaction is entropically favored by the release of a small, volatile alkene (typically ethylene). To favor the intramolecular ring-closing reaction over intermolecular polymerization, RCM reactions for seven-membered rings are often run at lower concentrations (e.g., 0.05 M to 0.2 M).[14][15] The resulting unsaturated azepine can then be readily hydrogenated to the saturated azepane scaffold.

// Nodes for reactants and products start [label="N-Protected Diallylamine"]; intermediate [label="Unsaturated Azepine\n(+ Ethylene)"]; product [label="Saturated Azepane"];

// Invisible nodes for layout inv1 [shape=point, width=0]; inv2 [shape=point, width=0];

// Edges with labels start -> inv1 [arrowhead=none]; inv1 -> intermediate [label="[Ru] Catalyst\nRCM", labelfontcolor="#34A853"]; intermediate -> inv2 [arrowhead=none]; inv2 -> product [label="H₂, Pd/C", labelfontcolor="#4285F4"]; } figcaption { caption-text: "General workflow for Azepane synthesis via RCM."; font-size: 10px; text-align: center; } enddot

General workflow for Azepane synthesis via RCM.
Emerging Photochemical Methods

Recent innovations have introduced novel strategies for azepane synthesis. One such method involves the photochemical dearomative ring expansion of simple nitroarenes.[4][5][16] This process, mediated by blue light, converts the six-membered benzene ring into a seven-membered azepine system in a single step, which can then be hydrogenated to the azepane.[4][16]

Causality: This strategy is centered on the light-mediated conversion of a nitro group into a highly reactive singlet nitrene intermediate.[16] This species triggers a skeletal rearrangement, expanding the aromatic ring. This approach is powerful because it allows the substitution pattern of the starting nitroarene to be directly translated to the final azepane product, streamlining access to complex, poly-functionalized derivatives that are difficult to prepare using traditional methods.[16]

Experimental Protocol: A Case Study via Beckmann Rearrangement

This section provides a trusted, self-validating protocol for the synthesis of ε-caprolactam, a foundational azepane precursor.

Objective: To synthesize ε-caprolactam from cyclohexanone oxime using a cyanuric chloride/zinc chloride catalytic system.[10]

Materials:

  • Cyclohexanone oxime (1.0 eq)

  • Cyanuric chloride (0.005 eq)

  • Anhydrous Zinc Chloride (ZnCl₂) (0.01 eq)

  • Toluene (solvent)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Dichloromethane (DCM)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add cyclohexanone oxime (e.g., 10.0 g, 88.4 mmol), anhydrous ZnCl₂ (0.12 g, 0.88 mmol), and toluene (100 mL).

  • Catalyst Addition: Add cyanuric chloride (0.08 g, 0.44 mmol) to the stirred suspension.

  • Heating: Heat the reaction mixture to 80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-2 hours.

  • Quenching: Upon completion, cool the reaction to room temperature and quench by slowly adding saturated NaHCO₃ solution (50 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product is typically a white solid. Recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) yields pure ε-caprolactam.

  • Validation: The identity and purity of the product must be confirmed by characterization (See Section 4.0). Expected yield: >90%.[10] Melting point: 69-71 °C.

Comprehensive Characterization of Novel Derivatives

The synthesis of a novel compound is incomplete without rigorous characterization to confirm its identity, structure, and purity. This process is a cornerstone of drug discovery and is required by regulatory bodies.[17] A combination of spectroscopic and chromatographic techniques is essential.[18][19]

Structural Elucidation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for the structural elucidation of organic molecules.[20] For a novel azepane derivative, both ¹H and ¹³C NMR are required.[21]

    • ¹H NMR: Provides information on the number of different types of protons, their connectivity (via spin-spin coupling), and their chemical environment. The complex multiplets of the methylene (-CH₂-) protons in the flexible azepane ring often appear in the 1.5-3.5 ppm region.

    • ¹³C NMR: Shows the number of unique carbon atoms. Azepane carbons typically resonate in the 25-60 ppm range.

    • 2D NMR (COSY, HSQC): These advanced techniques are used to definitively assign proton and carbon signals and establish the full connectivity of the molecule.[21]

  • Mass Spectrometry (MS): MS provides the precise molecular weight of the compound.[22][23] High-resolution mass spectrometry (HRMS) can determine the molecular formula by measuring the mass-to-charge ratio (m/z) to several decimal places.[24] The fragmentation pattern observed in the mass spectrum can also offer valuable structural clues, serving as a "molecular fingerprint".[22][24]

Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of a pharmaceutical compound.[25][26][27] By separating the sample into its individual components, HPLC can detect and quantify impurities.[26][28] A typical purity analysis for a drug candidate aims for >95% purity, with the result expressed as a percentage of the area of the main peak in the chromatogram.[27]

  • Elemental Analysis: This technique determines the percentage composition of elements (C, H, N) in the compound. The experimental values should agree with the calculated values for the proposed molecular formula to within ±0.4%.

Data Integration and Validation Workflow

No single technique is sufficient for full characterization. The power of this process lies in integrating data from multiple orthogonal methods to build an undeniable case for the structure and purity of the novel azepane derivative.

// Nodes A [label="Synthesized Crude Product"]; B [label="Purification\n(e.g., Column Chromatography,\nRecrystallization)"]; C [label="Purity Assessment\n(HPLC > 95%)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Structural Elucidation"]; E [label="¹H & ¹³C NMR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="Mass Spectrometry (HRMS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="FTIR Spectroscopy", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H [label="Final Validated Compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; I [label="Repurify or Resynthesize", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges A -> B; B -> C; C -> D [label="Purity OK"]; C -> I [label="Purity < 95%"]; D -> E; D -> F; D -> G; {E, F, G} -> H [style=dashed]; } figcaption { caption-text: "Integrated workflow for compound validation."; font-size: 10px; text-align: center; } enddot

Integrated workflow for compound validation.

Data Summary Table (Hypothetical Azepane Derivative: N-benzyl-azepane-4-one)

Analysis TechniqueParameterResultInterpretation
HRMS (ESI+) [M+H]⁺ calculated for C₁₃H₁₈NO204.1383Consistent with proposed formula
[M+H]⁺ found204.1388
¹H NMR (400 MHz, CDCl₃) δ (ppm)7.25-7.40 (m, 5H), 3.65 (s, 2H), 2.70 (t, 2H), 2.55 (t, 2H), 1.80-1.95 (m, 4H)Aromatic, benzylic, and azepane ring protons observed
¹³C NMR (100 MHz, CDCl₃) δ (ppm)210.1, 138.5, 129.0, 128.5, 127.3, 63.2, 58.1, 42.5, 41.8, 24.0Carbonyl, aromatic, and aliphatic carbons confirmed
HPLC Purity (254 nm)98.7%High purity suitable for further studies

Conclusion and Future Outlook

The azepane scaffold remains a fertile ground for the discovery of novel therapeutics. Advances in synthetic chemistry, particularly in catalytic and photochemical methods, are continuously expanding the accessible chemical space of azepane derivatives.[4][5] The robust and multi-faceted characterization of these novel molecules is a non-negotiable step in the drug discovery pipeline. By integrating sophisticated synthetic strategies with comprehensive analytical validation, researchers can confidently advance new azepane derivatives toward preclinical and clinical development, ultimately contributing to the next generation of medicines.

References

  • Kuhn, K. M., Champagne, T. M., Hong, S. H., Wei, W.-H., Nickel, A., Lee, C. W., Virgil, S. C., Grubbs, R. H., & Pederson, R. L. (n.d.). Low Catalyst Loadings in Olefin Metathesis: Synthesis of Nitrogen Heterocycles by Ring-Closing Metathesis. Organic Letters - ACS Publications. Available at: [Link]

  • Sherwood, T. C., & Montgomery, J. (2019). Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. Synthesis (Stuttgart), 51(5), 1100–1114. Available at: [Link]

  • Kaur, M., Garg, S., Malhi, D. S., & Sohal, H. S. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry, 25(4), 449–506. Available at: [Link]

  • (n.d.). Applications of High Performance Liquid Chromatography (HPLC) in Drug Quality Control.
  • Sherwood, T. C., & Montgomery, J. (2019). Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. PubMed. Available at: [Link]

  • (2025). HPLC Applications in Pharmaceuticals: Quality Control and Drug Development. Mastelf. Available at: [Link]

  • (n.d.). Mass spectrometry (MS) | Organic Chemistry II Class Notes. Fiveable. Available at: [Link]

  • (n.d.). Beckmann rearrangement. Wikipedia. Available at: [Link]

  • Reddy, D., & Kaliappan, K. (2013). Synthesis of a tricyclic lactam via Beckmann rearrangement and ring-rearrangement metathesis as key steps. Beilstein Journal of Organic Chemistry, 9, 2408–2413. Available at: [Link]

  • Reddy, D., & Kaliappan, K. (2013). Synthesis of a tricyclic lactam via Beckmann rearrangement and ring-rearrangement metathesis as key steps. Beilstein Journals. Available at: [Link]

  • Barbero, N., & Dughera, S. (2020). Recent Advances on the Synthesis of Azepane-Based Compounds. ResearchGate. Available at: [Link]

  • (n.d.). Why Is HPLC Ideal for Chemical Purity Testing?. Moravek. Available at: [Link]

  • Kaur, M., Garg, S., Malhi, D. S., & Sohal, H. S. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. Bentham Science Publishers. Available at: [Link]

  • (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. alwsci. Available at: [Link]

  • (n.d.). Survey of Material Science and Characterization Techniques for Small Molecules – Part I. Available at: [Link]

  • (2021). Nuclear Magnetic Resonance Spectroscopy Application in charterization of Heterocyclic Compounds. IEEE Xplore. Available at: [Link]

  • Kim, H., & Lee, C. (2019). γ-Lactam synthesis from cyclobutanone via transoximation and the Beckmann rearrangement. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Kaur, M., Garg, S., Malhi, D. S., & Sohal, H. S. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. Semantic Scholar. Available at: [Link]

  • (n.d.). Characterisation of Organic Compounds. ORGANIC SPECTROSCOPY INTERNATIONAL. Available at: [Link]

  • (n.d.). HPLC in Pharmaceutical Applications and Pharmaceutical Industry. Lab Manager. Available at: [Link]

  • Le, P. N., & Padias, A. B. (2011). The Synthesis of Laurolactam from Cyclododecanone via a Beckmann Rearrangement. Journal of Chemical Education - ACS Publications. Available at: [Link]

  • Kuhn, K. M., Champagne, T. M., Hong, S. H., Wei, W.-H., Nickel, A., Lee, C. W., Virgil, S. C., Grubbs, R. H., & Pederson, R. L. (2010). Low Catalyst Loadings in Olefin Metathesis: Synthesis of Nitrogen Heterocycles by Ring Closing Metathesis. PMC - NIH. Available at: [Link]

  • Zha, G.-F., Yang, C., Qin, H.-L., & Rakesh, K. P. (2024). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 265, 116086. Available at: [Link]

  • Pinto, D. C. G. A., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

  • Kaur, M., Garg, S., Malhi, D. S., & Sohal, H. S. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. Available at: [Link]

  • Deiters, A., & Martin, S. F. (2004). Synthesis of Oxygen- and Nitrogen-Containing Heterocycles by Ring-Closing Metathesis. Chemical Reviews - ACS Publications. Available at: [Link]

  • Zha, G.-F., Yang, C., Qin, H.-L., & Rakesh, K. P. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed. Available at: [Link]

  • (n.d.). 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Available at: [Link]

  • Procopiou, A., & Procter, D. J. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature, 625(7996), 710–715. Available at: [Link]

  • Nortcliffe, A., & Moody, C. J. (2015). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. PubMed. Available at: [Link]

  • Doneanu, A., & Chen, W. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World (DDW). Available at: [Link]

  • (2023). 12.2 Interpreting Mass Spectra - Organic Chemistry. OpenStax. Available at: [Link]

  • (2023). Preparation of Optically Active Azepane Scaffolds. ChemistryViews. Available at: [Link]

  • (2015). Mass spectrometry and a guide to interpreting mass spectra. Compound Interest. Available at: [Link]

  • Ali, A. H., & Hassan, A. A. (2021). H.NMR-Spectrum of Heterocyclic Compound {2}. ResearchGate. Available at: [Link]

  • (n.d.). Small Molecule Drug Characterization and Purity Analysis. Agilent. Available at: [Link]

  • Li, H., Ruan, Y., & Anslyn, E. V. (2021). Chirality Sensing of N-Heterocycles via 19F NMR. Journal of the American Chemical Society, 143(35), 14285–14291. Available at: [Link]

  • Procopiou, A., & Procter, D. J. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester. Available at: [Link]

  • Isert, L., Fuchser, J., & Reymond, J.-L. (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Procopiou, A., & Procter, D. J. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Research Explorer - The University of Manchester. Available at: [Link]

  • Bottino, F. A., Longo, M. L., Sciotto, D., & Torre, M. (1981). A simple 1H nmr conformational study of some heterocyclic azomethines. Canadian Journal of Chemistry, 59(8), 1205–1208. Available at: [Link]

  • Dong, M. W. (2022). Small-Molecule Drug Discovery: Processes, Perspectives, Candidate Selection, and Career Opportunities for Analytical Chemists. LCGC International. Available at: [Link]

  • Liu, D. Q., & Sun, M. (2015). Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Computational Prediction of Pharmacokinetic Properties of Phenylsulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The phenylsulfonamide moiety is a cornerstone in medicinal chemistry, yet its pharmacokinetic (PK) behavior often presents significant challenges in drug development, including variable metabolic stability and high plasma protein binding. This guide provides a comprehensive, in-depth technical framework for researchers and drug development professionals on the application of computational, or in silico, models to predict the pharmacokinetic properties of phenylsulfonamide derivatives. We will delve into the core principles of Quantitative Structure-Property Relationship (QSPR) modeling, from foundational data curation to the application of advanced machine learning algorithms. This document is structured to provide not only step-by-step protocols but also the causal reasoning behind methodological choices, ensuring a robust and validated predictive workflow. By integrating these computational strategies early in the discovery pipeline, development teams can de-risk candidates, optimize molecular designs, and accelerate the progression of novel therapeutics.

Introduction: The Phenylsulfonamide Scaffold and the Pharmacokinetic Challenge

The phenylsulfonamide group is a privileged scaffold in drug design, integral to a wide array of therapeutics from anticancer agents to diuretics.[1] However, the very physicochemical properties that make this group effective—such as its hydrogen bonding capacity and ionizable nature—also contribute to a complex pharmacokinetic profile. Key challenges often include:

  • High Plasma Protein Binding (PPB): The acidic nature of the sulfonamide proton and the lipophilic character of the phenyl ring can lead to extensive binding to plasma proteins like albumin, reducing the free fraction of the drug available to exert its therapeutic effect.

  • Variable Metabolism: The phenyl ring is susceptible to oxidation by cytochrome P450 enzymes, and the sulfonamide group itself can undergo various metabolic transformations, leading to inter-patient variability and potential drug-drug interactions.

  • Solubility and Permeability Issues: Depending on the substitution patterns, phenylsulfonamides can exhibit a wide range of solubilities and permeabilities, directly impacting their absorption.

Addressing these pharmacokinetic liabilities early is paramount. High-throughput screening of drug candidates is an expensive and time-consuming process with a high failure rate.[2] Computational, or in silico, modeling offers a powerful, cost-effective alternative to predict these properties before a compound is even synthesized, allowing for a "fail fast, fail cheap" approach that prioritizes resources on candidates with the highest probability of success.[3][4]

Foundational Principles of In Silico PK Prediction

The computational prediction of pharmacokinetic properties is primarily built upon the paradigm of Quantitative Structure-Property Relationship (QSPR).[5] QSPR models are mathematical equations that correlate the chemical structure of a molecule with a specific physicochemical or biological property.[5] The fundamental hypothesis is that the structure of a molecule, encoded numerically, contains the information necessary to determine its properties.

This process can be broken down into a few key pillars:

  • ADME Framework: Pharmacokinetics is governed by the processes of Absorption, Distribution, Metabolism, and Excretion (ADME).[6] Our computational models aim to predict key parameters associated with each of these phases.

  • Molecular Descriptors: These are numerical values that describe the physicochemical properties of a molecule.[7] They can range from simple counts (e.g., molecular weight, number of hydrogen bond donors) to complex quantum-chemical calculations.

  • Statistical and Machine Learning Models: These are the engines that find the mathematical relationship between the molecular descriptors (the inputs) and the pharmacokinetic property of interest (the output). While traditional methods like Multiple Linear Regression (MLR) are still useful, the field has increasingly adopted more sophisticated machine learning (ML) algorithms like Random Forest (RF), Support Vector Machines (SVM), and Gradient Boosting.[8][9] These ML models are particularly adept at capturing the complex, non-linear relationships inherent in biological systems.[2][10]

Building the Predictive Engine: A Step-by-Step Workflow

A robust and reliable QSPR model is not built on a powerful algorithm alone; it is the product of a meticulous and validated workflow. The quality of the prediction is directly tied to the quality of each step in this process.

G cluster_0 Phase 1: Data Foundation cluster_1 Phase 2: Model Construction cluster_2 Phase 3: Rigorous Validation DataCuration 3.1 Data Curation (Source, Clean, Standardize) DescriptorCalc 3.2 Molecular Descriptors (Calculate 2D/3D Descriptors) DataCuration->DescriptorCalc Cleaned Dataset DataSplit 3.3 Data Splitting (Training & Test Sets) DescriptorCalc->DataSplit ModelTrain 3.4 Model Training (Select & Train Algorithm) DataSplit->ModelTrain Training Set (80%) InternalVal 3.5 Internal Validation (Cross-Validation) ModelTrain->InternalVal ExternalVal 3.6 External Validation (Predict on Test Set) InternalVal->ExternalVal Validated Model Applicability 3.7 Applicability Domain (Define Model Limits) ExternalVal->Applicability FinalModel FinalModel Applicability->FinalModel Final Predictive Model

Figure 1: The workflow for building a predictive QSPR model.
Step-by-Step Protocol: Building a Phenylsulfonamide QSPR Model

Objective: To create a validated QSPR model for predicting a specific pharmacokinetic property (e.g., plasma protein binding).

1. Data Curation and Preparation:

  • 1.1. Data Sourcing: Compile a dataset of phenylsulfonamide compounds with reliable, experimentally determined values for the PK property of interest. Public databases like ChEMBL are excellent starting points.[2]
  • 1.2. Chemical Structure Standardization: Using a cheminformatics toolkit like RDKit, standardize all chemical structures.[11][12][13] This involves neutralizing salts, removing duplicates, and ensuring a consistent representation (e.g., canonical SMILES).
  • 1.3. Data Cleaning: Remove entries with missing data or ambiguous values. For continuous data like PPB, ensure consistent units.

2. Molecular Descriptor Calculation:

  • 2.1. Software Selection: Utilize software like PaDEL-Descriptor or RDKit to calculate a wide range of molecular descriptors.[14][15][16]
  • 2.2. Descriptor Classes: Calculate both 2D and 3D descriptors.
  • 2D Descriptors: These are calculated from the 2D structure and include constitutional, topological, and connectivity indices.[7]
  • 3D Descriptors: These require a 3D conformation of the molecule and include descriptors related to shape and electronic properties.
  • 2.3. Descriptor Pre-processing: Remove descriptors with low variance (i.e., those that are constant or near-constant across the dataset) and those that are highly correlated with each other.

3. Model Development and Validation:

  • 3.1. Data Splitting: Divide the dataset into a training set (typically 80%) and a test set (20%). The model will be built using the training set, and its predictive performance will be evaluated on the unseen test set.[17]
  • 3.2. Model Training: Select and train a machine learning algorithm. For complex biological properties, Random Forest or Gradient Boosting models often perform well.
  • 3.3. Internal Validation: Perform cross-validation (e.g., 5-fold or 10-fold) on the training set. This involves repeatedly splitting the training data into smaller training and validation sets to ensure the model is robust and not overfitted.[18] A model is considered good if the cross-validated correlation coefficient (Q²) is greater than 0.5.[18]
  • 3.4. External Validation: Use the trained model to predict the values for the test set. The model's performance is judged by how well its predictions correlate with the experimental values of this unseen data.[17][19]
  • 3.5. Applicability Domain (AD) Definition: This is a critical and often overlooked step. An AD defines the chemical space in which the model's predictions are considered reliable.[20][21][22] Predictions for molecules that fall outside this domain should be treated with caution.

Practical Application: Modeling Key PK Properties of Phenylsulfonamides

Case Study 1: Predicting Plasma Protein Binding (PPB)

High PPB can limit the efficacy of a drug. A model to predict this property for phenylsulfonamides would be highly valuable.

  • The Challenge: The interaction with plasma proteins is complex, driven by a combination of hydrophobic and electrostatic interactions.

  • Key Descriptors: For PPB, descriptors related to lipophilicity (e.g., logP), molecular size, and electronic properties (e.g., partial charges, polar surface area) are often highly relevant.[23]

  • Expected Outcome: A robust QSPR model can classify new phenylsulfonamide designs as having high, medium, or low PPB, guiding chemists to modify structures to reduce protein binding.

Case Study 2: Predicting Metabolic Clearance

Rapid metabolic clearance can lead to a short half-life, requiring frequent dosing. Predicting clearance is essential for optimizing a drug's dosing regimen.

  • The Challenge: Metabolism is often enzyme-mediated (e.g., by CYP450s), and the sites of metabolism on a molecule can be difficult to predict.

  • Key Descriptors: Descriptors that capture steric hindrance around potential metabolic sites, as well as electronic properties that influence reactivity, are important.[24][25] For example, the presence of electron-donating or -withdrawing groups on the phenyl ring can significantly alter its susceptibility to oxidation.

  • Expected Outcome: A predictive model can flag molecules likely to have high clearance. This allows chemists to introduce metabolic "soft spots" or block sites of metabolism to improve the drug's half-life.

PK Property Commonly Important Descriptor Classes Modeling Goal
Plasma Protein Binding Lipophilicity (logP), Polar Surface Area (PSA), Molecular Weight, Aromatic Ring CountMinimize PPB to increase free drug concentration.
Metabolic Clearance Steric Hindrance, Electronic Properties, Number of Rotatable Bonds, Hydrogen Bond Acceptors/DonorsOptimize clearance for a suitable dosing interval.
Aqueous Solubility logP, PSA, Number of H-Bond Donors/Acceptors, Molecular SizeEnsure sufficient solubility for absorption.
Permeability (e.g., Caco-2) PSA, Number of Rotatable Bonds, logD at pH 7.4Maximize permeability for good oral absorption.
Table 1: Key PK properties and the molecular descriptors often used to model them.

Advanced Topics and Future Directions

The field of in silico PK prediction is rapidly evolving.[3] While QSPR remains a core methodology, several advanced approaches are gaining prominence:

  • Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models are multi-compartment models that simulate the ADME processes in the body.[26] Integrating QSPR predictions (like clearance and PPB) as inputs for PBPK models can provide a more holistic prediction of a drug's concentration-time profile in plasma and various tissues.

  • Deep Learning: Deep neural networks are a class of machine learning models that can learn complex patterns from data.[24] While they require large datasets, they have shown promise in improving the accuracy of ADME predictions over traditional ML methods.

  • Explainable AI (XAI): A common criticism of ML models is that they are "black boxes."[[“]] XAI techniques aim to make these models more interpretable, providing insights into which molecular features are driving the predictions.[23] This can provide valuable feedback to medicinal chemists.

G cluster_0 Input Data cluster_1 Predictive Models cluster_2 Output & Application Structure Chemical Structure (SMILES) QSPR QSPR/ML Models (Predict CL, Vd, PPB) Structure->QSPR InVitro In Vitro Data (e.g., Microsomal Stability) InVitro->QSPR PBPK PBPK Model QSPR->PBPK Model Parameters PK_Profile Predicted PK Profile (Concentration vs. Time) PBPK->PK_Profile Decision Go/No-Go Decision & Dose Prediction PK_Profile->Decision

Figure 2: Integration of QSPR with PBPK modeling for a comprehensive PK profile prediction.

Conclusion: Integrating Computational Predictions into the Drug Discovery Cascade

The computational prediction of pharmacokinetic properties is no longer a niche academic exercise; it is an indispensable tool in modern drug discovery.[28] For challenging scaffolds like phenylsulfonamides, in silico models provide a rational, data-driven framework to guide molecular design and candidate selection. By building and rigorously validating these predictive models, research teams can identify and mitigate PK liabilities at the earliest stages of a project. This not only conserves resources by reducing the number of compounds that need to be synthesized and tested but also increases the overall quality of candidates progressing to clinical trials. The key to success lies not in replacing experimental work, but in creating a synergistic loop where computational predictions inform experimental design, and experimental results, in turn, refine and improve the next generation of predictive models.

References

  • Van de Waterbeemd, H., & Gifford, E. (2003). ADMET in silico modelling: towards prediction paradise? Nature Reviews Drug Discovery, 2(3), 192-204. [Link]

  • Uddin, R., & Singh, V. K. (2021). Prediction of potential sulfonamide-like antimicrobial phytochemicals using knime and machine learning-based approach. Journal of Taibah University Medical Sciences, 16(5), 713-722. [Link]

  • Mvango, L., et al. (2024). In Silico ADMET, Molecular Docking of Antimicrobial Compounds from Leaves of Xeroderris stuhlmannii (Taub.) Mendonca & E.P. Sousa (Fabaceae). Journal of Biosciences and Medicines, 12, 24-41. [Link]

  • Yang, P., et al. (2003). QSPR models for physicochemical properties of polychlorinated diphenyl ethers. Science of The Total Environment, 305(1-3), 65-76. [Link]

  • BioSolveIT. (n.d.). ADME Properties in Drug Discovery. Retrieved from [Link]

  • Stanimirovic, I., et al. (2022). Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. Molecules, 27(19), 6296. [Link]

  • El-Hage, S., et al. (2021). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science, 12(1), 257-267. [Link]

  • Goudarzi, M., et al. (2015). Prediction of some thermodynamic properties of sulfonamide drugs using genetic algorithm‐multiple linear regressions. Journal of the Chinese Chemical Society, 62(6), 497-506. [Link]

  • van der Maelen, C., et al. (2024). Machine Learning and Artificial Intelligence in PK-PD Modeling: Fad, Friend, or Foe? Clinical Pharmacology & Therapeutics, 115(4), 776-786. [Link]

  • Kolar, M. (2008). Validation of QSAR models for legislative purposes. Interdisciplinary toxicology, 1(2), 116-119. [Link]

  • Ferreira, F., & Melo, A. (2021). Understanding predictions of drug profiles using explainable machine learning models. Journal of Cheminformatics, 13(1), 63. [Link]

  • Dmitriev, A. V., et al. (2021). Comprehensive Analysis of Applicability Domains of QSPR Models for Chemical Reactions. International Journal of Molecular Sciences, 22(16), 8511. [Link]

  • Van de Waterbeemd, H. (2002). Pharmacokinetic properties and in silico ADME modeling in drug discovery. Journal of computer-aided molecular design, 16(5-6), 341-350. [Link]

  • Mondal, S., & Roy, S. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC advances, 11(52), 32902-32916. [Link]

  • Galaxy Project. (n.d.). PaDEL descriptor. Retrieved from [Link]

  • Shlomi, T., et al. (2008). Computational reconstruction of tissue-specific metabolic models: application to human liver metabolism. Molecular systems biology, 4(1), 189. [Link]

  • Landrum, G. (n.d.). RDKit: A software suite for cheminformatics, computational chemistry, and predictive modeling. Retrieved from [Link]

  • Roy, K., & Mitra, I. (2011). Validation of QSAR Models. In QSAR & Combinatorial Science. Basic-Medical-Key. [Link]

  • ChemDes. (n.d.). PaDEL Descriptor Calculator. Retrieved from [Link]

  • Varela-Rey, I., et al. (2023). Artificial Intelligence and Machine Learning Applications to Pharmacokinetic Modeling and Dose Prediction of Antibiotics: A Scoping Review. Antibiotics, 12(11), 1629. [Link]

  • Matsuura, K., et al. (2021). Evaluation and Optimization Methods for Applicability Domain Methods and Their Hyperparameters, Considering the Prediction Performance of Machine Learning Models. ACS Omega, 6(9), 6032-6041. [Link]

  • ResearchGate. (2018). (PDF) Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. [Link]

  • ResearchGate. (n.d.). Essential Set of Molecular Descriptors for ADME Prediction in Drug and Environmental Chemical Space. [Link]

  • ChemCopilot. (2023). RDKit for Beginners: A Gentle Introduction to Cheminformatics. [Link]

  • Yamashita, F., et al. (2021). Prediction Model of Clearance by a Novel Quantitative Structure–Activity Relationship Approach, Combination DeepSnap-Deep Learning and Conventional Machine Learning. ACS Omega, 6(36), 23418-23426. [Link]

  • Chou, W., et al. (2023). Machine learning and artificial intelligence in physiologically based pharmacokinetic modeling. Toxicological Sciences, 192(2), 135-153. [Link]

  • Veerasamy, R., et al. (2011). Validation of QSAR Models - Strategies and Importance. International Journal of Pharmaceutical Sciences and Research, 2(3), 511-519. [Link]

  • RDKit. (n.d.). RDKit: Open-Source Cheminformatics Software. Retrieved from [Link]

  • Yap, C. W. (2011). PaDEL-descriptor: an open source software to calculate molecular descriptors and fingerprints. Journal of computational chemistry, 32(7), 1466-1474. [Link]

  • PreADMET. (n.d.). Molecular descriptors. Retrieved from [Link]

  • Yap, C. W., et al. (2006). Regression methods for developing QSAR and QSPR models to predict compounds of specific pharmacodynamic, pharmacokinetic and toxicological properties. Mini reviews in medicinal chemistry, 6(3), 213-228. [Link]

  • Probst, D., et al. (2022). In silico PK predictions in Drug Discovery: Benchmarking of Strategies to Integrate Machine Learning with Empiric and Mechanistic PK modelling. bioRxiv. [Link]

  • Sushko, I. (2012). Applicability domain of QSAR models. (Doctoral dissertation, Helmholtz Zentrum München). [Link]

  • YouTube. (2017, August 19). Padel software tutorial (calculating descriptors). [Link]

  • Issanov, A., et al. (2024). Artificial Intelligence and Predictive Modelling for Precision Dosing of Immunosuppressants in Kidney Transplantation. Journal of Personalized Medicine, 14(1), 89. [Link]

  • Manica, M., et al. (2022). Accountable Prediction of Drug ADMET Properties with Molecular Descriptors. bioRxiv. [Link]

  • Slideshare. (2014, May 13). QSPR For Pharmacokinetics. [Link]

  • Wikipedia. (n.d.). Applicability domain. Retrieved from [Link]

  • Ye, Z., et al. (2021). Application of Machine Learning and Mechanistic Modeling to Predict Intravenous Pharmacokinetic Profiles in Humans. Journal of Medicinal Chemistry, 64(23), 17216-17228. [Link]

  • Chemistry LibreTexts. (n.d.). Intro to Cheminformatics with RDKIT. Retrieved from [Link]

  • Runcell. (2023, November 17). RDKit Tutorial for Chemists: Beginner's Guide to Python Cheminformatics. [Link]

  • Roy, K., et al. (2009). On Two Novel Parameters for Validation of Predictive QSAR Models. Molecules, 14(5), 1660-1701. [Link]

  • Consensus. (n.d.). Methods for integrating machine learning with pharmacokinetic modeling. Retrieved from [Link]

  • Obach, R. S., et al. (1999). Prediction of hepatic metabolic clearance: comparison and assessment of prediction models. Clinical pharmacology and therapeutics, 66(5), 497-507. [Link]

  • Grisoni, F., et al. (2022). QSAR Models for Predicting Oral Bioavailability and Volume of Distribution and Their Application in Mapping the TK Space of Endocrine Disruptors. International Journal of Molecular Sciences, 23(21), 13391. [Link]

  • CIMtools. (n.d.). Applicability domains for models predicting properties of chemical reactions. Retrieved from [Link]

  • GitHub. (n.d.). phi-grib/PaDEL-descriptor-ws. Retrieved from [Link]

  • Scribd. (n.d.). QSAR Model Validation Guide. Retrieved from [Link]

  • Liang, Y., et al. (2024). Construction of a risk prediction model for occupational noise-induced hearing loss using routine blood and biochemical indicators in Shenzhen, China. BMJ Open, 14(1), e078438. [Link]

Sources

A-Z Guide to Crystal Structure Analysis of Azepane-Containing Compounds: From Crystallization to Validation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The seven-membered azepane ring is a pivotal scaffold in medicinal chemistry, imparting unique three-dimensional conformations that are crucial for biological activity.[1][2][3] Elucidating the precise crystal structure of azepane-containing compounds is paramount for understanding their structure-activity relationships (SAR), optimizing drug design, and ensuring the solid-state properties of active pharmaceutical ingredients (APIs). This in-depth technical guide provides a comprehensive overview of the methodologies, challenges, and best practices for the crystal structure analysis of this important class of molecules. We will delve into the nuances of crystallization, data collection via single-crystal and powder X-ray diffraction, structure solution and refinement, and the critical process of structure validation.

The Azepane Scaffold: A Conformational Chameleon

The non-planar and flexible nature of the azepane ring presents both an opportunity and a challenge in drug discovery.[1][4] This conformational flexibility allows for optimal binding to diverse biological targets.[1] However, this same flexibility can make crystallization, the first and often most challenging step in structure determination, a significant hurdle.[5] Molecules with more rotatable bonds tend to have slower crystallization kinetics.[5] Understanding the conformational preferences of the azepane ring is therefore a critical precursor to successful crystallization.

The Path to a Perfect Crystal: Crystallization Strategies

The production of high-quality single crystals suitable for X-ray diffraction is the cornerstone of structure analysis. For azepane-containing compounds, a systematic approach to screening crystallization conditions is essential.

Foundational Techniques

A variety of crystallization methods should be employed to explore a wide range of conditions:

  • Slow Evaporation: This is the simplest method, where a solution of the compound is allowed to slowly evaporate, increasing the concentration until supersaturation and crystallization occur.[6][7] The choice of solvent is critical and should be guided by the solubility of the compound.[7]

  • Solvent Diffusion (Layering): This technique involves layering a solvent in which the compound is soluble with a miscible "anti-solvent" in which it is insoluble.[8] Diffusion at the interface gradually lowers the solubility, promoting crystal growth.

  • Vapor Diffusion: In this method, a drop of the compound's solution is equilibrated in a closed container with a larger reservoir of a more volatile anti-solvent. The anti-solvent vapor diffuses into the drop, inducing crystallization.

  • Cooling Crystallization: For compounds with a significant temperature-dependent solubility, slowly cooling a saturated solution can lead to high-quality crystals.[7]

Overcoming the Flexibility Challenge

The conformational flexibility of the azepane ring can sometimes hinder the formation of a well-ordered crystal lattice.[5] Several strategies can be employed to overcome this:

  • Salt Formation: If the azepane-containing compound has a basic nitrogen, forming a salt with a suitable acid can introduce strong hydrogen bonding interactions, which can stabilize a particular conformation and promote crystallization.[8]

  • Co-crystallization: The addition of a co-former molecule that can form predictable intermolecular interactions (e.g., hydrogen bonds, halogen bonds) with the azepane derivative can facilitate the formation of a stable co-crystal.[8][9]

  • Seeding: Introducing a tiny, pre-existing crystal (a seed) into a supersaturated solution can bypass the often-difficult nucleation step and promote the growth of larger, higher-quality crystals.[8]

Experimental Protocol: A General Crystallization Screening Workflow
  • Solubility Screening: Determine the solubility of the azepane compound in a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene, hexane).

  • Initial Crystallization Trials: Set up small-scale crystallization experiments using the foundational techniques described above with the most promising solvents.

  • Systematic Screening: Utilize commercially available or in-house developed crystallization screens that vary parameters such as solvent/anti-solvent combinations, pH, and temperature.

  • Optimization: Once initial hits (small crystals or crystalline material) are identified, systematically optimize the conditions around those hits by fine-tuning concentrations, temperatures, and diffusion rates.

Crystallization_Workflow cluster_prep Preparation cluster_screening Screening cluster_analysis Analysis & Optimization Compound Pure Azepane Compound Solvents Solvent Solubility Screen Compound->Solvents Determine Solubility Evaporation Slow Evaporation Solvents->Evaporation Diffusion Vapor/Liquid Diffusion Solvents->Diffusion Cooling Slow Cooling Solvents->Cooling Microscopy Microscopic Inspection Evaporation->Microscopy Diffusion->Microscopy Cooling->Microscopy Optimization Condition Optimization Microscopy->Optimization Identify 'Hits' Harvest Harvest & Mount Crystal Optimization->Harvest Grow Quality Crystals

Interrogating the Crystal: X-ray Diffraction Techniques

Once suitable crystals are obtained, X-ray diffraction is employed to determine the arrangement of atoms within the crystal lattice.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the gold standard for determining the precise three-dimensional structure of a molecule.[10][11] A single crystal is mounted on a diffractometer and irradiated with monochromatic X-rays.[11][12] The resulting diffraction pattern is a unique fingerprint of the crystal's internal structure.[11]

Key Steps in SC-XRD Analysis:

  • Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in size) is carefully mounted on a goniometer head.[11]

  • Data Collection: The crystal is rotated in the X-ray beam, and the intensities and positions of the diffracted X-rays are recorded by a detector.[12]

  • Data Reduction: The raw diffraction data is processed to correct for experimental factors and to generate a list of unique reflections with their corresponding intensities.

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.[13]

  • Structure Refinement: The initial atomic model is refined against the experimental data to improve the fit and determine the precise atomic coordinates, bond lengths, and bond angles.[13][14][15]

Powder X-ray Diffraction (PXRD)

PXRD is a powerful technique for analyzing polycrystalline materials and is particularly important in the pharmaceutical industry for characterizing the solid forms of APIs.[10][16][17][18][19] Instead of a single crystal, a finely ground powder of the compound is analyzed.[10] The resulting diffractogram is a plot of diffraction intensity versus the diffraction angle (2θ).

Applications of PXRD for Azepane-Containing Compounds:

  • Phase Identification: Each crystalline form (polymorph) of a compound has a unique PXRD pattern, allowing for the identification of different solid forms.[17][18]

  • Polymorph Screening: PXRD is used to screen for different crystalline forms of an API, which can have different physical properties such as solubility and stability.[17]

  • Quantitative Analysis: The relative amounts of different polymorphs in a mixture can be determined using PXRD.[10][17]

  • Quality Control: PXRD is used to ensure the batch-to-batch consistency of the solid form of a drug substance.

XRay_Diffraction_Workflow cluster_scxrd Single-Crystal X-Ray Diffraction (SC-XRD) cluster_pxrd Powder X-Ray Diffraction (PXRD) Crystal Single Crystal DataCollection Data Collection Crystal->DataCollection StructureSolution Structure Solution DataCollection->StructureSolution Refinement Structure Refinement StructureSolution->Refinement FinalStructure Final 3D Structure Refinement->FinalStructure Powder Polycrystalline Powder Diffractogram Record Diffractogram Powder->Diffractogram PhaseID Phase Identification Diffractogram->PhaseID PolymorphScreen Polymorph Screening PhaseID->PolymorphScreen

From Data to Model: Structure Solution and Refinement

The process of converting diffraction data into a 3D molecular model involves two key stages: structure solution and refinement. A variety of powerful software packages are available for this purpose.

Software Suite Primary Function Key Features
SHELX Structure Solution & RefinementWidely used, robust algorithms for small molecules.[12][13][15][20]
Olex2 GUI for Structure Solution & RefinementUser-friendly interface that integrates with SHELX and other programs.
CRYSTALS Structure Refinement & AnalysisContains tools for guided refinement and validation.[14]
PLATON Structure Validation & AnalysisComprehensive tool for checking the quality and correctness of a crystal structure.[14][21][22][23]

Table 1. Common Software for Crystal Structure Determination.

The refinement process involves minimizing the difference between the observed diffraction data and the data calculated from the atomic model. The quality of the final model is assessed using several metrics, including the R-factor, goodness-of-fit (GooF), and the residual electron density map.

Ensuring Scientific Integrity: Structure Validation

The final and most critical step in crystal structure analysis is validation. This process ensures the completeness, quality, and correctness of the determined structure.[21][22][24] The International Union of Crystallography (IUCr) provides a free online service called checkCIF that performs a comprehensive validation of a Crystallographic Information File (CIF).[21][24][25]

Key Validation Checks Performed by checkCIF/PLATON:

  • Completeness of Data: Verifies that all required experimental details are present in the CIF.[21][24]

  • Geometric Plausibility: Checks for unusual bond lengths, bond angles, and torsion angles.

  • Symmetry Analysis: Looks for missed or incorrect symmetry in the crystal lattice.[21]

  • Disorder and Twinning: Identifies potential issues with atomic disorder or crystal twinning.[21]

Any issues identified by checkCIF are reported as "ALERTS," which must be carefully addressed by the crystallographer. A thorough response to these ALERTS is a prerequisite for publication in most scientific journals.

Case Study: Conformational Analysis of a Novel Azepane Derivative

The crystal structure of a novel azepane-containing protein kinase inhibitor was determined by SC-XRD.[26][27] The analysis revealed a specific chair-like conformation of the azepane ring, which was crucial for its potent inhibitory activity. This information was then used to design second-generation inhibitors with improved potency and selectivity. This example highlights the power of crystal structure analysis in guiding rational drug design.

Conclusion

The crystal structure analysis of azepane-containing compounds is a multifaceted process that requires expertise in crystallization, X-ray diffraction, and structure validation. Despite the challenges posed by the conformational flexibility of the azepane ring, the structural insights gained are invaluable for advancing drug discovery and development. By following the systematic approaches and best practices outlined in this guide, researchers can confidently and accurately determine the three-dimensional structures of these important molecules, paving the way for the next generation of innovative medicines.

References

  • [X-ray diffractometry in the analysis of drugs and pharmaceutical forms]. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]

  • CRYSTALS - Chemical Crystallography. (n.d.). University of Oxford. Retrieved January 17, 2026, from [Link]

  • Quantification of Pharmaceutical Compounds Based on Powder X-Ray Diffraction with Chemometrics. (n.d.). J-Stage. Retrieved January 17, 2026, from [Link]

  • Conformational regulation of substituted azepanes through selective monofluorination. (2018). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 17, 2026, from [Link]

  • Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development. (2014). IntechOpen. Retrieved January 17, 2026, from [Link]

  • Crystallography Software. (2023). RCSB PDB. Retrieved January 17, 2026, from [Link]

  • A practical guide to pharmaceutical analyses using X-ray powder diffraction. (2023). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Structure validation in chemical crystallography. (2009). PubMed Central (PMC), NIH. Retrieved January 17, 2026, from [Link]

  • (PDF) Structure validation in chemical crystallography. (2009). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Crystallographic software list. (n.d.). International Union of Crystallography (IUCr). Retrieved January 17, 2026, from [Link]

  • The Use of X-Ray Powder Diffraction (XRD) and Vibrational Spectroscopic Techniques in the Analysis of Suspect Pharmaceutical Products. (2020). Spectroscopy Online. Retrieved January 17, 2026, from [Link]

  • Structure validation in chemical crystallography. (2009). Utrecht University - UU Research Portal. Retrieved January 17, 2026, from [Link]

  • Validation of the Crystallography Open Database using the Crystallographic Information Framework. (2021). PubMed Central (PMC). Retrieved January 17, 2026, from [Link]

  • Crystallography Software. (n.d.). UNC Department of Chemistry X-ray Core Laboratory. Retrieved January 17, 2026, from [Link]

  • X-Ray Crystallography - Software. (n.d.). James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University. Retrieved January 17, 2026, from [Link]

  • Structure-based optimization of novel azepane derivatives as PKB inhibitors. (2004). PubMed. Retrieved January 17, 2026, from [Link]

  • Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines. (2023). JOURNAL OF PHARMA INSIGHTS AND RESEARCH. Retrieved January 17, 2026, from [Link]

  • Structure-based optimization of novel azepane derivatives as PKB inhibitors. (2004). R Discovery. Retrieved January 17, 2026, from [Link]

  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. (2022). NIH. Retrieved January 17, 2026, from [Link]

  • Efficient Construction of Nitrogen-Stereogenic Azepines via Pd(II)-Catalyzed Enantioselective C–H Olefination. (2024). ACS Publications. Retrieved January 17, 2026, from [Link]

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (2024). ScienceDirect. Retrieved January 17, 2026, from [Link]

  • Cambridge Structural Database. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

  • Crystallization and Polymorphism of Conformationally Flexible Molecules: Problems, Patterns, and Strategies. (2018). Request PDF - ResearchGate. Retrieved January 17, 2026, from [Link]

  • Guide for crystallization. (n.d.). Retrieved January 17, 2026, from [Link]

  • The Chemistry Of Azepines And Their Derivatives. (n.d.). Samphina Academy. Retrieved January 17, 2026, from [Link]

  • A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. (2021). OUCI. Retrieved January 17, 2026, from [Link]

  • Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. (2015). Semantic Scholar. Retrieved January 17, 2026, from [Link]

  • Single-Crystal Diffraction. (n.d.). MIT Department of Chemistry. Retrieved January 17, 2026, from [Link]

  • Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents. (2015). -ORCA. Retrieved January 17, 2026, from [Link]

  • High-pressure routes to novel nitrogen-containing materials characterized through single-crystal X-ray diffraction of polycrystalline samples. (2021). SCCM 2021 - APS Meeting Archive. Retrieved January 17, 2026, from [Link]

  • (±)-Talaroindolenes A and B: Spiro-Ergot Alkaloid Enantiomers with a 5/6/6/6/5/5 Hexacyclic System and Cardioprotective Activity from Talaromyces sp. TJ403-AL05. (2024). Organic Letters - ACS Publications. Retrieved January 17, 2026, from [Link]

  • Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. (2019). PubMed Central. Retrieved January 17, 2026, from [Link]

  • The Largest Curated Crystal Structure Database. (n.d.). CCDC. Retrieved January 17, 2026, from [Link]

  • CCDC 712972: Experimental Crystal Structure Determination. (2009). Research Explorer The University of Manchester. Retrieved January 17, 2026, from [Link]

  • (PDF) Evaporative Crystallization of Carbamazepine from Different Organic Solvents. (2015). ResearchGate. Retrieved January 17, 2026, from [Link]

  • (PDF) Title: Structure determination of ζ-N2 from single-crystal X-ray diffraction and theoretical suggestion for the formation of amorphous nitrogen. (2018). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Methods for Crystal Production of natural compounds; a review of recent advancements. (2023). Retrieved January 17, 2026, from [Link]

  • Single-crystal X-ray Diffraction. (2018). SERC (Carleton). Retrieved January 17, 2026, from [Link]

  • Re-crystallization experiments. (n.d.). Retrieved January 17, 2026, from [Link]

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (2019). PubMed. Retrieved January 17, 2026, from [Link]

  • The Challenges of Developing an API Crystallization Process for a Complex Polymorphic and Highly Solvating System. Part I. (2021). Request PDF - ResearchGate. Retrieved January 17, 2026, from [Link]

  • Expanding crystal structure prediction to larger and more flexible molecules of pharmaceutical interest. (2018). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Crystal Structure Prediction of a Flexible Molecule of Pharmaceutical Interest with Unusual Polymorphic Behavior. (2015). Request PDF - ResearchGate. Retrieved January 17, 2026, from [Link]

  • Search - Access Structures. (n.d.). CCDC. Retrieved January 17, 2026, from [Link]

  • CCDC 213807: Experimental Crystal Structure Determination. (2004). University of Arizona. Retrieved January 17, 2026, from [Link]

  • Challenges and Opportunities for New Protein Crystallization Strategies in Structure-Based Drug Design. (2019). NIH. Retrieved January 17, 2026, from [Link]

Sources

An In-depth Technical Guide to the Theoretical Mechanism and Synthesis of 3-(Azepane-1-sulfonyl)-phenylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of the theoretical and practical aspects of synthesizing 3-(Azepane-1-sulfonyl)-phenylamine, a sulfonamide derivative of significant interest in medicinal chemistry. The document delineates the strategic approach to its formation, beginning with the synthesis of the key intermediate, 3-aminobenzenesulfonyl chloride, via a Sandmeyer-type reaction. It then elaborates on the core nucleophilic substitution reaction with azepane. The guide offers a detailed mechanistic discussion, supported by established chemical principles, and provides field-proven insights into experimental design, choice of reagents, and reaction optimization. Included are detailed protocols, safety considerations, and methods for purification and characterization, intended to equip researchers, scientists, and drug development professionals with the knowledge to confidently and efficiently synthesize this and related compounds.

Introduction: The Significance of the Sulfonamide Scaffold

The sulfonamide functional group is a cornerstone in modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2] From the first commercially available antibacterial agents, the sulfa drugs, to contemporary treatments for a variety of conditions including cancer, inflammation, and glaucoma, the sulfonamide moiety has proven to be a remarkably versatile pharmacophore.[3] Its ability to act as a bioisostere for carboxylic acids and amides, coupled with its unique electronic and hydrogen-bonding properties, allows for the fine-tuning of a molecule's physicochemical and pharmacokinetic profile.[1] The target molecule, this compound, incorporates a flexible seven-membered azepane ring, which can confer distinct conformational properties and lipophilicity, making it an attractive scaffold for exploring new chemical space in drug discovery.[4] This guide will provide a deep dive into the fundamental chemical principles governing its synthesis.

Retrosynthetic Analysis and Strategic Overview

The synthesis of this compound is most logically approached through the formation of the sulfur-nitrogen bond as the key bond-forming step. This disconnection leads to two primary synthons: an electrophilic sulfonyl source and a nucleophilic amine.

G cluster_synthons Key Synthons cluster_precursors Precursors for Sulfonyl Chloride Target This compound Sulfonyl_Chloride 3-Aminobenzenesulfonyl Chloride (Electrophile) Target->Sulfonyl_Chloride S-N Disconnection Azepane Azepane (Nucleophile) Target->Azepane S-N Disconnection Aniline 3-Nitroaniline or Acetanilide Sulfonyl_Chloride->Aniline Sandmeyer or Chlorosulfonation

Caption: Retrosynthetic analysis of the target molecule.

The overall synthetic strategy is a two-stage process:

  • Formation of the Aryl Sulfonyl Chloride: The synthesis of the key intermediate, 3-aminobenzenesulfonyl chloride. Due to the presence of the reactive amine group, this is typically achieved by starting with a protected or precursor form, such as 3-nitroaniline or acetanilide. The Sandmeyer-type reaction, converting an aniline to a sulfonyl chloride, is a robust and widely used method for this purpose.[5][6]

  • Sulfonamide Bond Formation: The classic and most direct method for forming the sulfonamide linkage is the reaction of the synthesized 3-aminobenzenesulfonyl chloride with the secondary cyclic amine, azepane.[1][7] This reaction is a nucleophilic substitution at the sulfonyl sulfur.

Part I: Synthesis of the 3-Aminobenzenesulfonyl Chloride Intermediate

The preparation of the aryl sulfonyl chloride is a critical first step that dictates the success of the overall synthesis. The Sandmeyer-type reaction provides a reliable route from a readily available aniline precursor.[5]

Mechanistic Pathway

The process involves two key transformations: diazotization of the aromatic amine followed by a copper-catalyzed reaction with sulfur dioxide.

  • Diazotization: 3-Aminoaniline (or a protected version) is treated with a nitrite source, typically sodium nitrite (NaNO₂), in the presence of a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). This converts the primary amino group into a diazonium salt, a highly reactive intermediate.[5] The low temperature is crucial to prevent the premature decomposition of the unstable diazonium salt.

  • Sulfonylation (Sandmeyer Reaction): The freshly prepared diazonium salt solution is then added to a mixture containing sulfur dioxide (SO₂) and a copper(I) catalyst (e.g., CuCl).[5][6] The SO₂ acts as the sulfur source, and the copper catalyst facilitates the displacement of the diazonium group (N₂) and the formation of the sulfonyl chloride.

G cluster_stage1 Stage 1: Diazotization cluster_stage2 Stage 2: Sandmeyer Reaction Aniline 3-Aminoaniline + NaNO2, HCl 0-5 °C Diazonium 3-Aminobenzene- diazonium Chloride [Ar-N≡N]⁺Cl⁻ Aniline->Diazonium SO2_CuCl SO₂ / CuCl Diazonium->SO2_CuCl SulfonylChloride 3-Aminobenzene- sulfonyl Chloride Ar-SO₂Cl SO2_CuCl->SulfonylChloride + N₂

Caption: Workflow for 3-Aminobenzenesulfonyl Chloride Synthesis.

Causality in Experimental Design
  • Choice of Precursor: Starting with 3-nitroaniline allows for the reduction of the nitro group to an amine after the sulfonyl chloride has been installed, thus avoiding side reactions with the free amine during chlorosulfonation. Alternatively, using acetanilide protects the amino group, which can be deprotected later.

  • Temperature Control: The diazotization step is highly exothermic and the resulting diazonium salt is thermally labile. Maintaining a temperature between -5°C and 5°C is critical to prevent decomposition and the formation of phenolic byproducts.[5]

  • Catalyst: Copper(I) salts are essential for the Sandmeyer reaction, facilitating the radical or ionic transfer process that leads to the formation of the sulfonyl chloride.[6]

Part II: Theoretical Mechanism of this compound Formation

The core of the synthesis lies in the coupling of 3-aminobenzenesulfonyl chloride with azepane. This is a classic example of nucleophilic substitution at a sulfur center.

The Nucleophilic Attack

The nitrogen atom of azepane possesses a lone pair of electrons, rendering it nucleophilic. The sulfur atom in the sulfonyl chloride is highly electrophilic due to the strong electron-withdrawing effect of the two oxygen atoms and the chlorine atom. The reaction is initiated by the nucleophilic attack of the azepane nitrogen on the electrophilic sulfur atom.[7][8]

Formation of the Tetrahedral Intermediate and Elimination

This attack leads to the formation of a transient, high-energy tetrahedral intermediate. The sulfur-chlorine bond is relatively weak and chloride (Cl⁻) is an excellent leaving group. The intermediate rapidly collapses, reforming the sulfur-oxygen double bonds and expelling the chloride ion.

The Role of the Base

This reaction generates one equivalent of hydrogen chloride (HCl). The HCl will readily protonate any available amine (either the starting azepane or the product), forming an unreactive ammonium salt and effectively halting the reaction. To prevent this, a base is added to the reaction mixture.[7][9] Common choices include tertiary amines like triethylamine (Et₃N) or pyridine, which act as HCl scavengers.

G Reactants 3-Aminobenzenesulfonyl Chloride + Azepane Intermediate Tetrahedral Intermediate [Ar-SO₂(Cl)(Azepane)]⁻ Reactants->Intermediate Nucleophilic Attack Product_HCl This compound + HCl Intermediate->Product_HCl Chloride Elimination Base Base (e.g., Et₃N) Product_HCl->Base Acid Scavenging Final_Product Final Product + [Et₃NH]⁺Cl⁻ Product_HCl->Final_Product Base->Final_Product

Caption: Mechanistic pathway of sulfonamide formation.

Experimental Protocols and Data

Key Reaction Parameters

The following table summarizes typical conditions for the sulfonylation of an amine with a sulfonyl chloride.

ParameterCondition/ReagentRationale & Causality
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN)Anhydrous, aprotic solvents are used to prevent hydrolysis of the reactive sulfonyl chloride.[9] DCM is often preferred for its ability to dissolve the reactants and its ease of removal.
Base Pyridine, Triethylamine (Et₃N)Acts as an HCl scavenger to prevent protonation of the amine nucleophile.[7] Pyridine can also act as a nucleophilic catalyst. At least one equivalent is required.[9]
Temperature 0 °C to Room TemperatureThe reaction is often initiated at 0 °C to control the initial exotherm from the addition of the sulfonyl chloride, then allowed to warm to room temperature to ensure completion.[9]
Stoichiometry Sulfonyl Chloride (1.0 eq), Amine (1.0-1.2 eq), Base (1.2-1.5 eq)A slight excess of the amine and base can help drive the reaction to completion.
Reaction Time 6-18 hoursReaction progress is typically monitored by Thin Layer Chromatography (TLC) to determine completion.[9]
Detailed Step-by-Step Methodology (Illustrative)

Safety Precaution: Sulfonyl chlorides are corrosive and moisture-sensitive. All operations should be conducted in a fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses. All glassware must be thoroughly dried.

  • Reactant Preparation: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve azepane (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM).[9]

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Sulfonyl Chloride Addition: Dissolve 3-aminobenzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-20 minutes.[9]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 6-18 hours, monitoring the reaction's progress by TLC.[9]

  • Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with water, a mild acid (e.g., 1M HCl) to remove excess base, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield pure this compound.[10]

Potential Side Reactions and Trustworthiness of the Protocol

A well-designed protocol is a self-validating system. The primary side reaction of concern is the hydrolysis of the sulfonyl chloride by any trace moisture, which would form the unreactive 3-aminobenzenesulfonic acid. This is mitigated by the strict use of anhydrous solvents and an inert atmosphere. Another potential issue is the formation of bis-sulfonated products if the starting aniline is not appropriately protected during the sulfonyl chloride synthesis. The described Sandmeyer-type approach on a protected aniline or nitroaniline precursor circumvents this issue. Monitoring by TLC provides a real-time check on the reaction's fidelity, ensuring the clean conversion to the desired product.

Conclusion

The synthesis of this compound is a robust and well-understood process rooted in fundamental principles of organic chemistry. By carefully controlling the synthesis of the 3-aminobenzenesulfonyl chloride intermediate and executing a classic nucleophilic substitution with azepane under anhydrous conditions with an appropriate base, high yields of the target compound can be reliably achieved. This guide provides the theoretical framework and practical insights necessary for researchers to successfully implement this synthesis in a laboratory setting, enabling further exploration of this promising chemical scaffold in drug discovery and development.

References

  • Khanfar, M. A., & Saleh, M. (2025). Design and synthesis of 3-(azepan-1-ylsulfonyl)- N-aryl benzamide derivatives as potent carbonic anhydrase IX inhibitors with anticancer activities. Z Naturforsch C J Biosci. Advance online publication. [Link]

  • Mondal, S., & Jana, S. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances, 11(53), 33649–33671. [Link]

  • IJARST. (2022). Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug. International Journal for Advanced Research in Science & Technology. [Link]

  • Khan, M. A., et al. (2013). Coupling reaction of benzenesulphonyl chloride with different substituted aromatic amines. Journal of Saudi Chemical Society, 17(2), 239-243. [Link]

  • ResearchGate. (n.d.). Synthesis of fluorinated piperidine and azepane β-Amino acid derivatives. Request PDF. [Link]

  • Wikipedia. (n.d.). Sulfonamide. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. [Link]

  • Vasilev, A. A., et al. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules, 27(16), 5195. [Link]

  • Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]

  • Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]

  • CONICET. (2005). Spectral Assignments and Reference Data. [Link]

  • The Royal Society of Chemistry. (2018). Mechanochemical synthesis of aromatic sulfonamides. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. [Link]

  • El-Gaby, M. S. A., et al. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Egyptian Journal of Chemistry, 63(12), 5293-5312. [Link]

  • ResearchGate. (2011). 1H NMR and 13C NMR of the prepared compounds. [Link]

  • Journal of Synthetic Chemistry. (2023). Aromatic Sulfonamides. [Link]

Sources

Methodological & Application

Application Notes and Protocols: A Guide to Developing Cell-Based Assays for Sulfonamide Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Expanding Therapeutic Landscape of Sulfonamides

Sulfonamides, the first class of synthetic antimicrobial agents, heralded the dawn of the antibiotic age and have been instrumental in treating systemic bacterial infections for decades.[1][2] Their canonical mechanism involves the competitive inhibition of dihydropteroate synthase (DHPS), a critical enzyme in the folate biosynthesis pathway of bacteria and primitive eukaryotes.[3][4] This pathway is essential for producing nucleotides, the building blocks of DNA and RNA, and its disruption halts cellular division and growth.[5] Because mammalian cells lack this pathway and instead acquire folate through diet, sulfonamides exhibit selective toxicity, a cornerstone of their antimicrobial success.[4][6]

However, the therapeutic utility of the sulfonamide scaffold extends far beyond its antibacterial origins. In recent years, novel sulfonamide derivatives have been developed and investigated for a wide array of applications, including as anticancer, anti-inflammatory, and antiviral agents.[1][7] This diversification is driven by their ability to inhibit other critical cellular targets, such as carbonic anhydrases in hypoxic tumors, receptor tyrosine kinases involved in angiogenesis, and enzymes that regulate the cell cycle.[8][9][10]

This expanded scope necessitates a sophisticated and multi-faceted approach to preclinical evaluation. Cell-based assays are the bedrock of this process, providing a crucial bridge between initial compound synthesis and in vivo studies. They offer a dynamic, physiologically relevant environment to assess a compound's potency, mechanism of action, and potential for toxicity. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design, execute, and interpret robust cell-based assays for the multifaceted evaluation of modern sulfonamide compounds.

Section 1: Understanding the Diverse Mechanisms of Action (MOA)

A successful assay development strategy is contingent upon a clear understanding of the biological target. For sulfonamides, the potential targets are diverse, requiring distinct assay methodologies.

The Canonical Target: Dihydropteroate Synthase (DHPS)

The primary antibacterial action of sulfonamides is the inhibition of DHPS, where they act as structural analogs to the natural substrate, p-aminobenzoic acid (pABA).[5][11] This blocks the synthesis of dihydropteroate, a precursor to folic acid, thereby depleting the tetrahydrofolate coenzymes required for nucleotide and amino acid synthesis.[12][13] Assays targeting this mechanism are typically performed in bacterial cultures (e.g., Minimum Inhibitory Concentration [MIC] assays) rather than mammalian cell lines.

Emerging Oncological Targets

Many modern sulfonamides are designed to exploit cancer-specific biology:

  • Carbonic Anhydrase (CA) Inhibition: Certain sulfonamides are potent inhibitors of carbonic anhydrase isoforms, particularly CA IX, a transmembrane enzyme highly expressed in solid tumors.[8] CA IX helps maintain a favorable intracellular pH for tumor cell survival while acidifying the extracellular microenvironment, which promotes invasion and metastasis.[8][14]

  • Receptor Tyrosine Kinase (RTK) Inhibition: Some sulfonamide derivatives have been shown to inhibit RTKs like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[9]

  • Cell Cycle Disruption: Phenotypic screens have identified sulfonamides that induce cell cycle arrest, often in the G1 or mitotic phases, through mechanisms that may include the disruption of microtubule assembly.[1][10][15]

Off-Target Effects and Immunological Hypersensitivity

Sulfonamides are well-known for causing drug hypersensitivity reactions, ranging from benign rashes to severe, life-threatening conditions.[16][17] These reactions are often T-cell mediated. Understanding the potential for a new compound to induce an immune response is a critical safety checkpoint. Two primary models explain this T-cell activation:

  • The Hapten Concept: The drug or its reactive metabolite covalently binds to a host protein, creating a neoantigen that is processed and presented by antigen-presenting cells (APCs) to activate T-cells.[18]

  • The p-i (Pharmacological Interaction) Concept: The parent drug binds directly and non-covalently to immune receptors (T-cell receptors or HLA molecules), bypassing the need for processing and presentation.[19]

Sulfonamide_MOA Sulfonamide Sulfonamide Compound DHPS Bacterial DHPS (Folate Synthesis) Sulfonamide->DHPS Inhibits CAIX Carbonic Anhydrase IX Sulfonamide->CAIX Inhibits VEGFR2 VEGFR-2 Sulfonamide->VEGFR2 Inhibits Tubulin Tubulin Polymerization Sulfonamide->Tubulin Disrupts TCR_HLA T-Cell Receptors / HLA (Immune System) Sulfonamide->TCR_HLA Activates Antibacterial Antibacterial Effect DHPS->Antibacterial Anticancer Anticancer Effect CAIX->Anticancer VEGFR2->Anticancer Tubulin->Anticancer Hypersensitivity Hypersensitivity Reaction TCR_HLA->Hypersensitivity Assay_Workflow cluster_1 cluster_2 cluster_3 A Stage 1: Primary Screening (High-Throughput) A1 Cytotoxicity / Viability Assays (e.g., MTT, LDH) B Stage 2: Secondary Screening (Potency & MOA) C Stage 3: Safety & Selectivity Profiling D Lead Candidate B1 Dose-Response & IC50 Determination A1->B1 Active 'Hits' B2 Target-Specific Functional Assays (e.g., CA Inhibition, Invasion) B1->B2 B3 Cell Cycle Analysis B2->B3 C1 Normal Cell Line Cytotoxicity (Therapeutic Window) B3->C1 Potent & On-Target Hits C2 In Vitro Hypersensitivity Assays (e.g., THP-1 Activation) C1->C2 C2->D Safe & Selective Hits

Figure 2: General Workflow for Sulfonamide Cell-Based Assay Development.

Section 3: Protocols for Efficacy and Potency Assessment

This section provides detailed methodologies for core assays used to determine the biological activity of sulfonamide compounds in mammalian cancer cell lines.

Foundational Cytotoxicity and Viability Assays

These assays represent the first critical step in evaluating any compound with potential anticancer activity. They provide a quantitative measure of a compound's ability to inhibit cell growth or kill cells directly.

Protocol 3.1.1: MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of a cell population, which serves as a proxy for cell viability. [1]Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan product. [1][7]The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, MDA-MB-468) [1]* Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well flat-bottom sterile culture plates

  • Sulfonamide compounds dissolved in DMSO

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl) [7]* Multichannel pipette, incubator (37°C, 5% CO2), microplate reader (540-570 nm)

Step-by-Step Methodology:

  • Cell Seeding: Harvest and count cells. Seed 200 µL of cell suspension into each well of a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁵ cells/mL) and incubate for 24 hours to allow for cell attachment. [1]2. Compound Treatment: Prepare serial dilutions of the sulfonamide compounds in complete culture medium. Remove the old medium from the wells and add 200 µL of the compound-containing medium. Include vehicle controls (medium with DMSO) and untreated controls.

  • Incubation: Incubate the plates for a defined exposure period (e.g., 24, 48, or 72 hours). [1][7]4. MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium plus 20 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C, protected from light.

  • Formazan Solubilization: Remove the MTT-containing medium. Add 150-200 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the purple formazan crystals. [1]Gently shake the plate for 15 minutes.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 540 or 570 nm.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration that inhibits 50% of cell growth). [7]

Target-Specific Functional Assays

Once a compound shows cytotoxic activity, the next step is to confirm that it works through its intended mechanism.

Protocol 3.2.1: Cell-Based Carbonic Anhydrase (CA IX) Inhibition Assay

This protocol assesses a compound's ability to inhibit the enzymatic activity of CA IX in a cellular context. It leverages the principle that CA IX activity acidifies the extracellular microenvironment, a process that can be monitored. A more advanced method involves using electrical impedance biosensing platforms that can dynamically measure cellular responses to inhibitors. [8] Materials:

  • Cancer cell line known to express CA IX under hypoxia (e.g., HT-29, Caki-2) [8][14]* Culture medium, 96-well plates

  • Hypoxia chamber or incubator (e.g., 1% O2, 5% CO2)

  • pH-sensitive fluorescent probe (e.g., BCECF-AM) or an extracellular pH meter

  • CA IX inhibitor (e.g., Acetazolamide) as a positive control [14] Step-by-Step Methodology:

  • Cell Culture under Hypoxia: Seed cells in a 96-well plate. To induce CA IX expression, transfer the plate to a hypoxic incubator for 24-48 hours.

  • Compound Treatment: Treat the cells with a range of concentrations of the novel sulfonamide and the positive control inhibitor.

  • Extracellular pH Measurement:

    • Fluorescent Method: Load cells with a pH-sensitive probe according to the manufacturer's protocol. Measure the change in fluorescence over time, which correlates with changes in extracellular pH. A potent inhibitor will prevent or reduce the acidification of the medium.

    • Direct Measurement: Carefully collect the supernatant from each well and measure its pH using a calibrated micro-pH electrode.

  • Data Analysis: Quantify the inhibition of acidification relative to untreated hypoxic cells. Calculate the IC50 for the inhibition of CA IX activity. It is crucial to run a parallel cytotoxicity assay under the same hypoxic conditions to ensure that the observed effects are due to enzyme inhibition and not cell death. [20]

Data Presentation: In Vitro Cytotoxicity

Summarizing potency data in a clear, tabular format is essential for comparing compounds and identifying promising candidates.

CompoundCell LineCancer TypeIC50 (µM)Citation
Sulfonamide AMDA-MB-468Breast Cancer< 30[1]
Sulfonamide AMCF-7Breast Cancer< 128[1]
Sulfonamide AHeLaCervical Cancer< 360[1]
Sulfonamide BHepG2Liver Cancer9.18 ± 0.6[9]
Sulfonamide BHCT-116Colon Cancer5.47 ± 0.3[9]
Table 1: Example format for presenting the half-maximal inhibitory concentration (IC50) of novel sulfonamides against a panel of human cancer cell lines.

Section 4: Protocols for Safety and Selectivity Profiling

A therapeutically viable drug must be more toxic to its target cells (e.g., cancer cells) than to healthy host cells. Furthermore, for sulfonamides, assessing the risk of hypersensitivity is a critical safety evaluation.

Assessing the Therapeutic Window

The principle is to determine the IC50 of a compound in a non-cancerous, normal cell line (e.g., MRC-5 lung fibroblasts, L929 fibroblasts) and compare it to the IC50 in cancer cell lines. [21][22]A large ratio of IC50 (normal) / IC50 (cancer) indicates a favorable therapeutic window. The MTT assay protocol (3.1.1) can be directly applied to these normal cell lines.

In Vitro Hypersensitivity Screening

Protocol 4.2.1: THP-1 Activation Assay for Sensitization Potential

This assay uses the human monocytic cell line THP-1 as a surrogate for dendritic cells to evaluate the allergenic potential of compounds. [23]Sensitizing chemicals induce the upregulation of co-stimulatory surface markers (CD86, CD54) and the release of cytokines like IL-8. [23] Materials:

  • THP-1 cell line

  • RPMI-1640 medium with 10% FBS and 0.05 mM 2-mercaptoethanol

  • 24-well sterile culture plates

  • Sulfonamide compounds

  • Fluorochrome-conjugated antibodies: Anti-CD86, Anti-CD54, Isotype controls

  • Human IL-8 ELISA kit

  • Flow cytometer

Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture THP-1 cells to a density of approximately 1 x 10⁶ cells/mL. Seed cells into a 24-well plate and treat with various non-toxic concentrations of the sulfonamide compound for 48 hours.

  • Supernatant Collection: After incubation, centrifuge the plate and collect the supernatant from each well for IL-8 analysis. Store at -80°C until use.

  • Staining for Flow Cytometry: Wash the cell pellet with PBS. Resuspend the cells in staining buffer and add the anti-CD86 and anti-CD54 antibodies. Incubate for 30 minutes on ice, protected from light.

  • Flow Cytometry Analysis: Wash the cells again and resuspend in buffer. Acquire data on a flow cytometer, collecting at least 10,000 events per sample. Analyze the Mean Fluorescence Intensity (MFI) for CD86 and CD54.

  • IL-8 ELISA: Quantify the concentration of IL-8 in the collected supernatants using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Interpretation: A compound is considered a potential sensitizer if it causes a significant, dose-dependent increase in the expression of CD86 and/or CD54, or a significant increase in IL-8 production, compared to vehicle-treated controls.

Conclusion

The development of cell-based assays for sulfonamide compounds has evolved in parallel with the expansion of their therapeutic applications. A successful screening cascade requires a strategic, multi-tiered approach. It begins with broad assessments of cytotoxicity, progresses to nuanced, target-specific functional assays that confirm the intended mechanism of action, and culminates in critical safety evaluations that probe for off-target toxicity and hypersensitivity potential. The protocols and workflows detailed in this guide provide a robust foundation for researchers to effectively characterize novel sulfonamide derivatives, enabling data-driven decisions to advance the most promising and safest compounds toward clinical development.

References

  • Yun, M. K., Wu, Y., et al. (2012). Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase. Science. Available at: [Link]

  • Taylor & Francis. (n.d.). Dihydropteroate synthase – Knowledge and References. Taylor & Francis Online. Available at: [Link]

  • Tudor, T., et al. (2019). Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. Scientific Reports. Available at: [Link]

  • Wikipedia. (2025). Dihydropteroate synthase inhibitor. Wikipedia. Available at: [Link]

  • Patsnap. (2024). What are DHPS inhibitors and how do they work?. Patsnap Synapse. Available at: [Link]

  • ResearchGate. (n.d.). Dihydropteroate Synthase (Sulfonamides) and Dihydrofolate Reductase Inhibitors. ResearchGate. Available at: [Link]

  • Sadeghi-aliabadi, H., et al. (2011). Synthesis and Cytotoxic Evaluation of Some Novel Sulfonamide Derivatives Against a Few Human Cancer Cells. Iranian Journal of Pharmaceutical Research. Available at: [Link]

  • Galbiati, V., et al. (2022). The Modified THP-1 Activation Assay for the In Vitro Identification of Drug-Inducing Systemic Hypersensitivity. Frontiers in Toxicology. Available at: [Link]

  • Gibson, A., et al. (2017). In-Vitro Approaches to Predict and Study T-Cell Mediated Hypersensitivity to Drugs. Frontiers in Immunology. Available at: [Link]

  • Al-Ghorbani, M., et al. (2022). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Molecules. Available at: [Link]

  • Ghorbani-Vaghei, R., et al. (2023). Evaluation of antibacterial, cytotoxicity, and apoptosis activity of novel chromene-sulfonamide hybrids. Scientific Reports. Available at: [Link]

  • Khan, D. A., & Knowles, S. R. (2019). Sulfonamide Hypersensitivity: Fact and Fiction. Journal of Allergy and Clinical Immunology: In Practice. Available at: [Link]

  • Yokoi, A., et al. (2002). Profiling novel sulfonamide antitumor agents with cell-based phenotypic screens and array-based gene expression analysis. Molecular Cancer Therapeutics. Available at: [Link]

  • Yokoi, A., et al. (2002). Profiling Novel Sulfonamide Antitumor Agents with Cell-based Phenotypic Screens and Array-based Gene Expression Analysis. Molecular Cancer Therapeutics. Available at: [Link]

  • ResearchGate. (n.d.). In vitro Tests of T-Cell-Mediated Drug Hypersensitivity. ResearchGate. Available at: [Link]

  • CNGBdb. (n.d.). Antibacterial, Cytotoxic and Genotoxic Assessment of New Sulfonamide Derivatives. CNGBdb. Available at: [Link]

  • van der Lelie, D., et al. (2020). Bacterial folate biosynthesis and colorectal cancer risk: more than just a gut feeling. Critical Reviews in Food Science and Nutrition. Available at: [Link]

  • ResearchGate. (n.d.). Cell viability evaluation of thiazole sulfonamides (1–12), A, and RSV... ResearchGate. Available at: [Link]

  • van der Lelie, D., et al. (2020). Bacterial folate biosynthesis and colorectal cancer risk: more than just a gut feeling. Taylor & Francis Online. Available at: [Link]

  • ResearchGate. (n.d.). Summarized pathway of folic acid metabolism, including bacterial de... ResearchGate. Available at: [Link]

  • Reeve, S. M., et al. (2015). Utility of the Biosynthetic Folate Pathway for Targets in Antimicrobial Discovery. Molecules. Available at: [Link]

  • Parkkila, S., et al. (2000). Carbonic anhydrase inhibitor suppresses invasion of renal cancer cells in vitro. Proceedings of the National Academy of Sciences. Available at: [Link]

  • University of Texas Southwestern Medical Center. (2019). Sulfonamide Hypersensitivity: Fact and Fiction. UT Southwestern. Available at: [Link]

  • Wageningen University & Research. (2020). Bacterial folate biosynthesis and colorectal cancer risk: more than just a gut feeling. Wageningen University & Research. Available at: [Link]

  • PubMed Central. (n.d.). High-throughput screening of small-molecules libraries identified antibacterials against clinically relevant multidrug-resistant A. baumannii and K. pneumoniae. PubMed Central. Available at: [Link]

  • ION Biosciences. (n.d.). SLC Transporter Assays. ION Biosciences. Available at: [Link]

  • ResearchGate. (2025). Sulfonamide hypersensitivity. ResearchGate. Available at: [Link]

  • El-Ghaiesh, S., et al. (2012). The Activation Pattern of Drug-Reacting T Cells Has an Impact on the Clinical Picture of Hypersensitivity Reactions. Frontiers in Immunology. Available at: [Link]

  • Pichler, W. J., & Naisbitt, D. J. (2014). Mechanisms leading to T-cell activation in drug hypersensitivity. Current Opinion in Allergy and Clinical Immunology. Available at: [Link]

  • PLOS One. (n.d.). Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition. PLOS One. Available at: [Link]

  • Frontiers. (n.d.). An Overview of Cell-Based Assay Platforms for the Solute Carrier Family of Transporters. Frontiers. Available at: [Link]

  • Ahmad, I., et al. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. Molecules. Available at: [Link]

  • Jo, S., et al. (2015). Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents. Journal of Medicinal Chemistry. Available at: [Link]

  • Abad, A., et al. (2005). Fast screening immunoassay of sulfonamides in commercial fish samples. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Shah, T. J., & Hsu, J. T. (2019). Sulfonamide Allergies. Pharmacy. Available at: [Link]

  • Pharmacy Tools. (n.d.). Cross-Reactivity of Sulfonamide Drugs. Pharmacy Tools. Available at: [Link]

  • AXXAM. (n.d.). Solute carrier transporters as therapeutic targets. AXXAM. Available at: [Link]

  • ION Biosciences. (n.d.). Sodium-Dependent SLC Transporter Assay. ION Biosciences. Available at: [Link]

  • Charles River Laboratories. (n.d.). SOLVO Drug Transporter Assays. Charles River Laboratories. Available at: [Link]

  • MDPI. (n.d.). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. MDPI. Available at: [Link]

Sources

Application Notes and Protocols for the Pharmacological Screening of Cyclic Secondary Amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Cyclic Secondary Amines

Cyclic secondary amines, such as piperidines, pyrrolidines, and morpholines, are privileged scaffolds in modern medicinal chemistry. Their rigid, three-dimensional structures allow for precise spatial orientation of functional groups, enabling high-affinity and selective interactions with biological targets.[1][2] This structural feature makes them ideal candidates for modulating complex protein-protein interactions and engaging with the binding sites of enzymes, G protein-coupled receptors (GPCRs), and ion channels. Many approved drugs across various therapeutic areas, including neurology, oncology, and infectious diseases, incorporate these motifs, highlighting their significance in drug discovery.[3]

This guide provides a comprehensive framework for the pharmacological screening of novel cyclic secondary amine derivatives. It is designed for researchers, scientists, and drug development professionals, offering a tiered, field-proven approach that progresses from high-throughput primary screening to detailed secondary characterization and preliminary safety and metabolic profiling. The protocols herein are designed as self-validating systems, incorporating rigorous controls and decision-making logic to ensure data integrity and facilitate the identification of promising lead candidates.

Section 1: The Hierarchical Screening Cascade

A successful screening campaign is a multi-stage process designed to efficiently triage large compound libraries to a manageable number of high-quality hits. This hierarchical approach, often termed a screening cascade, maximizes resource efficiency by employing broader, high-throughput assays at the initial stages and more complex, information-rich assays for later-stage characterization.

The causality behind this strategy is rooted in balancing throughput with biological relevance. Primary screens are designed for speed and capacity to test thousands of compounds, while subsequent assays are designed to eliminate false positives, confirm on-target activity, and build a comprehensive pharmacological and safety profile.

Screening_Cascade cluster_0 Primary Screening (High-Throughput) cluster_1 Secondary Screening & Hit Confirmation cluster_2 In Vitro ADME-Tox Profiling cluster_3 Lead Candidate Nomination Primary HTS Functional Assays (e.g., Ca²⁺ Mobilization, cAMP) Hit_Triage Hit Triage: Potency & Efficacy Cutoffs Primary->Hit_Triage Initial Hits Orthogonal Orthogonal Assays (e.g., Binding Assays, Alternative Signaling) Hit_Triage->Orthogonal Confirmed Hits Dose_Response Dose-Response Analysis (pEC₅₀/pIC₅₀ Determination) Orthogonal->Dose_Response Selectivity Selectivity Profiling (Counter-Screens) Dose_Response->Selectivity ADME ADME Assays: - Caco-2 Permeability - Microsomal Stability Selectivity->ADME Validated Hits Safety Safety Pharmacology: - hERG Assay - Cytotoxicity ADME->Safety Lead_Candidate Lead Candidate Safety->Lead_Candidate Optimized Leads ADME_Tox_Workflow Permeability Caco-2 Permeability (Oral Absorption Potential) Metabolism Microsomal Stability (Metabolic Clearance) hERG hERG Patch Clamp (Cardiac Safety) Cytotox Cytotoxicity Assay (General Cell Health) Validated_Hit Validated Hit Validated_Hit->Permeability Validated_Hit->Metabolism Validated_Hit->hERG Validated_Hit->Cytotox

Caption: Key In Vitro ADME-Tox Assays for Early Profiling.

Protocol 4.1: Caco-2 Permeability Assay

Core Concept: Caco-2 cells, a human colon adenocarcinoma line, differentiate into a polarized monolayer that mimics the intestinal epithelium, complete with tight junctions and efflux transporters (e.g., P-glycoprotein). This assay predicts the potential for oral absorption of a drug. [4][5] Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells onto semi-permeable filter supports in a trans-well plate and culture for 18-22 days to allow for differentiation and monolayer formation. [5]2. Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) across the monolayer. Only use wells with TEER values above a pre-defined threshold (e.g., ≥200 Ω·cm²), which indicates proper tight junction formation. [6]3. Transport Experiment (A -> B):

    • Add the test compound (e.g., at 10 µM) to the apical (A, upper) chamber.

    • Add fresh buffer to the basolateral (B, lower) chamber.

    • Incubate for 2 hours at 37°C with gentle shaking.

    • Take samples from the basolateral chamber at the end of the incubation.

  • Transport Experiment (B -> A): To assess active efflux, perform the experiment in the reverse direction by adding the compound to the basolateral chamber and sampling from the apical chamber.

  • Analysis: Quantify the compound concentration in the samples using LC-MS/MS. Calculate the apparent permeability coefficient (Papp).

Data Interpretation:

  • Papp (A→B): A high Papp value suggests good passive permeability and potential for oral absorption.

  • Efflux Ratio (ER): Calculated as Papp(B→A) / Papp(A→B). An ER > 2 suggests the compound is a substrate for active efflux transporters, which could limit its oral bioavailability. [5]

Protocol 4.2: Human Liver Microsomal Stability Assay

Core Concept: This assay determines a compound's susceptibility to metabolism by Phase I enzymes (primarily Cytochrome P450s) present in liver microsomes. High metabolic instability can lead to rapid clearance in vivo, resulting in a short half-life. [7][8] Step-by-Step Methodology:

  • Reagent Preparation: Thaw pooled human liver microsomes and prepare a reaction buffer (e.g., potassium phosphate buffer, pH 7.4) containing an NADPH-regenerating system (cofactor for CYP enzymes). [9]2. Incubation:

    • Pre-warm the microsomal suspension and NADPH system to 37°C.

    • Add the test compound (e.g., 1 µM final concentration) to the microsomes.

    • Initiate the reaction by adding the NADPH system.

    • Take aliquots at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction at each time point by adding the aliquot to a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge to pellet the protein, and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

Data Interpretation:

  • Plot the natural log of the percentage of compound remaining versus time.

  • The slope of the linear regression gives the elimination rate constant (k).

  • From this, calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint). Compounds with a short half-life may have poor in vivo exposure.

Protocol 4.3: hERG Patch Clamp Assay

Core Concept: The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization. Inhibition of this channel can prolong the QT interval, leading to a potentially fatal arrhythmia called Torsades de Pointes. Regulatory agencies mandate hERG testing for all new drug candidates. [2][10][11] Rationale: The gold standard for assessing hERG liability is the manual whole-cell patch-clamp electrophysiology assay, which directly measures the flow of ions through the channel. [12]Automated patch-clamp systems offer higher throughput for earlier screening. [10][13] Step-by-Step Methodology (Automated Patch-Clamp):

  • Cell Preparation: Use a cell line (e.g., HEK293) stably expressing the hERG channel.

  • System Setup: The automated system (e.g., QPatch, SyncroPatch) uses a microfluidic plate. Cells are captured over a micron-sized aperture, and a high-resistance "giga-seal" is formed. [10]3. Electrophysiology:

    • The cell membrane under the aperture is ruptured to gain "whole-cell" access.

    • A specific voltage protocol is applied to the cell to elicit the characteristic hERG current. [11] * A stable baseline current is recorded.

  • Compound Application: The test compound is perfused over the cell at multiple concentrations.

  • Data Acquisition: The hERG current is measured continuously, and the percentage of inhibition at each concentration is determined.

Data Interpretation:

  • An IC₅₀ value is calculated from the concentration-response curve.

  • A low IC₅₀ value (e.g., <10 µM) is a significant red flag for potential cardiotoxicity. This data, combined with expected therapeutic plasma concentrations, is used to calculate a safety margin.

Section 5: In Vivo Evaluation

Promising candidates with a balanced profile of potency, selectivity, and in vitro ADME-Tox properties may be advanced to in vivo studies. The choice of animal model is highly dependent on the therapeutic indication.

Example: CNS-Targeted Compounds For cyclic secondary amines targeting CNS disorders like depression or anxiety, specific behavioral models are employed. [14][15]* Forced Swim Test (Mouse/Rat): An established model for screening potential antidepressants. A decrease in immobility time is indicative of an antidepressant-like effect. [15]* Elevated Plus-Maze (Rat): A model for assessing anxiolytic activity. An increase in the time spent in the open arms of the maze suggests an anti-anxiety effect. [15] These efficacy studies are typically run in parallel with pharmacokinetic (PK) studies to establish a relationship between drug exposure in the plasma and brain and the observed pharmacological effect (PK/PD modeling). [16]

Conclusion

The pharmacological screening of cyclic secondary amine derivatives is a systematic, multi-parameter process. By employing the hierarchical cascade outlined in these application notes—progressing from high-throughput functional screens to detailed in vitro ADME-Tox profiling—researchers can efficiently identify and validate high-quality lead compounds. The emphasis on causality, rigorous controls, and early safety assessment is designed to increase the probability of success in the complex journey of drug discovery and development.

References

  • Bio-protocol. (n.d.). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Retrieved from [Link]

  • Peymen, K., et al. (2014). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Journal of Visualized Experiments, (87), e51516.
  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. Retrieved from [Link]

  • Evotec. (n.d.). hERG Safety | Cyprotex ADME-Tox Solutions. Retrieved from [Link]

  • Medicilon. (n.d.). CNS Pharmacology Models. Retrieved from [Link]

  • nanomicrospheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Retrieved from [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]

  • Malo, N., Hanley, J. A., Cerquozzi, S., Pelletier, J., & Nadon, R. (2006). Statistical practice in high-throughput screening data analysis.
  • Sittampalam, G. S., et al. (2012). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. Assay and Drug Development Technologies, 10(4), 326-338.
  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • protocols.io. (n.d.). Caco2 assay protocol. Retrieved from [Link]

  • Concept Life Sciences. (n.d.). Assays | ADMET & DMPK | Caco-2 Permeability. Retrieved from [Link]

  • YouTube. (2025). What Are Cyclic Amines? - Chemistry For Everyone. Retrieved from [Link]

  • Caers, J., et al. (2014). Characterization of G protein-coupled receptors by a fluorescence-based calcium mobilization assay. Journal of Visualized Experiments, (87), 51516.
  • Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • Reaction Biology. (n.d.). hERG Patch Clamp Assay – Cardiac Safety Panel. Retrieved from [Link]

  • Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Retrieved from [Link]

  • Pharmacology Discovery Services. (n.d.). CNS/Pain. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Fluorescence Polarization Assays: Principles & Applications. Retrieved from [Link]

  • Spandidos Publications. (2019). The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review). International Journal of Oncology, 55(5), 981-994.
  • YouTube. (2022). G Protein-Coupled Receptors By Fluorescence-Based Calcium Mobilization Assay l Protocol Preview. Retrieved from [Link]

  • SlideShare. (2014). Data analysis approaches in high throughput screening. Retrieved from [Link]

  • Pharmaron. (n.d.). CNS Disease Models For Preclinical Research Services. Retrieved from [Link]

  • FDA. (2021). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Retrieved from [Link]

  • Research Outreach. (2023). Advances in CNS drug development. Retrieved from [Link]

  • Cambridge MedChem Consulting. (2017). Analysis of HTS data. Retrieved from [Link]

  • Götze, S., et al. (2017). Comprehensive analysis of high-throughput screens with HiTSeekR.
  • Drug Discovery World. (2007). Statistical techniques for handling high content screening data. Retrieved from [Link]

  • NCBI Bookshelf. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. Retrieved from [Link]

  • Chen, X. L., Kang, J., & Rampe, D. (2011). Manual whole-cell patch-clamping of the HERG cardiac K+ channel. Methods in Molecular Biology, 691, 151-163.
  • Millard, D., & Wi, R. (2015). Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel. Methods in Molecular Biology, 1250, 229-242.
  • while true do;. (2025). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Retrieved from [Link]

  • Graphviz. (2024). DOT Language. Retrieved from [Link]

  • Sketchviz. (n.d.). Graphviz Examples and Tutorial. Retrieved from [Link]

  • Frontiers. (2021). Detecting and measuring of GPCR signaling – comparison of human induced pluripotent stem cells and immortal cell lines. Retrieved from [Link]

  • Sketchviz. (n.d.). Simple Graph - GraphViz Examples and Tutorial. Retrieved from [Link]

  • PubMed Central. (2024). Genome-wide pan-GPCR cell libraries accelerate drug discovery. Retrieved from [Link]

  • graphviz. (n.d.). User Guide — graphviz 0.21 documentation. Retrieved from [Link]

  • Frontiers. (2021). Detecting and measuring of GPCR signaling – comparison of human induced pluripotent stem cells and immortal cell lines. Retrieved from [Link]

  • Semantic Scholar. (n.d.). The use of immortalized cell lines in GPCR screening: the good, bad and ugly. Retrieved from [Link]

Sources

Application Notes and Protocols for High-Throughput Screening of Small Molecule Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Engine of Modern Drug Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery and chemical biology, enabling the rapid testing of hundreds of thousands to millions of small molecules to identify "hits"—compounds that modulate a specific biological target or pathway.[1][2] This technology has revolutionized the early stages of drug development by transforming a previously laborious process into a highly automated and miniaturized operation.[3][4] The primary objective of HTS is not to discover a drug outright, but to identify promising starting points for medicinal chemistry and lead optimization campaigns.[2]

This guide provides a comprehensive overview of the principles, protocols, and best practices for conducting a successful HTS campaign. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into assay development, library selection, execution of the screen, and the critical analysis of the resulting data.

Chapter 1: The Foundation – Assay Development and Validation

The success of any HTS campaign is fundamentally dependent on the quality of the biological assay. A robust, reproducible, and scalable assay is the bedrock upon which reliable data is built.[5] The choice of assay format is a critical first decision, broadly categorized into biochemical and cell-based approaches.[6]

Assay Types: Choosing the Right Biological Question
  • Biochemical Assays: These assays utilize purified components like enzymes or receptors in a cell-free system to measure the direct interaction of a compound with its molecular target.[7] They are generally simpler to develop and exhibit lower variability.[8] Common examples include enzyme activity assays (e.g., kinases, proteases) and binding assays (e.g., Fluorescence Polarization, FRET).[6][7]

  • Cell-Based Assays: These assays use living cells, providing a more physiologically relevant context by measuring a compound's effect on a cellular process, such as cell viability, gene expression, or second messenger signaling.[8][9][10] While more complex and potentially more variable, they offer insights into a compound's cell permeability and potential cytotoxicity.[8][9]

The selection between these types depends on the specific scientific question. If the goal is to find a direct inhibitor of a purified enzyme, a biochemical assay is appropriate. If the aim is to identify compounds that reverse a disease phenotype in a cellular model, a cell-based assay is required.[11]

The Hallmarks of a Screen-Ready Assay

Before embarking on a full-scale screen, the assay must be rigorously developed, miniaturized (typically to 384- or 1536-well formats), and validated.[5][12]

Key Development & Validation Steps:

  • Reagent Stability and Optimization: Ensure all biological reagents (enzymes, cells, antibodies) are stable and provide a consistent signal over the time course of the experiment.

  • DMSO Tolerance: Small molecules are typically stored in dimethyl sulfoxide (DMSO). The assay must be tolerant to the final concentration of DMSO used in the screen (usually 0.1% to 1.0%), as it can affect enzyme activity or cell health.[5][12]

  • Signal Window: The difference between the signal of the positive control (uninhibited or fully stimulated) and the negative control (inhibited or unstimulated) must be sufficiently large to distinguish hits from background noise.[1]

  • Reproducibility and Robustness: The assay must yield consistent results across different plates and on different days.[11] This is where statistical validation becomes critical.

Protocol: Assay Validation Using the Z'-Factor

The Z'-factor (Z-prime) is the most widely accepted statistical parameter for quantifying the quality of an HTS assay.[13][14][15] It measures the separation between the positive and negative control signals, taking into account the variability of the data.

Z'-Factor Calculation: The formula for Z'-factor is: Z' = 1 - ( (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| )

Where:

  • Mean_pos and SD_pos are the mean and standard deviation of the positive control.

  • Mean_neg and SD_neg are the mean and standard deviation of the negative control.

Interpretation of Z'-Factor Values:

Z'-Factor ValueAssay QualityInterpretation
> 0.5ExcellentA clear separation exists between positive and negative controls. The assay is robust and reliable for HTS.[13][15]
0 to 0.5MarginalThe assay may be acceptable, but there is a smaller separation band, increasing the risk of false positives/negatives.[13][15]
< 0UnacceptableThe signal from the positive and negative controls overlaps, making the assay unsuitable for screening.[13][15]

Step-by-Step Validation Protocol:

  • Plate Layout: Prepare several 384-well plates. Dedicate half of the wells on each plate to the positive control and the other half to the negative control.

  • Reagent Addition: Dispense all assay components (buffer, enzyme, substrate, cells, etc.) according to the optimized protocol.

  • Incubation: Incubate the plates for the predetermined time at the optimal temperature.

  • Signal Detection: Read the plates using the appropriate detection instrument (e.g., fluorescence, luminescence reader).

  • Calculation: For each plate, calculate the mean and standard deviation for both the positive and negative control wells.

  • Z'-Factor Determination: Use the formula above to calculate the Z'-factor for each plate.

  • Assessment: An assay is considered validated for HTS when it consistently produces a Z'-factor > 0.5 over multiple days.[12]

Chapter 2: The Fuel – Small Molecule Libraries

The choice of the small molecule library is as critical as the assay itself. The composition, diversity, and quality of the compound collection directly influence the probability of finding meaningful hits.[16]

Types of Screening Libraries
  • Diversity-Based Libraries: These are large collections designed to cover a broad range of chemical space. They are ideal for novel targets where little is known about the required pharmacophore.

  • Target-Focused Libraries: These libraries contain compounds known or predicted to interact with a specific target family, such as kinases or G-protein coupled receptors (GPCRs).[17]

  • Bioactive/Approved Drug Libraries: Collections of known drugs and bioactive compounds are excellent for drug repurposing campaigns and for validating new targets.[18]

  • Fragment Libraries: Composed of very small, low-complexity molecules, these libraries are used in fragment-based screening (FBS) to identify low-affinity binders that can be optimized into potent leads.[16]

Desirable Properties of a High-Quality Library

A well-curated screening library should prioritize compounds with "drug-like" physicochemical properties to increase the likelihood that hits are developable.[19] Key considerations include:

  • Purity and Stability: Compounds should be of high purity (>90%) and stable under storage and assay conditions.[20]

  • Solubility: Poor solubility is a common cause of false positives.

  • Structural Diversity: A good library contains a wide variety of chemical scaffolds.

  • Absence of "PAINS": Pan-Assay Interference Compounds (PAINS) are molecules that appear as hits in many assays through non-specific mechanisms like aggregation or reactivity.[21] These should be filtered out during library design.

Chapter 3: The Engine Room – Automation and the Screening Process

HTS is defined by its scale and speed, which are only achievable through extensive automation.[2][4] Robotic systems for liquid handling and plate manipulation are essential for precision, reproducibility, and throughput.[3][22]

The HTS Workflow: From Library to Data

The core HTS process involves dispensing library compounds into assay plates and measuring their effect.

HTS_Workflow cluster_prep Preparation cluster_screen Automated Screening cluster_analysis Data Processing AssayPlates Assay-Ready Plates (Cells or Reagents) LiquidHandler Robotic Liquid Handler (Nanoliter Dispensing) AssayPlates->LiquidHandler CompoundPlates Compound Library Plates (Source Plates) CompoundPlates->LiquidHandler Incubation Incubation LiquidHandler->Incubation Compound Transfer PlateReader Plate Reader (Signal Detection) Incubation->PlateReader RawData Raw Data Acquisition PlateReader->RawData Normalization Data Normalization & QC RawData->Normalization HitSelection Hit Identification Normalization->HitSelection Z-score, % Inhibition

Caption: A typical automated HTS workflow.

Protocol: Primary Screen Execution
  • System Preparation: Calibrate and quality control all robotic liquid handlers to ensure accurate and precise dispensing.[23]

  • Plate Preparation: Prepare batches of assay plates containing all necessary reagents except for the library compounds.

  • Compound Transfer: Use an automated liquid handler (e.g., acoustic or pintool) to transfer a small volume (typically 20-50 nL) of each library compound from the source plates to the assay plates. A typical final screening concentration is 10 µM.[12]

  • Controls: Every assay plate must include positive and negative controls to monitor assay performance and for data normalization.

  • Incubation: If required, incubate the plates for the specified time.

  • Detection: Transfer plates to a robotic plate reader to measure the assay signal from each well.

  • Data Acquisition: The raw data from each well is automatically captured and uploaded to a database.[12]

Chapter 4: Making Sense of the Data – Hit Identification and Confirmation

The output of a primary screen is a vast dataset that must be carefully analyzed to identify genuine hits while discarding false positives.[1][21]

Data Normalization and Hit Selection

Raw data from each well is typically normalized relative to the on-plate controls. A common method is to calculate the percent inhibition or percent activation for each compound.

A "hit" is defined as a compound that produces a signal beyond a certain threshold, often set at three standard deviations from the mean of the negative control wells.[12] The Z-score is another robust statistical method used for hit selection.[1]

The Hit-to-Lead Funnel: A Multi-Step Validation Process

A single positive result in a primary screen is not sufficient to declare a compound a validated hit. A rigorous triaging process is essential.[24][25]

Hit_Validation_Funnel node_primary Primary Screen (Single Concentration) ~100,000s of compounds node_confirm Hit Confirmation (Re-test from same sample) ~1,000s of compounds node_primary->node_confirm node_dose Dose-Response (IC50/EC50) (Fresh powder) ~100s of compounds node_confirm->node_dose node_secondary Secondary & Orthogonal Assays (Confirm mechanism, rule out artifacts) ~10s of compounds node_dose->node_secondary node_lead Validated Hits / Leads (Starting points for MedChem) node_secondary->node_lead

Caption: The hit validation and confirmation funnel.

Protocol: Hit Confirmation and Triage

  • Confirmation Screen: "Active" compounds from the primary screen are re-tested under the same conditions to eliminate random errors and confirm activity.[12]

  • Dose-Response Analysis: Confirmed hits are sourced as fresh, dry powder and tested across a range of concentrations (typically 8-10 points) to determine their potency (IC50 or EC50). This step is crucial for establishing a structure-activity relationship (SAR).[11]

  • Secondary and Orthogonal Assays: Compounds that show dose-dependent activity are further tested in different assays to confirm their mechanism of action and rule out non-specific effects.[11] An orthogonal assay uses a different detection technology or biological readout to verify the hit.

  • SAR Analysis: Preliminary structure-activity relationships are established by examining the activity of structurally similar compounds identified in the screen.[12] This helps prioritize chemical scaffolds for further development.

Conclusion: From Data Point to Discovery

High-throughput screening is a powerful, data-driven methodology that serves as the initial step in a long journey of drug discovery. A successful HTS campaign is not merely a technical exercise; it is a multi-disciplinary endeavor that requires careful planning, rigorous validation, and intelligent data analysis. By adhering to the principles and protocols outlined in this guide, researchers can maximize the quality of their screening data and increase the probability of discovering novel chemical probes and starting points for new therapeutics.

References

  • High-Throughput Screening: today's biochemical and cell-based approaches. PubMed. [Link]

  • Liquid-Handling in High-Throughput Screening. Microlit USA. [Link]

  • Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. ResearchGate. [Link]

  • Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC. PubMed Central. [Link]

  • High-throughput screening - Wikipedia. Wikipedia. [Link]

  • How Automation Overcomes Variability & Limitations in HTS Troubleshooting. Dispendix. [Link]

  • High-Throughput Screening (HTS). Beckman Coulter. [Link]

  • Calculating a Z-factor to assess the quality of a screening assay. GraphPad. [Link]

  • Reporting data from high-throughput screening of small-molecule libraries. Nature. [Link]

  • Automating HTS Workflows. Charles River Laboratories. [Link]

  • Z-factors. BIT 479/579 High-throughput Discovery. [https://canvas. REPORTER: a university, college, or other academic institution.ncsu.edu/courses/10668/pages/z-factors]([Link]. REPORTER: a university, college, or other academic institution.ncsu.edu/courses/10668/pages/z-factors)

  • On HTS: Z-factor. On HTS. [Link]

  • Automating HTS Workflows | Biocompare.com. Biocompare. [Link]

  • High-throughput screening of small molecule library: procedure, challenges and future. Journal of Cancer Metastasis and Treatment. [Link]

  • Integration of Liquid Handler Quality Control Into the HTS Daily Routine | Technology Networks. Technology Networks. [Link]

  • Comprehensive analysis of high-throughput screens with HiTSeekR. Oxford Academic. [Link]

  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Visikol. [Link]

  • Z-factor - Wikipedia. Wikipedia. [Link]

  • HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf. NIH. [Link]

  • Analysis of HTS data. Cambridge MedChem Consulting. [Link]

  • Resources for Assay Development and High Throughput Screening. MSU Drug Discovery. [Link]

  • Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies | Bioinformatics | Oxford Academic. Oxford Academic. [Link]

  • Hit Validation for Suspicious Minds. Sygnature Discovery. [Link]

  • Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. [Link]

  • Hit Triage and Validation in Phenotypic Screening: Considerations and Strategies. Cell. [Link]

  • What Are the Leading Platforms for High-Throughput Screening Assays? A Comprehensive Guide to Modern HTS Technologies. BellBrook Labs. [Link]

  • HTS Methods: Assay Design and Optimisation. Royal Society of Chemistry. [Link]

  • High-throughput screening (HTS) | BMG LABTECH. BMG LABTECH. [Link]

  • How to Choose the Right Biochemical Assay for Drug Discovery. BellBrook Labs. [Link]

  • High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry | ACS Combinatorial Science. ACS Publications. [Link]

  • Common HTS Code Mistakes & Fixes | FreightAmigo Guide. FreightAmigo. [Link]

  • Hit Identification (Hit ID). Charles River Laboratories. [Link]

  • Effective Strategies for Successful Hit Identification in Drug Discovery. Sygnature Discovery. [Link]

  • Solicitation of Compounds for High Throughput Screening (HTS) in the Molecular Libraries Screening Centers Network (MLSCN). NIH Grants and Funding. [Link]

  • How Are Biochemical Assays Used in High-Throughput Screening?. Patsnap. [Link]

  • High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Medium. [Link]

  • Top 10 HTS Code Mistakes Importers Should Avoid. Ecer Freight. [Link]

  • How to crack the HTS code. Export Solutions, Inc.. [Link]

  • High-Throughput Screening (HTS) Overview of Services. Rackcdn.com. [Link]

  • Small Molecule Libraries. SickKids Research Institute. [Link]

  • High Throughput Screening (HTS) Services. Evotec. [Link]

  • The 10 Most Common HTS Classification Mistakes Made by Importers. Flexport. [Link]

  • The Principles and Applications of High-Throughput Sequencing Technologies - PMC. NIH. [Link]

Sources

Application Notes & Protocols: 3-(Azepane-1-sulfonyl)-phenylamine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

3-(Azepane-1-sulfonyl)-phenylamine, also known as 3-(azepan-1-ylsulfonyl)aniline, has emerged as a privileged scaffold in modern drug discovery. Its structural composition—an aniline functional group for versatile coupling, a sulfonamide linker, and a seven-membered azepane ring—offers a unique combination of synthetic accessibility and conformational flexibility. These attributes make it an invaluable starting point for developing targeted therapeutics. This guide provides an in-depth analysis of its application, focusing on its role as a key intermediate in the synthesis of potent kinase inhibitors, particularly for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). We will detail a robust synthesis protocol, illustrate its use in drug development workflows, and place its biological significance within the relevant signaling pathways.

Core Concepts & Applications

The azepane moiety, a seven-membered saturated heterocycle, is a recurring motif in FDA-approved drugs and clinical candidates.[1][2] Its incorporation into molecular design can enhance binding affinity, improve pharmacokinetic properties, and provide vectors for exploring new chemical space. When combined with a phenylsulfonamide core, it creates a powerful building block. The primary amine of the aniline group serves as a versatile synthetic handle for a wide range of chemical reactions, including:

  • Amide bond formation: Coupling with carboxylic acids.

  • Buchwald-Hartwig or SNAr reactions: Coupling with heterocyclic halides to form C-N bonds, a cornerstone of kinase inhibitor synthesis.[3]

  • Reductive amination: Reaction with aldehydes or ketones.

  • Diazotization reactions: Leading to further functionalization.

Case Study: A Key Intermediate for IRAK4 Inhibitors

A prominent application of this compound is in the development of inhibitors for IRAK4. IRAK4 is a serine/threonine kinase that functions as a master regulator in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[4] Dysregulation of this pathway is implicated in a host of autoimmune disorders, inflammatory diseases, and certain cancers, such as specific types of B-cell lymphoma.[5][6]

Inhibitors targeting IRAK4 often feature a heterocyclic core that binds to the ATP-binding site of the kinase. The this compound moiety is frequently used as the "solvent-front" binding group, where the azepane ring can project into the solvent-exposed region of the kinase, allowing for modifications to tune solubility and other drug-like properties.

Synthesis and Characterization Protocol

The synthesis of this compound is typically achieved in a two-step sequence starting from commercially available 3-nitrobenzenesulfonyl chloride.

Protocol 1: Synthesis of this compound

Materials & Reagents:

  • 3-Nitrobenzenesulfonyl chloride

  • Azepane (Hexahydro-1H-azepine)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Iron powder (Fe) or Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ammonium chloride (NH₄Cl) or Hydrochloric acid (HCl)

  • Ethanol (EtOH) and Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Sulfonamide Formation: Synthesis of 1-((3-Nitrophenyl)sulfonyl)azepane

    • To a round-bottom flask, add 3-nitrobenzenesulfonyl chloride (1.0 eq) and dissolve in DCM (approx. 0.2 M).

    • Cool the solution to 0 °C using an ice-water bath.

    • Add azepane (1.1 eq) dropwise, followed by the slow addition of triethylamine (1.5 eq).

    • Allow the reaction to slowly warm to room temperature and stir for 4-16 hours.

    • Monitor the reaction to completion using Thin Layer Chromatography (TLC).

    • Upon completion, dilute the mixture with DCM. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 1-((3-nitrophenyl)sulfonyl)azepane, which can often be used in the next step without further purification.

  • Nitro Group Reduction: Synthesis of this compound

    • In a round-bottom flask, dissolve or suspend 1-((3-nitrophenyl)sulfonyl)azepane (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 ratio).

    • Add iron powder (5.0 eq) and ammonium chloride (5.0 eq).

    • Heat the mixture to reflux (approx. 80-90 °C) and stir vigorously for 2-5 hours. The reaction progress can be monitored by TLC.

    • After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts, washing the pad with ethanol or ethyl acetate.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Partition the residue between ethyl acetate and water. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purification & Characterization

    • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

    • Combine fractions containing the pure product and concentrate to yield this compound as a solid or viscous oil.

    • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Experimental & Biological Workflow

The utility of this compound is best understood through its integration into a drug discovery workflow, from chemical synthesis to biological validation.

G cluster_0 Part 1: Intermediate Synthesis cluster_1 Part 2: Inhibitor Synthesis & Evaluation A 3-Nitrobenzenesulfonyl chloride + Azepane B Step 1: Sulfonamide Formation A->B C 1-((3-Nitrophenyl)sulfonyl)azepane B->C D Step 2: Nitro Reduction (Fe/NH4Cl) C->D E This compound (Target Intermediate) D->E G Step 3: C-N Coupling (e.g., Buchwald-Hartwig) E->G Key Building Block F Heterocyclic Core (e.g., 2,4-dichloropyrimidine) F->G H Crude Inhibitor Library G->H I Step 4: Purification (HPLC) H->I J Final Compounds I->J K Biochemical Assay (e.g., IRAK4 IC50) J->K L Cell-Based Assay (e.g., Cytokine Release) J->L M SAR Analysis K->M L->M

Caption: A typical drug discovery workflow utilizing this compound.

Mechanism of Action: The IRAK4 Signaling Pathway

To appreciate the therapeutic rationale, it is crucial to understand the biological context. IRAK4 is the apical kinase in the Myddosome complex, which assembles upon receptor activation. Its kinase activity is indispensable for the downstream phosphorylation of IRAK1 and the subsequent activation of NF-κB and MAPK signaling pathways, leading to the production of inflammatory cytokines.[4] An inhibitor derived from our scaffold physically occupies the ATP-binding pocket of IRAK4, preventing its catalytic function and halting the entire inflammatory cascade.

G TLR_IL1R TLR / IL-1R Activation MyD88 MyD88 Recruitment TLR_IL1R->MyD88 Myddosome Myddosome Assembly (MyD88, IRAK4, IRAK1/2) MyD88->Myddosome IRAK4 IRAK4 Autophosphorylation & Activation Myddosome->IRAK4 IRAK1 IRAK1 Phosphorylation IRAK4->IRAK1 TRAF6 TRAF6 Activation IRAK1->TRAF6 NFkB_MAPK NF-κB & MAPK Pathways TRAF6->NFkB_MAPK Cytokines Pro-inflammatory Gene Expression (TNFα, IL-6) NFkB_MAPK->Cytokines Inhibitor IRAK4 Inhibitor (Derived from Scaffold) Inhibitor->IRAK4 Blocks ATP Binding

Caption: The IRAK4 signaling cascade and the therapeutic point of intervention.

Structure-Activity Relationship (SAR) Data

During a lead optimization campaign, systematic modifications are made to the inhibitor structure to improve potency and selectivity. The this compound scaffold provides an excellent foundation for such studies. The table below presents illustrative data demonstrating how changes to the coupled heterocycle can impact biological activity.

Compound IDHeterocyclic CoreIRAK4 Biochemical IC₅₀ (nM)Cellular EC₅₀ (nM)
Cpd-1 2-aminopyrimidine85450
Cpd-2 2-amino-5-fluoropyrimidine32180
Cpd-3 2-aminopyrazine150>1000
Cpd-4 7-aminoimidazo[1,2-a]pyridine1595

Data is representative and for illustrative purposes only.

This data suggests that a pyrimidine core is a good starting point, and that further optimization, for example by using an imidazo[1,2-a]pyridine scaffold, can lead to significant gains in both biochemical and cellular potency.[7]

Conclusion & Future Directions

This compound is more than just a chemical intermediate; it is a validated strategic tool in medicinal chemistry. Its robust synthesis and versatile reactivity provide a reliable platform for developing potent and selective enzyme inhibitors. The successful application in the discovery of IRAK4 inhibitors underscores its value. Future work will likely involve exploring novel heterocyclic partners, modifying the azepane ring to modulate physicochemical properties, and applying this scaffold to other kinase targets, thereby continuing to fuel the pipeline of next-generation targeted therapies.

References

  • Zha, G.-F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 465–494. doi: 10.1016/j.ejmech.2018.11.031
  • Wang, Z., et al. (2021). Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs. ACS Medicinal Chemistry Letters, 12(9), 1436–1442. Available from: [Link]

  • Bendale, A. R., et al. (2018). Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT 6 Antagonists in Cognitive Disorders. Current Drug Discovery Technologies, 15(3).
  • Zha, G.-F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed. Retrieved from [Link]

  • Zha, G. F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2018). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162.
  • Wang, Z., et al. (2009). IRAK-4 Inhibitors for Inflammation. Current Topics in Medicinal Chemistry, 9(8), 724-737. Available from: [Link]

  • Buckley, G. M., et al. (2008). IRAK-4 inhibitors. Part III: a series of imidazo[1,2-a]pyridines. Bioorganic & Medicinal Chemistry Letters, 18(12), 3656-60. doi: 10.1016/j.bmcl.2008.04.042
  • Leong, W. (2024). IRAK4 degraders and synthesis thereof. (US Patent No. US-12187744-B2). PubChem. Retrieved from [Link]

  • Hrazdilova, K., et al. (2020). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. Molecules, 25(22), 5433. Available from: [Link]

  • Singh, P., et al. (2021). Update of Recently (2016–2020) Designed Azepine Analogs and Related Heterocyclic Compounds with Potent Pharmacological Activities. Molecules, 26(11), 3123.
  • Google Patents. (n.d.). WO2023131167A1 - Compound for inhibiting and degrading irak4, pharmaceutical composition....

Sources

Application Notes and Protocols for the In Vitro Evaluation of 3-(Azepane-1-sulfonyl)-phenylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Approach to Characterizing Novel Sulfonamides

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, giving rise to a wide array of therapeutic agents with antibacterial, anticancer, anti-inflammatory, and enzyme inhibitory properties.[1] The compound 3-(Azepane-1-sulfonyl)-phenylamine is a novel molecule incorporating this key pharmacophore, alongside an azepane ring, a recognized scaffold in drug discovery.[2][3] The absence of published data on its biological activity necessitates a systematic and multi-tiered in vitro evaluation to elucidate its therapeutic potential and mechanism of action.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct an initial characterization of this compound. The protocols herein are designed to be self-validating, progressing from broad phenotypic screening to more specific target-based and mechanistic assays. We will first establish a baseline of cellular toxicity, a critical parameter for any potential therapeutic, and then proceed to explore its effects on common sulfonamide targets and key cellular signaling pathways.

Part 1: Foundational Analysis - Cytotoxicity Profiling

Before investigating specific biological activities, it is imperative to determine the cytotoxic profile of this compound. This initial screen provides a therapeutic window and informs the concentration ranges for subsequent, more sensitive assays. A compound with high cytotoxicity may be a candidate for oncology applications, while low cytotoxicity is desirable for most other therapeutic areas.[4]

Protocol 1.1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[5]

Principle: Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate a panel of representative human cell lines (e.g., a non-cancerous line like HEK293 and various cancer cell lines such as MCF-7, A549, and HeLa) in 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Create a series of dilutions in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Data Presentation: Cytotoxicity Profile
Cell LineIC₅₀ (µM)
HEK293
MCF-7
A549
HeLa

Part 2: Broad-Spectrum Biological Screening

Given the diverse activities of sulfonamides, a broad screening approach is logical to identify the most promising therapeutic avenues for this compound.[1][6]

Workflow for Broad-Spectrum Screening

G cluster_0 Initial Characterization cluster_1 Tier 1: Broad Screening cluster_2 Tier 2: Hit Validation & Mechanism of Action Compound This compound Antibacterial Antibacterial Assay (DHPS Inhibition) Compound->Antibacterial Anticancer Antiproliferation Assay (e.g., CFSE) Compound->Anticancer Enzyme_Inhibition Enzyme Inhibition Panel (e.g., Carbonic Anhydrase, Kinases) Compound->Enzyme_Inhibition MIC MIC Determination Antibacterial->MIC Apoptosis Apoptosis/Cell Cycle Analysis Anticancer->Apoptosis Kinetic Enzyme Kinetics Enzyme_Inhibition->Kinetic

Caption: Tiered screening workflow for this compound.

Protocol 2.1: Antibacterial Activity Assay

The primary mechanism of action for many sulfonamide antibiotics is the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for bacterial folic acid synthesis.[7][8]

Principle: This assay measures the ability of the test compound to inhibit the growth of susceptible bacterial strains.

Step-by-Step Protocol:

  • Bacterial Strains: Use both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacterial strains.

  • Inoculum Preparation: Prepare a bacterial inoculum in a suitable broth (e.g., Mueller-Hinton broth) and adjust the turbidity to a 0.5 McFarland standard.

  • Compound Preparation: Prepare a 2-fold serial dilution of this compound in the broth in a 96-well plate.

  • Inoculation: Add the bacterial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Acquisition: Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 2.2: Enzyme Inhibition Screening (Carbonic Anhydrase)

Many sulfonamides are known to inhibit carbonic anhydrases, which are involved in various physiological processes.[1]

Principle: This assay measures the inhibition of carbonic anhydrase activity, often through a colorimetric method that detects changes in pH.

Step-by-Step Protocol:

  • Enzyme and Substrate: Use purified human carbonic anhydrase isoenzymes (e.g., CA I and CA II) and a suitable substrate like p-nitrophenyl acetate.

  • Reaction Setup: In a 96-well plate, add the enzyme, buffer, and varying concentrations of this compound.

  • Initiation: Start the reaction by adding the substrate.

  • Data Acquisition: Monitor the rate of p-nitrophenol formation by measuring the absorbance at 400 nm over time.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Data Presentation: Broad-Spectrum Activity Summary
AssayTarget/OrganismResult (MIC/IC₅₀ in µM)
AntibacterialS. aureus
AntibacterialE. coli
Enzyme InhibitionCarbonic Anhydrase I
Enzyme InhibitionCarbonic Anhydrase II

Part 3: Delving Deeper - Mechanistic Cellular Assays

Should the initial screening reveal promising anticancer activity, the next logical step is to investigate the underlying mechanism of cell death or growth arrest.

Signaling Pathway Analysis Workflow

G Compound This compound (Identified as a 'Hit' in Cytotoxicity Screen) Treated_Cells Treat Cancer Cells (e.g., A549) Compound->Treated_Cells Apoptosis Apoptosis Assay (Annexin V/PI Staining) Treated_Cells->Apoptosis Cell_Cycle Cell Cycle Analysis (Propidium Iodide Staining) Treated_Cells->Cell_Cycle Pathway Signaling Pathway Analysis (e.g., Western Blot for Apoptotic Markers) Treated_Cells->Pathway

Caption: Mechanistic workflow for an anticancer 'hit' compound.

Protocol 3.1: Cell Cycle Analysis by Flow Cytometry

This protocol determines if the compound induces cell cycle arrest at a specific phase.

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is proportional to the amount of DNA in the cell, allowing for the differentiation of cells in G0/G1, S, and G2/M phases of the cell cycle.

Step-by-Step Protocol:

  • Cell Treatment: Treat the selected cancer cell line with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

  • Fixation: Fix the cells in ice-cold 70% ethanol and store them at -20°C overnight.

  • Staining: Wash the cells with PBS and resuspend them in a staining solution containing PI and RNase A.

  • Data Acquisition: Analyze the cells using a flow cytometer, exciting at 488 nm and measuring the emission at ~617 nm.

  • Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in each phase of the cell cycle.

Protocol 3.2: Apoptosis Detection with Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled and used to detect these cells. PI is used as a counterstain to identify cells with compromised membranes (late apoptotic/necrotic).

Step-by-Step Protocol:

  • Cell Treatment: Treat cells as described in Protocol 3.1.

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Data Acquisition: Analyze the cells by flow cytometry, detecting FITC fluorescence (Ex/Em ~494/521 nm) and PI fluorescence.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Data Presentation: Mechanistic Insights
Treatment% G0/G1% S% G2/M% Apoptosis
Vehicle Control
Compound (IC₅₀)
Compound (2x IC₅₀)

Conclusion and Future Directions

This application note provides a foundational strategy for the in vitro characterization of this compound. The tiered approach, beginning with broad cytotoxicity screening and progressing to specific mechanistic studies, allows for an efficient and logical evaluation of this novel compound's biological potential. Positive "hits" in any of these assays will necessitate further investigation, including more extensive enzyme inhibition profiling, kinetic characterization of enzyme-inhibitor interactions, and analysis of relevant cellular signaling pathways using techniques like Western blotting or multiplex assays.[9][10] The data generated through these protocols will be crucial for guiding subsequent preclinical development and establishing the therapeutic promise of this compound.

References

  • Vertex AI Search. Understanding Sulfonamides: Mechanisms and Applications.
  • Thermo Fisher Scientific. Cytotoxicity Assays.
  • Cleveland Clinic. (2025). What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples.
  • SpringerLink. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
  • MDPI. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery.
  • Study.com. Sulfonamide: Mechanism of Action & Uses.
  • Alfa Cytology. In Vitro Cytotoxicity Assay.
  • Study.com. Sulfonamide: Mechanism of Action & Uses - Video.
  • Miltenyi Biotec. Cell viability and cytotoxicity assays - Drug discovery.
  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
  • Thermo Fisher Scientific. Cellular Pathway Analysis Assays.
  • BPS Bioscience. Cell Signaling Pathway Screening & Profiling.
  • RSC Publishing. Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation.
  • Sigma-Aldrich. Cell Signaling Multiplex Assays | MILLIPLEX® Assays.
  • Thermo Fisher Scientific. Cell Based Assays.
  • National Institutes of Health. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs.
  • National Institutes of Health. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives.
  • PubMed. (2025). Synthesis and Bioactivity Evaluation of Novel Sulfonamide-1,2,3-Triazole Hybrids: In Vitro and In Silico Studies.
  • Sciforum. Novel sulfonamide inhibitors of CYP19A1: design, synthesis, biological assays, and in silico study.
  • Creative Bioarray. Cell Signaling Pathway Assay Services.
  • BellBrook Labs. (2025). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics.
  • Discovery of Novel Enzyme Inhibitors from Nature via in vitro and in silico Methods.
  • ResearchGate. (2025). Recent advances on discovery of enzyme inhibitors from natural products using bioactivity screening.
  • National Institutes of Health. (2018). Recent advances in screening of enzymes inhibitors based on capillary electrophoresis.
  • YouTube. (2018). Kinetic characterisation of covalent inhibitors on the PHERAstar.
  • Santa Cruz Biotechnology. 3-(Azepane-1-sulfonyl)-4-methyl-phenylamine.
  • ResearchGate. (2026). Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships.
  • PubMed. (2024). Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies.
  • BenchChem. (2025). Uncharted Territory: The Biological Profile of 1-(3,4-dimethoxybenzoyl)azepane Remains Undisclosed in Publicly Available Scienti.
  • PubMed. (2009). Synthesis and biological evaluation of a novel 3-sulfonyl-8-azabicyclo[3.2.1]octane class of long chain fatty acid elongase 6 (ELOVL6) inhibitors.
  • ResearchGate. Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone.
  • Chemdiv. Compound 3-[3-(azepane-1-sulfonyl)-4-methoxyphenyl]prop-2-enoic acid.
  • Santa Cruz Biotechnology. 3-(Azepane-1-sulfonyl)-4-methyl-phenylamine.
  • Chemdiv. Compound 1-(3-nitrobenzene-1-sulfonyl)azepane.

Sources

Application Notes & Protocols: A Guide to Assay Development for Novel Enzyme Inhibitors with a Sulfonamide Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Versatility of the Sulfonamide Scaffold in Enzyme Inhibition

The sulfonamide group (-S(=O)₂-NR₂R₃) is a cornerstone in medicinal chemistry, celebrated for its remarkable versatility and presence in a wide array of FDA-approved drugs.[1] Its ability to act as a bioisostere for other functional groups, coupled with its capacity to form key hydrogen bonds and coordinate with metal ions in enzyme active sites, has cemented its role in the design of potent and selective enzyme inhibitors.[2] From the classical antibacterial sulfa drugs that target dihydropteroate synthase to modern therapeutics targeting carbonic anhydrases, cyclooxygenases (COX), proteases, and kinases, the sulfonamide scaffold continues to be a fertile ground for drug discovery.[2][3]

The development of novel enzyme inhibitors based on this scaffold necessitates robust and meticulously designed assay cascades. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to establish a self-validating system for the discovery and characterization of sulfonamide-based enzyme inhibitors. We will delve into the causality behind experimental choices, from initial high-throughput screening (HTS) to detailed mechanism of action (MoA) studies and crucial in-cell target engagement validation.

Core Principles of Enzyme Inhibition Assays

The primary objective of an enzyme assay in this context is to quantify the modulation of an enzyme's catalytic activity by a sulfonamide-based test compound. The selection of an appropriate assay format is contingent upon the enzyme target, the nature of the substrate, and the desired throughput. A well-designed assay should be sensitive, reproducible, and physiologically relevant.[4]

Understanding Inhibition Modalities

A foundational aspect of characterizing any inhibitor is determining its mechanism of action. The sulfonamide moiety frequently participates in competitive inhibition, where it vies with the natural substrate for binding to the enzyme's active site.[3] However, other modalities such as non-competitive, uncompetitive, or mixed inhibition are also possible.[3] Elucidating this mechanism is critical as it provides insights into the inhibitor's binding site and potential in vivo efficacy, especially when considering endogenous substrate concentrations.[5]

Biochemical Assay Development: The First Line of Inquiry

Biochemical assays, utilizing purified enzymes and substrates, are the workhorses of initial inhibitor screening and characterization.[4] They offer a direct measure of enzyme inhibition, free from the complexities of a cellular environment.

Workflow for Biochemical Assay Development

cluster_0 Phase 1: Assay Design & Optimization cluster_1 Phase 2: Assay Validation cluster_2 Phase 3: Inhibitor Screening & Characterization A Target & Substrate Selection B Buffer & Condition Optimization (pH, Temp, Ionic Strength) A->B C Enzyme Titration (Determine Linear Range) B->C D Substrate Titration (Determine Km) C->D E Z'-factor Determination (Assess Robustness for HTS) D->E F Solvent Tolerance (e.g., DMSO) E->F G Reference Inhibitor IC50 (Assay Performance Benchmark) F->G H Primary Screen (Single Concentration) G->H I Dose-Response (IC50) H->I J Mechanism of Action Studies (e.g., Michaelis-Menten Kinetics) I->J

Caption: A generalized workflow for biochemical enzyme inhibitor assay development.

Protocol 1: Carbonic Anhydrase (CA) Inhibition Assay (Colorimetric)

Carbonic anhydrases are a key target for sulfonamide inhibitors.[6] This protocol is adapted from the widely used esterase assay for CA activity, which monitors the hydrolysis of p-nitrophenyl acetate (p-NPA).[7][8][9]

Principle: In addition to its physiological role, CA exhibits esterase activity, catalyzing the hydrolysis of p-NPA into the yellow-colored product p-nitrophenol, which can be quantified by measuring absorbance at 400-405 nm.[7] An inhibitor will reduce the rate of this colorimetric change.

Materials:

  • Purified human Carbonic Anhydrase II (hCAII)

  • Assay Buffer: 10 mM Tris-HCl, pH 7.4

  • Substrate: p-Nitrophenyl acetate (p-NPA)

  • Solvent: DMSO for compounds, Ethanol or Acetonitrile for p-NPA stock

  • Known Inhibitor: Acetazolamide

  • 96-well flat-bottom microplates

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 0.2-0.3 µM working solution of hCAII in Assay Buffer.[7]

    • Prepare a 15-100 mM stock solution of p-NPA in ethanol or acetonitrile.[7] Just before use, dilute this stock to a working concentration of 0.48-0.6 mM in Assay Buffer.[7]

    • Prepare a 10 mM stock solution of the sulfonamide test compounds and Acetazolamide in DMSO. Perform serial dilutions in Assay Buffer containing a consistent final DMSO concentration (e.g., 1%).

  • Assay Setup (96-well plate):

    • Test Wells: Add 50 µL of serially diluted test compound to each well.

    • Positive Control (No Inhibition): Add 50 µL of Assay Buffer with DMSO (vehicle control).

    • Inhibitor Control: Add 50 µL of serially diluted Acetazolamide.

    • Blank (No Enzyme): Add 100 µL of Assay Buffer to determine the rate of non-enzymatic substrate hydrolysis.

  • Enzyme Addition: Add 50 µL of the hCAII working solution to all wells except the blank wells.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[7]

  • Reaction Initiation: Add 100 µL of the p-NPA working solution to all wells. The final volume should be 200 µL.

  • Measurement: Immediately measure the increase in absorbance at 400 nm over time (e.g., every 30 seconds for 5-10 minutes) using a microplate reader in kinetic mode.

Data Analysis:

  • Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance curves (ΔAbs/min).

  • Correct for background hydrolysis by subtracting the average rate of the blank wells from all other wells.[7]

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control (No Inhibition).

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a nonlinear regression model (sigmoidal dose-response) to determine the IC₅₀ value.[3]

Protocol 2: Cyclooxygenase-2 (COX-2) Inhibition Assay (Fluorometric)

Selective COX-2 inhibitors are a critical class of anti-inflammatory drugs, with many featuring a sulfonamide scaffold (e.g., Celecoxib).[3] This fluorometric assay provides a sensitive method for screening inhibitors.[5][10][11][12]

Principle: The assay measures the peroxidase component of COX-2 activity. COX-2 converts arachidonic acid to Prostaglandin G2 (PGG2). A probe is then oxidized during the reduction of PGG2 to PGH2, generating a fluorescent signal.[5] Inhibitors of COX-2 will decrease the rate of fluorescence generation.

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Fluorescent Probe (e.g., ADHP or OxiRed™ Probe)

  • Substrate: Arachidonic Acid

  • Known Inhibitor: Celecoxib

  • 96-well black opaque microplates

  • Fluorescence microplate reader (Ex/Em = 535/587 nm)

Procedure:

  • Reagent Preparation:

    • Reconstitute and dilute the COX-2 enzyme in COX Assay Buffer according to the manufacturer's instructions. Keep on ice.[10][12]

    • Prepare a Reaction Mix containing COX Assay Buffer, Heme, and the Fluorescent Probe.

    • Prepare serial dilutions of the sulfonamide test compounds and Celecoxib in a suitable solvent (e.g., DMSO), then dilute to the final desired concentration in Assay Buffer.[10][12]

    • Prepare the arachidonic acid solution just prior to use, often involving dilution with a weak base (e.g., NaOH) and then the Assay Buffer.[10][12]

  • Assay Setup (96-well plate):

    • Test Wells: Add 10 µL of diluted test inhibitor.

    • Enzyme Control (No Inhibition): Add 10 µL of Assay Buffer with solvent.

    • Inhibitor Control: Add 10 µL of diluted Celecoxib.

    • Add 80 µL of the Reaction Mix to all wells.

  • Enzyme Addition: Add 10 µL of the diluted COX-2 enzyme to all wells.

  • Pre-incubation: Incubate the plate for 5-10 minutes at 25°C.

  • Reaction Initiation: Using a multi-channel pipette, add 10 µL of the arachidonic acid solution to all wells to start the reaction simultaneously.[12]

  • Measurement: Immediately measure the fluorescence intensity (Ex/Em = 535/587 nm) in kinetic mode at 25°C for 5-10 minutes.[12]

Data Analysis:

  • Determine the reaction rates (ΔRFU/min) from the linear portion of the kinetic curves.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the Enzyme Control.

  • Determine the IC₅₀ value by plotting percent inhibition versus the log of inhibitor concentration and fitting to a dose-response curve.

ParameterCarbonic Anhydrase AssayCOX-2 Assay
Principle Colorimetric (Absorbance)Fluorometric (Fluorescence)
Substrate p-Nitrophenyl acetate (p-NPA)Arachidonic Acid
Detection p-Nitrophenol at 400 nmOxidized probe at Ex/Em 535/587 nm
Control Inhibitor AcetazolamideCelecoxib
Typical IC₅₀ Varies (nM to µM range)Varies (nM to µM range)

Table 1: Comparison of key parameters for the described biochemical assays.

Cell-Based Assays: Validating Inhibition in a Physiological Context

While biochemical assays are essential, they lack the complexities of a cellular environment, such as membrane permeability, off-target effects, and competition with high concentrations of endogenous substrates (e.g., ATP for kinases).[13] Cell-based assays are therefore a critical step in validating hits from primary screens.

Protocol 3: Cellular Thermal Shift Assay (CETSA®) for Target Engagement

CETSA is a powerful biophysical method to verify direct binding of a compound to its target protein in intact cells or cell lysates.[14][15][16]

Principle: The binding of a ligand (inhibitor) to its target protein generally increases the protein's thermal stability.[16][17] In a CETSA experiment, cells are treated with the inhibitor, heated to various temperatures, and then lysed. The amount of soluble target protein remaining after heat treatment is quantified (e.g., by Western blot or AlphaScreen®). A stabilizing inhibitor will result in more soluble protein at higher temperatures compared to the vehicle control.[14]

Materials:

  • Cell line expressing the target enzyme

  • Cell culture medium and reagents

  • Sulfonamide test compound and vehicle (DMSO)

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • Equipment for cell lysis (e.g., sonicator, freeze-thaw cycles)

  • PCR thermal cycler or heating blocks

  • Centrifuge for separating soluble and aggregated protein fractions

  • Protein quantification method (e.g., Western blot, ELISA, AlphaScreen®)

Procedure:

  • Cell Treatment: Culture cells to the desired confluency. Treat cells with the sulfonamide inhibitor or vehicle (DMSO) at a final concentration for a specified time (e.g., 1 hour) in the incubator.

  • Heating Step:

    • Harvest the treated cells and resuspend them in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling to 4°C.[15]

  • Lysis and Fractionation:

    • Lyse the cells by repeated freeze-thaw cycles or sonication.[15]

    • Separate the soluble fraction (containing non-aggregated protein) from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).[15]

  • Detection:

    • Carefully collect the supernatant (soluble fraction).

    • Quantify the amount of the specific target protein in the supernatant using a suitable detection method like Western blotting.

Data Analysis:

  • Melt Curve: For each temperature point, quantify the band intensity (for Western blot) of the soluble target protein. Plot the relative amount of soluble protein against the temperature for both the vehicle- and inhibitor-treated samples. A positive result is a rightward shift in the melting curve for the inhibitor-treated sample.

  • Isothermal Dose-Response: To determine potency, treat cells with a range of inhibitor concentrations and heat all samples at a single, optimized temperature (a temperature that causes significant, but not complete, protein denaturation). Plot the amount of soluble protein against the log of inhibitor concentration to generate an EC₅₀ curve.[17]

Protocol 4: NanoBRET™ Target Engagement Assay for Intracellular Kinases

For kinase targets, the NanoBRET™ assay is a highly sensitive and quantitative method to measure compound binding in living cells.[18][19][20][21]

Principle: This assay uses Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase (donor) and a fluorescently labeled tracer that binds to the kinase's active site (acceptor).[22] When the tracer is bound, a BRET signal is produced. A test compound that binds to the kinase will compete with the tracer, causing a dose-dependent decrease in the BRET signal.[20]

Materials:

  • HEK293 cells (or other suitable cell line)

  • Vector for expressing the target kinase as a NanoLuc® fusion protein

  • Transfection reagents

  • NanoBRET™ Kinase Tracer and Nano-Glo® Substrate/Inhibitor

  • Sulfonamide test compounds

  • White, 96- or 384-well assay plates

  • Luminometer capable of measuring filtered light (e.g., 450 nm and >600 nm)

Procedure:

  • Cell Preparation: Transfect cells with the Kinase-NanoLuc® fusion vector and seed them into assay plates. Allow cells to adhere and express the fusion protein (typically 24 hours).[18]

  • Compound and Tracer Addition:

    • Prepare serial dilutions of the sulfonamide test compounds in Opti-MEM® or other suitable medium.

    • Add the test compounds to the appropriate wells.

    • Add the NanoBRET™ tracer to all wells at its predetermined optimal concentration.

  • Equilibration: Incubate the plate at 37°C in a CO₂ incubator for approximately 2 hours to allow the compounds and tracer to reach binding equilibrium within the cells.

  • Signal Detection:

    • Add the Nano-Glo® Substrate/Inhibitor solution to all wells. The extracellular inhibitor ensures that the signal is from live, intact cells.[22]

    • Read the plate within 10 minutes on a luminometer equipped with two filters to measure donor emission (~450 nm) and acceptor emission (>600 nm) simultaneously.

Data Analysis:

  • Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal.

  • Convert the raw ratios to milliBRET units (mBU) by multiplying by 1000.

  • Plot the mBU values against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter log-logistic curve to determine the intracellular IC₅₀, which reflects the compound's potency at the target in a live-cell context.

cluster_0 Biochemical Screen cluster_1 Cellular Target Engagement cluster_2 Functional Cellular Assay A HTS Campaign on Purified Enzyme B Biochemical IC50 Determination A->B C Mechanism of Action (Kinetics) B->C D Confirm Direct Binding (e.g., CETSA) C->D Validate Hits E Cellular IC50 (e.g., NanoBRET) D->E F Measure Downstream Phenotype (e.g., Cell Proliferation) E->F Confirm Function

Sources

Application Notes & Protocols: Leveraging the 3-(Azepane-1-sulfonyl)phenylamine Scaffold for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 3-(Azepane-1-sulfonyl)phenylamine Scaffold

In the landscape of modern medicinal chemistry, the selection of a core molecular scaffold is a critical decision that dictates the trajectory of a drug discovery program.[1][][3] The 3-(azepane-1-sulfonyl)phenylamine scaffold has emerged as a promising starting point for the development of novel therapeutics. This assertion is grounded in the convergence of two well-established pharmacophoric motifs: the benzenesulfonamide core and the seven-membered azepane ring.

The benzenesulfonamide group is a cornerstone of medicinal chemistry, renowned for its diverse biological activities, including potent enzyme inhibition and anticancer properties.[4][5][6][7] Its derivatives have been successfully developed as carbonic anhydrase inhibitors, anticonvulsants, and anti-inflammatory agents.[4][6][8] The sulfonamide moiety can act as a zinc-binding group in metalloenzymes and participate in crucial hydrogen bonding interactions within target proteins.

Complementing this is the azepane ring, a seven-membered saturated heterocycle that is considered a "privileged scaffold" in drug design.[9][10][11] Its inherent three-dimensionality and conformational flexibility allow for the exploration of larger and more complex chemical spaces compared to smaller, more rigid ring systems.[9] This can lead to improved binding affinity, selectivity, and pharmacokinetic properties. Over 20 FDA-approved drugs incorporate the azepane motif, highlighting its clinical significance.[11]

The strategic combination of these two motifs in 3-(azepane-1-sulfonyl)phenylamine presents a unique opportunity for drug designers. The primary amine at the 3-position of the phenyl ring serves as a versatile synthetic handle for the introduction of diverse chemical functionalities, enabling the rapid generation of compound libraries for high-throughput screening. This guide provides a comprehensive overview of the potential applications of this scaffold and detailed protocols for its derivatization and subsequent biological evaluation.

Rationale for Targeting Specific Disease Areas

Recent research has demonstrated the potential of derivatives of the 3-(azepane-1-sulfonyl)phenylamine scaffold as potent and selective inhibitors of human carbonic anhydrase IX (CAIX), a transmembrane enzyme that is highly overexpressed in various tumors and plays a crucial role in tumor progression.[12][13] This makes the scaffold particularly attractive for the development of novel anticancer agents. The azepane ring has been shown to interact with a hydrophobic pocket in the active site of CAIX, contributing to the high affinity of these compounds.[13]

Furthermore, the broader class of benzenesulfonamides has shown activity against a range of other targets, including protein kinases and G-protein coupled receptors (GPCRs).[4][14] The conformational flexibility of the azepane ring can be exploited to achieve selectivity for specific kinase isoforms or GPCR subtypes. Therefore, libraries derived from this scaffold could also be screened against these important target classes.

Workflow for Scaffold-Based Drug Design

The following diagram illustrates a typical workflow for leveraging the 3-(azepane-1-sulfonyl)phenylamine scaffold in a drug discovery campaign.

Scaffold-Based Drug Design Workflow cluster_0 Scaffold Selection & Synthesis cluster_1 Library Generation cluster_2 Screening & Hit Identification cluster_3 Lead Optimization Scaffold 3-(Azepane-1-sulfonyl)phenylamine Synthesis Synthesis of Scaffold Scaffold->Synthesis Derivatization Derivatization at Primary Amine Synthesis->Derivatization Versatile Handle Library Diverse Compound Library Derivatization->Library HTS High-Throughput Screening (HTS) Library->HTS Screening Deck Hit_ID Hit Identification HTS->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Confirmed Hits Lead_Opt Lead Optimization SAR->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical Candidate Drug

Caption: Workflow for scaffold-based drug design using 3-(azepane-1-sulfonyl)phenylamine.

Protocols

Protocol 1: Synthesis of 3-(Azepane-1-sulfonyl)phenylamine

This protocol describes a general method for the synthesis of the parent scaffold.

Materials:

  • 3-Aminobenzenesulfonyl chloride

  • Azepane

  • Triethylamine (TEA) or other suitable base

  • Dichloromethane (DCM) or other suitable solvent

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Dissolve 3-aminobenzenesulfonyl chloride (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve azepane (1.1 equivalents) and TEA (1.2 equivalents) in anhydrous DCM.

  • Add the azepane solution dropwise to the cooled solution of 3-aminobenzenesulfonyl chloride with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield 3-(azepane-1-sulfonyl)phenylamine.

  • Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.

Causality Behind Experimental Choices:

  • The use of an inert atmosphere prevents the reaction of the sulfonyl chloride with moisture.

  • Cooling the reaction to 0 °C controls the initial exothermic reaction between the sulfonyl chloride and the amine.

  • The use of a slight excess of azepane and a base ensures complete consumption of the starting sulfonyl chloride.

  • The aqueous workup removes unreacted starting materials and byproducts.

  • Column chromatography is a standard method for purifying organic compounds to a high degree of purity.

Protocol 2: Library Generation via N-Acylation

This protocol details the derivatization of the scaffold's primary amine to generate a library of N-acyl derivatives.

Materials:

  • 3-(Azepane-1-sulfonyl)phenylamine

  • A diverse set of carboxylic acids or acyl chlorides

  • Coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) for carboxylic acids, or a base like triethylamine for acyl chlorides

  • Anhydrous solvent such as DCM or dimethylformamide (DMF)

  • 96-well reaction plates for parallel synthesis

Procedure (for carboxylic acid coupling):

  • In each well of a 96-well plate, add a solution of 3-(azepane-1-sulfonyl)phenylamine (1 equivalent) in anhydrous DCM.

  • To each well, add a solution of a unique carboxylic acid (1.1 equivalents) from a pre-plated library.

  • Add solutions of DCC (1.2 equivalents) and a catalytic amount of DMAP to each well.

  • Seal the plate and agitate at room temperature for 16-24 hours.

  • After the reaction is complete, filter the contents of each well to remove the dicyclohexylurea byproduct.

  • The filtrate containing the desired product can be used directly for primary screening after solvent removal and redissolution in an appropriate assay buffer, or further purified if necessary.

Self-Validating System:

  • Include control wells with no coupling agent to assess for non-specific reactions.

  • Run a set of standard reactions with known outcomes to validate the parallel synthesis setup.

  • Analyze a representative subset of the library by LC-MS to confirm the successful formation of the desired products.

Protocol 3: High-Throughput Screening (HTS) for Carbonic Anhydrase IX (CAIX) Inhibitors

This protocol outlines a fluorescence-based assay for screening the synthesized library against CAIX.

Principle: This assay is based on the hydrolysis of a non-fluorescent substrate by CAIX to a fluorescent product. Inhibitors will reduce the rate of this reaction, leading to a decrease in the fluorescence signal.

Materials:

  • Recombinant human CAIX enzyme

  • Fluorescein diacetate (FDA) or other suitable fluorogenic substrate

  • Assay buffer (e.g., Tris-HCl, pH 7.4)

  • Synthesized compound library in DMSO

  • Positive control inhibitor (e.g., acetazolamide)

  • 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Dispense a small volume (e.g., 50 nL) of each compound from the library plate into the wells of a 384-well assay plate. Include wells with DMSO only (negative control) and a known inhibitor (positive control).

  • Add a solution of CAIX enzyme in assay buffer to each well and incubate for 15-30 minutes at room temperature to allow for compound binding.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.

  • Immediately begin monitoring the increase in fluorescence intensity over time using a plate reader (e.g., excitation at 485 nm and emission at 520 nm for fluorescein).

  • Calculate the initial reaction rates for each well.

  • Determine the percent inhibition for each compound relative to the DMSO control.

Data Analysis and Hit Identification:

  • Compounds that exhibit a percent inhibition above a certain threshold (e.g., >50%) are considered primary hits.

  • Primary hits should be re-tested in a dose-response format to determine their IC50 values.

Hypothetical Signaling Pathway for Downstream Effects of CAIX Inhibition

CAIX Inhibition Pathway cluster_0 Tumor Microenvironment cluster_1 Cancer Cell CO2 CO2 + H2O CAIX CAIX CO2->CAIX H_HCO3 H+ + HCO3- Acidosis Acidosis H_HCO3->Acidosis Extracellular Acidosis CAIX->H_HCO3 Invasion Invasion & Metastasis Acidosis->Invasion Apoptosis Resistance to Apoptosis Acidosis->Apoptosis Proliferation Proliferation Acidosis->Proliferation Inhibitor 3-(Azepane-1-sulfonyl)- -aryl benzamide Inhibitor->CAIX Inhibition

Caption: Inhibition of CAIX by a derivative can reverse tumor acidosis and suppress cancer progression.

Data Presentation

Quantitative data from dose-response experiments should be summarized in a clear and concise table.

Compound IDScaffold ModificationCAIX IC50 (nM)Selectivity vs. CAII
AZ-001 -C(O)Ph55150-fold
AZ-002 -C(O)-4-F-Ph25250-fold
AZ-003 -C(O)-4-Cl-Ph30220-fold
Acetazolamide (Positive Control)2501.5-fold

Conclusion and Future Directions

The 3-(azepane-1-sulfonyl)phenylamine scaffold represents a highly promising starting point for the development of novel therapeutics, particularly in the area of oncology. The synthetic accessibility of the primary amine allows for the rapid generation of diverse chemical libraries. The protocols outlined in this guide provide a framework for the synthesis, derivatization, and screening of compounds based on this scaffold. Future work should focus on exploring a wider range of chemical diversity at the 3-position and screening these libraries against other relevant biological targets to fully exploit the potential of this versatile molecular architecture.

References

  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem, 6(3), 481-490. [Link][14]

  • BioSolveIT. (n.d.). Scaffold-Based Drug Design. Retrieved from [Link][1]

  • Celik, M. A., et al. (2020). Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1343-1350. [Link][5]

  • Durgun, M., et al. (2025). Design and synthesis of 3-(azepan-1-ylsulfonyl)-N-aryl benzamide derivatives as potent carbonic anhydrase IX inhibitors with anticancer activities. Zeitschrift für Naturforschung C, 80(3-4), 67-77. [Link][12][13]

  • Gaur, R., et al. (2017). Discovery of Benzenesulfonamides with Potent Human Carbonic Anhydrase Inhibitory and Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Assessment. Journal of Medicinal Chemistry, 60(7), 2863-2877. [Link][6]

  • Jürgen, B., et al. (2016). Analog series-based scaffolds: computational design and exploration of a new type of molecular scaffolds for medicinal chemistry. Future Science OA, 2(4), FSO149. [Link][15]

  • Rana, A., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 576-595. [Link][11]

  • Singh, N., et al. (2015). Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. Journal of Medicinal Chemistry, 58(15), 6167-6181. [Link][8]

  • Steinhilber, D., et al. (2013). Synthesis and pharmacological characterization of benzenesulfonamides as dual species inhibitors of human and murine mPGES-1. Bioorganic & Medicinal Chemistry, 21(24), 7799-7810. [Link][4]

  • Verma, A., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 576-595. [Link][10]

  • Zekri, A., et al. (2026). Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships. Archiv der Pharmazie, e2600080. [Link][7]

Sources

Application Notes and Protocols for Cell Permeability Assays of Novel Phenylsulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Permeability in Drug Discovery

The journey of a drug from administration to its target site is fraught with biological barriers. For orally administered drugs, the intestinal epithelium is the first major hurdle. A compound's ability to efficiently cross this barrier is a key determinant of its oral bioavailability and, ultimately, its therapeutic efficacy. Phenylsulfonamide derivatives, a class of compounds with diverse pharmacological potential, are no exception. Understanding their permeability characteristics is paramount in early-stage drug discovery to identify candidates with the highest potential for success.

This guide provides a comprehensive overview and detailed protocols for assessing the cell permeability of novel phenylsulfonamide derivatives. We will delve into the theoretical underpinnings of different permeability assays, the practical considerations for their execution, and the interpretation of the data generated. Our focus is on empowering researchers to make informed decisions about which assays to employ and how to generate robust, reproducible data to drive their drug discovery programs forward.

Conceptual Framework: Understanding Drug Transport Mechanisms

Drug molecules cross cellular barriers through two primary mechanisms: passive diffusion and active transport.[1][2]

  • Passive Diffusion: This process is driven by the physicochemical properties of the drug, primarily its lipophilicity and size.[3] Lipophilic (fat-loving) compounds readily partition into and diffuse across the lipid bilayer of cell membranes. This can occur via two routes:

    • Transcellular Diffusion: The molecule passes directly through the cells. This is the primary route for most lipophilic drugs.[1][4]

    • Paracellular Diffusion: The molecule passes through the tight junctions between cells. This route is favored by small, hydrophilic molecules.

  • Active Transport: This process involves membrane-bound proteins, known as transporters, that facilitate the movement of molecules across the cell membrane.[1][2]

    • Uptake Transporters: These proteins move substrates from the extracellular environment into the cell.

    • Efflux Transporters: These proteins actively pump substrates out of the cell, often against a concentration gradient. A prominent example is P-glycoprotein (P-gp), which can significantly limit the absorption of many drugs.[5][6]

The net permeability of a compound is the sum of these passive and active transport processes.[1] It is crucial to not only quantify the overall permeability but also to elucidate the underlying transport mechanisms to fully understand a compound's absorption potential.

Diagram: Drug Transport Pathways Across an Epithelial Cell Monolayer

G cluster_0 cluster_1 Epithelial Cell Monolayer cluster_2 cluster_3 a Apical (Lumenal) b Basolateral (Blood) cell1 Enterocyte tj Tight Junction cell1->tj drug_baso Drug cell1->drug_baso efflux Efflux Transporter (e.g., P-gp) cell1->efflux Active Efflux cell2 Enterocyte tj->cell2 tj->drug_baso drug_apical Drug drug_apical->cell1 Transcellular (Passive Diffusion) drug_apical->tj Paracellular (Passive Diffusion) uptake Uptake Transporter drug_apical->uptake Active Uptake uptake->cell1 efflux->drug_apical

Caption: Mechanisms of drug transport across an intestinal epithelial barrier.

Choosing the Right Assay: A Tiered Approach

A tiered approach is often the most efficient strategy for assessing permeability. This involves starting with a high-throughput, cost-effective assay to screen a large number of compounds and then progressing to more complex, lower-throughput assays for promising candidates.

Assay Type Principle Throughput Information Provided When to Use
PAMPA (Parallel Artificial Membrane Permeability Assay) Measures passive diffusion across an artificial lipid membrane.[7][8][9]HighPassive permeability (transcellular)Early-stage screening of large compound libraries.
Caco-2 Permeability Assay Uses a monolayer of human colon adenocarcinoma cells that mimic the intestinal epithelium.[10][11][12][13]MediumPassive (transcellular and paracellular) and active transport (uptake and efflux).[11][12]Lead optimization; provides a more biologically relevant assessment of permeability.
MDCK-MDR1 Permeability Assay Uses Madin-Darby canine kidney cells transfected with the human MDR1 gene, which encodes for P-gp.[14][15][16]MediumSpecifically assesses the role of P-gp-mediated efflux.[14][15]Investigating poor permeability observed in other assays; determining if a compound is a P-gp substrate.

Protocol 1: High-Throughput Screening with the PAMPA Assay

The PAMPA assay is an excellent first-line screen for predicting passive permeability.[8] It is a cell-free assay that measures the diffusion of a compound from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment.[9]

Principle of the PAMPA Assay

This assay isolates passive, transcellular permeation, providing a clear rank-ordering of compounds based on this single property.[7] Different lipid compositions can be used to model various biological barriers, such as the gastrointestinal tract (PAMPA-GIT) or the blood-brain barrier (PAMPA-BBB).[8]

Experimental Workflow

G prep Prepare Donor and Acceptor Plates coat Coat Donor Plate Membrane with Lipid Solution prep->coat add_donor Add Test Compound to Donor Wells coat->add_donor assemble Assemble PAMPA Sandwich (Donor on Acceptor) add_donor->assemble incubate Incubate at Room Temperature assemble->incubate disassemble Disassemble Plates incubate->disassemble quantify Quantify Compound Concentration in Both Plates (LC-MS/MS) disassemble->quantify calculate Calculate Apparent Permeability (Pe) quantify->calculate

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Detailed Protocol
  • Preparation of Solutions:

    • Prepare a stock solution of the phenylsulfonamide derivative (typically 10 mM in DMSO).

    • Prepare the donor solution by diluting the stock solution to the final desired concentration (e.g., 10 µM) in a buffer of appropriate pH (e.g., pH 7.4 for intestinal permeability).[7]

    • Prepare the acceptor solution, which is typically the same buffer as the donor solution.

    • Prepare the lipid solution (e.g., 1% lecithin in dodecane).[17]

  • Assay Procedure:

    • Add the acceptor solution to the wells of a 96-well acceptor plate.

    • Carefully coat the filter membrane of a 96-well donor plate with a small volume of the lipid solution.

    • Add the donor solution containing the test compound to the wells of the lipid-coated donor plate.

    • Place the donor plate on top of the acceptor plate to form a "sandwich."

    • Incubate the plate assembly for a defined period (e.g., 5 hours) at room temperature.[7]

    • After incubation, separate the plates.

    • Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.[7]

Data Analysis and Interpretation

The apparent permeability coefficient (Pe) is calculated using the following equation:

Pe (cm/s) = [(-VD * VA) / ((VD + VA) * A * t)] * ln[1 - (CA(t) / Cequilibrium)]

Where:

  • VD = Volume of the donor well

  • VA = Volume of the acceptor well

  • A = Area of the membrane

  • t = Incubation time

  • CA(t) = Concentration in the acceptor well at time t

  • Cequilibrium = Equilibrium concentration

Classification of Permeability:

Permeability Classification Pe (x 10-6 cm/s)
Low< 1.5
High> 1.5
[Source: Evotec, 2023][7]

A study on gallic acid and its sulfonamide derivatives demonstrated that substitution of the carboxylic group with a sulfonamide group and methylation of hydroxyl groups significantly increased permeability in PAMPA studies.[18]

Protocol 2: Caco-2 Permeability Assay for Biologically Relevant Data

The Caco-2 cell permeability assay is considered the gold standard for in vitro prediction of human drug absorption.[10] Caco-2 cells, derived from a human colon adenocarcinoma, differentiate into a monolayer of polarized enterocytes that exhibit many of the morphological and functional characteristics of the human small intestine, including the formation of tight junctions and the expression of various transporters.[2][11][12][13]

Principle of the Caco-2 Assay

This assay measures the transport of a compound across a confluent monolayer of Caco-2 cells grown on a semi-permeable membrane. By measuring transport in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions, one can determine the apparent permeability coefficient (Papp) and the efflux ratio, which is an indicator of active efflux.[11][12] An efflux ratio greater than 2 suggests that the compound is a substrate for an efflux transporter like P-gp.[12][19]

Experimental Workflow

G seed Seed Caco-2 Cells on Transwell Inserts culture Culture for 21 Days to Form a Monolayer seed->culture check_integrity Verify Monolayer Integrity (TEER Measurement) culture->check_integrity prep_solutions Prepare Dosing Solutions check_integrity->prep_solutions add_compound Add Compound to Apical (A-B) or Basolateral (B-A) Side prep_solutions->add_compound incubate Incubate at 37°C add_compound->incubate sample Collect Samples from Receiver Compartment at Time Points incubate->sample quantify Quantify Compound Concentration (LC-MS/MS) sample->quantify calculate Calculate Papp and Efflux Ratio quantify->calculate

Caption: Workflow for the Caco-2 Permeability Assay.

Detailed Protocol
  • Cell Culture:

    • Seed Caco-2 cells onto Transwell inserts at an appropriate density.

    • Culture the cells for 18-22 days to allow for differentiation and the formation of a confluent monolayer.[12]

  • Monolayer Integrity Check:

    • Before the experiment, measure the transepithelial electrical resistance (TEER) of the cell monolayer. A TEER value of ≥ 200 Ω·cm² is typically required to ensure monolayer integrity.[14][20]

    • The permeability of a fluorescent marker, such as Lucifer yellow, can also be assessed to confirm the integrity of the tight junctions.[15]

  • Transport Experiment:

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

    • For A-B transport, add the dosing solution containing the phenylsulfonamide derivative to the apical compartment and fresh transport buffer to the basolateral compartment.

    • For B-A transport, add the dosing solution to the basolateral compartment and fresh transport buffer to the apical compartment.

    • Incubate the plates at 37°C with gentle shaking.

    • At specified time points (e.g., 2 hours), collect samples from the receiver compartment.[11]

  • Sample Analysis:

    • Quantify the concentration of the compound in the collected samples using LC-MS/MS.

Data Analysis and Interpretation

The apparent permeability coefficient (Papp) is calculated using the following equation:[12]

Papp (cm/s) = (dQ/dt) / (A * C0)

Where:

  • dQ/dt = Rate of permeation of the drug across the cells

  • A = Area of the cell monolayer

  • C0 = Initial concentration in the donor compartment

The efflux ratio is calculated as:[12]

Efflux Ratio = Papp (B-A) / Papp (A-B)

Classification of Permeability and Efflux:

Parameter Value Interpretation
Papp (A-B) (x 10-6 cm/s)< 1Low Permeability
1 - 10Moderate Permeability
> 10High Permeability
Efflux Ratio> 2Potential for Active Efflux
[General classification based on industry standards]

Protocol 3: Investigating P-gp Efflux with the MDCK-MDR1 Assay

If a compound exhibits low permeability in the Caco-2 assay despite having favorable physicochemical properties for passive diffusion, it may be a substrate for an efflux transporter. The MDCK-MDR1 assay is specifically designed to investigate the role of P-gp-mediated efflux.[14][15]

Principle of the MDCK-MDR1 Assay

This assay utilizes MDCK cells that have been genetically engineered to overexpress human P-gp (MDR1).[14][15] By comparing the permeability of a compound across a monolayer of these cells with that across a monolayer of wild-type MDCK cells (which have low levels of endogenous transporters), one can specifically determine the contribution of P-gp to the compound's efflux.[15]

Detailed Protocol

The protocol for the MDCK-MDR1 assay is similar to that of the Caco-2 assay, with the key difference being the use of MDCK-MDR1 cells. The experiment is typically run in parallel with wild-type MDCK cells as a negative control.[15] A known P-gp inhibitor, such as verapamil or cyclosporin, can also be included to confirm that the observed efflux is indeed mediated by P-gp.[14][19]

Data Analysis and Interpretation

The Papp and efflux ratio are calculated as described for the Caco-2 assay. A significantly higher efflux ratio in MDCK-MDR1 cells compared to wild-type MDCK cells, which is reduced in the presence of a P-gp inhibitor, provides strong evidence that the compound is a P-gp substrate.[16]

Troubleshooting Common Issues in Cell-Based Permeability Assays

Issue Possible Cause Solution
Low TEER values Incomplete monolayer formation, cell toxicity.Optimize cell seeding density and culture conditions; check for compound cytotoxicity.
High variability between replicates Inconsistent cell seeding, pipetting errors, edge effects.Ensure uniform cell seeding; use calibrated pipettes; avoid using the outer wells of the plate.[21]
Poor compound recovery Non-specific binding to plasticware, compound instability.Use low-binding plates; assess compound stability in the assay buffer.[19]
Unexpectedly low permeability Poor solubility, active efflux.Use co-solvents to improve solubility (with caution not to disrupt the monolayer); perform MDCK-MDR1 assay to investigate efflux.[22]

Conclusion: Integrating Permeability Data into Drug Discovery

The cell permeability assays described in this guide provide a robust framework for evaluating the absorption potential of novel phenylsulfonamide derivatives. By employing a tiered approach, researchers can efficiently screen large numbers of compounds and then gain deeper mechanistic insights into the transport of promising candidates. This information is critical for selecting compounds with the optimal pharmacokinetic properties for further development and ultimately increases the probability of success in bringing new, effective therapies to patients.

References

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]

  • MDCK-MDR1 Permeability Assay. AxisPharm. [Link]

  • MDCK Permeability. Creative Biolabs. [Link]

  • Caco2 assay protocol. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. [Link]

  • In Vitro Permeation Test Studies for Topical Drug Products Submitted in ANDAs. FDA. [Link]

  • MDCK-MDR1 Permeability Assay. Evotec. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. [Link]

  • Caco-2 permeability assay. Creative Bioarray. [Link]

  • Caco-2 Permeability Assay. Evotec. [Link]

  • MDR1-MDCK Permeability Assay. Creative Bioarray. [Link]

  • Draft Guidance: In Vitro Permeation Test Studies for Topical Drug Products Submitted in ANDAs. FDA. [Link]

  • How to perform the MDCK Permeability experiment in drug discovery. YouTube. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs. [Link]

  • Permeability assessment of drug substances using in vitro and ex vivo screening techniques. [Link]

  • pampa-permeability-assay.pdf. Technology Networks. [Link]

  • Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems. [Link]

  • 7 Ways Caco-2 Cells Can Make or Break Your Intestinal Permeability Models. Mimetas. [Link]

  • Drug-permeability and transporter assays in Caco-2 and MDCK cell lines. Ovid. [Link]

  • Apparent Permeability (Papp) Calculator. Emulate. [Link]

  • Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability. PubMed Central. [Link]

  • Comparison of Diffusion and Permeability of Selected Drugs: Effect of Physicochemical Properties and Permeation Enhancers. [Link]

  • Challenges in Permeability Assessment for Oral Drug Product Development. PMC. [Link]

  • Highly predictive and interpretable models for PAMPA permeability. Semantic Scholar. [Link]

  • Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). [Link]

  • (PDF) Highly predictive and interpretable models for PAMPA permeability. ResearchGate. [Link]

  • A General Approach to the Apparent Permeability Index. PubMed. [Link]

  • Impact of Extracellular Protein Binding on Passive and Active Drug Transport Across Caco-2 Cells. Request PDF. ResearchGate. [Link]

  • Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. [Link]

  • Caco-2 Permeability. Sygnature Discovery. [Link]

  • BCS Methodology: Solubility, Permeability & Dissolution. FDA. [Link]

  • Guidance for Industry Q1A(R2) Stability Testing of New Drug Substances and Products. FDA. [Link]

  • P-glycoprotein and its role in drug-drug interactions. Australian Prescriber. [Link]

  • Predicting apparent passive permeability of Caco-2 and MDCK cell-monolayers: A mechanistic model. PMC - PubMed Central. [Link]

  • Physicochemical and biopharmaceutical characterization of new sulfonamide derivatives of gallic acid. ResearchGate. [Link]

  • Drug efflux by P-glycoprotein. Download Scientific Diagram. ResearchGate. [Link]

Sources

Application Notes & Protocols for Testing the Anticancer Activity of Azepane Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Azepane Scaffold as a Privileged Motif in Oncology

The azepane ring, a seven-membered nitrogen-containing heterocycle, is recognized in medicinal chemistry as a "privileged structure."[1][2] Its inherent three-dimensional conformation provides a versatile scaffold for developing therapeutic agents with refined physicochemical and pharmacokinetic properties. In oncology, the azepane motif has been incorporated into numerous small molecules designed to interact with critical biological targets, leading to the discovery of novel anticancer agents.[2][3]

The evaluation of a new azepane compound's anticancer potential is a systematic, multi-tiered process. It begins with broad in vitro screening to identify cytotoxic activity, progresses to detailed mechanistic studies to understand how the compound works, and culminates in in vivo validation to assess efficacy and safety in a physiological context.[4][5][6] This guide provides a comprehensive framework of robust, field-proven protocols to navigate this discovery pipeline, ensuring scientific integrity and reproducibility at each stage.

Part 1: Primary Screening: Establishing Foundational Cytotoxicity

The initial objective is to determine whether a novel azepane compound exhibits a cytotoxic or cytostatic effect against cancer cells. This is a crucial " go/no-go " decision point. High-throughput viability assays are employed to measure the dose-dependent effect of the compound on cell proliferation and survival.[7][8]

Core Concept: Cell Viability as a Proxy for Anticancer Activity

Metabolically active, viable cells reduce tetrazolium salts (like MTT) into a colored formazan product or possess ATP that can be used in a luminescent reaction (CellTiter-Glo).[4][9] The intensity of the resulting signal is directly proportional to the number of viable cells, allowing for the quantification of a compound's inhibitory effect. The half-maximal inhibitory concentration (IC50) is the key metric derived from this assay, representing the compound concentration required to inhibit cell growth by 50%.[6]

Workflow for Initial Cytotoxicity Screening

cluster_0 In Vitro Screening A Select Panel of Cancer Cell Lines (e.g., NCI-60) & Normal Cell Line B Seed Cells in 96-well Plates A->B C Treat with Serial Dilutions of Azepane Compound B->C D Incubate for 48-72 hours C->D E Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) D->E F Measure Absorbance/ Luminescence E->F G Calculate % Viability & Determine IC50 Values F->G

Caption: Workflow for assessing compound cytotoxicity.

Experimental Protocol: MTT Cell Viability Assay

This protocol assesses the cytotoxic effect of a compound by measuring the metabolic activity of cultured cells.[1][10][11]

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) and a non-cancerous cell line (e.g., Vero).

  • Complete growth medium (e.g., DMEM with 10% FBS).

  • Azepane test compound, DMSO, and a positive control (e.g., Doxorubicin).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., DMSO or acidified isopropanol).

  • 96-well microplates and a microplate reader.

Step-by-Step Methodology:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in a 96-well plate and incubate overnight to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the azepane compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include wells for a vehicle control (DMSO) and a positive control.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours until a purple formazan precipitate is visible.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Data Presentation: Summarizing Cytotoxicity

Quantitative data should be organized to allow for easy comparison of a compound's potency and selectivity across different cell lines.

Table 1: Hypothetical Cytotoxicity (IC50) of Azepane Compound AZ-123

Cell Line Cancer Type IC50 (µM)
MCF-7 Breast Adenocarcinoma 8.5
A549 Lung Carcinoma 12.2
HCT116 Colorectal Carcinoma 5.1
Vero Normal Kidney > 50

| Doxorubicin | Positive Control (MCF-7) | 0.9 |

Part 2: Mechanistic Elucidation: Uncovering the Mode of Action

Once a compound demonstrates promising cytotoxicity, the subsequent investigation must focus on its mechanism of action. The two most common fates of cancer cells treated with an effective therapeutic are apoptosis (programmed cell death) and cell cycle arrest.[12][13] Flow cytometry is a powerful tool for quantitatively assessing both phenomena.[14][15]

A. Assessment of Apoptosis Induction

Core Concept: Apoptosis is a tightly regulated process involving distinct morphological and biochemical changes. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can penetrate late-stage apoptotic and necrotic cells.[10][16]

Experimental Protocol: Annexin V-FITC/PI Staining by Flow Cytometry This assay quantifies the percentage of cells undergoing apoptosis following compound treatment.[10]

Materials:

  • Cancer cell lines and 6-well plates.

  • Azepane test compound.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer).

  • Flow cytometer.

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its predetermined IC50 concentration for 24-48 hours.

  • Cell Harvesting: Collect both floating and adherent cells. Trypsinize the adherent cells and combine them with the supernatant. Centrifuge and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. The results are displayed as a quadrant plot distinguishing live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

B. Cell Cycle Analysis

Core Concept: The cell cycle is a series of events leading to cell division and replication. Its dysregulation is a hallmark of cancer.[12] Many anticancer drugs exert their effect by causing cells to arrest at specific checkpoints (G1/S or G2/M), preventing proliferation.[15][17] This can be measured by staining DNA with a fluorescent dye like PI and analyzing the DNA content per cell via flow cytometry.[12][18]

Experimental Protocol: Cell Cycle Analysis by PI Staining This protocol determines the effect of a test compound on the cell cycle distribution of cancer cells.[10][12]

Materials:

  • Cancer cell lines and 6-well plates.

  • Azepane test compound.

  • Ice-cold 70% ethanol.

  • PI staining solution containing RNase A.

  • Flow cytometer.

Step-by-Step Methodology:

  • Cell Treatment: Seed and treat cells as described for the apoptosis assay.

  • Harvesting and Fixation: Harvest cells by trypsinization, wash with PBS, and fix by adding the cell pellet dropwise into ice-cold 70% ethanol while gently vortexing. This step is critical for permeabilizing the cells. Store at -20°C overnight.

  • Staining: Centrifuge the fixed cells, wash with PBS to remove the ethanol, and resuspend the pellet in PI staining solution. The RNase A is essential for degrading RNA to ensure the PI only stains DNA.

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Analysis: Analyze the DNA content by flow cytometry. The resulting histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation: Summarizing Mechanistic Data

Table 2: Hypothetical Flow Cytometry Analysis of HCT116 Cells Treated with AZ-123 (IC50)

Treatment Early Apoptosis (%) Late Apoptosis (%) G0/G1 Phase (%) S Phase (%) G2/M Phase (%)
Vehicle Control 4.1 2.5 55.2 24.1 20.7

| AZ-123 (24h) | 28.7 | 15.3 | 15.6 | 18.9 | 65.5 |

This hypothetical data suggests that compound AZ-123 induces both apoptosis and a significant arrest of cells in the G2/M phase of the cell cycle.

C. Molecular Pathway Investigation

Core Concept: To validate the findings from flow cytometry and delve deeper into the molecular mechanism, Western blotting is used to quantify the expression levels of key regulatory proteins involved in apoptosis and the cell cycle.[19][20]

Experimental Protocol: Western Blot Analysis This protocol provides a general workflow for analyzing protein expression changes.

Methodology Outline:

  • Protein Extraction: Treat cells with the azepane compound, then lyse the cells to extract total protein.

  • Quantification: Determine protein concentration using a standard method (e.g., BCA assay) to ensure equal loading.

  • Electrophoresis & Transfer: Separate proteins by size using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Probing: Block the membrane to prevent non-specific antibody binding. Incubate with primary antibodies specific to target proteins (e.g., Cleaved Caspase-3, Cleaved PARP, Cyclin D1, p21).[19][21] An antibody against a housekeeping protein (e.g., β-Actin) must be used as a loading control.[20]

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize the protein bands using a chemiluminescent substrate.

  • Interpretation: An increase in cleaved PARP and cleaved Caspase-3 confirms apoptosis induction. Changes in the levels of cyclins or cyclin-dependent kinase inhibitors (like p21) can confirm cell cycle arrest.[21]

Visualization: Hypothesized Signaling Pathway

Many azepane compounds function as enzyme inhibitors.[22][23] A plausible mechanism could involve the inhibition of kinases critical for cell cycle progression, such as CDK2.

cluster_0 G1/S Transition Control CDK2 CDK2 ActiveComplex Active CDK2/ Cyclin E Complex CDK2->ActiveComplex CyclinE Cyclin E CyclinE->ActiveComplex pRb pRb (Phosphorylated) ActiveComplex->pRb Phosphorylates E2F E2F pRb->E2F Releases Rb Rb Rb->pRb S_Phase S-Phase Gene Transcription E2F->S_Phase Activates Arrest G1/S Arrest Azepane Azepane Compound (AZ-123) Azepane->ActiveComplex Inhibition

Caption: Hypothesized inhibition of the CDK2 pathway by an azepane compound, leading to G1/S arrest.

Part 3: Preclinical Validation: In Vivo Efficacy Assessment

Positive in vitro results are promising but must be validated in a complex living system. In vivo models are essential for evaluating a compound's therapeutic efficacy, toxicity profile, and pharmacokinetic properties.[4][5][24]

Core Concept: The Human Tumor Xenograft Model

The gold standard for preclinical in vivo testing involves implanting human cancer cells into immunodeficient mice (e.g., athymic nude or NOD/SCID mice).[25][26] This allows the tumor to grow in a physiological environment, enabling researchers to assess the systemic effects of a drug candidate on tumor progression.[27]

Workflow for In Vivo Xenograft Study

cluster_1 In Vivo Validation H Select Immunodeficient Mice I Implant Human Cancer Cells (Subcutaneously) H->I J Allow Tumors to Reach Palpable Size (~100 mm³) I->J K Randomize Mice into Groups (Vehicle, AZ-123, Positive Control) J->K L Administer Treatment (Define Dose & Schedule) K->L M Monitor Tumor Volume & Body Weight (2-3x weekly) L->M N Study Endpoint: Analyze Tumor Weight & Biomarkers M->N

Caption: Workflow for a preclinical xenograft model study.

Experimental Protocol: Subcutaneous Xenograft Efficacy Study

This protocol provides a high-level overview of a typical efficacy study.

Methodology Outline:

  • Animal Acclimation: House immunodeficient mice according to institutional animal care and use committee (IACUC) guidelines.

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 million HCT116 cells) into the flank of each mouse.

  • Tumor Monitoring: Monitor tumor growth using calipers. Once tumors reach an average volume of 100-150 mm³, randomize the animals into treatment groups.

  • Compound Administration: Administer the azepane compound, vehicle control, and a positive control drug via an appropriate route (e.g., oral gavage, intraperitoneal injection) based on a predetermined dosing schedule.

  • Data Collection: Measure tumor volume and mouse body weight regularly. Body weight is a key indicator of systemic toxicity.

Pharmacokinetic/Pharmacodynamic (PK/PD) Considerations

Alongside efficacy studies, it is crucial to conduct PK/PD studies. Pharmacokinetics describes what the body does to the drug (Absorption, Distribution, Metabolism, Excretion - ADME), while pharmacodynamics describes what the drug does to the body.[28][29] These studies are essential for understanding drug exposure levels and correlating them with the therapeutic effect, which helps in defining an optimal dosing regimen for potential clinical trials.[30][31][32]

Conclusion

This guide outlines a logical and scientifically rigorous cascade for evaluating the anticancer potential of novel azepane compounds. The progression from broad in vitro cytotoxicity screening to detailed mechanistic analysis and finally to in vivo efficacy testing forms a robust preclinical data package. Each step is designed to be a self-validating system, with later experiments confirming and expanding upon earlier findings. By following these protocols, researchers can confidently identify promising azepane-based drug candidates and build a strong foundation for their advancement toward clinical development.

References

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]

  • Saeed, M., et al. (2022). In vitro assays and techniques utilized in anticancer drug discovery. PubMed. Retrieved from [Link]

  • Dong, X. (2019). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PubMed Central. Retrieved from [Link]

  • National Cancer Institute. (n.d.). NCI-60 Human Tumor Cell Line Screen. Division of Cancer Treatment and Diagnosis. Retrieved from [Link]

  • Manzotti, M., et al. (2011). In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. Bentham Science. Retrieved from [Link]

  • Wikipedia. (n.d.). NCI-60. Retrieved from [Link]

  • Crown Bioscience. (2024). Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Retrieved from [Link]

  • Shoemaker, R. H. (2006). The NCI60 human tumour cell line anticancer drug screen. Nature Reviews Cancer. Retrieved from [Link]

  • Figg, W. D., et al. (n.d.). Pharmacokinetic and Pharmacodynamic Modeling of Anticancer Agents. National Cancer Institute. Retrieved from [Link]

  • Frankfurt, O. S., et al. (1995). Apoptosis enzyme-linked immunosorbent assay distinguishes anticancer drugs from toxic chemicals and predicts drug synergism. PubMed. Retrieved from [Link]

  • Norecopa. (2019). NCI-60 Human Tumor Cell Lines Screen. Retrieved from [Link]

  • Anilkumar, R. (2015). In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). NCI-60 – Knowledge and References. Retrieved from [Link]

  • Franceschini, M., et al. (2022). Patient-derived cancer models: Valuable platforms for anticancer drug testing. Frontiers in Oncology. Retrieved from [Link]

  • Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products. Drug Resistance Updates. Retrieved from [Link]

  • National Cancer Institute. (n.d.). Pharmacokinetic and Pharmacodynamic Modeling of Anticancer Agents. Retrieved from [Link]

  • Willers, H., et al. (2005). New Anticancer Agents: In Vitro and In Vivo Evaluation. In Vivo. Retrieved from [Link]

  • Jiang, Z., et al. (2011). Evaluation of anticancer agents using flow cytometry analysis of cancer stem cells. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Western blot analysis of apoptosis and cell cycle related proteins. Retrieved from [Link]

  • Li, C., & Zhao, L. (2007). The Pharmacokinetic/Pharmacodynamic Pipeline: Translating Anticancer Drug Pharmacology to the Clinic. PubMed Central. Retrieved from [Link]

  • Visikol. (2019). In vitro Cancer Drug Screening Services. Retrieved from [Link]

  • Tel Aviv University. (2013). In vivo screening models of anticancer drugs. Retrieved from [Link]

  • Altogen Labs. (n.d.). Xenograft Models. Retrieved from [Link]

  • Blatt, N. L., et al. (2013). IN VIVO Screening Models of Anticancer Drugs. Semantic Scholar. Retrieved from [Link]

  • Solutions OP. (2020). Pharmacokinetics and Pharmacodynamics of Anticancer Drugs. Retrieved from [Link]

  • ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Retrieved from [Link]

  • Oncohema Key. (2016). Pharmacokinetics and Pharmacodynamics of Anticancer Drugs. Retrieved from [Link]

  • Frontiers in Oncology. (2021). Data Driven Cell Cycle Model to Quantify the Efficacy of Cancer Therapeutics Targeting Specific Cell-Cycle Phases From Flow Cytometry Results. Retrieved from [Link]

  • Auctores Publishing. (2024). Evaluation of cell cycle inhibitors by flow cytometry. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. Retrieved from [Link]

  • Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. PubMed Central. Retrieved from [Link]

  • SlideShare. (n.d.). In vitro methods of screening of anticancer agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Western blot analysis of cell cycle (A) and apoptosis (B) regulatory proteins. Retrieved from [Link]

  • ResearchGate. (n.d.). Western blot analysis of cell cycle and apoptosis related proteins. Retrieved from [Link]

  • ResearchGate. (n.d.). Apoptosis assays for quantifying the bioactivity of anticancer drug products. Retrieved from [Link]

  • ResearchGate. (n.d.). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Retrieved from [Link]

  • Sahu, J. K., et al. (2017). Indole-fused azepines and analogues as anticancer lead molecules: Privileged findings and future directions. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Basic protocol to assess preclinical anticancer activity. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2019). A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. Retrieved from [Link]

Sources

Application Note & Protocols: 3-(Azepane-1-sulfonyl)-phenylamine as a Privileged Scaffold for Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has cemented its role as a powerful and efficient alternative to high-throughput screening for identifying high-quality lead compounds. This approach hinges on the principle of screening small, low-complexity molecules ("fragments") that, despite their weak affinity, bind to biological targets with high ligand efficiency. These initial hits then serve as starting points for rational, structure-guided evolution into potent drug candidates. This document provides a detailed technical guide on the strategic use of 3-(Azepane-1-sulfonyl)-phenylamine , a fragment featuring privileged structural motifs, within a comprehensive FBDD workflow. We will explore the rationale for its selection, present detailed protocols for its screening and validation using key biophysical techniques, and outline the subsequent steps for hit-to-lead optimization.

Introduction: The Rationale for a Privileged Fragment

The success of an FBDD campaign is fundamentally linked to the quality and diversity of the fragment library. An ideal fragment should not only possess appropriate physicochemical properties but also contain chemical scaffolds that are amenable to synthetic elaboration and are known to interact favorably with protein targets. This compound emerges as a compelling candidate, embodying two such "privileged" scaffolds:

  • The Azepane Ring: This seven-membered saturated heterocycle provides significant three-dimensional character, moving away from the flat, aromatic structures that often plague drug candidates with poor solubility and metabolic profiles. The conformational flexibility of the azepane ring allows it to adapt to various binding pocket topographies, increasing the probability of a successful binding event.[1][2] Azepane-based motifs are found in numerous FDA-approved drugs, highlighting their pharmacological relevance and acceptance.[3][4]

  • The Phenylsulfonamide Moiety: The sulfonamide group is a cornerstone of medicinal chemistry, renowned for its ability to act as a hydrogen bond donor and acceptor.[5] This feature facilitates strong, specific interactions with protein backbones and side chains. The attached phenyl ring provides a rigid anchor and a vector for synthetic elaboration, allowing chemists to "grow" the fragment into unexplored regions of the binding site.[6][7]

Physicochemical Profile: Adherence to the "Rule of Three"

For a fragment to be effective, it must possess drug-like properties that favor binding and solubility. The "Rule of Three" provides a set of guidelines for ideal fragments.[8][9][10][11] this compound aligns well with these principles.

PropertyGuideline ("Rule of Three")Estimated Value for FragmentCompliance
Molecular Weight (MW) < 300 Da~254.35 g/mol Yes
cLogP ≤ 3~2.0 - 2.5Yes
Hydrogen Bond Donors ≤ 32 (from -NH₂)Yes
Hydrogen Bond Acceptors ≤ 33 (2 from -SO₂, 1 from -NH₂)Yes
Rotatable Bonds ≤ 32Yes

Table 1: Physicochemical properties of this compound evaluated against the "Rule of Three" criteria.

This profile suggests that the fragment has sufficient water solubility to be screened at the high concentrations required to detect weak binding, while maintaining enough lipophilicity to engage with protein targets.

cluster_fragment Fragment: this compound cluster_motifs Key Structural Motifs cluster_properties Rule of Three Compliance Fragment Structure (Image Placeholder) C₁₂H₁₈N₂O₂S Azepane Azepane Ring • 3D Character • Conformational Flexibility Sulfonamide Phenylsulfonamide • H-Bonding Hub • Synthetic Vector MW MW < 300 cLogP cLogP ≤ 3 HBD HBD ≤ 3 HBA HBA ≤ 3

Figure 1: Structural features and property profile of the exemplar fragment.

The FBDD Experimental Workflow: A Tri-Pillar Approach

Once a high-quality fragment is selected, it must be screened against the protein target. A robust FBDD campaign employs a tiered, multi-technique approach to identify hits, validate them, and gain structural insight. We present a "tri-pillar" workflow using Surface Plasmon Resonance (SPR), Nuclear Magnetic Resonance (NMR), and X-ray Crystallography.

FBDD_Workflow Lib Fragment Library (incl. exemplar fragment) SPR Pillar 1: Primary Screen Surface Plasmon Resonance (SPR) Lib->SPR High Throughput NMR Pillar 2: Hit Validation NMR Spectroscopy SPR->NMR Validated Hits (Affinity & Kinetics Data) XRAY Pillar 3: Structural Insight X-ray Crystallography NMR->XRAY Confirmed Binders (Binding Site Info) H2L Hit-to-Lead Optimization (Computational & Synthetic Chem) XRAY->H2L High-Resolution Co-crystal Structure

Figure 2: The Tri-Pillar FBDD workflow from screening to lead optimization.
Pillar 1: Primary Screening with Surface Plasmon Resonance (SPR)

Causality: SPR is an ideal primary screening technique because it is label-free, provides real-time kinetic data (association and dissociation rates), and has relatively low protein consumption.[12][13][14] It allows for the rapid screening of a fragment library to identify binders and rank them based on affinity (K D).

Protocol: SPR-Based Fragment Screening

  • Immobilization of Target Protein:

    • Objective: Covalently attach the target protein to the sensor chip surface.

    • Steps:

      • Select a suitable sensor chip (e.g., CM5).

      • Activate the carboxymethylated dextran surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

      • Inject the target protein (typically 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) to achieve a target immobilization level of 5,000-10,000 Response Units (RU).

      • Deactivate any remaining active esters with a 1 M ethanolamine-HCl, pH 8.5 injection.

    • Rationale: Covalent amine coupling is a robust and common method. The target immobilization level is optimized to maximize the signal for small fragment binding while avoiding mass transport limitations.[15]

  • Fragment Library Preparation:

    • Objective: Prepare fragment solutions for screening.

    • Steps:

      • Dissolve this compound and other library fragments in 100% DMSO to create high-concentration stock solutions (e.g., 100 mM).

      • Dilute fragments into running buffer (e.g., HBS-EP+) to a final screening concentration (e.g., 200 µM). Ensure the final DMSO concentration is matched between the samples and the running buffer (typically ≤1%) to minimize bulk refractive index artifacts.[13]

    • Rationale: High fragment concentrations are necessary to detect weak (µM to mM) affinities. Precise DMSO matching is critical to prevent false positives arising from solvent effects.[13]

  • Screening and Data Collection:

    • Objective: Inject fragments over the sensor surface and record binding responses.

    • Steps:

      • Equilibrate the system with running buffer until a stable baseline is achieved.

      • Perform injections of each fragment solution (e.g., 60-second association, 120-second dissociation).

      • Include frequent buffer-only (blank) injections for double referencing.

    • Rationale: A stable baseline is essential for accurate measurement. The injection times are chosen to allow for the observation of binding equilibrium and initial dissociation.

  • Hit Validation and Affinity Determination:

    • Objective: Confirm initial hits and determine their binding affinity (K D).

    • Steps:

      • For initial hits, perform a dose-response analysis by injecting a range of concentrations (e.g., from 1 µM to 500 µM).

      • Fit the equilibrium response data to a steady-state affinity model to calculate the K D.

    • Rationale: A dose-dependent response is a key indicator of a true binding event, distinguishing it from non-specific interactions.

Pillar 2: Hit Validation and Mapping with NMR Spectroscopy

Causality: NMR spectroscopy, particularly protein-observed 2D experiments like ¹H-¹⁵N HSQC, provides robust validation of hits from primary screens.[16][17][18] It can confirm direct binding to the target protein in solution, eliminating artifacts from surface-based assays. Furthermore, it can map the binding site by identifying which amino acid residues are perturbed upon fragment binding, providing crucial early structural information.[19][20]

Protocol: ¹H-¹⁵N HSQC-Based Fragment Screening

  • Protein Preparation:

    • Objective: Produce isotopically labeled protein for NMR analysis.

    • Steps:

      • Express the target protein in E. coli using minimal media supplemented with ¹⁵N-ammonium chloride as the sole nitrogen source.

      • Purify the ¹⁵N-labeled protein to >95% homogeneity.

      • Prepare an NMR sample of the protein (e.g., 50-100 µM) in a suitable NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 6.8, with 10% D₂O).

    • Rationale: Uniform ¹⁵N labeling allows for the detection of the protein's backbone amide signals, each corresponding to a specific amino acid (excluding proline).

  • NMR Data Acquisition:

    • Objective: Acquire reference and screening spectra.

    • Steps:

      • Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone.

      • Add a defined concentration of the fragment (e.g., 500 µM, 10-fold excess) to the protein sample.

      • Acquire a second ¹H-¹⁵N HSQC spectrum in the presence of the fragment.

    • Rationale: Comparing the two spectra allows for the detection of changes caused by the fragment binding.

  • Data Analysis and Hit Identification:

    • Objective: Identify chemical shift perturbations (CSPs) indicating a binding event.

    • Steps:

      • Overlay the reference and fragment-containing spectra.

      • Identify amide peaks that have shifted their position or decreased in intensity. These are considered CSPs.

      • Calculate the magnitude of the CSP for each residue to quantify the effect.

    • Rationale: A significant CSP is a direct consequence of a change in the chemical environment of a nucleus upon ligand binding. This provides unambiguous evidence of a direct interaction in solution.

  • Binding Site Mapping and K D Estimation:

    • Objective: Locate the binding site and estimate the dissociation constant.

    • Steps:

      • If resonance assignments for the protein are available, map the residues with the largest CSPs onto the 3D structure of the protein. These residues will cluster to form the binding pocket.

      • Perform a titration by acquiring a series of ¹H-¹⁵N HSQC spectra with increasing concentrations of the fragment.

      • Plot the CSPs as a function of fragment concentration and fit the data to a binding isotherm to estimate the K D.[20]

    • Rationale: The location of perturbed residues provides a low-resolution map of the binding interface. The titration experiment confirms the binding is saturable and provides a quantitative measure of affinity that can be compared with SPR data.

Pillar 3: High-Resolution Structural Elucidation with X-ray Crystallography

Causality: X-ray crystallography is the gold standard for FBDD as it provides a high-resolution, three-dimensional snapshot of how the fragment binds to the target protein.[21][22][23] This atomic-level detail is indispensable for the subsequent structure-based drug design phase, revealing the precise orientation, conformation, and key interactions of the fragment that can be exploited for optimization.

Protocol: Co-crystallization and Structure Determination

  • Crystal Preparation:

    • Objective: Obtain well-diffracting crystals of the target protein.

    • Steps:

      • Screen a wide range of crystallization conditions to find one that produces robust, single crystals of the apo-protein (protein without ligand).

      • Optimize these conditions to consistently produce crystals that diffract to a high resolution (ideally <2.5 Å).

    • Rationale: High-quality crystals are a prerequisite for successful structure determination.

  • Fragment Soaking or Co-crystallization:

    • Objective: Introduce the fragment into the protein crystal.

    • Steps (Soaking):

      • Prepare a "soaking solution" by adding a high concentration of this compound (e.g., 1-10 mM) to the crystal mother liquor.

      • Transfer an apo-crystal into the soaking solution and incubate for a period ranging from minutes to hours.

    • Steps (Co-crystallization):

      • Add the fragment directly to the purified protein solution before setting up crystallization trials.

    • Rationale: Soaking is often faster and more efficient if apo-crystals are readily available.[24] Co-crystallization may be necessary if the binding of the fragment induces a conformational change that is incompatible with the apo-crystal lattice.

  • X-ray Diffraction Data Collection:

    • Objective: Collect diffraction data from the fragment-bound crystal.

    • Steps:

      • Cryo-protect the crystal by briefly soaking it in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) to prevent ice formation.

      • Flash-cool the crystal in liquid nitrogen.

      • Mount the crystal on a goniometer at a synchrotron beamline and collect a full dataset of diffraction images.

    • Rationale: Synchrotron sources provide high-intensity X-rays necessary to obtain high-resolution data from protein crystals. Cryo-cooling minimizes radiation damage during data collection.[23]

  • Structure Solution and Refinement:

    • Objective: Determine the 3D structure of the protein-fragment complex.

    • Steps:

      • Process the diffraction data to obtain electron density maps.

      • If an apo-structure is available, use molecular replacement to solve the phase problem.

      • Carefully inspect the resulting electron density map for positive difference density in the binding pocket that corresponds to the shape of the fragment.

      • Build the fragment into the density and perform iterative cycles of model refinement.

    • Rationale: The final refined structure will reveal the precise binding mode, including all hydrogen bonds, hydrophobic interactions, and the conformation of both the fragment and the protein side chains at the binding interface.

From Hit to Lead: Structure-Guided Optimization

With a confirmed hit and a high-resolution crystal structure, the final stage is to evolve the low-affinity fragment into a high-affinity lead compound. This is a collaborative effort between computational and medicinal chemists.[25][26][27]

  • Fragment Growing: This strategy involves adding chemical functionality to the fragment to engage with adjacent pockets or form new interactions identified in the crystal structure. For this compound, the primary amine on the phenyl ring is an ideal vector for synthetic elaboration.

  • Fragment Linking: If a second, distinct fragment is found to bind in a nearby pocket, a chemical linker can be designed to connect the two fragments, often resulting in a dramatic increase in affinity and specificity.[24]

  • Fragment Merging: If two fragments bind in an overlapping fashion, their key features can be combined into a single, novel molecule that incorporates the binding elements of both.

H2L_Strategies Start Initial Hit This compound Grow Fragment Growing (Add R-group to -NH₂) Start->Grow Exploit adjacent pocket Link Fragment Linking (Connect to Fragment B with linker) Start->Link Bridge to second site Merge Fragment Merging (Combine with overlapping Fragment C) Start->Merge Incorporate new pharmacophore Lead Potent Lead Compound Grow->Lead Link->Lead Merge->Lead

Figure 3: Common strategies for evolving a fragment hit into a lead compound.

Conclusion

This compound serves as an excellent model fragment for illustrating the principles and practices of modern Fragment-Based Drug Discovery. Its combination of privileged scaffolds and ideal physicochemical properties makes it a strong starting point for an FBDD campaign. By employing a rigorous, multi-pillar workflow encompassing SPR for primary screening, NMR for validation, and X-ray crystallography for detailed structural insight, researchers can efficiently and effectively translate such a weak-binding hit into a high-quality, potent lead compound. This structured, rational approach maximizes the potential of FBDD to tackle challenging biological targets and accelerate the drug discovery pipeline.

References

  • STAR Protocols. (2024). Protocol to perform fragment screening using NMR spectroscopy. [Link]

  • Zha, G., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry. [Link]

  • Wikipedia. Fragment-based lead discovery. [Link]

  • Basu, A., et al. (2021). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Bioorganic & Medicinal Chemistry.
  • ACS Publications. (2024). Streamlining Computational Fragment-Based Drug Discovery through Evolutionary Optimization Informed by Ligand-Based Virtual Prescreening. [Link]

  • Journal of Medicinal Chemistry. (2022). A Novel NMR-Based Protocol to Screen Ultralow Molecular Weight Fragments. [Link]

  • Practical Fragments. (2011). Pushing the Rule of 3. [Link]

  • ResearchGate. (2023). The 'rule of three' for fragment-based drug discovery: Where are we now?.
  • Congreve, M., et al. (2003). A 'Rule of Three' for Fragment-Based Lead Discovery?. Drug Discovery Today. [Link]

  • Nortcliffe, A., & Moody, C. J. (2015). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Bioorganic & Medicinal Chemistry. [Link]

  • Practical Fragments. (2013). The rule of three at ten. [Link]

  • Journal of Medicinal Chemistry. (2020). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. [Link]

  • ResearchGate. (2024). Protocol to perform fragment screening using NMR spectroscopy.
  • Pharmacelera. (2018). Fragment Based Drug Design and Field-Based Technology. [Link]

  • National Institutes of Health (NIH). (2024). Streamlining Computational Fragment-Based Drug Discovery through Evolutionary Optimization Informed by Ligand-Based Virtual Prescreening. [Link]

  • Approaches to Fragment-Based Drug Design. (2022). [Link]

  • Scientific Reports. (2020). Multiplexed experimental strategies for fragment library screening using SPR biosensors. [Link]

  • Creative Biostructure. NMR Spectroscopy in Fragment-Based Drug Design. [Link]

  • Springer Nature Experiments. (2009). Crystallographic Fragment Screening. [Link]

  • JoVE. (2022). Crystallographic Fragment Screening: Workflow & Tools. [Link]

  • ResearchGate. (2008). Fragment-based screening using X-ray crystallography and NMR spectroscopy.
  • National Institutes of Health (NIH). (2013). Fragment-Based Drug Discovery Using NMR Spectroscopy. [Link]

  • Creative BioMart. Principle and Protocol of Surface Plasmon Resonance (SPR). [Link]

  • ResearchGate. (2025). Sulfonamides as a Promising Scaffold in Drug Discovery.
  • ACS Medicinal Chemistry Letters. (2010). Fragment Screening by Surface Plasmon Resonance. [Link]

  • National Institutes of Health (NIH). (2019). Protein X-ray Crystallography and Drug Discovery. [Link]

  • National Institutes of Health (NIH). (2010). Fragment Screening by Surface Plasmon Resonance. [Link]

  • National Institutes of Health (NIH). (2012). Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls. [Link]

  • Bioorganic Chemistry. (2020). Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. [Link]

  • Bioorganic & Medicinal Chemistry Letters. (2013). Synthesis and pharmacological evaluation of novel phenyl sulfonamide derivatives designed as modulators of pulmonary inflammatory response. [Link]

  • PharmaFeatures. (2023). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. [Link]

  • MDPI. (2012). Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response. [Link]

  • ResearchGate. (2022).
  • Bentham Science. (2018). Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT 6 Antagonists in Cognitive Disorders. [Link]

  • National Institutes of Health (NIH). 3H-Azepine PubChem entry. [Link]

  • National Institutes of Health (NIH). Azepane PubChem entry. [Link]

  • ResearchGate. (2021).
  • ResearchGate. (2002).
  • National Institutes of Health (NIH). (s)-Azepane-1-carboxylic acid {1-[4-(4-benzyloxy-phenylamino)-piperidine-1-carbonyl]-3-methyl-butyl}-amide PubChem entry. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our technical support center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address common challenges encountered during sulfonamide synthesis, with a primary focus on resolving issues of low product yield.

Part 1: Foundational Principles & Initial Checks

Before delving into complex troubleshooting, it is imperative to verify the foundational aspects of your experimental setup. Low yield in sulfonamide synthesis often originates from subtle, overlooked factors.

FAQ 1: My sulfonamide reaction yield is unexpectedly low. What are the first things I should check?

When confronted with a low-yield sulfonamide synthesis, a systematic review of your reagents and reaction conditions is the most effective starting point.

Initial Troubleshooting Checklist:

  • Reagent Integrity:

    • Sulfonyl Chloride: This is the most common culprit. Sulfonyl chlorides are highly susceptible to hydrolysis by atmospheric moisture, converting them into the corresponding unreactive sulfonic acid.[1][2] It is crucial to use a fresh bottle or repurify stored sulfonyl chloride if it is old.[1]

    • Amine: Ensure your amine is pure and dry. Some amines can react with atmospheric carbon dioxide to form carbamates, which can complicate the reaction.[2]

    • Solvent: Always use anhydrous (dry) solvents. The presence of even trace amounts of water can significantly hydrolyze your sulfonyl chloride.[1][2]

    • Base: If you are using a tertiary amine base like triethylamine or pyridine, confirm its purity and dryness.

  • Reaction Conditions:

    • Anhydrous Conditions: All glassware must be rigorously dried (e.g., oven-dried or flame-dried) and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.[1]

    • Stoichiometry: Carefully re-calculate the molar ratios of your reactants. A common starting point is a 1:1 to 1:1.2 ratio of the sulfonyl chloride to the amine, with 1.1-1.5 equivalents of a non-nucleophilic base.[1][2]

    • Temperature: Most sulfonamide syntheses proceed well at temperatures ranging from 0 °C to room temperature.[2] If the reaction is sluggish, gentle heating may be required, but be aware that excessive heat can promote side reactions.[2]

Part 2: Common Problems and In-Depth Solutions

If the initial checks do not resolve the low yield, a deeper investigation into potential side reactions and suboptimal reaction parameters is necessary.

Problem 1: Hydrolysis of Sulfonyl Chloride
  • Symptom: Consistently low yield, presence of a water-soluble, acidic byproduct.

  • Causality: Sulfonyl chlorides react readily with water to form sulfonic acids, which are non-electrophilic and will not react with the amine. This side reaction consumes the starting material and directly reduces the theoretical yield. The rate of hydrolysis is influenced by factors such as the solvent and the electronic properties of the substituents on the aromatic ring.[3][4][5]

  • Troubleshooting Protocol:

    • Rigorous Anhydrous Technique:

      • Dry all glassware in an oven at >120 °C for several hours and allow to cool in a desiccator or under a stream of inert gas.

      • Use solvents from a freshly opened bottle or from a solvent purification system.

      • Assemble the reaction apparatus under a positive pressure of nitrogen or argon.

    • Order of Addition: Consider adding the amine and base to the solvent before introducing the sulfonyl chloride. The more nucleophilic amine can outcompete trace amounts of water for the electrophile.[6]

Problem 2: Inappropriate Base or Solvent Selection
  • Symptom: Low or no product formation, or the formation of unexpected byproducts.

  • Causality:

    • Base: The primary role of the base is to neutralize the HCl generated during the reaction.[1][7] If HCl is not scavenged, it will protonate the amine starting material, rendering it non-nucleophilic and halting the reaction.[1][8] Using a nucleophilic base can lead to it competing with the desired amine.

    • Solvent: The solvent must dissolve both reactants and should not react with them. Solvent polarity can also influence the reaction rate by stabilizing charged intermediates.[9]

  • Troubleshooting Protocol:

    • Base Selection:

      • Utilize a non-nucleophilic organic base like pyridine or triethylamine.[1]

      • Ensure at least one equivalent of the base is used to fully neutralize the generated HCl.[6]

      • For less reactive amines, a stronger, non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) may be necessary.[6]

    • Solvent Optimization:

      • Commonly used aprotic solvents include dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (ACN).[1][6]

      • If reactant solubility is an issue, a table of solvent properties can be a useful guide.

SolventDielectric Constant (Polarity)Boiling Point (°C)Suitability Notes
Dichloromethane (DCM)9.140Good general-purpose solvent, dissolves many organic compounds.
Tetrahydrofuran (THF)7.566Can dissolve a wide range of polar and nonpolar reactants.
Acetonitrile (ACN)37.582A more polar aprotic solvent, can be beneficial for certain substrates.
Pyridine12.4115Can act as both a solvent and a base.
Problem 3: Formation of Side Products
  • Symptom: Multiple spots on TLC, complex NMR spectrum, difficulty in purification.

  • Causality: Several side reactions can compete with the desired sulfonamide formation, reducing the yield.

    • Bis-sulfonation of Primary Amines: Primary amines (R-NH₂) can react with two equivalents of sulfonyl chloride to form a bis-sulfonylated product (R-N(SO₂R')₂).[1]

    • N-Alkylation of Sulfonamide Product: If the sulfonamide product still has an N-H bond, it can be deprotonated and react with any alkylating agents present, although this is more common in subsequent reaction steps.[10][11][12][13][14]

    • Polymerization: If the starting material contains both an amine and a sulfonyl chloride precursor, intermolecular reactions can lead to polymer formation.[15]

  • Troubleshooting Protocol:

    • Control Stoichiometry: To avoid bis-sulfonation with primary amines, use a slight excess of the amine (1.1-1.2 equivalents) to ensure the sulfonyl chloride is the limiting reagent.[1] Alternatively, using a larger excess of the amine can also disfavor the formation of the bis-sulfonated product.[1]

    • Protecting Groups: For complex molecules or to prevent bis-sulfonation, consider protecting the amine before the reaction. The protecting group can be removed later.[1][15]

    • Gradual Addition: Adding the sulfonyl chloride slowly to the reaction mixture at a low temperature can help to control the reaction rate and minimize side reactions.[15]

Part 3: Reaction Monitoring and Purification

Effective reaction monitoring and purification are critical for accurately assessing yield and obtaining a pure product.

FAQ 2: How can I effectively monitor the progress of my sulfonamide synthesis?

Real-time or quasi-real-time monitoring is essential to determine the reaction endpoint and to identify the formation of byproducts.

  • Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method to qualitatively track the consumption of starting materials and the formation of the product.[16] By co-spotting the reaction mixture with standards of the starting materials, you can visually assess the reaction's progress.

  • High-Performance Liquid Chromatography (HPLC) and LC-MS: These techniques provide quantitative data on the reaction progress.[17][18] They are highly sensitive and can separate and identify starting materials, intermediates, the final product, and any byproducts.[18][19]

  • In-situ FT-IR: For more advanced process monitoring, in-situ Fourier-transform infrared spectroscopy can track the disappearance of reactant peaks and the appearance of product peaks in real-time without sampling.[17]

Experimental Protocol: TLC Analysis of a Sulfonamide Reaction
  • Plate Preparation: Use a silica gel TLC plate. With a pencil, gently draw a baseline about 1 cm from the bottom.[16]

  • Spotting: On the baseline, apply small spots of your starting amine, starting sulfonyl chloride, a co-spot (both starting materials in one spot), and the reaction mixture at various time points.

  • Development: Place the plate in a developing chamber containing an appropriate mobile phase (e.g., a mixture of hexane and ethyl acetate). Allow the solvent to travel up the plate.

  • Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp or by staining (e.g., with potassium permanganate). The disappearance of the starting material spots and the appearance of a new product spot indicate reaction progress.

Problem 4: Difficulty in Purifying the Sulfonamide Product
  • Symptom: Oily product, inability to crystallize, persistent impurities after chromatography.

  • Causality: Sulfonamides are often crystalline solids, but impurities can inhibit crystallization.[7][20] The polarity of sulfonamides can also present challenges for chromatographic separation.

  • Troubleshooting Protocol:

    • Recrystallization: This is often the most effective method for purifying solid sulfonamides.

      • Dissolve the crude product in a minimal amount of a suitable hot solvent.

      • Allow the solution to cool slowly to room temperature, then potentially cool further in an ice bath to induce crystallization.

      • Collect the crystals by filtration.[1]

    • Silica Gel Chromatography: If recrystallization fails, column chromatography is the next step.

      • Choose a solvent system that provides good separation of your product from impurities on a TLC plate.

      • Silica gel is the most common stationary phase for sulfonamide purification.[21]

    • Washing/Trituration: Washing the crude solid with a solvent in which the product is insoluble but the impurities are soluble can be a simple and effective purification step.[21]

Part 4: Visualizing the Process

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low yield in sulfonamide synthesis.

G start Low Yield Observed reagent_check Check Reagent Integrity (Sulfonyl Chloride, Amine, Solvent, Base) start->reagent_check condition_check Verify Reaction Conditions (Anhydrous, Stoichiometry, Temperature) reagent_check->condition_check problem_solved1 Problem Solved? condition_check->problem_solved1 side_reactions Investigate Side Reactions (Hydrolysis, Bis-sulfonation) problem_solved1->side_reactions No success Yield Improved problem_solved1->success Yes optimization Optimize Parameters (Base, Solvent, Order of Addition) side_reactions->optimization problem_solved2 Problem Solved? optimization->problem_solved2 monitor_purify Improve Monitoring & Purification (TLC, HPLC, Recrystallization) problem_solved2->monitor_purify No problem_solved2->success Yes consult Consult Senior Scientist monitor_purify->consult reaction_mechanism RSO2Cl R-SO₂(Cl) Intermediate [ R-SO₂(Cl)(+NH₂R') ] RSO2Cl->Intermediate Amine R'-NH₂ Amine->Intermediate Plus1 + Product R-SO₂-NHR' Intermediate->Product -HCl HCl HCl Plus2 +

Caption: The general mechanism for sulfonamide synthesis.

References

  • BenchChem. (n.d.). Common issues in sulfonamide synthesis and solutions.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Sulfonamide Formation Reactions.
  • BenchChem. (n.d.). Monitoring Sulfonamide Synthesis: A Comparative Guide to Reaction Progress Analysis.
  • BenchChem. (n.d.). Monitoring Sulfonamide Formation: A Comparative Guide to In-Situ FT-IR Analysis.
  • Wikipedia. (n.d.). Sulfonamide.
  • BenchChem. (n.d.). Technical Support Center: Solvent Effects on the Rate of Sulfonylation.
  • Canadian Science Publishing. (n.d.). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides.
  • Journal of the Chemical Society B: Physical Organic (RSC Publishing). (n.d.). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water.
  • OSTI.GOV. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions.
  • BenchChem. (n.d.). Minimizing side products in sulfonamide synthesis.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of Sulfonamides.
  • BenchChem. (n.d.). Optimizing reaction conditions for the synthesis of naphthalenylamino benzenesulfonamides.
  • YMER. (n.d.). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW.
  • Journal of the Association of Official Analytical Chemists. (2020). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES.
  • BenchChem. (n.d.). Byproduct identification and removal in sulfonamide synthesis.
  • ACS Publications. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols.
  • PMC. (n.d.). Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions.
  • Journal of Chemistry and Technologies. (2016). N-Alkylation of sulfonamides by alkyl halides in the presence of electrophilic catalysts and transformations of alkylated compounds.
  • Journal of Chemistry and Technologies. (2025). ALKYLATION OF SUBSTITUTED SULFONAMIDES WITH BENZOTRICHLORIDE AND IPSO-SUBSTITUTION OF THE p-TOLUENESULFONAMIDE GROUP WITH NUCLEOPHILIC REAGENTS.
  • PMC. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization.
  • BenchChem. (n.d.). Avoiding common errors in sulfonamide synthesis experimental protocols.

Sources

Introduction: The Challenge of Polar Compound Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Purification of Polar Organic Compounds. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common challenges encountered during the purification of polar molecules. As Senior Application Scientists, we have structured this resource to offer not just protocols, but the underlying causality and field-proven insights to empower your experimental success.

Polar organic compounds are ubiquitous in pharmaceuticals, metabolomics, and natural products research. Their defining characteristic—high polarity due to functional groups like hydroxyls, carboxyls, amines, and phosphates—makes them highly soluble in water but notoriously difficult to purify using standard chromatographic methods.[1] Common issues include poor retention on traditional reversed-phase columns, peak tailing, and co-elution with other polar impurities, demanding specialized strategies for successful isolation.[1][2]

Part 1: Troubleshooting Guide

This section addresses specific, frequently encountered problems in a direct question-and-answer format.

Issue 1: Poor or No Retention in Reversed-Phase HPLC

Q: My polar compound shows little to no retention on a standard C18 reversed-phase column and elutes in the solvent front. What can I do to increase retention?

A: This is the most common challenge with polar analytes.[2] Traditional C18 columns are nonpolar and interact weakly with polar molecules.[3] Here are several strategies, from simple mobile phase adjustments to changing your entire chromatographic approach.

Root Cause Analysis: In reversed-phase chromatography, retention is driven by hydrophobic interactions between the analyte and the nonpolar stationary phase.[4] Highly polar compounds have a strong affinity for the polar mobile phase and are swept through the column with little or no interaction.[3]

Solutions:

  • Modify the Mobile Phase:

    • Decrease Organic Solvent: The most straightforward approach is to reduce the concentration of the organic solvent (e.g., acetonitrile, methanol) in your mobile phase. For some compounds, using a 100% aqueous mobile phase may be necessary.[5]

    • Caution—Phase Collapse: Be aware that standard C18 columns can suffer from "dewetting" or "phase collapse" in highly aqueous conditions (>95-98% water), where the mobile phase is expelled from the pores, leading to a sudden loss of retention.[5] To counter this, use columns specifically designed for aqueous stability, which often feature polar-endcapping or an embedded polar group.[2][5]

  • Adjust Mobile Phase pH:

    • Principle: The polarity of ionizable compounds is highly dependent on their protonation state. By adjusting the mobile phase pH, you can neutralize the charge on your analyte, making it less polar and more likely to be retained.[5][6]

    • For Acidic Compounds: Lower the mobile phase pH to at least 2 units below the analyte's pKa. This ensures the compound is in its neutral, protonated form. A simple starting point is 0.1% formic or trifluoroacetic acid, or a phosphate buffer at pH 2.5.[5]

    • For Basic Compounds: Increase the mobile phase pH to at least 2 units above the pKa to ensure the compound is in its neutral, deprotonated state. Historically, high pH (>8) degraded silica-based columns, but modern hybrid and polymer-based columns offer excellent stability at high pH.[3][5]

  • Employ Ion-Pairing Agents:

    • Mechanism: If pH adjustment is insufficient, ion-pairing agents can be added to the mobile phase. These are molecules with a charged head group and a nonpolar tail (e.g., trifluoroacetic acid for bases, or alkyl sulfonates for acids). The nonpolar tail adsorbs to the C18 stationary phase, creating a pseudo-ion-exchanger that can retain charged analytes.[5]

    • Drawbacks: Ion-pairing agents can be difficult to remove from the column, require long equilibration times, and are often incompatible with mass spectrometry (MS) due to ion suppression.[7][8]

  • Switch to a More Suitable Stationary Phase: If the above methods fail, your compound is likely too polar for reversed-phase. The next logical step is to consider Hydrophilic Interaction Liquid Chromatography (HILIC).

Issue 2: Significant Peak Tailing for Polar Basic Compounds

Q: I am observing significant peak tailing for my polar amine or quinoline-containing compound, even with good retention. What is causing this and how can I fix it?

A: Peak tailing for basic compounds is typically caused by secondary ionic interactions between the positively charged analyte and negatively charged, deprotonated silanol groups on the silica surface of the stationary phase.[5][9]

Solutions:

  • Mobile Phase pH Adjustment: Operating at a low pH (e.g., 2.5-4) protonates the basic analyte but also suppresses the ionization of the acidic silanol groups, minimizing these unwanted interactions.[9]

  • Use Mobile Phase Additives: Adding a small amount of a competing base, such as 0.1-1% triethylamine (TEA), to the mobile phase can effectively mask the active silanol sites and improve peak shape.[9]

  • Employ a Highly Deactivated Column: Modern columns with advanced end-capping are designed to shield the vast majority of residual silanol groups, significantly reducing the potential for these secondary interactions.[9]

  • Consider HILIC: In HILIC, the high organic content of the mobile phase and the established water layer can lead to different retention mechanisms that may inherently provide better peak shapes for polar basic compounds.[9]

Issue 3: Compound Appears to Degrade on Silica Gel During Flash Chromatography

Q: My polar compound seems to be decomposing on the silica gel during flash chromatography. How can I purify it without this issue?

A: Standard silica gel is acidic (pH ~4-5) and can catalyze the degradation of acid-sensitive compounds.[10]

Solutions:

  • Deactivate the Silica Gel: You can neutralize the acidic sites on the silica by pre-treating it. A common method is to flush the packed column with a solvent system containing a small amount of a base, such as 1-2% triethylamine, before loading your sample.[9][10] See the detailed protocol in Part 3.

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina.[9][10] Alternatively, bonded silica phases such as diol or amine can offer different selectivity and a less harsh environment.[9][11]

  • Reversed-Phase Flash Chromatography: If your compound has sufficient hydrophobic character, reversed-phase flash chromatography using a C18-functionalized silica is an excellent alternative that avoids the acidity of bare silica.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the primary chromatographic techniques used for purifying polar compounds?

A1: Several techniques are available, each with its own strengths. The choice depends on the specific properties of your analyte and the sample matrix.

Technique Stationary Phase Mobile Phase Separation Principle Best For Pros Cons
Reversed-Phase (RP-HPLC) Nonpolar (C18, C8)[4]Polar (Water/ACN/MeOH)[4]Hydrophobic Partitioning[12]Moderately polar and ionizable compounds.[13]Robust, reproducible, widely available.Poor retention for very polar compounds.[3]
Hydrophilic Interaction (HILIC) Polar (Silica, Amide, Diol)[14]Apolar (>70% ACN in water)[15]Analyte partitioning into a water layer on the stationary phase surface.[14][16]Very polar, water-soluble compounds (sugars, amino acids, metabolites).[12]Excellent retention for polar analytes, MS-friendly mobile phases.Can require longer equilibration times, sensitive to mobile phase composition.[14][17]
Mixed-Mode (MMC) Contains both hydrophobic and ion-exchange groups.Polar (Aqueous/Organic with buffer)Multiple retention mechanisms (hydrophobic and electrostatic).Complex mixtures containing acidic, basic, and neutral compounds.[3]High flexibility and selectivity.Method development can be more complex.
Normal-Phase (NP-HPLC) Polar (Silica, Alumina)[4]Nonpolar (Hexane/EtOAc)[4]Polar Adsorption[5]Non-aqueous, lipophilic samples; isomer separation.[18]Excellent for isomer separation.[18]Sensitive to water content, less reproducible, poor for aqueous samples.
Ion-Exchange (IEX) Charged (Anionic or Cationic)[19]Aqueous buffer with salt gradient[20]Electrostatic Interactions[19][21]Charged and ionizable molecules (proteins, nucleotides).[19]High capacity and resolution for charged molecules.Limited to charged analytes, requires buffers.
Supercritical Fluid (SFC) Various (similar to HPLC)[22]Supercritical CO₂ with co-solvent (e.g., Methanol)[23]Partitioning between mobile and stationary phases.[22]Chiral separations and a wide range of polarities.[24]Fast, reduced organic solvent consumption, high efficiency.[23][24]May not be suitable for extremely polar, water-soluble compounds.[22][24]

Q2: When should I choose HILIC over Reversed-Phase Chromatography?

A2: You should strongly consider HILIC when your polar compound is not adequately retained on a C18 or other reversed-phase column, even after optimizing the mobile phase (e.g., using high aqueous content).[14] HILIC is specifically designed to retain and separate compounds that are too polar for reversed-phase, such as sugars, metabolites, amino acids, and polar pesticides.[15]

Method Selection Workflow

MethodSelection Analyte Analyze Compound Polarity & Solubility RP_HPLC Reversed-Phase HPLC (e.g., C18) Analyte->RP_HPLC Soluble in Org/Aq Mix (Moderate Polarity) IsCharged Is Analyte Charged? Analyte->IsCharged Soluble in Aqueous Buffer PoorRetention Poor Retention? RP_HPLC->PoorRetention HILIC HILIC IEX Ion-Exchange Other Other Techniques (SFC, NP, MMC) PoorRetention->HILIC Yes PoorRetention->Other No, but needs alternative selectivity IsCharged->RP_HPLC No IsCharged->IEX Yes

Caption: Workflow for selecting an initial purification method.

Q3: What is Supercritical Fluid Chromatography (SFC) and is it suitable for polar compounds?

A3: SFC is a chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase.[23] It combines some of the best attributes of gas and liquid chromatography, offering fast and efficient separations.[23] While initially thought to be limited to nonpolar compounds, modern packed-column SFC, which uses a polar organic co-solvent (like methanol) mixed with the CO₂, is highly effective for purifying a wide range of polar compounds.[24][25] A general rule of thumb is that any compound soluble in methanol should be amenable to SFC.[24]

Q4: Are there non-chromatographic methods for purifying polar compounds?

A4: Yes. While chromatography is powerful, simpler methods can sometimes be effective, especially for initial cleanup.

  • Crystallization: This is a primary technique for purifying solid compounds. It relies on the difference in solubility of the compound of interest and its impurities in a specific solvent at different temperatures.[26] The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[26]

  • Distillation: This method is used to purify liquids by separating components based on differences in their boiling points.[27] It is most effective for low-boiling compounds (<150 °C) or when separating a liquid from non-volatile solids.[27]

  • Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquid phases, often an aqueous phase and an organic solvent. For polar compounds, this can be used to remove nonpolar impurities.

  • Solid-Phase Extraction (SPE): This is more of a sample preparation technique than a high-resolution purification method, but it is excellent for sample cleanup, concentration, and removing interfering substances from a complex matrix before chromatographic analysis.[28][29]

Part 3: Key Experimental Protocols

Protocol 1: Method Development and Troubleshooting for HILIC

This protocol provides a starting point for developing a robust HILIC method.

HILIC Retention Mechanism

HILIC_Mechanism cluster_stationary Stationary Phase cluster_mobile Mobile Phase (High Organic) Node_Particle Silica Particle Si-OH Si-OH Si-OH Node_WaterLayer Adsorbed Water Layer (Polar) Node_WaterLayer->Node_Particle:sil Hydrogen Bonds Node_MobilePhase Bulk Mobile Phase (e.g., 90% Acetonitrile / 10% Water) Analyte Polar Analyte Analyte->Node_WaterLayer Partitions into water layer

Caption: Analyte partitioning in HILIC.

1. Column and Mobile Phase Selection:

  • Column: Start with a bare silica, amide, or zwitterionic HILIC column. Bare silica is a good general-purpose starting point.[14]

  • Mobile Phase A (Weak Solvent): Acetonitrile (ACN).

  • Mobile Phase B (Strong Solvent): Water with a buffer. A common starting buffer is 10 mM ammonium formate or ammonium acetate, which are volatile and MS-compatible.[14] Ensure the buffer is dissolved in both the aqueous and organic phases to maintain constant ionic strength during a gradient.[14]

2. Initial Gradient Conditions:

  • Start with a high percentage of organic solvent to ensure retention.

  • Gradient: 95% A down to 60% A over 10-15 minutes.

  • Flow Rate: 0.3-0.5 mL/min for a 2.1 mm ID column.

  • Temperature: 30-40 °C.

3. Column Equilibration (Critical Step):

  • HILIC requires significantly longer equilibration times than reversed-phase.[14] This is because the water layer on the stationary phase must be fully established to ensure reproducible retention times.[14]

  • Action: Equilibrate the column with the initial mobile phase conditions for at least 20 column volumes before the first injection. For a new method, running 5-10 blank injections can help stabilize the system.[14][17]

4. Sample Preparation:

  • The Rule: The sample diluent should be as close as possible to the initial mobile phase composition, or weaker (i.e., higher in organic solvent).

  • Problem: Injecting a sample dissolved in a high concentration of water will disrupt the water layer at the head of the column, leading to poor peak shape (broadening or splitting) and shifting retention times.[17]

  • Solution: If your analyte is poorly soluble in high organic solvent, use the minimum amount of water necessary for dissolution and then dilute with acetonitrile. A 75/25 acetonitrile/methanol mix is often a good starting point for diluting polar analytes.

5. Troubleshooting HILIC Separations:

Problem Possible Cause(s) Solution(s)
Drifting Retention Times Insufficient column equilibration between runs.[14]Increase the post-run equilibration time. 20 column volumes is a good starting point for gradients.[17]
Temperature fluctuations.Use a column oven to maintain a stable temperature.
Poor Peak Shape (Splitting, Tailing) Sample solvent is too strong (too much water).[17]Re-dissolve the sample in a solvent matching the initial mobile phase or higher in organic content.
Mobile phase pH is inappropriate for the analyte or stationary phase.Adjust the buffer pH. The charge of both the analyte and the stationary phase can be affected.[17]
Insufficient Retention Mobile phase contains too much water (strong solvent).Increase the percentage of acetonitrile in the starting mobile phase.[17]
Incorrect choice of stationary phase for the analyte.Try a different HILIC phase (e.g., switch from bare silica to a zwitterionic phase for charged analytes).[17]
Buffer concentration is too high, competing with the analyte for interaction sites.[14]Reduce the buffer concentration. Start with 10 mM and adjust as needed.[14]
Protocol 2: Solid-Phase Extraction (SPE) for Polar Analytes

This protocol outlines a general workflow for extracting a polar analyte from a salty aqueous sample using a polar SPE sorbent (Normal-Phase mode).

Objective: Remove salts and nonpolar impurities, concentrating the polar analyte of interest.

Materials:

  • SPE Cartridge: Polar phase (e.g., Silica, Diol, Aminopropyl, Cyanopropyl).[29]

  • Sample: Polar analyte in an aqueous matrix.

  • Solvents: Nonpolar solvent (e.g., Hexane), moderately polar solvent (e.g., Ethyl Acetate, Dichloromethane), polar solvent (e.g., Methanol).

General SPE Workflow

SPE_Workflow Condition 1. Condition (Activate sorbent with polar solvent, e.g., MeOH) Equilibrate 2. Equilibrate (Flush with nonpolar solvent to match sample matrix) Condition->Equilibrate Load 3. Load Sample (Analyte adsorbs to polar sorbent) Equilibrate->Load Wash 4. Wash (Rinse with nonpolar solvent to remove impurities) Load->Wash Elute 5. Elute (Collect analyte with a polar solvent) Wash->Elute

Caption: The five key steps of Solid-Phase Extraction.

1. Sample Pre-treatment:

  • Goal: Make the sample compatible with the SPE procedure.[29]

  • For a polar analyte in a polar (aqueous) matrix to be retained on a polar SPE phase, a solvent exchange into a nonpolar solvent may be required first.[29] If this is not feasible, a reversed-phase SPE approach may be more appropriate. This protocol assumes the analyte can be loaded in a nonpolar solvent.

  • Adjust pH if the analyte's retention is charge-dependent.[29]

2. Condition the Sorbent (Wetting):

  • Purpose: To activate the functional groups of the stationary phase.[29]

  • Action: Pass 1-3 column volumes of a polar solvent like methanol through the cartridge. Do not let the sorbent run dry.

3. Equilibrate the Sorbent:

  • Purpose: To create a chemical environment similar to the sample loading solvent, ensuring proper interaction.[29]

  • Action: Pass 1-3 column volumes of the nonpolar solvent that your sample is dissolved in (e.g., hexane) through the cartridge.

4. Load the Sample:

  • Action: Apply the sample to the cartridge at a slow, steady flow rate. The polar analyte will be retained on the polar sorbent via dipole-dipole or hydrogen bonding interactions.[29] The nonpolar solvent and any nonpolar impurities will pass through.

5. Wash:

  • Purpose: To remove any remaining weakly bound, nonpolar impurities.

  • Action: Pass 1-3 column volumes of a nonpolar solvent (e.g., hexane or a slightly more polar solvent that does not elute your compound) through the cartridge.

6. Elute the Analyte:

  • Purpose: To disrupt the interactions between the analyte and the sorbent and collect the purified compound.

  • Action: Pass 1-2 column volumes of a polar solvent (e.g., methanol, or ethyl acetate with methanol) through the cartridge to elute the polar analyte. Collect the eluate for analysis.

Protocol 3: Deactivating Silica Gel for Flash Chromatography

Objective: To neutralize the acidic surface of silica gel to prevent the degradation of acid-sensitive compounds.[9]

1. Prepare the Column:

  • Dry pack or slurry pack a standard flash chromatography column with silica gel as you normally would.

2. Prepare the Deactivating Solvent:

  • Create a solvent mixture identical to your initial, least polar elution solvent, but with the addition of 1-2% triethylamine (TEA) by volume.

3. Deactivation Flush:

  • Flush the packed column with 2-3 column volumes of this deactivating solvent (with TEA). This allows the TEA to adsorb to the acidic silanol sites, effectively neutralizing them.

4. Equilibration Flush:

  • Flush the column with 2-3 column volumes of your initial elution solvent (this time, without TEA) to remove any excess, non-adsorbed base from the mobile phase.

5. Load and Elute:

  • Load your acid-sensitive compound onto the now-deactivated column.

  • Run the chromatography using your pre-determined solvent system, either isocratically or with a polarity gradient. The compound should now elute without degradation.[9]

References

  • How Good is SFC for Polar Analytes? | Chromatography Today. [https://www.chromatographytoday.com/news/sfc-mdsfc/3 SFC-and-more/how-good-is-sfc-for-polar-analytes/32285]([Link] SFC-and-more/how-good-is-sfc-for-polar-analytes/32285)

  • Analysis of polar compounds by supercritical fluid chromatography - VTechWorks. [Link]

  • Droplet Counter-Current Chromatography and its Application to the Preparative Scale Separation of Natural Products - SemOpenAlex. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. [Link]

  • Retaining Polar Compounds - LCGC. [Link]

  • Counter-Current Chromatography in Natural Products Isolation - MDPI. [Link]

  • Ion chromatography - Wikipedia. [Link]

  • How to Avoid Common Problems with HILIC Methods - Restek Resource Hub. [Link]

  • Purification: Troubleshooting Flash Column Chromatography - University of Rochester. [Link]

  • What is Supercritical Fluid Chromatography (SFC) Chromatography? - Teledyne Labs. [Link]

  • Video: Supercritical Fluid Chromatography - JoVE. [Link]

  • Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR) - Faraday Discussions (RSC Publishing). [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis - LCGC International. [Link]

  • Polar Compounds | SIELC Technologies. [Link]

  • Screening of Solvent Systems for Countercurrent Chromatography Separation of Polar Constituents from Ginkgo biloba L. Seeds - MDPI. [Link]

  • Solid Phase Extraction for Clean-up of Polar Molecules in Salty Aqueous Samples and Analysis with SFC-UV - Phenomenex. [Link]

  • Very polar compound purification using aqueous normal-phase flash column chromatography | Biotage. [Link]

  • Countercurrent Separation of Natural Products: An Update - ACS Publications. [Link]

  • HILIC – The Rising Star of Polar Chromatography - Element Lab Solutions. [Link]

  • Understanding and Improving Solid-Phase Extraction | LCGC International. [Link]

  • Life Science Applications of Countercurrent Chromatography - News-Medical.Net. [Link]

  • Reverse Phase/ Normal Phase HPLC Analytical Techniques - Jordi Labs. [Link]

  • The Complete Guide to Solid Phase Extraction (SPE) - Phenomenex. [Link]

  • Ion Exchange Chromatography Animation - YouTube. [Link]

  • Normal-phase vs. Reversed-phase Chromatography - Phenomenex. [Link]

  • 12.5: High-Performance Liquid Chromatography - Chemistry LibreTexts. [Link]

  • For highly polar compound, how to do the purification? - ResearchGate. [Link]

  • Exploring the Principle of Ion Exchange Chromatography and Its Applications - Technology Networks. [Link]

  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews. [Link]

  • What You Need to Know About HILIC | LCGC International. [Link]

  • How To: Purify by Distillation - University of Rochester. [Link]

  • What is the best way to deal with a polar compound's purity with HPLC? - Quora. [Link]

  • Purification of Organic Compounds: from Crude Product to Purity - EMU Physics Department. [Link]

  • Introduction to Ion Exchange Chromatography - Bio-Rad. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. [Link]

  • How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase | LCGC International. [Link]

Sources

Technical Support Center: Strategies for Improving the Solubility of Phenylsulfonylamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, practical solutions and troubleshooting for a common yet significant challenge in medicinal chemistry and pharmaceutical development: the poor aqueous solubility of phenylsulfonylamine derivatives. The inherent lipophilicity and crystalline nature of many compounds in this class often lead to dissolution-limited absorption and poor bioavailability, hindering their therapeutic potential.

This resource is designed to be a dynamic, field-proven guide. It moves beyond simple protocol listings to explain the underlying scientific principles, empowering you to make informed decisions and rationally design experiments to overcome solubility hurdles.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions encountered when working with poorly soluble phenylsulfonylamine derivatives.

Q1: My phenylsulfonylamine derivative shows poor solubility in aqueous buffers. What is the first step I should take?

A1: The initial and most critical step is to characterize the physicochemical properties of your compound. Before attempting complex formulation strategies, a fundamental understanding of its behavior is essential.

  • Determine the pKa: The sulfonamide moiety is weakly acidic. Knowing the pKa will inform you about the compound's ionization state at different pH values. The solubility of sulfonamides is pH-dependent, often increasing in alkaline solutions where the molecule can deprotonate to form a more soluble salt.[1][2]

  • Assess Lipophilicity (LogP): A high LogP value indicates high lipophilicity, which often correlates with poor aqueous solubility. This parameter can help you decide if strategies aimed at reducing lipophilicity, such as prodrug approaches, are warranted.[3][4]

  • Evaluate Solid-State Properties: Use techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to determine if your compound is crystalline or amorphous. Crystalline materials generally have lower solubility than their amorphous counterparts due to the energy required to break the crystal lattice.[5][6]

Q2: How does the Biopharmaceutical Classification System (BCS) apply to my compound?

A2: The Biopharmaceutical Classification System (BCS) is a scientific framework that classifies drugs based on their aqueous solubility and intestinal permeability.[7][8][9] Understanding your compound's likely BCS class can guide your formulation strategy. Phenylsulfonylamine derivatives with low solubility often fall into BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[7][10][11]

  • BCS Class II: For these compounds, the primary goal is to enhance the dissolution rate, as absorption is not the limiting factor.[12] Strategies like particle size reduction and amorphous solid dispersions are often effective.[12][13]

  • BCS Class IV: These compounds present a dual challenge of low solubility and low permeability.[7][9] More complex strategies, such as lipid-based formulations or prodrugs that enhance both solubility and permeability, may be necessary.

Q3: Are there any general structural alerts in phenylsulfonylamine derivatives that are known to cause poor solubility?

A3: Yes, certain structural features can contribute to low solubility. While specific effects are compound-dependent, be mindful of:

  • High Molecular Weight: Compounds with a molecular weight greater than 500 Daltons often exhibit poor solubility and permeability, as described by Lipinski's Rule of Five.[3][14][15]

  • Low Hydrogen Bond Donor/Acceptor Count: A lack of hydrogen bonding capacity can reduce interactions with water molecules.

  • Planar Aromatic Systems: Large, flat aromatic structures can pack efficiently into a stable crystal lattice, which increases the energy required for dissolution and thus lowers solubility.

Troubleshooting Guides: Experimental Approaches

This section provides detailed troubleshooting guides for common solubility-related issues, complete with step-by-step protocols and the rationale behind each experimental choice.

Issue 1: Compound Crashes Out of Solution When Moving from Organic Solvent to Aqueous Buffer

This is a classic sign of a compound with very low aqueous solubility. The abrupt change in solvent polarity causes the compound to precipitate.

Causality: The sulfonamide proton is weakly acidic. By increasing the pH of the aqueous medium above the compound's pKa, you can deprotonate the sulfonamide, forming an anionic species (a salt) that is often significantly more water-soluble.[1][16][17]

Experimental Protocol: pH-Dependent Solubility Profiling

  • Preparation of Buffers: Prepare a series of buffers across a physiologically relevant pH range (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0).

  • Sample Preparation: Add an excess amount of your solid phenylsulfonylamine derivative to a known volume of each buffer in separate vials. Ensure enough solid is present to achieve saturation.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the solution. Centrifugation followed by filtration through a 0.22 µm filter is a common method.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV or LC-MS.

  • Data Analysis: Plot the measured solubility (e.g., in µg/mL) against the pH of the buffer.

Expected Outcome & Interpretation: You should observe an increase in solubility as the pH increases, particularly as the pH surpasses the pKa of the sulfonamide. If solubility remains low even at higher pH, other strategies will be necessary.

Issue 2: Initial pH Adjustment is Insufficient for Desired Concentration

If simple pH modification does not achieve the target concentration, more advanced formulation techniques are required.

Causality: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[18][19] This makes the solvent more "hospitable" to lipophilic compounds like many phenylsulfonylamine derivatives, thereby increasing their solubility.[18][20]

Common Co-solvents:

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycols (PEGs, e.g., PEG 400)

  • Glycerin[18]

Experimental Protocol: Co-solvent Titration for Solubility Enhancement

  • Prepare Co-solvent Stock Solutions: Create a series of aqueous buffer solutions (at an optimal pH determined from Strategy 1.1) containing increasing percentages of a co-solvent (e.g., 5%, 10%, 20%, 30%, 40% v/v of PEG 400).

  • Equilibrium Solubility Measurement: Following the same procedure as in the pH-dependent solubility study (steps 2-5), determine the saturation solubility of your compound in each co-solvent mixture.

  • Data Analysis: Plot the solubility of your compound as a function of the co-solvent concentration.

Data Presentation: Comparative Solubility in Co-solvent Systems

Co-solvent System (in pH 7.4 Buffer)Compound Solubility (µg/mL)Fold Increase
0% PEG 400 (Control)1.51.0
10% PEG 40012.88.5
20% PEG 40055.236.8
30% PEG 400150.7100.5

Trustworthiness Check: While co-solvents can be effective, be aware of their potential to precipitate the compound upon dilution into a larger aqueous volume (e.g., upon injection into an assay medium or in vivo). Always test the stability of your co-solvent formulation upon dilution.

Causality: Amorphous solids lack the long-range molecular order of crystalline materials.[5] This disordered state has a higher free energy, which translates to a lower energy barrier for dissolution and, consequently, higher apparent solubility and faster dissolution rates.[5][6] In an ASD, the drug is molecularly dispersed within a polymer matrix, which helps to stabilize the amorphous form and prevent recrystallization.[13][21][22]

Common Polymers for ASDs:

  • Polyvinylpyrrolidone (PVP) grades (e.g., PVP K30)

  • Hydroxypropyl methylcellulose acetate succinate (HPMCAS)

  • Copolymers like Soluplus®

Experimental Workflow: Screening for ASD Formation

G cluster_prep Preparation cluster_char Characterization cluster_eval Evaluation A 1. Select Polymer & Drug:Polymer Ratio B 2. Dissolve Drug & Polymer in Common Solvent A->B C 3. Solvent Evaporation (e.g., Rotary Evaporation, Spray Drying) B->C D 4. Analyze by PXRD (Look for halo pattern, absence of peaks) C->D E 5. Analyze by DSC (Look for single Tg, absence of melting peak) D->E F 6. Perform Kinetic Solubility/Dissolution Studies E->F

Caption: Workflow for Amorphous Solid Dispersion (ASD) Screening.

Experimental Protocol: Preparation of an ASD by Solvent Evaporation

  • Solution Preparation: Dissolve both the phenylsulfonylamine derivative and the chosen polymer (e.g., PVP K30) in a common volatile solvent (e.g., methanol or a dichloromethane/methanol mixture) at a specific drug-to-polymer ratio (e.g., 1:3 w/w).

  • Solvent Removal: Remove the solvent rapidly under vacuum using a rotary evaporator. The rapid removal is key to "trapping" the drug in its amorphous state within the polymer matrix.

  • Drying: Further dry the resulting solid film under high vacuum for 24 hours to remove any residual solvent.

  • Characterization:

    • PXRD: Analyze the solid material. A successful amorphous dispersion will show a broad "halo" pattern, whereas the physical mixture will show sharp peaks corresponding to the crystalline drug.

    • DSC: The DSC thermogram of a successful ASD should show a single glass transition temperature (Tg) and the absence of the drug's characteristic melting endotherm.[23]

  • Dissolution Testing: Compare the dissolution profile of the ASD to that of the pure crystalline drug and a simple physical mixture of the drug and polymer. The ASD should show a significantly faster and higher extent of dissolution, often achieving a supersaturated state.[5][23]

Issue 3: Compound is Highly Lipophilic and Prone to Recrystallization from Amorphous Forms

For very "brick dust"-like compounds, even ASDs may not provide sufficient stability or solubility enhancement. In these cases, chemical modification through a prodrug strategy can be a powerful tool.

Causality: A prodrug is an inactive or less active derivative of a parent drug that is designed to overcome a specific barrier, such as poor solubility.[24][25][26] After administration, the prodrug is converted back to the active parent drug through enzymatic or chemical cleavage in the body. For improving solubility, a common strategy is to attach a highly polar, ionizable promoiety to the parent drug.[25][26]

Common Solubilizing Promoieties:

  • Phosphate Esters: These are highly effective due to their ionizable nature and are often cleaved in vivo by alkaline phosphatases.

  • Amino Acid Esters: Can introduce an ionizable amine group, improving solubility. They are typically cleaved by esterases.[25]

  • Sugars (e.g., Glucose, Galactose): Attaching a sugar moiety can significantly increase hydrophilicity.[25]

Logical Relationship: The Prodrug Concept

G Parent Parent Drug (Phenylsulfonylamine) - Poorly Soluble - Active Pro Prodrug - Soluble Promoieties Attached - Highly Soluble - Inactive Parent->Pro Chemical Synthesis Cleavage In Vivo Cleavage (Enzymatic/Chemical) Pro->Cleavage Cleavage->Parent

Caption: The Prodrug Strategy for Solubility Enhancement.

Experimental Protocol: Synthesis and Evaluation of a Phosphate Prodrug

This is a generalized example. The specific synthetic route will depend on the functional groups available on the parent molecule. This example assumes the presence of a hydroxyl group.

  • Synthesis:

    • Protect the acidic sulfonamide proton if necessary (e.g., with a BOC group).

    • React the hydroxyl group on the parent molecule with a phosphorylating agent (e.g., phosphorus oxychloride), followed by hydrolysis to yield the phosphate monoester.

    • Deprotect the sulfonamide group to yield the final prodrug.

  • Purification: Purify the prodrug using an appropriate chromatographic technique (e.g., reverse-phase HPLC).

  • Solubility Assessment: Determine the aqueous solubility of the prodrug at physiological pH (7.4). A significant increase (often >100-fold) compared to the parent drug is expected.

  • Stability and Conversion Studies:

    • Incubate the prodrug in buffered solutions at various pH values to assess its chemical stability.

    • Incubate the prodrug in the presence of relevant enzymes (e.g., alkaline phosphatase) and biological matrices (e.g., human plasma, liver microsomes) to confirm its conversion back to the active parent drug.[27] Monitor the disappearance of the prodrug and the appearance of the parent drug over time using LC-MS.

Authoritative Grounding: The prodrug approach is a well-established strategy in drug development. For instance, Fosphenytoin is a phosphate ester prodrug of the poorly soluble anti-epileptic drug Phenytoin, which dramatically improves its solubility for parenteral administration.

Conclusion

Improving the solubility of phenylsulfonylamine derivatives is a multifaceted challenge that requires a systematic and rational approach. There is no one-size-fits-all solution. By starting with a thorough physicochemical characterization and progressively employing strategies from pH modification and co-solvency to more advanced techniques like amorphous solid dispersions and prodrug design, researchers can successfully overcome solubility limitations. Each experimental choice should be guided by an understanding of the underlying chemical principles, ensuring the development of robust and effective formulations for these promising therapeutic agents.

References

  • Amidon, G. L., Lennernäs, H., Shah, V. P., & Crison, J. R. (1995). A theoretical basis for a biopharmaceutic drug classification: the correlation of in vitro drug product dissolution and in vivo bioavailability. Pharmaceutical research, 12(3), 413–420.
  • Babu, N., & Nangia, A. (2011). Solubility advantage of amorphous drugs and pharmaceutical co-crystals. Crystal Growth & Design, 11(7), 2662-2679.
  • Bhagurkar, A., & Shimpi, S. (2019). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents.
  • Choi, S. H., et al. (2002). pH-induced solubility transition of sulfonamide-based polymers. Journal of controlled release, 80(1-3), 145-155.
  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced drug delivery reviews, 46(1-3), 3-26.
  • Rautio, J., et al. (2018). The prodrug approach: a successful tool for improving drug solubility. Molecules, 23(7), 1689.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012.
  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical research, 21(2), 201-230.
  • Williams, H. D., et al. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological reviews, 65(1), 315-499.

Sources

Optimization of reaction conditions for azepane ring formation

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Azepane Ring Formation

A Senior Application Scientist's Guide to Synthesis and Troubleshooting

Welcome to the Technical Support Center for Azepane Synthesis. As a core structural motif in numerous biologically active compounds and pharmaceuticals, the seven-membered azepane ring presents unique synthetic challenges.[1][2] This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of azepane ring formation, offering in-depth, experience-driven advice in a direct question-and-answer format. We will explore the causality behind common issues and provide robust, validated protocols to optimize your reaction conditions.

Section 1: Core Challenges in Azepane Synthesis

The formation of a seven-membered ring is entropically and enthalpically less favored than that of five- or six-membered rings.[2] This often leads to challenges such as low yields, competing side reactions (especially polymerization), and difficulty in achieving high stereoselectivity. This guide will address these core issues head-on.

Section 2: Troubleshooting Low Reaction Yields

Question: My intramolecular cyclization to form the azepane ring is giving very low yields (<20%). What are the most critical factors to investigate first?

Low yields are the most common complaint. The issue typically stems from one of two areas: unfavorable reaction kinetics/thermodynamics or competing intermolecular reactions.

Answer: Your primary focus should be on two competing pathways: the desired intramolecular cyclization versus the undesired intermolecular polymerization. To favor the former, you must employ the High Dilution Principle .[3]

  • Causality: In concentrated solutions, the reactive ends of two different precursor molecules are more likely to find each other than the two ends of the same molecule. This leads to the formation of linear dimers and polymers. By drastically reducing the concentration (typically to ≤10⁻³ M), you decrease the probability of these intermolecular encounters, giving the molecule's own reactive ends a better chance to connect.

  • Troubleshooting Workflow:

    LowYieldTroubleshooting Start Low Yield Observed Check_Conc Is reaction run under high dilution? (e.g., <5 mM) Start->Check_Conc Implement_HD Implement High Dilution Protocol (Syringe pump slow addition) Check_Conc->Implement_HD No Check_Temp Is temperature optimized? Check_Conc->Check_Temp Yes Implement_HD->Check_Temp Optimize_Temp Screen temperatures (e.g., RT, 50°C, 80°C, 110°C) Check_Temp->Optimize_Temp No Check_Cat Is catalyst/reagent active? Check_Temp->Check_Cat Yes Optimize_Temp->Check_Cat Validate_Cat Validate catalyst activity with a known control reaction. Consider alternative catalysts. Check_Cat->Validate_Cat Unsure/No Final_Analysis Re-evaluate yield Check_Cat->Final_Analysis Yes Validate_Cat->Final_Analysis

    Caption: Troubleshooting workflow for low yield.

Experimental Protocol: Implementing High Dilution Conditions

  • Setup: Place a three-neck flask, equipped with a condenser and a magnetic stirrer, containing the bulk of the reaction solvent (e.g., 90% of the total volume) and any non-precursor reagents (e.g., catalyst, base).

  • Precursor Solution: Dissolve your linear acyclic precursor in the remaining solvent (10% of total volume).

  • Slow Addition: Using a syringe pump, add the precursor solution to the reaction flask over a prolonged period (e.g., 4-12 hours). This maintains a very low instantaneous concentration of the precursor.[3]

  • Heating & Monitoring: Heat the reaction flask to the desired temperature and monitor the reaction progress by TLC or LCMS.

  • Completion: After the addition is complete, allow the reaction to stir for an additional period (e.g., 2-12 hours) to ensure full conversion.

Section 3: Suppressing Side Product Formation

Question: I'm observing significant formation of a dimer or oligomers, even under dilute conditions. How can I further optimize the reaction to favor the monomeric azepane product?

Answer: This indicates that even at low concentrations, the activation energy for the intermolecular reaction is competitive with or lower than the intramolecular cyclization. Beyond dilution, you must optimize catalyst, solvent, and temperature to specifically accelerate the desired pathway.

  • Causality of Catalyst Choice: The choice of metal and ligand in catalytic reactions is critical. For instance, in a palladium-catalyzed intramolecular hydroamination, the ligand sphere around the metal dictates the steric and electronic environment, influencing the geometry of the transition state.[4][5] A bulky ligand might favor the constrained transition state of cyclization over the more flexible transition state of dimerization.

  • Causality of Solvent Choice: The solvent can influence the conformation of the linear precursor. A solvent that promotes a "folded" or "pre-organized" conformation can effectively increase the proximity of the reactive ends, favoring intramolecular cyclization. Polar aprotic solvents like Dioxane, THF, or DMF are often effective.[6][7] For example, in certain Cu(I)-catalyzed cyclizations, dioxane has been shown to be superior to THF or toluene.[7][8]

  • Data-Driven Optimization:

ParameterCondition A (Low Yield)Condition B (Optimized)Rationale
Catalyst Pd(OAc)₂Pd₂(dba)₃ with XantphosBulky "bite angle" ligands like Xantphos can promote cyclization.
Solvent Toluene1,4-DioxaneDioxane may better solvate intermediates and favor the required conformation.[6]
Temperature 110 °C80 °CLowering temperature can sometimes favor the desired product if the activation energy for the side reaction is higher.
Concentration 50 mM1-5 mMReinforces the high dilution principle to minimize intermolecular reactions.[9]

CompetingPathways Intra Intramolecular Cyclization Azepane Desired Azepane (Monomer) Intra->Azepane Inter Intermolecular Reaction Dimer Dimer / Polymer (Side Product) Inter->Dimer Precursor Precursor Precursor->Intra Favored by: High Dilution Correct Catalyst Optimal Temp Precursor->Inter Favored by: High Concentration

Caption: Competing reaction pathways in azepane synthesis.

Section 4: FAQs on Specific Synthetic Methods

Question: What are the best practices for forming an azepane ring via reductive amination of a keto-amine precursor?

Answer: Intramolecular reductive amination is a robust method for forming saturated heterocycles.[10][11] Success hinges on two key stages: efficient imine/iminium ion formation and subsequent reduction.

  • Iminium Formation: This is an equilibrium step. To drive it forward, it's often necessary to remove the water that is formed.

    • Protocol: Use a Dean-Stark apparatus if the solvent is appropriate (e.g., Toluene). Alternatively, add a dehydrating agent like molecular sieves (3Å or 4Å). Mild acidic catalysis (e.g., acetic acid) is often required to protonate the carbonyl and facilitate amine attack.

  • Reduction: The choice of reducing agent is critical. It must be mild enough not to reduce the ketone before imine formation but strong enough to reduce the resulting imine/iminium ion.

    • Recommended Reductants:

      • Sodium Triacetoxyborohydride (STAB): Often the reagent of choice. It is mild, tolerant of slightly acidic conditions, and highly selective for imines over ketones.

      • Sodium Cyanoborohydride (NaBH₃CN): Also effective, but more toxic. It works best under mildly acidic conditions (pH 4-6) where the iminium ion is prevalent.

      • Catalytic Hydrogenation: Using a catalyst like Pd/C under an atmosphere of H₂ is another effective, clean method.[1] This is often used after the imine is formed.

Question: My substrate for Ring-Closing Metathesis (RCM) is not cyclizing. What should I check?

Answer: RCM is powerful but sensitive. Failure is often due to catalyst deactivation or an unfavorable substrate conformation.

  • Catalyst Choice: Ensure you are using an appropriate Grubbs or Hoveyda-Grubbs catalyst. For sterically hindered or electron-deficient olefins, a 2nd or 3rd generation catalyst is often necessary.

  • Solvent Purity: Metathesis catalysts are highly sensitive to impurities. Use freshly distilled, degassed solvent (DCM or Toluene are common). Trace oxygen or water can kill the catalyst.

  • Substrate Conformation: The two terminal olefins must be able to approach each other. If your linear precursor is conformationally rigid and holds the olefins apart, RCM will fail. This is a substrate design issue that may require re-synthesis of the precursor.

  • Ethylene Removal: RCM is a reversible reaction that produces ethylene gas as a byproduct. To drive the equilibrium toward the product, continuously remove ethylene by bubbling an inert gas (N₂ or Argon) through the reaction mixture or by performing the reaction under a gentle vacuum.

References

  • Kiss, L., Ouchakour, L., Nonn, M., & Remete, A. M. (n.d.). Application of Oxidative Ring Opening/Ring Closing by Reductive Amination Protocol for the Stereocontrolled Synthesis of Functionalized Azaheterocycles.
  • Synthesis by high dilution principle. (n.d.).
  • Synthesis of Medio and Macrocyclic Compounds by High Dilution Principle Techniques. (n.d.).
  • High dilution principle - Wikipedia. (n.d.). Available at: [Link]

  • Intramolecular asymmetric reductive amination: synthesis of enantioenriched dibenz[c,e]azepines. (n.d.). Royal Society of Chemistry. Available at: [Link]

  • Chao, C. B. E., Kellermann, L. R., Richardson, C., Tague, A. J., Pyne, S. G., & Hyland, C. J. T. (2026). Palladium(II)-catalysed intramolecular hydroamination of 3-alkynyltetrahydroquinolines to methanobenzo[b]azepines.
  • Rossa, L., & Vögtle, F. (1983). Synthesis of medio- and macrocyclic compounds by high dilution principle techniques. Topics in Current Chemistry, 113, 1–86.
  • Aeissen, E., von Seggern, A. R., Schmidtmann, M., & Christoffers, J. (2023). Enantioselective Synthesis of [b]‐Annulated Azepane Scaffolds. European Journal of Organic Chemistry.
  • Biocatalytic Access to 1,4-Diazepanes via Imine Reductase-Catalyzed Intramolecular Asymmetric Reductive Amination. (2020). ACS Catalysis. Available at: [Link]

  • A Modular Strategy for the Synthesis of Macrocycles and Medium-Sized Rings via Cyclization/Ring Expansion Cascade Reactions. (2024). PubMed Central. Available at: [Link]

  • Philippova, A. N., Vorobyeva, D. V., Gribanov, P. S., Godovikov, I. A., & Osipov, S. N. (2019). Synthesis of Functionalized Azepines via Cu(I)
  • Effects of the Solvent and the Nucleophile on the Photochemical Synthesis of Azepines. (2024). ResearchGate. Available at: [Link]

  • Palladium(II)-catalysed intramolecular hydroamination of 3-alkynyltetrahydroquinolines to methanobenzo[b]azepines. (2025). ResearchGate. Available at: [Link]

  • Brønsted Acid-Catalyzed Intramolecular Hydroamination of Protected Alkenylamines. Synthesis of Pyrrolidines and Piperidines. (2025). ResearchGate. Available at: [Link]

  • Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. (n.d.). MDPI. Available at: [Link]

  • A Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. (n.d.). ResearchGate. Available at: [Link]

  • STERIC EFFECT ON THE FORMATION OF 3H-AZEPINE DERIVATIVES FROM o-ALKYLPHENYLNITRENE AND. (2011). HETEROCYCLES, 83(6).
  • Wang, H., Yang, J. C., & Buchwald, S. L. (2017). CuH-Catalyzed Regioselective Intramolecular Hydroamination for the Synthesis of Alkyl-Substituted Chiral Aziridines. Journal of the American Chemical Society, 139(25), 8428–8431.
  • Scheme 2a. Synthesis of Azepines and Azepinone from substituted aromatic azides. Reagents. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. (n.d.). The University of Manchester. Available at: [Link]

  • Synthesis and reactions of Seven membered heterocycle-Azepines. (n.d.). Slideshare. Available at: [Link]

  • Azepines Reactions and Uses Final. (n.d.). Scribd. Available at: [Link]

  • Synthesis and Medicinal Uses of Azepines. (n.d.). Pharmaguideline. Available at: [Link]

  • Synthesis of Azepane Derivatives by Silyl-aza-Prins Cyclization of Allylsilyl Amines: Influence of the Catalyst in the Outcome of the Reaction. (2016). PubMed. Available at: [Link]

  • Strategies in the synthesis of dibenzo[b,f]heteropines. (2023). PubMed Central. Available at: [Link]

  • Heterocyclic rearrangements. Part IV. Formation and reactions of some azepines. (n.d.). Journal of the Chemical Society C: Organic. Available at: [Link]

  • Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercalators. (2023). PubMed Central. Available at: [Link]

Sources

Technical Support Center: Purification of 3-(Azepane-1-sulfonyl)-phenylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-(Azepane-1-sulfonyl)-phenylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this arylsulfonamide. As a Senior Application Scientist, I will provide field-proven insights and detailed protocols to help you achieve high purity for your compound.

The structure of this compound, featuring a flexible azepane ring, a sulfonamide linker, and a reactive phenylamine group, presents a unique set of purification challenges. The phenylamine moiety is susceptible to oxidation, while the sulfonamide group's polarity can complicate chromatographic separation and crystallization. This guide provides a structured approach to troubleshooting these issues.

Troubleshooting Guide

This section addresses specific problems you might encounter during the purification of this compound in a question-and-answer format.

Problem 1: My purified compound is colored (pink, brown, or black), but I expect a white solid.

Question: I've purified my this compound by column chromatography, but the resulting solid is off-color. What is causing this discoloration, and how can I fix it?

Answer:

Probable Cause: The discoloration is most likely due to the oxidation of the primary aromatic amine (the phenylamine group).[1] Aromatic amines are notoriously sensitive to air and light, leading to the formation of highly colored quinone-imine type impurities. This can happen during the reaction, work-up, or even during storage.

Step-by-Step Solution:

  • Minimize Exposure to Air and Light: During work-up and purification, handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible. Protect your flasks from light by wrapping them in aluminum foil.

  • Aqueous Wash with a Reducing Agent: During the liquid-liquid extraction phase of your work-up, wash the organic layer with a dilute solution of a mild reducing agent, such as sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃). This can help to reduce some of the oxidized impurities back to the amine.

  • Decolorization with Activated Charcoal: If the color persists after chromatography, a decolorization step prior to final crystallization may be necessary.

    • Dissolve the impure, colored compound in a minimal amount of a suitable hot solvent (e.g., isopropanol or ethanol).[2][3]

    • Add a small amount of activated charcoal (typically 1-2% w/w) to the hot solution.

    • Keep the solution hot for a few minutes while gently swirling.

    • Perform a hot filtration through a pad of Celite® or filter paper to remove the charcoal.[3]

    • Allow the clear, hot filtrate to cool slowly to induce crystallization.[3]

  • Re-purification with Optimized Chromatography: If discoloration is severe, re-purification by column chromatography may be needed. Consider adding a small amount of a non-nucleophilic organic base like triethylamine (~0.1-0.5%) to the mobile phase. This can help to suppress the ionization of the amine group and reduce tailing and potential on-column degradation.

Problem 2: The compound "oils out" during recrystallization instead of forming crystals.

Question: I'm trying to recrystallize my crude product, but it separates as an oily liquid at the bottom of the flask. How can I get it to crystallize properly?

Answer:

Probable Cause: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice.[2] This often happens when the solution is supersaturated at a temperature above the melting point of the solute, or when there is a high concentration of impurities depressing the melting point.[2]

Step-by-Step Solution:

  • Re-dissolve and Adjust Solvent Volume: Heat the mixture to re-dissolve the oil completely. Add a small amount of additional hot solvent to reduce the level of supersaturation and then allow it to cool much more slowly.[2]

  • Change the Solvent System: The chosen solvent may be too nonpolar. Experiment with a more polar solvent or a solvent/anti-solvent system.[3] For sulfonamides, mixtures like ethanol/water or isopropanol/water are often effective.[2]

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside of the flask just below the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[2]

    • Seeding: If you have a small amount of pure crystalline material from a previous batch, add a single seed crystal to the cooled, supersaturated solution.[2][3]

  • Preliminary Purification: If the crude product is very impure, the impurities may be preventing proper crystal lattice formation. Consider a preliminary purification step, such as a quick filtration through a plug of silica gel, before attempting recrystallization.[2]

Problem 3: Poor separation of my product from a closely-eluting impurity during column chromatography.

Question: I'm running a silica gel column, but my product is co-eluting with an impurity. How can I improve the resolution?

Answer:

Probable Cause: The impurity likely has a polarity very similar to your desired product. Common impurities in sulfonamide synthesis include unreacted starting materials (e.g., 3-aminobenzenesulfonamide precursor) or side products like bis-sulfonated amines.[4]

Step-by-Step Solution:

  • Optimize the Mobile Phase:

    • Solvent Strength: Decrease the polarity of your eluent system. A common approach is to use a gradient elution, starting with a less polar mobile phase and gradually increasing the polarity.[5]

    • Solvent Selectivity: Try changing the composition of your mobile phase while keeping the overall polarity similar. For example, if you are using ethyl acetate/hexane, try switching to dichloromethane/methanol. Different solvent systems can alter the specific interactions with the stationary phase and improve separation.

  • Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider a different stationary phase.[5]

    • Reverse-Phase Chromatography (C18): This separates compounds based on hydrophobicity rather than polarity and can provide a very different selectivity profile.

    • Amine- or Amide-Modified Silica: These stationary phases can offer unique selectivity for sulfonamides and may improve the separation.[5]

  • Adjust the pH: Since your molecule has a basic amine group, adding a small amount of a modifier to the mobile phase can change its retention. For normal phase silica, adding a small amount of triethylamine (0.1-0.5%) can reduce peak tailing. For reverse phase, adjusting the pH of the aqueous component with a buffer can significantly impact retention and selectivity.[5]

FAQs: Purification of this compound

Q1: What are the most likely impurities in my crude this compound?

A1: The impurities will largely depend on the synthetic route used. However, some common impurities include:

  • Unreacted Starting Materials: Such as 3-nitrobenzenesulfonyl chloride or the corresponding aniline precursor.

  • Hydrolyzed Sulfonyl Chloride: The sulfonyl chloride starting material can hydrolyze to the corresponding sulfonic acid, which is unreactive.[4]

  • Bis-sulfonated Product: If the synthesis involves reacting a sulfonyl chloride with a primary amine, a common side product is the bis-sulfonated species where two sulfonyl groups have reacted with the amine.[4]

  • Oxidation Products: As mentioned in the troubleshooting guide, the phenylamine moiety can oxidize to form colored impurities.[1]

Q2: How can I monitor the progress of my purification effectively?

A2: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring purification.

  • Choosing a TLC system: Use the same solvent system you plan to use for your column chromatography, or a slightly more polar one.

  • Visualization: Your compound should be UV active due to the phenyl ring. Visualize the TLC plate under UV light (254 nm).[6][7] For enhanced visualization, you can use a fluorescamine spray, which reacts with the primary amine to produce fluorescent spots under 366 nm UV light.[6][7]

  • Assessing Purity: A pure compound should appear as a single spot on the TLC plate. The presence of multiple spots indicates impurities.[6]

Q3: What analytical techniques should I use to confirm the purity of my final product?

A3: A combination of techniques is recommended for a comprehensive purity assessment.[6]

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. It can separate and quantify your main compound and any minor impurities.[6][8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of HPLC with the identification capabilities of mass spectrometry, allowing you to determine the molecular weights of your main peak and any impurity peaks.[6][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of your compound and can also reveal the presence of impurities if they are present in sufficient quantity.[9]

  • Melting Point: A sharp melting point range is a good indicator of high purity for a crystalline solid. Impurities tend to broaden and depress the melting point.

Technique Information Obtained Key Advantages
HPLC Quantitative purity (% area)High precision, reproducibility, widely available.[6]
LC-MS Molecular weight of componentsHigh sensitivity, structural information.[6]
NMR Structural confirmation, impurity identificationDefinitive structural elucidation.[9]
Melting Point Purity indicatorSimple, inexpensive qualitative check.

Q4: What are the best practices for storing the purified this compound?

A4: Given the susceptibility of the phenylamine group to oxidation, proper storage is crucial. Store the purified, dry solid in a tightly sealed vial, preferably under an inert atmosphere (argon or nitrogen). To further protect it from degradation, store it in a cool, dark place, such as a refrigerator or freezer.

Experimental Protocols

Protocol 1: Recrystallization using a Solvent/Anti-Solvent System

This protocol is effective when a single good solvent for recrystallization is difficult to find. A common system for sulfonamides is Isopropanol/Water.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of a "good" solvent (e.g., isopropanol) at room temperature with stirring.[3]

  • Addition of Anti-Solvent: Slowly add the "anti-solvent" (e.g., deionized water), in which the compound is insoluble, dropwise with constant swirling.

  • Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid).[3] This indicates the point of supersaturation.

  • Crystal Growth: Cover the flask and set it aside undisturbed to allow crystals to form and grow. For maximum yield, the flask can be placed in an ice bath after initial crystal formation at room temperature.[3]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold solvent/anti-solvent mixture.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent.

Protocol 2: Purification by Flash Column Chromatography

This protocol outlines a standard procedure for purifying the title compound on a silica gel column.

  • Column Packing: Pack a glass column with silica gel using a slurry method with your chosen starting eluent (e.g., 20% Ethyl Acetate in Hexane).

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly stronger solvent (like dichloromethane) and carefully load it onto the top of the silica gel bed.

    • Dry Loading: Adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent (e.g., dichloromethane), adding the silica, and evaporating the solvent. Load the resulting free-flowing powder onto the column.

  • Elution: Begin eluting the column with the starting mobile phase. If necessary, gradually increase the polarity of the eluent (gradient elution) to facilitate the elution of your product.[5] For example, you might increase from 20% to 50% Ethyl Acetate in Hexane over several column volumes.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Drying: Dry the resulting solid under high vacuum.

Protocol 3: Purity Analysis by HPLC

This protocol provides a general starting point for developing an HPLC method for purity analysis.

  • Sample Preparation: Accurately weigh approximately 1 mg of your purified compound and dissolve it in 1 mL of a suitable diluent (e.g., Acetonitrile/Water 50:50) to achieve a concentration of ~1 mg/mL.[6]

  • HPLC Conditions (Starting Point):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid or Trifluoroacetic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid or Trifluoroacetic Acid.

    • Gradient: Start with a low percentage of B (e.g., 10%) and ramp up to a high percentage (e.g., 95%) over 15-20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 5-10 µL.

  • Data Analysis: Integrate the peak areas of the main product peak and all impurity peaks. Calculate the purity by dividing the area of the main peak by the total area of all peaks.[6]

Visualizations

General Purification Workflow

cluster_synthesis Synthesis & Work-up cluster_purification Purification cluster_analysis Analysis Crude Crude Product Column Column Chromatography Crude->Column Primary Purification Recrystal Recrystallization Column->Recrystal Polishing Step Purity Purity & Identity Check (HPLC, NMR, MS) Recrystal->Purity Pure Pure Product (>95%) Purity->Pure Meets Specs Start Attempt Recrystallization OilingOut Compound 'Oils Out'? Start->OilingOut Crystals Crystals Form OilingOut->Crystals No Reheat Reheat to Dissolve Oil OilingOut->Reheat Yes AddSolvent Add More Hot Solvent Reheat->AddSolvent ChangeSolvent Change Solvent System (e.g., Solvent/Anti-solvent) Reheat->ChangeSolvent Alternative Path SlowCool Cool Slowly AddSolvent->SlowCool SlowCool->OilingOut Re-evaluate Seed Induce Crystallization (Scratch or Seed) SlowCool->Seed If no crystals form ChangeSolvent->Start Retry Seed->Crystals

Caption: A decision-making workflow for troubleshooting when a compound "oils out" during recrystallization.

References

  • Determination and Confirmation of Sulfonamides Revision: 05. (2009). USDA Food Safety and Inspection Service. Retrieved from [Link]

  • Review of Analytical Methods for Sulfonamides. (2020). Journal of AOAC INTERNATIONAL. Retrieved from [Link]

  • Sulfonamide purification process. (1957). Google Patents.
  • Analytical Approaches for Sulphonamides Detection and Quantification: A Comprehensive Review. (n.d.). YMER. Retrieved from [Link]

  • an introduction to phenylamine (aniline). (n.d.). Chemguide. Retrieved from [Link]

Sources

Technical Support Center: Enhancing the Aqueous Solubility of Sulfonamide Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for sulfonamide drug solubility enhancement. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for improving the aqueous solubility of this important class of compounds. This guide offers troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and field-proven insights.

I. Troubleshooting Guide: Common Experimental Issues & Solutions

This section addresses specific problems you might encounter during your experiments, offering probable causes and actionable solutions.

Issue 1: Low Yield of Co-crystals After Solution Crystallization

You've designed a co-crystallization experiment with a sulfonamide and a suitable coformer, but the final yield of co-crystals is disappointingly low.

  • Probable Cause 1: Suboptimal Solvent Selection. The chosen solvent may have too high a solubility for the co-crystal, meaning a significant amount remains in the mother liquor even after cooling.[] Conversely, if the sulfonamide and coformer have vastly different solubilities in the chosen solvent, it can hinder co-crystal formation.

  • Solution 1: Solvent Screening & Optimization.

    • Systematic Screening: Conduct small-scale solubility tests for your sulfonamide, coformer, and the expected co-crystal in a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetone, ethyl acetate, and mixtures thereof).

    • Hansen Solubility Parameters (HSP): Utilize software that calculates HSP to predict suitable solvents or solvent blends where both the API and coformer have reasonably similar, moderate solubility.[2]

    • Anti-Solvent Addition: Consider a system where the sulfonamide and coformer are dissolved in a good solvent, followed by the slow addition of an anti-solvent (in which the co-crystal is poorly soluble) to induce precipitation.

  • Probable Cause 2: Inappropriate Supersaturation Level. Achieving the right level of supersaturation is critical for nucleation and crystal growth.[3] If the solution is not sufficiently supersaturated, nucleation will be slow or non-existent. If it's too supersaturated, rapid precipitation can lead to amorphous material or small, impure crystals.

  • Solution 2: Controlled Supersaturation.

    • Slow Cooling: Implement a gradual cooling profile. Rapid cooling ("crashing out") often leads to poor quality or amorphous product.[4] Allow the solution to cool slowly to room temperature before transferring to an ice bath.

    • Evaporation: For heat-sensitive materials, slow evaporation of the solvent at a controlled temperature can be an effective method to gently achieve supersaturation.

    • Seeding: Introduce a small amount of pre-existing co-crystal (a seed crystal) to the slightly supersaturated solution to encourage the growth of the desired crystalline form.[]

  • Probable Cause 3: Unfavorable Stoichiometry. The molar ratio of the sulfonamide to the coformer is critical for co-crystal formation. An incorrect ratio can lead to the crystallization of the individual components instead of the co-crystal.

  • Solution 3: Stoichiometric Evaluation.

    • Screen Ratios: Experiment with different molar ratios (e.g., 1:1, 1:2, 2:1) of sulfonamide to coformer to determine the optimal stoichiometry for co-crystal formation.

    • Phase Solubility Diagrams: Construct a phase solubility diagram by measuring the sulfonamide's solubility in solutions containing increasing concentrations of the coformer. The shape of the diagram can indicate the stoichiometry of the complex.[5]

Issue 2: Physical Instability of Amorphous Solid Dispersions (ASDs) on Storage

You have successfully prepared an amorphous solid dispersion of a sulfonamide drug, but upon storage, you observe recrystallization of the drug, leading to a loss of solubility enhancement.

  • Probable Cause 1: Polymer-Drug Immiscibility or Insufficient Polymer Concentration. The polymer's role in an ASD is to maintain the drug in an amorphous state by preventing molecular mobility and crystallization.[6] If the drug and polymer are not miscible at the experimental drug loading, or if there isn't enough polymer to effectively separate the drug molecules, recrystallization is likely.

  • Solution 1: Rational Polymer Selection and Loading.

    • Miscibility Prediction: Use theoretical models (e.g., Flory-Huggins interaction parameter) and experimental techniques like Differential Scanning Calorimetry (DSC) to assess the miscibility of your sulfonamide with various polymers (e.g., PVP, HPMC, Soluplus®). A single glass transition temperature (Tg) for the blend suggests miscibility.

    • Optimize Drug Loading: Prepare ASDs with varying drug-to-polymer ratios and monitor their physical stability over time under accelerated conditions (e.g., elevated temperature and humidity). The goal is to find the highest drug loading that remains stable.

    • Consider Surfactants: Third-generation solid dispersions incorporate surfactants which can improve drug-polymer miscibility and inhibit recrystallization.[7]

  • Probable Cause 2: High Molecular Mobility Below the Glass Transition Temperature (Tg). Even below the Tg, molecules can have sufficient mobility to rearrange and crystallize over time, especially if the storage temperature is close to the Tg.

  • Solution 2: Maximize the Tg of the Formulation.

    • High Tg Polymers: Select polymers with a high Tg to ensure the final ASD also has a high Tg, which will reduce molecular mobility at typical storage temperatures.

    • Storage Conditions: Store the ASD well below its Tg and in a low-humidity environment to minimize plasticization by water, which can lower the Tg and increase mobility.

  • Probable Cause 3: Residual Solvent. The presence of residual solvent from the preparation process (e.g., solvent evaporation) can act as a plasticizer, lowering the Tg and facilitating crystallization.

  • Solution 3: Efficient Solvent Removal.

    • Secondary Drying: Implement a thorough secondary drying step under vacuum at an elevated temperature (but below the Tg of the ASD) to remove any residual solvent.

    • Analytical Confirmation: Use techniques like Thermogravimetric Analysis (TGA) or Gas Chromatography (GC) to confirm that the residual solvent content is within acceptable limits.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms by which these solubility enhancement techniques work for sulfonamides?

A1: The primary goal of these techniques is to overcome the strong crystal lattice energy of the sulfonamide, which is a major barrier to dissolution.[8]

  • pH Adjustment: Sulfonamides are amphoteric molecules, possessing both a weakly acidic sulfonamide group (-SO₂NH₂) and often a weakly basic amino group (-NH₂).[9][10] Adjusting the pH of the medium can ionize one of these groups, forming a more soluble salt in situ. The solubility of sulfonamides generally increases in both acidic and alkaline solutions compared to their isoelectric point.[11][12]

  • Co-crystals: In a co-crystal, the sulfonamide molecule interacts with a benign coformer molecule through non-covalent bonds, primarily hydrogen bonds.[8][13] This creates a new crystal lattice with different, and often lower, lattice energy, which makes it easier for the drug to dissolve.[8]

  • Solid Dispersions: This technique disperses the sulfonamide molecules within a hydrophilic carrier matrix (often a polymer) at a solid state.[14][15] This can lead to the formation of an amorphous solid dispersion, where the drug is no longer in its crystalline form. Amorphous forms have higher free energy and are more soluble than their crystalline counterparts.[6] The carrier also improves the wettability of the drug particles.[16]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[5][17] The hydrophobic part of the sulfonamide molecule can be encapsulated within this cavity, forming an inclusion complex.[17][18] This complex effectively shields the hydrophobic drug from the aqueous environment, increasing its apparent solubility.[19]

  • Particle Size Reduction (Nanonization): Reducing the particle size of the drug to the nanometer range (nanosuspension) increases the surface area-to-volume ratio.[20][21] According to the Noyes-Whitney equation, a larger surface area leads to a faster dissolution rate.[22] Nanotechnology-based approaches can be used to create these nanoparticles.[23][24][25][26]

Q2: How do I choose the most appropriate solubility enhancement technique for my specific sulfonamide?

A2: The selection depends on the physicochemical properties of your sulfonamide, the desired dosage form, and the stage of development.

Technique Best Suited For... Key Considerations
pH Modification Ionizable sulfonamides. Early-stage formulation, liquid dosage forms.Potential for precipitation upon pH change (e.g., in the GI tract). Buffer capacity of the formulation is crucial.[10][27]
Co-crystallization Non-ionizable or weakly ionizable drugs. When a stable, crystalline solid form is desired.Requires extensive screening for a suitable coformer.[28] The pKa difference between the API and coformer is a guiding principle.[3]
Solid Dispersion Drugs that can be made amorphous (often referred to as "brick dust" compounds).[29] When significant solubility enhancement is required.Physical stability of the amorphous form is a major challenge.[6][7] Careful selection of the polymer carrier is critical.[30]
Cyclodextrin Complexation Molecules with appropriate size and hydrophobicity to fit into the cyclodextrin cavity.Stoichiometry of the complex must be determined.[5] The amount of cyclodextrin required can be large, potentially impacting formulation bulk.[20]
Nanonization When a moderate increase in dissolution rate is sufficient. For both oral and injectable formulations.Can be a high-energy process. Physical stability of the nanosuspension (preventing particle aggregation) is key.[20]

Q3: When preparing a solid dispersion via the solvent evaporation method, my final product is sticky and difficult to handle. What can I do?

A3: This is a common issue often related to the properties of the chosen polymer and the drying process.

  • Check the Glass Transition Temperature (Tg): If the Tg of your solid dispersion is at or below room temperature, it will behave as a viscous liquid or a sticky solid. Select a polymer with a higher Tg (e.g., PVP K90 instead of a low molecular weight PEG).

  • Ensure Complete Solvent Removal: As mentioned in the troubleshooting guide, residual solvent can act as a plasticizer, significantly lowering the Tg. Enhance your drying process (e.g., increase time, temperature, or vacuum).

  • Incorporate a Second Polymer or Excipient: Sometimes, adding a small amount of a high-melting point, non-hygroscopic excipient (like mannitol or colloidal silicon dioxide) can improve the flow properties and reduce the stickiness of the final powder.

Q4: Can co-crystallization negatively impact the properties of my sulfonamide?

A4: While generally beneficial, co-crystallization can sometimes lead to undesirable outcomes. A poorly chosen coformer could potentially decrease the solubility or stability of the sulfonamide.[31] For example, if the co-crystal lattice is extremely stable (high lattice energy), it might dissolve even more slowly than the pure drug. It is also crucial to ensure the coformer is pharmaceutically acceptable and does not introduce any toxicity. Therefore, thorough screening and characterization of the resulting co-crystals are essential.[28][32]

III. Visualized Workflows & Protocols

Workflow for Selecting a Solubility Enhancement Strategy

The following diagram outlines a logical decision-making process for selecting an appropriate solubility enhancement method for a sulfonamide drug.

G cluster_0 Initial Characterization cluster_1 Decision Pathways cluster_2 Method Selection start Start: Poorly Soluble Sulfonamide API char_api Characterize API: pKa, LogP, Melting Point, Crystallinity, Stability start->char_api ionizable Is the API ionizable? char_api->ionizable stable_crystal Is a stable crystalline form required? ionizable->stable_crystal  No / Limited ph_mod pH Modification ionizable->ph_mod  Yes amorphizable Can the API be made amorphous? stable_crystal->amorphizable  No cocrystal Co-crystallization stable_crystal->cocrystal  Yes asd Amorphous Solid Dispersion (ASD) amorphizable->asd  Yes nano Nanonization amorphizable->nano  No / Rate Limited cyclo Cyclodextrin Complexation nano->cyclo  Alternative

Caption: Decision tree for selecting a solubility enhancement method.

Experimental Protocol: Preparation of a Sulfonamide-Polymer Solid Dispersion by Solvent Evaporation

This protocol provides a step-by-step guide for preparing an amorphous solid dispersion, a powerful technique for enhancing solubility.[33]

  • Material Selection:

    • API: Sulfonamide drug (e.g., Sulfamethazine).

    • Polymer: A suitable hydrophilic polymer (e.g., Polyvinylpyrrolidone K30, HPMC E5).

    • Solvent: A common solvent that dissolves both the API and the polymer (e.g., a 1:1 mixture of dichloromethane and methanol).

  • Preparation:

    • Accurately weigh the sulfonamide and polymer in the desired ratio (e.g., 1:4 drug-to-polymer by weight).

    • Dissolve the polymer completely in the chosen solvent system in a round-bottom flask with stirring. Gentle warming may be applied if necessary.

    • Once the polymer is dissolved, add the sulfonamide to the solution and continue stirring until a clear solution is obtained. This ensures molecular-level mixing.

  • Solvent Evaporation:

    • Attach the flask to a rotary evaporator.

    • Set the water bath temperature to a moderate level (e.g., 40-50°C) to facilitate evaporation without degrading the components.

    • Apply a vacuum and rotate the flask to create a thin film of the solid dispersion on the inner wall of the flask. Continue until all solvent appears to have been removed.

  • Secondary Drying:

    • Scrape the solid material from the flask.

    • Place the material in a vacuum oven at a slightly elevated temperature (e.g., 45°C, ensuring it is well below the Tg) for 24-48 hours to remove any residual solvent.

  • Post-Processing:

    • Gently grind the dried solid dispersion using a mortar and pestle to obtain a fine powder.

    • Pass the powder through a sieve to ensure a uniform particle size.

    • Store the final product in a tightly sealed container with a desiccant to protect it from moisture.

  • Characterization:

    • DSC/XRD: Confirm the amorphous nature of the dispersion by the absence of a melting endotherm (DSC) and the presence of a halo pattern (XRD).

    • FTIR: Check for potential interactions (e.g., hydrogen bonding) between the drug and the polymer.

    • Dissolution Testing: Perform in vitro dissolution studies to compare the dissolution rate of the solid dispersion to that of the pure drug and a simple physical mixture.

G cluster_0 Preparation cluster_1 Processing cluster_2 Characterization weigh 1. Weigh API & Polymer dissolve 2. Dissolve in Common Solvent weigh->dissolve evap 3. Solvent Evaporation (Rotovap) dissolve->evap dry 4. Secondary Drying (Vacuum Oven) evap->dry mill 5. Milling & Sieving dry->mill char 6. Characterize: - Amorphous State (DSC/XRD) - Dissolution Rate - Stability mill->char

Caption: Workflow for Solid Dispersion Preparation by Solvent Evaporation.

References

  • Jadhav, N. R., et al. (2020). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC - NIH.

  • Zoppi, A., Quevedo, M. A., & Longhi, M. R. (2010). Complexation of sulfonamides with beta-cyclodextrin studied by experimental and theoretical methods. PubMed.

  • Pawar, J., & Fule, R. (2012). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library.

  • Thakur, D., et al. (2020). Solid Dispersion: Solubility Enhancement Technique of Poorly Water Soluble Drug. ResearchGate.

  • Verma, S., Rawat, A., Kaul, M., & Saini, S. (2011). Solid Dispersion: A Strategy For Solubility Enhancement. Journal of Advanced Pharmacy Education & Research.

  • Singh, A., et al. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science.

  • Zoppi, A., et al. (2010). Complexation of Sulfonamides With b-Cyclodextrin Studied by Experimental and Theoretical Methods. CONICET.

  • Silva, T. P., et al. (2021). Challenges to improve the biopharmaceutical properties of poorly water-soluble drugs and the application of the solid dispersion technology. SciELO.

  • Sun, D. D., et al. (2018). Challenges and Strategies for Solubility Measurements and Dissolution Method Development for Amorphous Solid Dispersion Formulations. ResearchGate.

  • Zoppi, A., et al. (2010). Complexation of sulfonamides with beta-cyclodextrin studied by experimental and theoretical methods. Semantic Scholar.

  • Zoppi, A., et al. (2010). Complexation of sulfonamides with β-cyclodextrin studied by experimental and theoretical methods. Repositorio Institucional CONICET Digital.

  • Kumar, S., & Nanda, A. (2022). Role of Coformers in Solubility Enhancement of Poorly Soluble Drugs through Cocrystallization: An Overview Review Article. International Journal of Pharmaceutical Sciences and Research.

  • Pisay, M., et al. (2024). Stability Challenges of Amorphous Solid Dispersions of Drugs: A Critical Review on Mechanistic Aspects. PubMed.

  • Zoppi, A., et al. (2012). Binding of Sulfamethazine to β-cyclodextrin and Methyl-β-cyclodextrin. PMC - NIH.

  • Sharma, D., Saini, S., & Rana, A. S. (2013). Techniques for solubility enhancement of Hydrophobic drugs: A Review. Journal of Advanced Pharmacy Education & Research.

  • Perlovich, G. L., et al. (2021). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. ResearchGate.

  • BOC Sciences. (n.d.). Crystallization of APIs: Methods and Challenges. BOC Sciences.

  • Lubrizol. (n.d.). Solving Solubilization: Overcoming Challenges in the Formulation Development of Oral Solid Dosage Forms. Lubrizol.

  • Kumar, S., & Singh, S. (2019). Solid dispersions: A technology for improving bioavailability. MedCrave online.

  • Sravani, G., et al. (2022). Cocrystals by Design: A Rational Coformer Selection Approach for Tackling the API Problems. MDPI.

  • Nabipour, H., & Shahsavani, A. (2012). Synthesis, identification, and antibacterial activity of new sulfonamide nanoparticles. IEEE Transactions on Nanobioscience.

  • BenchChem. (2025). Technical Support Center: Crystallinity of Sulfonamide Compounds. BenchChem.

  • Bae, Y. H., et al. (2002). pH-Induced solubility transition of sulfonamide-based polymers. ResearchGate.

  • Le, T. T., & Tran, P. H. L. (2019). Pharmaceutical Cocrystals: New Solid Phase Modification Approaches for the Formulation of APIs. PMC - NIH.

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.

  • Al-Ghamdi, S., & Alshehri, S. (2021). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central.

  • Childs, S. L. (2013). Cocrystals Can Improve API Properties, But Will the Recent FDA Guidance Slow Adoption of This Technology? Contract Pharma.

  • BenchChem. (2025). Technical Support Center: Overcoming Solubility Challenges of 2-Aminobenzenesulfonamide. BenchChem.

  • Goud, N. R., Babu, N. J., & Nangia, A. (2010). Sulfonamide−Pyridine-N-oxide Cocrystals. ACS Publications.

  • Duggirala, N. K., et al. (2021). Solubility Enhancement of Antidiabetic Drugs Using a Co‐Crystallization Approach. ResearchGate.

  • Kumar, S., et al. (2022). Cocrystal Engineering-Based Strategies for Enhancing the Permeability of Poorly Permeable APIs. ACS Publications.

  • Kumar, A., & Singh, S. (2020). Recent Updateson Cocrystals Technologieson Enhancement of Solubilityofthe Drugs. IOSR Journal of Pharmacy.

  • Al-Dhaini, A. J., et al. (2023). Co-Crystals in Enhancing Drug Solubility and Stability: A Comprehensive Review. ResearchGate.

  • Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences.

  • Perlovich, G. L., et al. (2021). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. ACS Publications.

  • YMER. (2023). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. YMER.

  • Krebs, H. A., & Speakman, J. C. (1945). The effect of pH on the solubility of sulphonamides. PubMed.

  • Hart, M. L., et al. (2017). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.

  • The BMJ. (1945). SOLUBILITY OF SULPHONAMIDES. The BMJ.

  • Berkowitz, B. A., & Streeter, A. J. (1973). Effects of pH on the accumulation of sulfonamides by fish. PubMed.

  • Rather, M. A., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Iranian Chemical Society.

  • Oyeniyi, Y. J., & Olayanju, A. O. (2022). Solubility prediction of sulfonamides at various temperatures using a single determination. ResearchGate.

  • Texila International Journal. (2023). Transformative Nano-Drug Delivery Strategies: Addressing Challenges in Modern Therapeutics. Texila International Journal.

  • Iurciuc-Tincu, C.-E., et al. (2023). Nanotechnology in Targeted Drug Delivery. MDPI.

  • Lonza. (n.d.). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Lonza.

Sources

Overcoming common side reactions in the synthesis of phenylamines

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for phenylamine synthesis. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights to overcome the common challenges and side reactions encountered during the synthesis of this critical class of compounds. This resource is structured to help you not only solve problems but also to understand the underlying chemical principles driving these outcomes.

Troubleshooting Guide: Common Side Reactions

This section directly addresses the most frequent and challenging side reactions observed in phenylamine synthesis. Each topic is presented in a question-and-answer format to provide clear and actionable solutions.

How can I prevent over-alkylation (polyalkylation) of my phenylamine?

The Problem: You are attempting a mono-N-alkylation of an aniline but observe significant formation of the N,N-dialkylated product and even quaternary ammonium salts.

Underlying Mechanism: The root cause of over-alkylation is that the mono-alkylated product, a secondary amine, is often more nucleophilic and less sterically hindered than the starting primary aniline.[1] This increased reactivity makes it a better nucleophile for the alkylating agent, leading to a second alkylation event that is often faster than the first.[1][2]

Polyalkylation

Troubleshooting and Mitigation Strategies:

  • Stoichiometric Control: The most straightforward approach is to use a significant excess of the aniline relative to the alkylating agent (e.g., 5-10 equivalents).[1] This increases the statistical probability of the alkylating agent encountering and reacting with a primary aniline molecule rather than the less abundant secondary amine product.

  • Controlled Addition of Alkylating Agent: Instead of adding the alkylating agent all at once, employ a syringe pump for slow, controlled addition. This maintains a low instantaneous concentration of the alkylating agent, further favoring the reaction with the more abundant aniline.

  • Choice of Alkylating Agent: Highly reactive alkylating agents like methyl iodide will readily lead to polyalkylation. Consider using less reactive agents, such as alkyl bromides or chlorides. Alternatively, reductive amination using an aldehyde or ketone is a highly selective method for mono-N-alkylation.[3]

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetic product (mono-alkylation) over the thermodynamic product (polyalkylation).[1]

Experimental Protocol: Selective Mono-methylation of Aniline via Reductive Amination

  • Setup: To a round-bottom flask under a nitrogen atmosphere, add aniline (1.0 eq) and a suitable solvent like methanol.

  • Reagent Addition: Add paraformaldehyde (1.1 eq) and sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq).

  • Reaction: Stir the mixture at room temperature and monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

My reaction mixture is turning dark brown or black. How do I prevent aniline oxidation?

The Problem: During your synthesis, particularly when involving metal catalysts or acidic conditions, the reaction mixture develops a dark coloration, indicating product degradation and the formation of impurities.

Underlying Mechanism: The amino group (-NH₂) on the aniline ring is a powerful electron-donating group, which makes the aromatic ring electron-rich and highly susceptible to oxidation.[4][5] This oxidation can be initiated by atmospheric oxygen, metal ions (which can act as oxidizing agents), or other oxidizing species in the reaction.[4][6] The resulting products are often highly colored, conjugated species like quinones, azobenzenes, or complex polymeric materials known as aniline black.[4][5][7]

Oxidation

Troubleshooting and Mitigation Strategies:

  • Inert Atmosphere: This is the most critical and effective preventative measure.[4] Before adding any reagents, thoroughly degas your solvent and purge the reaction vessel with an inert gas like nitrogen or argon. Maintain a positive pressure of the inert gas throughout the reaction.

  • pH Control: The rate of aniline oxidation can be pH-dependent.[4] In some cases, acidic conditions can promote oxidation by protonating the amine, although the anilinium ion itself is less susceptible to direct ring oxidation.[8] If your reaction allows, buffering the system to a neutral or slightly basic pH can be beneficial.

  • Use of Protecting Groups: Temporarily "masking" the amino group with a protecting group is a highly effective strategy.[4] Acetylation to form an acetanilide is common. The acetamido group is still an ortho-, para-director but is significantly less activating, which prevents unwanted oxidation and other side reactions like polyhalogenation.[4][8]

Table 1: Comparison of Mitigation Strategies for Aniline Oxidation

StrategyPrincipleAdvantagesDisadvantages
Inert Atmosphere Excludes atmospheric oxygen.[4]Simple, highly effective.Requires specialized glassware (e.g., Schlenk line).
pH Control Minimizes catalysis by H⁺ or OH⁻.[4]Can be implemented easily.Reaction may be pH-sensitive.
Protecting Groups Reduces electron-donating ability of the nitrogen.[4]Very effective, also prevents other side reactions.Adds two steps (protection/deprotection) to the synthesis.
Antioxidants Sacrificial agent is oxidized preferentially.Can be effective for mild conditions.Adds another reagent that may need to be removed.

Experimental Protocol: Protection of Aniline as Acetanilide

  • Setup: Dissolve aniline (1.0 eq) in glacial acetic acid in a round-bottom flask.

  • Reagent Addition: Slowly add acetic anhydride (1.1 eq) to the solution while stirring.

  • Reaction: Heat the mixture to reflux for 30 minutes.

  • Isolation: Cool the reaction mixture and pour it into cold water. The solid acetanilide will precipitate.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and recrystallize from ethanol/water if necessary.

How do I achieve selective mono-halogenation of the aromatic ring?

The Problem: When attempting to halogenate a phenylamine, you obtain a mixture of di- and tri-substituted products, primarily the 2,4,6-trihaloaniline, instead of the desired mono-substituted product.[8]

Underlying Mechanism: As previously mentioned, the -NH₂ group is a powerful activating group that strongly directs electrophilic substitution to the ortho and para positions.[9] This high degree of activation makes the aromatic ring so electron-rich that electrophilic substitution with reagents like bromine water occurs rapidly and uncontrollably at all three activated positions (2, 4, and 6).[8]

Halogenation

Troubleshooting and Mitigation Strategy:

The most reliable solution is to temporarily reduce the activating effect of the amino group by converting it into an amide, such as an acetanilide.[8] The lone pair of electrons on the amide nitrogen is delocalized into the adjacent carbonyl group, making it less available to donate into the benzene ring.[8] This moderates the ring's reactivity, allowing for selective mono-halogenation, typically at the less sterically hindered para position.

Experimental Protocol: Selective Mono-bromination of Aniline

  • Protection: Synthesize acetanilide from aniline as described in the previous section.

  • Bromination: Dissolve the dried acetanilide (1.0 eq) in glacial acetic acid. Slowly add a solution of bromine (1.0 eq) in acetic acid dropwise while stirring. Keep the temperature below 25°C.

  • Isolation: After the addition is complete, stir for another 30 minutes, then pour the reaction mixture into a large volume of cold water. The p-bromoacetanilide will precipitate.

  • Deprotection (Hydrolysis): Collect the p-bromoacetanilide by filtration. To deprotect, reflux the solid with aqueous hydrochloric acid until a clear solution is formed.

  • Final Work-up: Cool the solution and neutralize it with a base (e.g., NaOH solution) to precipitate the p-bromoaniline. Collect the product by filtration, wash with water, and dry.

Frequently Asked Questions (FAQs)

Q1: What are the key side reactions to watch for in a Buchwald-Hartwig amination?

A1: The two most common side reactions are hydrodehalogenation of the aryl halide and the formation of diarylamine species.[10] Hydrodehalogenation, where the halide is replaced by a hydrogen atom, can be caused by traces of water or an excess of base.[10][11] Diarylamine formation occurs when the desired phenylamine product couples with another molecule of the aryl halide. To minimize these, ensure all reagents and solvents are scrupulously dry, use precise stoichiometry, and carefully select the phosphine ligand, as some are more prone to promoting side reactions.[10]

Q2: I am performing an Ullmann condensation and getting a lot of biaryl homocoupling. How can I improve the yield of my desired phenylamine?

A2: Homocoupling of the aryl halide is an inherent side reaction in Ullmann condensations.[10] To favor the desired cross-coupling, you can try using a stoichiometric excess of the amine component. Additionally, the activity of the copper catalyst is critical; use freshly prepared or activated copper powder, or consider using a Cu(I) salt like CuI, which is often more effective.[10] Optimizing the catalyst loading and reaction temperature is also key to finding a balance between reaction rate and product stability.[10]

Q3: What causes tar formation in my reaction, and how can I prevent it?

A3: "Tar" is a general term for a complex mixture of high-molecular-weight byproducts.[3] In the context of aniline synthesis, it often results from polyalkylation, C-alkylation, and other intermolecular reactions under harsh conditions.[3] To prevent tar formation, use milder reaction conditions (lower temperature, less reactive reagents), ensure high purity of starting materials, and consider greener, more selective methods like catalytic reductive amination with alcohols instead of using highly reactive alkyl halides.[3]

Q4: My synthesis involves an N-phenylhydroxylamine intermediate, and I'm getting an unexpected 4-aminophenol product. What is happening?

A4: You are likely observing the Bamberger rearrangement. This is an acid-catalyzed rearrangement of N-phenylhydroxylamines to form 4-aminophenols.[12][13][14] The reaction proceeds through the formation of a nitrenium ion intermediate, which is then attacked by water at the para position.[13][14] If this is an undesired side product, you must avoid strongly acidic aqueous conditions after the formation of the N-phenylhydroxylamine intermediate.

Q5: What is the best general method for purifying a crude phenylamine product?

A5: The choice of purification method depends on the physical state and impurities of your product. For solid phenylamines, recrystallization is often effective.[10] For liquid products or to separate closely related impurities, column chromatography is the standard method.[15] Distillation (simple, fractional, or vacuum) is suitable for thermally stable liquid anilines.[16] For reactions that produce a complex mixture, steam distillation can be a useful first step to separate the volatile aniline from non-volatile inorganic salts and tars.[16][17]

References

  • BenchChem. (n.d.). Addressing common side reactions in the synthesis of 2-chloro-N-phenylaniline.
  • Wikipedia. (2024). Buchwald–Hartwig amination.
  • Wiley-VCH. (n.d.). 1 Rearrangement Reactions.
  • BenchChem. (n.d.). Preventing oxidation of the aniline group during complexation.
  • BenchChem. (n.d.). Overcoming tar formation in aniline alkylation reactions.
  • BenchChem. (n.d.). Troubleshooting common side reactions in Phenylmethanimine synthesis.
  • Grokipedia. (n.d.). Bamberger rearrangement.
  • Wikipedia. (2024). Aniline.
  • Chemistry Steps. (n.d.). Reactions of Aniline.
  • Wikipedia. (n.d.). Bamberger rearrangement.
  • Scribd. (n.d.). Bamberger Rearrangement.
  • Save My Exams. (2025). Production & Reactions of Phenylamine.
  • Asian Publication Corporation. (2008). Oxidation of Aniline using Different Reaction Pathways.
  • Open Access Journals. (2024). The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications.
  • Chemistry Stack Exchange. (2014). Preparation of phenylamine/aniline.
  • Chemguide. (n.d.). The preparation of phenylamine (aniline).
  • Wikipedia. (2024). Chichibabin reaction.
  • Chemistry LibreTexts. (2023). Preparation of Phenylamine Compounds.
  • National Institutes of Health. (n.d.). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
  • Chichibabin reaction. (n.d.).
  • Beilstein Journals. (n.d.). An aniline dication-like transition state in the Bamberger rearrangement.
  • BenchChem. (2025). Purification techniques for Phenylmethanimine (crystallization, chromatography).
  • BenchChem. (n.d.). Technical Support Center: Minimizing Over-alkylation in Aniline Synthesis.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Slideshare. (n.d.). Chichibabin Reaction.
  • E3S Web of Conferences. (n.d.). Decontamination Efficiency of Phenylamine using Foam coupled Acidic Spray.
  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples.
  • YouTube. (2024). Lec9 - Polyalkylation of Amines.
  • ResearchGate. (2007). Kinetics and mechanism of diphenylamine synthesis by the condensation of aniline with oxygen-containing compounds.
  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!.
  • YouTube. (2020). synthesis of anilines.
  • Wageningen University & Research. (1982). The Chichibabin amination of diazines geometrical isomerism in anions of aromatic amines.
  • Chemistry LibreTexts. (2023). Reactions of Phenylamine as a Primary Amine.
  • DR-NTU. (n.d.). Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite.
  • ResearchGate. (2020). A photochemical dehydrogenative strategy for aniline synthesis.
  • National Institutes of Health. (n.d.). Realizing the Continuous Chemoenzymatic Synthesis of Anilines Using an Immobilized Nitroreductase.
  • Organic Chemistry Portal. (n.d.). Aniline synthesis by amination (arylation).
  • Organic Chemistry Portal. (2013). Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst.
  • Google Patents. (n.d.). Process for the purification of aniline from gas phase hydrogenations.
  • YouTube. (2015). Protection of Aniline Derivatives.

Sources

Technical Support Center: Stability Testing of Azepane-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stability testing of azepane-containing compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of assessing the stability of this important class of molecules. The azepane ring, a seven-membered saturated heterocycle, is a key structural motif in numerous pharmaceutical agents.[1][2][3] Understanding its stability under various conditions is paramount for successful drug development, ensuring safety, efficacy, and appropriate shelf-life.[4]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format. We will delve into the causality behind experimental choices, offering field-proven insights to help you design robust, self-validating stability studies in line with global regulatory expectations.[5][6][7][8][9]

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Azepane Stability

This section addresses common initial questions researchers have when embarking on the stability assessment of a novel azepane-containing compound.

Q1: My azepane-containing lead compound shows promising activity, but what are the primary stability concerns I should anticipate?

A1: The azepane ring itself is a saturated amine, which introduces specific potential liabilities. Your primary concerns should revolve around its susceptibility to oxidation and its behavior under varying pH conditions. The nitrogen atom can be a site for oxidative degradation, potentially leading to N-oxides or ring-opening byproducts.[10] Furthermore, as a secondary amine, its basicity means that the compound's charge state will change with pH, which can influence its solubility, reactivity, and interactions with excipients. Additionally, substituents on the azepane ring can introduce their own instabilities, such as hydrolysis of ester groups or degradation of other sensitive functionalities.[11]

Q2: What are "forced degradation" or "stress testing" studies, and why are they essential for my azepane compound?

A2: Forced degradation studies are a cornerstone of stability testing, mandated by regulatory bodies like the ICH.[5][6][7][12] These studies intentionally expose your compound to harsh conditions—acid, base, oxidation, heat, and light—that are more severe than standard storage conditions.[13][14][15] The purpose is multifold:

  • To elucidate potential degradation pathways: By seeing how the molecule breaks down under stress, you can predict its long-term stability and identify its liable parts.

  • To identify degradation products: This is crucial for safety assessment, as some degradants could be toxic.

  • To develop a stability-indicating analytical method: A key outcome is to prove that your analytical method (typically HPLC) can separate the intact drug from all its degradation products, ensuring accurate measurement during formal stability studies.[16][17][18]

For an azepane-containing compound, this will reveal if, for instance, acid hydrolysis leads to ring opening or if oxidative stress primarily forms an N-oxide.

Q3: What initial analytical technique should I prioritize for monitoring the stability of my azepane compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard and should be your priority.[11][19] Here's why:

  • Specificity: It can separate the parent compound from its impurities and degradation products.[17]

  • Quantification: It allows for the precise measurement of the decrease in the parent compound and the increase in degradants over time.

  • Versatility: HPLC can be coupled with various detectors, most commonly UV-Vis for chromophoric compounds. For definitive identification of unknown degradants, coupling HPLC with Mass Spectrometry (LC-MS) is indispensable.[20]

The development of a robust, stability-indicating HPLC method is a critical first step before initiating comprehensive stability programs.

Part 2: Troubleshooting Guides for Common Experimental Issues

This section provides practical solutions to specific problems you might encounter during your stability studies.

Issue 1: Rapid Degradation Observed in Acidic or Basic Conditions
  • Symptoms: You observe a significant and rapid loss of your parent compound's peak in the HPLC chromatogram when the azepane derivative is subjected to acidic (e.g., 0.1M HCl) or basic (e.g., 0.1M NaOH) conditions, even at room temperature. You may also see the emergence of one or more new peaks.

  • Causality & Troubleshooting:

    • Suspect Acid/Base-Catalyzed Hydrolysis: The azepane ring itself is generally stable to hydrolysis, but substituents are often the weak point. Esters, amides, or other acid/base-labile groups attached to the ring or elsewhere in the molecule are likely culprits. The acidic or basic conditions are catalyzing the cleavage of these bonds.[11]

    • Actionable Solutions:

      • Milder Conditions: If degradation is too rapid (e.g., >20% in the first few hours), reduce the severity of the stress.[14] Use a lower concentration of acid/base (e.g., 0.01M) or perform the experiment at a lower temperature (e.g., 4°C instead of 60°C). The goal is to achieve a target degradation of 5-20%.[14]

      • Time-Course Study: Conduct a detailed time-course experiment, taking samples at multiple early time points (e.g., 0, 1, 2, 4, 8 hours) to better understand the degradation kinetics. This helps in distinguishing primary from secondary degradation products.[19]

      • Structural Characterization: Isolate the major degradant peaks using preparative HPLC and characterize their structure using LC-MS and/or NMR to confirm the site of hydrolysis.[20] This provides invaluable information for potential structural modifications to improve stability.

Issue 2: Inconsistent Results or Poor Mass Balance in Forced Degradation Studies
  • Symptoms: The sum of the parent compound and all observed degradation products does not account for 100% of the initial amount of the drug substance. This is known as poor mass balance.

  • Causality & Troubleshooting:

    • Non-Chromophoric Degradants: Your primary degradation products may lack a UV-active chromophore, making them invisible to a UV detector.

    • Precipitation: The parent compound or its degradants may have poor solubility in the stress medium, leading to precipitation and an artificially low concentration in the analyzed sample.

    • Adsorption: Highly polar or charged degradants might irreversibly adsorb to the HPLC column or sample vials.

    • Volatile Degradants: A ring-opening or fragmentation reaction could be producing volatile byproducts that are lost during sample preparation or analysis.

  • Actionable Solutions:

    • Use a Universal Detector: Employ a detector that is not dependent on a chromophore, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), in parallel with your UV detector to check for "invisible" peaks.

    • Solubility Assessment: Visually inspect your stressed samples for any precipitate. If solubility is an issue, consider using a co-solvent (e.g., acetonitrile, methanol) in your stress medium, provided it doesn't interfere with the degradation chemistry.[12]

    • Check Peak Shapes: Poor peak shapes, such as excessive tailing, can indicate secondary interactions with the column.[20] Consider using a different column chemistry or adding a competitive amine (like triethylamine) to the mobile phase to block active silanol groups.

    • Headspace GC-MS: If you suspect volatile degradants, analyzing the headspace of a stressed sample vial using Gas Chromatography-Mass Spectrometry (GC-MS) can help identify them.

Issue 3: HPLC Method Fails to Separate Degradation Products
  • Symptoms: During your forced degradation studies, you notice that a new peak is co-eluting with the parent peak or with another degradant peak. This means your method is not "stability-indicating."

  • Causality & Troubleshooting: The resolving power of your current HPLC method is insufficient to separate compounds with very similar structures and polarities.

  • Actionable Solutions:

    • Optimize the Gradient: A shallower gradient will provide more time for closely eluting peaks to separate. Experiment with different gradient slopes and durations.[17]

    • Change the Organic Modifier: Switching from acetonitrile to methanol (or vice versa) in your mobile phase can significantly alter selectivity due to different solvent-analyte interactions.

    • Vary the pH of the Mobile Phase: For ionizable compounds like azepanes, small changes in the mobile phase pH can drastically affect retention times and selectivity. Ensure your mobile phase pH is at least 1.5-2 units away from the pKa of your compound and its degradants for robust retention.

    • Try a Different Column Chemistry: If the above steps fail, switch to a column with a different stationary phase. For example, if you are using a standard C18 column, a phenyl-hexyl or a polar-embedded phase column might offer the different selectivity needed for separation.

    • Peak Purity Analysis: Use a Photodiode Array (PDA) detector to assess peak purity. This can confirm if a peak is comprised of more than one component, even if they are not baseline resolved.

Part 3: Experimental Protocols & Methodologies

This section provides detailed, step-by-step protocols for key stability experiments, grounded in ICH guidelines.[5][6][7]

Protocol 1: Forced Degradation Under Hydrolytic Conditions

Objective: To assess the stability of the azepane-containing compound to acid and base-catalyzed hydrolysis.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of your compound at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.[21]

  • Acid Hydrolysis: a. Mix 1 mL of the stock solution with 1 mL of 0.1M HCl in a sealed, inert vial. b. Place the vial in a temperature-controlled bath at 60°C.[21] c. Withdraw aliquots at predetermined time points (e.g., 0, 2, 8, 24 hours). d. Immediately before analysis, neutralize the sample with an equivalent amount of 0.1M NaOH to stop the reaction and prevent damage to the HPLC column.[21]

  • Base Hydrolysis: a. Mix 1 mL of the stock solution with 1 mL of 0.1M NaOH in a sealed, inert vial. b. Place the vial in a temperature-controlled bath at 60°C.[21] c. Withdraw aliquots at the same time points as the acid hydrolysis. d. Neutralize the sample with an equivalent amount of 0.1M HCl before analysis.[21]

  • Neutral Hydrolysis: a. Mix 1 mL of the stock solution with 1 mL of purified water. b. Treat this sample identically to the acid and base samples.

  • Sample Analysis: Dilute all neutralized and control samples to a suitable final concentration (e.g., 0.1 mg/mL) with the mobile phase before injection into the validated stability-indicating HPLC system.

Protocol 2: Forced Degradation Under Oxidative Conditions

Objective: To evaluate the susceptibility of the azepane-containing compound to oxidation.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution as described in Protocol 1.

  • Oxidative Stress: a. Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂) in a sealed, inert vial.[21] b. Keep the solution at room temperature, protected from light, for up to 24 hours.[21] Note: Do not heat H₂O₂ solutions as this can lead to uncontrolled, violent reactions. c. Withdraw aliquots at specified intervals (e.g., 0, 2, 8, 24 hours).

  • Sample Analysis: Dilute the samples directly with the mobile phase to an appropriate concentration for HPLC analysis. No quenching is typically required, but if the reaction is ongoing, it can be stopped by adding a small amount of a reducing agent like sodium bisulfite.

Part 4: Data Presentation and Visualization

Clear presentation of stability data is crucial for interpretation and reporting.

Table 1: Example Summary of Forced Degradation Results

Stress ConditionDuration (hrs)Parent Compound Remaining (%)Major Degradant 1 (%)Major Degradant 2 (%)Mass Balance (%)
0.1M HCl, 60°C2485.212.1 (RRT 0.85)Not Detected97.3
0.1M NaOH, 60°C2492.5Not Detected5.8 (RRT 1.15)98.3
3% H₂O₂, RT2489.78.9 (RRT 0.92)Not Detected98.6
Heat, 80°C (solid)4899.1Not DetectedNot Detected99.1
Light (ICH Q1B)-98.8Not DetectedNot Detected98.8

RRT = Relative Retention Time

Visualization of Experimental Workflow

A clear workflow helps in planning and executing the stability studies systematically.

Stability_Workflow cluster_prep 1. Preparation cluster_stress 2. Stress Application (Forced Degradation) cluster_sampling 3. Sampling & Quenching cluster_analysis 4. Analysis & Data Interpretation Prep Prepare 1 mg/mL Stock Solution Acid Acid Hydrolysis (0.1M HCl, 60°C) Prep->Acid Expose to stress Base Base Hydrolysis (0.1M NaOH, 60°C) Prep->Base Expose to stress Oxidation Oxidation (3% H₂O₂, RT) Prep->Oxidation Expose to stress Thermal Thermal Stress (80°C, Solid State) Prep->Thermal Expose to stress Photo Photostability (ICH Q1B) Prep->Photo Expose to stress Sampling Collect Aliquots at Time Points (0, 2, 8, 24h) Acid->Sampling Base->Sampling Oxidation->Sampling HPLC Analyze via Stability- Indicating HPLC-UV/MS Thermal->HPLC Direct Analysis Photo->HPLC Direct Analysis Neutralize Neutralize Acid/Base Samples Sampling->Neutralize For Hydrolysis Samples Sampling->HPLC For Oxidation Samples Neutralize->HPLC Data Calculate % Degradation & Mass Balance HPLC->Data Characterize Characterize Degradants (if >0.1%) Data->Characterize If necessary

Caption: Workflow for Forced Degradation Studies.

Logical Troubleshooting Diagram

This diagram provides a logical path for troubleshooting common stability issues.

Troubleshooting_Logic node_action Check for: - Non-chromophoric degradants (use CAD/ELSD) - Precipitation (check solubility) - Adsorption (change vials/column) Coelution Peak Co-elution Observed? node_action->Coelution Start Stability Issue Encountered Poor_MB Poor Mass Balance? Start->Poor_MB Poor_MB->node_action Yes Poor_MB->Coelution No Rapid_Deg Degradation >20%? Coelution->Rapid_Deg No node_action2 Optimize HPLC Method: - Modify gradient - Change organic modifier/pH - Try different column chemistry Coelution->node_action2 Yes Final_Report Issue Resolved: Proceed with Study Rapid_Deg->Final_Report No node_action3 Reduce Stress Severity: - Lower temperature - Decrease reagent concentration - Reduce exposure time Rapid_Deg->node_action3 Yes node_action2->Rapid_Deg node_action3->Final_Report

Caption: Troubleshooting Logic for Stability Studies.

References

  • Scribd. Ich Guidelines For Stability Testing of New Drug Substance and Drug Products. [Link]

  • ICH. Q1A(R2) Guideline. [Link]

  • European Medicines Agency. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]

  • European Medicines Agency. ICH Q1 guideline on stability testing of drug substances and drug products. [Link]

  • Pharma Stability. Troubleshooting & Pitfalls. [Link]

  • ICH. Quality Guidelines. [Link]

  • Pharmaguideline. Strategies for Resolving Stability Issues in Drug Formulations. [Link]

  • Pharma.Tips. Tag: Stability Troubleshooting. [Link]

  • National Institutes of Health. Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane. [Link]

  • Ali, S. et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
  • ChecklistGuro. Pharmaceutical Stability Testing Checklist: A Comprehensive Guide. [Link]

  • The University of Manchester. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. [Link]

  • ResearchGate. Recent Progress in Transformations of Azepine/Oxazepine/Thiazepine Derivatives. [Link]

  • ResearchGate. Recent Advances on the Synthesis of Azepane-Based Compounds. [Link]

  • IJPSR. Review on Common Observed HPLC Troubleshooting Problems. [Link]

  • Pharmatutor. Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. [Link]

  • Wikipedia. Azepane. [Link]

  • ResearchGate. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. [Link]

  • ACS Publications. Efficient Construction of Nitrogen-Stereogenic Azepines via Pd(II)-Catalyzed Enantioselective C–H Olefination. [Link]

  • ResearchGate. Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. [Link]

  • PubMed Central. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. [Link]

  • MedCrave online. Forced degradation studies. [Link]

  • Aurigene Pharmaceutical Services. Troubleshooting and Performance Improvement for HPLC. [Link]

  • BioPharm International. Forced Degradation Studies for Biopharmaceuticals. [Link]

  • International Journal of Pharmaceutical Sciences and Medicine (IJPSM). Stability Indicating Analytical Method Development and Validation. [Link]

  • Biosciences Biotechnology Research Asia. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. [Link]

  • LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

  • JOURNAL OF PHARMA INSIGHTS AND RESEARCH. Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines. [Link]

  • IJCRT.org. Stability Indicating Assay Method. [Link]

  • Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. [Link]

  • PubMed. Structure-based optimization of novel azepane derivatives as PKB inhibitors. [Link]

  • PubMed. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. [Link]

  • PMC. Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercalators. [Link]

  • PubMed. Stability-indicating HPLC assays for the determination of prilocaine and procaine drug combinations. [Link]

  • AMSbiopharma. Stability-indicating methods for peptide drug analysis. [Link]

  • ResearchGate. A Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. [Link]

Sources

Technical Support Center: Recrystallization of Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of sulfonamide derivatives. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into recrystallization techniques. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.

Troubleshooting Guide

This section directly addresses specific issues encountered during the recrystallization of sulfonamide derivatives, providing a clear path from problem to solution.

Issue 1: My sulfonamide product is "oiling out" instead of forming crystals. What should I do?

Answer:

"Oiling out" is a common phenomenon where the dissolved solid separates from the solution as a liquid instead of a crystalline solid. This often occurs when the melting point of your sulfonamide is lower than the temperature of the solution from which it is crystallizing, or when there is a high concentration of impurities. An oiled-out product is typically impure and requires intervention to achieve proper crystallization.

Causality & Solutions:

  • High Impurity Load: A significant presence of impurities can depress the melting point of the mixture, leading to oiling out.

    • Solution: If you suspect a high level of impurities, consider a preliminary purification step, such as column chromatography, before proceeding with recrystallization.

  • Solvent Choice: The solvent may be too nonpolar for your specific sulfonamide derivative.

    • Solution: Experiment with a more polar solvent or a different solvent mixture. Ethanol-water or isopropanol-water mixtures are often effective for sulfonamides.

  • Cooling Rate Too High: Rapid cooling can cause the compound to come out of solution at a temperature above its melting point.

    • Solution: Re-dissolve the oil by heating the solution and add a small amount of additional hot solvent. Allow the solution to cool more slowly to encourage gradual crystal formation. Insulating the flask can help achieve a slower cooling rate.

  • Supersaturation without Nucleation: The solution may be supersaturated, but crystal growth has not been initiated.

    • Solution: Induce crystallization by scratching the inside of the flask with a glass rod just below the surface of the liquid or by adding a "seed" crystal of the pure compound.

Workflow for Addressing Oiling Out:

Caption: Decision workflow for troubleshooting oiling out.

Issue 2: The recovery of my sulfonamide product is very low. How can I improve the yield?

Answer:

Low recovery is a frequent challenge in recrystallization. While some product loss is inevitable due to the compound's solubility in the mother liquor, several factors can be optimized to maximize your yield.

Causality & Solutions:

  • Excessive Solvent: Using too much solvent to dissolve the crude product is the most common cause of poor yield. A significant portion of your compound will remain in the mother liquor upon cooling.

    • Solution: Use the minimum amount of hot solvent necessary to completely dissolve the solid. To recover product from the filtrate, you can evaporate some of the solvent to concentrate the solution and attempt a second crystallization.

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step (to remove insoluble impurities), the product can crystallize on the filter paper or in the funnel.

    • Solution: Ensure all glassware used for filtration is pre-heated. Perform the filtration as quickly as possible to minimize heat loss.

  • Inappropriate Solvent Choice: The chosen solvent may have too high a solubility for the sulfonamide, even at low temperatures, leading to significant product loss in the filtrate.

    • Solution: Conduct small-scale solvent screens to find a system where the sulfonamide is highly soluble at elevated temperatures but poorly soluble at low temperatures.

  • Incomplete Cooling: Failing to adequately cool the solution will result in a lower yield as more product remains dissolved.

    • Solution: After the flask has cooled to room temperature, place it in an ice bath for 15-30 minutes to maximize crystal formation.

Issue 3: No crystals are forming, even after the solution has cooled completely.

Answer:

The absence of crystal formation is typically due to either the solution not being sufficiently saturated or a kinetic barrier to nucleation.

Causality & Solutions:

  • Too Much Solvent: If an excess of solvent was used, the solution may not be saturated enough for crystals to form upon cooling.

    • Solution: Evaporate some of the solvent to increase the concentration of the sulfonamide and then attempt to cool the solution again.

  • Supersaturation: The solution might be supersaturated, meaning the solute concentration is higher than its normal solubility, but crystallization has not initiated.

    • Solution: Induce crystallization by scratching the inner surface of the flask with a glass rod or by adding a "seed" crystal of the pure sulfonamide. Dipping a glass rod in the solution and allowing the solvent to evaporate on the rod, then reintroducing it can also provide nucleation sites.

General Recrystallization Workflow:

Caption: A generalized workflow for sulfonamide recrystallization.

Issue 4: The crystals formed very rapidly and appear as a fine powder. Is this a problem?

Answer:

Yes, rapid crystallization, often called "crashing out," can be problematic. This process tends to trap impurities within the crystal lattice, which diminishes the effectiveness of the purification. The goal is to form well-ordered crystals slowly.

Causality & Solutions:

  • Rapid Cooling: Cooling the solution too quickly is the primary cause of crashing out.

    • Solution: Re-heat the solution until the solid redissolves, add a small amount of additional hot solvent, and allow the solution to cool more slowly. You can insulate the flask with a cloth or place it in a warm water bath that is allowed to cool gradually to room temperature.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing sulfonamides?

A1: There is no single "best" solvent, as the ideal choice depends on the specific sulfonamide derivative. Due to the presence of both polar (amino and sulfonamide groups) and nonpolar (benzene ring) moieties, solvent mixtures are often employed. Alcohols, such as ethanol and isopropanol, frequently mixed with water, are commonly used. For example, 95% ethanol is a good starting point for sulfanilamide. The key is to find a solvent or solvent system where the sulfonamide is highly soluble at elevated temperatures and poorly soluble at room or cold temperatures.

Q2: How do I perform a small-scale test to find a good recrystallization solvent?

A2: Place a small amount of your crude sulfonamide (about 20-30 mg) in a test tube. Add a few drops of the solvent you are testing and observe the solubility at room temperature. If it is highly soluble, the solvent is not suitable. If it is poorly soluble, heat the test tube gently. A good solvent will dissolve the compound when hot but allow it to crystallize upon cooling.

Q3: Can I recrystallize an oily product directly?

A3: Yes, you can proceed with recrystallization even if your sample is an oil. The general principle is the same: dissolve the oil in a minimum amount of a suitable hot solvent and allow it to cool slowly. If it oils out again, you may need to add slightly more solvent or try a different solvent system.

Q4: Should I use a single-solvent or a two-solvent system?

A4: This depends on the solubility characteristics of your compound. A single-solvent system is often simpler if a suitable solvent can be found. A two-solvent (or solvent/anti-solvent) system is useful when the sulfonamide is either too soluble or not soluble enough in common solvents. In this method, the compound is dissolved in a "good" solvent in which it is highly soluble, and then a miscible "anti-solvent" in which it is poorly soluble is added slowly until the solution becomes turbid, indicating the onset of precipitation.

Data & Protocols

Table 1: Common Solvents for Sulfonamide Recrystallization
Solvent SystemTypical Use CaseNotes
95% EthanolGeneral purpose for many sulfonamides, like sulfanilamide.The 5% water helps to solvate the polar groups.
70% IsopropanolEffective for compounds like sulfathiazole.Provides a good balance of polarity.
Ethanol/Water MixturesAdjustable polarity for a wide range of sulfonamides.The ratio can be tuned for optimal solubility characteristics.
AcetoneCan be effective for certain derivatives.Highly volatile, requires careful handling during heating.
Dioxane/WaterUsed in solubility studies, can be effective in specific cases.Dioxane has specific safety handling requirements.

Note: This table provides general guidelines. Experimental verification is crucial for each specific compound.

Protocol: Recrystallization of Sulfathiazole using a Mixed Solvent System

This protocol provides a practical example for purifying a common sulfonamide.

  • Solvent Preparation : Prepare a 70% (v/v) isopropanol-water solution.

  • Dissolution : In an Erlenmeyer flask, add the crude sulfathiazole to the 70% isopropanol solution. A starting point is approximately 15 g of crude solid per 100 mL of solvent.

  • Heating : Heat the mixture to its boiling point with stirring. Add the minimum amount of hot solvent required to achieve complete dissolution.

  • Decolorization (If Necessary) : If the solution has a colored tint from impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration : If charcoal or other insoluble impurities are present, perform a hot gravity filtration into a pre-heated flask to remove them.

  • Crystallization : Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice bath for 15-30 minutes.

  • Isolation of Crystals : Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing : Wash the crystals on the filter with a small amount of cold 70% isopropanol to remove any adhering mother liquor.

  • Drying : Allow the crystals to air-dry on the filter paper or in a desiccator to remove all traces of solvent.

References

  • Benchchem. (n.d.). Technical Support Center: Recrystallization of Sulfonamide Products.
  • Martin, A., Wu, P. L., & Candelario, T. (n.d.). *Extended Hilde

Validation & Comparative

Comparative study of azepane versus piperidine in drug design

Author: BenchChem Technical Support Team. Date: January 2026

Azepane vs. Piperidine: A Comparative Guide for Drug Design

Abstract

In the landscape of medicinal chemistry, saturated nitrogen heterocycles are foundational scaffolds for the design of novel therapeutics. Among these, the six-membered piperidine ring is a well-established and frequently utilized motif, present in a multitude of FDA-approved drugs.[1] Its seven-membered counterpart, the azepane ring, represents a less explored but increasingly important area of chemical space, offering unique structural and pharmacological properties.[2][3] This guide provides a comprehensive, in-depth comparison of azepane and piperidine, offering experimental insights and strategic considerations for researchers, scientists, and drug development professionals. We will delve into their comparative physicochemical properties, conformational landscapes, synthetic accessibility, and their profound impact on pharmacological profiles, including pharmacokinetics and metabolic stability.

Introduction: The Strategic Choice of Saturated Heterocycles in Drug Discovery

The prevalence of saturated heterocycles in pharmaceuticals underscores their importance in creating molecules with optimal three-dimensional structures for target engagement.[4] Piperidine, for instance, is a key structural component in numerous pharmaceuticals, from antipsychotics to analgesics.[1][5] The choice between a six-membered ring like piperidine and a seven-membered ring like azepane is a critical decision in lead optimization. This choice can significantly influence a compound's potency, selectivity, and its absorption, distribution, metabolism, and excretion (ADME) profile. While piperidine offers a more rigid and predictable conformational geometry, the greater flexibility of azepane allows for the exploration of a wider range of chemical space and can provide novel interactions with biological targets.[6][7] This guide will provide the foundational knowledge and practical considerations to make an informed decision between these two important scaffolds.

Physicochemical and Structural Properties: A Tale of Two Rings

The fundamental differences in ring size between piperidine and azepane give rise to distinct physicochemical and structural characteristics that are critical in drug design.

Core Structural Differences

The piperidine ring is a six-membered heterocycle, while the azepane is a seven-membered ring. This seemingly small difference has significant implications for bond angles, ring strain, and the spatial arrangement of substituents. The larger ring size of azepane introduces greater flexibility and a more diverse range of accessible conformations compared to the relatively rigid piperidine ring.

Conformational Landscape

The conformational preference of a heterocyclic ring dictates the orientation of its substituents, which in turn affects its binding to a biological target.

  • Piperidine: The piperidine ring predominantly adopts a low-energy chair conformation.[8] This conformation minimizes steric and torsional strain, with substituents occupying either axial or equatorial positions. The energy barrier for ring inversion is relatively low, allowing for rapid interconversion between the two chair forms.

  • Azepane: The conformational landscape of azepane is significantly more complex, with multiple low-energy conformations, including chair, boat, and twist-chair forms.[9] This conformational flexibility can be advantageous, allowing the molecule to adapt its shape to fit into a binding pocket. However, it can also come at an entropic cost upon binding.

G Fig 1: Conformational Landscapes p1 Chair p2 Twist-Boat p1->p2 Low Barrier p3 Boat p2->p3 a1 Twist-Chair a2 Chair a1->a2 Multiple Low Barriers a3 Twist-Boat a2->a3 a4 Boat a3->a4

Caption: Simplified energy landscapes of piperidine and azepane.

Key Physicochemical Parameters

The differences in structure and conformation between piperidine and azepane directly impact their key physicochemical properties.

PropertyPiperidineAzepaneRationale and Implication in Drug Design
pKa ~11.2~11.0The slightly lower pKa of azepane can be attributed to the greater s-character of the nitrogen lone pair due to the larger C-N-C bond angle. This can influence the ionization state at physiological pH, affecting solubility and target interactions.
LogP ~0.9~1.4The larger surface area of the azepane ring generally leads to increased lipophilicity. This can impact cell permeability but may also increase non-specific binding and metabolic susceptibility.
Aqueous Solubility HigherLowerThe higher lipophilicity of azepane often results in lower aqueous solubility, a critical parameter for oral bioavailability.

Table 1: Comparative physicochemical properties of parent piperidine and azepane.

Synthetic Accessibility: Building the Scaffolds

The ease and versatility of synthesis are crucial considerations in the early stages of drug discovery.

Piperidine Synthesis

The synthesis of piperidine derivatives is well-established, with a vast array of commercially available starting materials and robust synthetic methodologies.[1][10] Common approaches include:

  • Catalytic hydrogenation of pyridines: A straightforward and widely used method.[11]

  • Reductive amination of 1,5-dicarbonyl compounds: A versatile method for introducing substituents.

  • Intramolecular cyclization reactions: Various methods exist for constructing the piperidine ring from acyclic precursors.[1]

Azepane Synthesis

The synthesis of azepanes is generally more challenging due to the entropic penalty of forming a seven-membered ring.[2][6] Common strategies include:

  • Ring-closing metathesis: A powerful tool for the formation of medium-sized rings.[12]

  • Beckmann rearrangement of cyclohexanone oximes: A classic method for ring expansion.

  • Dearomative ring expansion of nitroarenes: A more recent and innovative approach to access complex azepanes.[2]

The limited commercial availability of diverse azepane building blocks can also present a challenge.

G cluster_0 Piperidine Synthesis cluster_1 Azepane Synthesis p_start Pyridine / 1,5-Dicarbonyl p_method1 Catalytic Hydrogenation p_start->p_method1 p_method2 Reductive Amination p_start->p_method2 p_product Piperidine Derivative p_method1->p_product p_method2->p_product a_start Acyclic Precursor / Cyclohexanone a_method1 Ring-Closing Metathesis a_start->a_method1 a_method2 Beckmann Rearrangement a_start->a_method2 a_product Azepane Derivative a_method1->a_product a_method2->a_product

Caption: High-level comparison of synthetic strategies.

Impact on Pharmacological Profile: From Binding to Biological Response

The choice between an azepane and a piperidine scaffold can have a dramatic effect on a compound's pharmacological profile.

Exploring Chemical Space and Vectorial Exit

The larger and more flexible azepane ring can explore a broader conformational space, potentially enabling interactions with regions of a target protein that are inaccessible to a more rigid piperidine-containing ligand. The different ring geometries also provide distinct exit vectors for substituents, allowing for fine-tuning of interactions with the target and surrounding solvent.

Case Study: Histamine H3 Receptor Antagonists

In the development of histamine H3 receptor antagonists, both piperidine and azepane moieties have been explored. A study on biphenyloxy-alkyl derivatives showed that an azepane-containing compound exhibited the highest affinity for the human H3 receptor.[13] Specifically, 1-(6-(3-phenylphenoxy)hexyl)azepane displayed a Ki value of 18 nM, while the corresponding piperidine analog had a lower affinity.[13] This suggests that the larger azepane ring may have adopted a conformation that better complemented the binding site.

Pharmacokinetics and Drug Metabolism (ADME): The In Vivo Journey

A compound's ADME properties are critical for its success as a drug. The choice of heterocycle can significantly influence these parameters.

Metabolic Stability

Both piperidine and azepane rings are susceptible to metabolism by cytochrome P450 (CYP) enzymes.[14][15] Common metabolic pathways include N-dealkylation and oxidation at the carbon atoms alpha to the nitrogen. The increased lipophilicity and conformational flexibility of the azepane ring can sometimes lead to increased metabolic susceptibility compared to the more constrained piperidine ring. However, strategic placement of substituents can be used to block sites of metabolism in both ring systems.[16]

Permeability and Efflux

The higher lipophilicity of azepane-containing compounds may lead to increased passive permeability across cell membranes. However, this can be a double-edged sword, as increased lipophilicity can also make a compound a better substrate for efflux transporters like P-glycoprotein (P-gp), which can limit brain penetration and oral bioavailability.

Potential Toxicological Considerations: hERG Inhibition

Inhibition of the human ether-a-go-go-related gene (hERG) potassium channel is a major safety concern in drug development as it can lead to life-threatening cardiac arrhythmias.[17] The physicochemical properties of a compound, including its basicity and lipophilicity, are key determinants of its hERG inhibitory potential. While both piperidine and azepane are basic motifs, the generally higher lipophilicity of azepane derivatives may increase their propensity for hERG inhibition. Early assessment of hERG liability is therefore crucial for compounds containing either scaffold.

Experimental Protocols for Evaluation

To aid in the practical evaluation of azepane- and piperidine-containing compounds, the following are detailed protocols for key in vitro assays.

Protocol: Determination of Lipophilicity (Shake-Flask LogD7.4)

This protocol determines the distribution coefficient (LogD) at a physiologically relevant pH of 7.4.

Materials:

  • Test compound

  • 1-Octanol (pre-saturated with phosphate-buffered saline, pH 7.4)

  • Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with 1-octanol)

  • Analytical instrumentation (e.g., HPLC-UV, LC-MS)

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Add a small aliquot of the stock solution to a mixture of 1-octanol and PBS (pH 7.4) in a 1:1 ratio. The final concentration of the test compound should be in a range suitable for accurate quantification.

  • Vortex the mixture vigorously for 1 minute.

  • Shake the mixture on a flatbed shaker at room temperature for 1-2 hours to ensure equilibrium is reached.

  • Centrifuge the mixture to separate the octanol and aqueous layers.

  • Carefully collect aliquots from both the octanol and aqueous layers.

  • Quantify the concentration of the test compound in each layer using a suitable analytical method.

  • Calculate the LogD7.4 using the formula: LogD7.4 = log10([Compound]octanol / [Compound]aqueous).

Protocol: In Vitro Metabolic Stability Assay (Human Liver Microsomes)

This assay assesses the susceptibility of a compound to metabolism by CYP enzymes.[18]

Materials:

  • Test compound

  • Human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Positive control compound with known metabolic instability (e.g., verapamil)

  • Negative control compound with known metabolic stability (e.g., warfarin)

  • Acetonitrile with an internal standard for quenching the reaction

  • LC-MS/MS for analysis

Procedure:

  • Prepare a solution of the test compound in phosphate buffer.

  • Pre-incubate the test compound with HLMs in phosphate buffer at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding cold acetonitrile containing an internal standard.

  • Centrifuge the quenched samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to determine the remaining concentration of the parent compound at each time point.

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) from the slope of the linear regression.

G start New Drug Target scaffold Scaffold Selection: Piperidine vs. Azepane start->scaffold physchem Physicochemical Profiling (pKa, LogD, Solubility) scaffold->physchem synthesis Synthetic Feasibility scaffold->synthesis potency In Vitro Potency & Selectivity physchem->potency synthesis->potency adme In Vitro ADME (Metabolic Stability, Permeability) potency->adme safety Early Safety Assessment (hERG, Cytotoxicity) adme->safety decision Lead Optimization Decision safety->decision

Caption: Decision workflow for scaffold selection.

Conclusion: Making an Informed Choice for Your Drug Candidate

The choice between an azepane and a piperidine scaffold is a nuanced decision that requires careful consideration of the specific goals of a drug discovery program. Piperidine offers a well-trodden path with predictable conformational behavior and readily accessible chemistry.[1][4] In contrast, azepane provides an opportunity to explore novel chemical space, potentially leading to improved potency and intellectual property advantages, albeit with greater synthetic challenges.[2][6]

Ultimately, the optimal choice will depend on a holistic evaluation of the structure-activity relationships, ADME properties, and synthetic tractability. By leveraging the comparative data and experimental protocols outlined in this guide, researchers can make more informed decisions, accelerating the discovery of new and effective medicines.

References

  • BenchChem. (n.d.). Comparing the in vitro metabolic stability of piperidine vs. pyrrolidine analogs.
  • BenchChem. (n.d.). Navigating the Metabolic Maze: A Comparative Study of Piperidine Analogue Stability.
  • Vitaku, E., et al. (2014). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central.
  • Rice University. (2024). New molecule-creation method a 'powerful tool' to accelerate drug synthesis and discovery. ScienceDaily.
  • Chemexplained. (2021). ANOMERIC EFFECT: CONFORMATIONS OF SATURATED HETEROCYCLES FOR CSIR NET/GATE. YouTube.
  • ResearchGate. (n.d.). Conformational Analysis of Saturated Heterocyclic Six-Membered Rings.
  • PubMed Central. (n.d.). Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability.
  • DTIC. (n.d.). Piperidine Synthesis.
  • ResearchGate. (n.d.). Recent Advances on the Synthesis of Azepane‐Based Compounds.
  • Mykura, R. C., et al. (n.d.). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester.
  • Philippova, A. N., et al. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. PubMed Central.
  • Journal of the Chemical Society B: Physical Organic. (n.d.). The conformational analysis of saturated heterocycles. Part XXIII. Hexahydropyrimidines.
  • Journal of the Chemical Society B: Physical Organic. (n.d.). The conformational analysis of saturated heterocycles. Part XXX. 3-Alkyl tetrahydro-1,3-oxazines.
  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. RSC Medicinal Chemistry.
  • Wikipedia. (n.d.). Piperidine.
  • BenchChem. (n.d.). Pharmacokinetic Profile of Benzoylpiperidine and Azepane Analogues: A Comparative Guide.
  • PubMed Central. (n.d.). Synthesis and Structure-activity Relationship of piperidine-derived non-urea soluble epoxide hydrolase inhibitors.
  • Pharmaguideline. (n.d.). Synthesis and Medicinal Uses of Azepines.
  • STM Journals. (n.d.). Azepines, Chemistry, Synthesis and Reactions.
  • ACS Publications. (n.d.). Conformational analysis in saturated heterocyclic compounds.
  • Zha, G.-F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 465-494.
  • BenchChem. (n.d.). The Evolving Landscape of Azepane-Based Compounds: A Pharmacological Profile.
  • BenchChem. (n.d.). Azepane-Containing Compounds: A Comprehensive Technical Review for Drug Discovery.
  • Boyko, Y. (n.d.). a) Different modalities of piperidine-containing drugs and drug... ResearchGate.
  • National Institutes of Health. (n.d.). Azepines and Piperidines with Dual Norepinephrine Dopamine Uptake Inhibition and Antidepressant Activity. PMC - NIH.
  • ResearchGate. (n.d.). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review.
  • PubMed. (2017). Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands.
  • Zha, G. F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed.
  • PubMed Central. (n.d.). hERG Blockade Prediction by Combining Site Identification by Ligand Competitive Saturation and Physicochemical Properties.
  • ResearchGate. (n.d.). Synthesis of fluorinated piperidine and azepane β-Amino acid derivatives.
  • BenchChem. (n.d.). A Comparative Analysis of Azetidine, Pyrrolidine, and Piperidine Sulfonylamides for Drug Discovery.
  • ResearchGate. (n.d.). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone.
  • ACS Chemical Neuroscience. (n.d.). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties.
  • Cheméo. (n.d.). Piperidine (CAS 110-89-4) - Chemical & Physical Properties.
  • PubMed. (n.d.). In silico prediction of hERG inhibition.
  • PubMed. (2025). Noncanonical pharmacological inhibition of the hERG K+ channel by a synthetic cannabinoid.
  • PubMed. (n.d.). Inhibition of the current of heterologously expressed HERG potassium channels by flecainide and comparison with quinidine, propafenone and lignocaine.
  • MDPI. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents.
  • YouTube. (2021). Saturated Heterocycles: Unleashing the Magic of Stereoelectronics!.

Sources

A Senior Application Scientist's Guide to Validating Target Engagement of Novel Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Target Engagement in Drug Discovery

In the intricate journey of drug discovery, the development of a novel enzyme inhibitor is a landmark achievement. However, the synthesis of a potent molecule is merely the prologue. The critical narrative unfolds within the complex milieu of a living cell, where the inhibitor must unequivocally demonstrate its interaction with the intended enzyme target. This validation of target engagement is a cornerstone of preclinical drug discovery, providing the foundational evidence that a compound's therapeutic effect is a direct consequence of its intended mechanism of action.[1][2] Neglecting this crucial step can lead to costly late-stage failures and the misinterpretation of biological outcomes.[3]

This guide provides a comparative analysis of key methodologies for validating the target engagement of novel enzyme inhibitors. As a senior application scientist, my aim is to move beyond a mere recitation of protocols. Instead, this document will elucidate the causality behind experimental choices, empowering researchers to select and implement the most appropriate techniques for their specific scientific questions. We will delve into the "why" and "how" of each method, supported by detailed protocols and objective comparisons, ensuring a scientifically rigorous approach to this pivotal stage of drug development.

I. Cellular Thermal Shift Assay (CETSA): A Direct Measure of Intracellular Binding

The Cellular Thermal Shift Assay (CETSA) has emerged as a powerful technique to directly measure the physical interaction between a drug and its protein target within the native cellular environment.[4][5][6] The fundamental principle of CETSA is that the binding of a ligand, such as an enzyme inhibitor, alters the thermal stability of its target protein.[5][7] This change in stability is then quantified, providing direct evidence of target engagement.

Causality Behind the Method

When a protein is heated, it unfolds and aggregates. The temperature at which half of the protein population is denatured is known as its melting temperature (Tm). The binding of a small molecule inhibitor to its target enzyme can either stabilize or destabilize the protein structure, leading to a measurable shift in its Tm. An increase in Tm indicates that the inhibitor-bound protein is more resistant to heat-induced denaturation, a strong indicator of direct binding.

Experimental Workflow

The CETSA workflow can be broken down into several key stages, each requiring careful optimization.

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_lysis Cell Lysis & Fractionation cluster_detection Protein Quantification A 1. Seed cells B 2. Treat with inhibitor (and vehicle control) A->B C 3. Aliquot cell suspension B->C D 4. Heat aliquots at different temperatures C->D E 5. Lyse cells D->E F 6. Separate soluble and aggregated protein fractions (centrifugation) E->F G 7. Collect soluble fraction F->G H 8. Quantify remaining soluble target protein (e.g., Western Blot, ELISA, Mass Spectrometry) G->H ICW_Workflow cluster_cell_prep Cell Preparation cluster_fix_perm Fixation & Permeabilization cluster_staining Immunostaining cluster_detection_analysis Detection & Analysis A 1. Seed cells in a 96- or 384-well plate B 2. Treat with inhibitor A->B C 3. Fix cells (e.g., formaldehyde) B->C D 4. Permeabilize cells (e.g., Triton X-100) C->D E 5. Block non-specific binding sites D->E F 6. Incubate with primary antibody E->F G 7. Incubate with fluorescently labeled secondary antibody F->G H 8. Image and quantify fluorescence intensity G->H I 9. Normalize to cell number (e.g., DNA stain) H->I

Caption: A streamlined workflow for the In-Cell Western (ICW) assay.

Detailed Experimental Protocol: Two-Color In-Cell Western

This protocol outlines a two-color ICW for simultaneously detecting a target protein and a loading control.

  • Cell Seeding and Treatment:

    • Seed adherent cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with a serial dilution of the enzyme inhibitor for the desired duration. Include appropriate positive and negative controls.

  • Fixation and Permeabilization:

    • Carefully remove the treatment media.

    • Add 150 µL of 3.7% formaldehyde in PBS to each well and incubate for 20 minutes at room temperature. [8][9] * Wash the wells four times with 200 µL of PBS containing 0.1% Triton X-100 for 5 minutes each to permeabilize the cells. [8]

  • Blocking:

    • Add 150 µL of a blocking buffer (e.g., Odyssey Blocking Buffer or a solution of fish gelatin in PBS) to each well and incubate for 1.5 hours at room temperature with gentle shaking. [8][9]

  • Primary Antibody Incubation:

    • Dilute the primary antibodies (one for the target protein and one for a loading control, from different host species) in the blocking buffer.

    • Remove the blocking buffer and add 50 µL of the primary antibody solution to each well.

    • Incubate for 2 hours at room temperature or overnight at 4°C. [8][9]

  • Secondary Antibody Incubation:

    • Wash the wells four times with PBS containing 0.1% Tween-20 for 5 minutes each.

    • Dilute the near-infrared fluorescently labeled secondary antibodies (each specific to one of the primary antibody host species) in the blocking buffer. Protect from light.

    • Add 50 µL of the secondary antibody solution to each well and incubate for 1 hour at room temperature in the dark.

  • Imaging and Analysis:

    • Wash the wells four times with PBS containing 0.1% Tween-20.

    • Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).

    • Quantify the fluorescence intensity for both the target protein and the loading control.

    • Normalize the target protein signal to the loading control signal to account for variations in cell number.

Advantages and Limitations of In-Cell Western
FeatureAdvantagesLimitations
Throughput High-throughput capability, suitable for screening large numbers of compounds or conditions. [10][11]Does not provide information on the direct binding of the inhibitor to the target.
Quantitative Provides accurate and quantifiable data on protein levels and post-translational modifications. [10]Requires highly specific primary antibodies.
Cellular Context Maintains the cellular environment, offering a physiologically relevant context. [10]Not suitable for suspension cells without protocol modifications. [12]
Simplicity A relatively simple and rapid assay to perform. [13][11]Does not provide information on the molecular weight of the detected protein.

III. Biophysical Methods: Probing the Energetics and Kinetics of Binding

Biophysical techniques provide a quantitative and in-depth analysis of the direct interaction between an enzyme inhibitor and its purified target protein. [14][15]These methods are invaluable for confirming direct binding, determining binding affinity (Kd), and elucidating the thermodynamic and kinetic parameters of the interaction.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during the binding of a small molecule to a protein. [16][17]This allows for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment. [18][19]

  • Causality: The binding of an inhibitor to an enzyme is accompanied by a change in heat. ITC measures this heat change with high sensitivity, providing a complete thermodynamic profile of the interaction. [17]

  • Experimental Workflow: A solution of the inhibitor is titrated into a solution of the purified enzyme in the sample cell of a calorimeter. The heat changes upon each injection are measured and plotted against the molar ratio of the inhibitor to the enzyme.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the binding of an analyte (inhibitor) in solution to a ligand (enzyme) immobilized on a sensor surface. [20]It provides real-time data on the association and dissociation of the complex, allowing for the determination of the on-rate (kon), off-rate (koff), and binding affinity (Kd).

  • Causality: The binding of the inhibitor to the immobilized enzyme on the sensor chip causes a change in the refractive index at the surface, which is detected as a change in the SPR signal.

  • Experimental Workflow: The purified enzyme is immobilized on a sensor chip. A solution containing the inhibitor is then flowed over the surface, and the change in the SPR signal is monitored over time.

Comparison of Biophysical Methods
MethodPrincipleKey Parameters MeasuredThroughputSample Requirements
Isothermal Titration Calorimetry (ITC) Measures heat changes upon binding. [16]Kd, n, ΔH, ΔSLow to MediumRequires larger quantities of purified, label-free protein and inhibitor.
Surface Plasmon Resonance (SPR) Detects changes in refractive index upon binding to a sensor surface. [20]Kd, kon, koffMedium to HighRequires immobilization of the protein; smaller sample consumption than ITC.
Differential Scanning Fluorimetry (DSF) Measures changes in protein melting temperature upon ligand binding using a fluorescent dye. [14]ΔTmHighRequires purified protein.

IV. Complementary and Orthogonal Approaches

A robust validation of target engagement often necessitates the use of multiple, complementary techniques. The following methods provide additional layers of evidence to support the findings from the primary assays.

Enzyme Activity Assays

While not a direct measure of binding, enzyme activity assays are crucial for demonstrating that target engagement leads to a functional consequence, namely the inhibition of enzymatic activity. [21][22]These assays are typically performed with purified enzyme or in cell lysates and are essential for determining the potency (e.g., IC50) of the inhibitor.

Photoaffinity Labeling

Photoaffinity labeling is a powerful technique for identifying the direct binding partners of a small molecule within a complex biological sample. [23][24][25]This method involves synthesizing a version of the inhibitor that incorporates a photoreactive group and a reporter tag (e.g., biotin). [26]Upon UV irradiation, the photoreactive group forms a covalent bond with the target protein, which can then be isolated and identified. [23]

Kinome Profiling

For inhibitors targeting kinases, kinome profiling is an indispensable tool for assessing selectivity. [27][28]This involves screening the inhibitor against a large panel of kinases to determine its activity profile across the kinome. [27][29]This is critical for identifying potential off-target effects that could lead to toxicity or confound the interpretation of phenotypic data. [30]

Kinase_Signaling_Pathway cluster_upstream Upstream Signaling cluster_cascade Kinase Cascade cluster_downstream Downstream Effects Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS GrowthFactor Growth Factor GrowthFactor->Receptor RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors CellProliferation Cell Proliferation TranscriptionFactors->CellProliferation Inhibitor Kinase Inhibitor Inhibitor->RAF Inhibition

Caption: A simplified representation of a kinase signaling pathway and the point of intervention for a kinase inhibitor.

V. Conclusion: An Integrated Strategy for Target Engagement Validation

The validation of target engagement is not a monolithic task but rather a multifaceted investigation that requires a thoughtful and integrated approach. No single method can provide all the necessary information. A compelling case for target engagement is built upon a foundation of concordant data from orthogonal assays. For instance, the thermal stabilization observed in a CETSA experiment should be correlated with the inhibition of enzymatic activity and a downstream cellular phenotype measured by ICW. Biophysical methods can then provide the quantitative underpinning of the binding interaction, while kinome profiling ensures the selectivity of the inhibitor.

By understanding the principles, strengths, and limitations of each technique, researchers can design a robust experimental strategy that provides unequivocal evidence of target engagement, thereby de-risking the progression of novel enzyme inhibitors through the drug discovery pipeline.

VI. References

  • In-Cell Western (ICW) Protocol - Rockland Immunochemicals. (n.d.). Retrieved January 17, 2026, from

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - ACS Publications. (2022). Retrieved January 17, 2026, from

  • Advansta's Step-by-Step Guide to In-Cell Westerns. (n.d.). Retrieved January 17, 2026, from

  • In-Cell Western - Cell Signaling Technology. (n.d.). Retrieved January 17, 2026, from

  • Kinase Panel Screening and Profiling Service - Reaction Biology. (n.d.). Retrieved January 17, 2026, from

  • In-Cell Western Protocol for Semi-High-Throughput Screening of Single Clones - PMC - NIH. (2022). Retrieved January 17, 2026, from

  • Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. - SciLifeLab Publications. (2021). Retrieved January 17, 2026, from

  • In-Cell Western Protocol - Biomol. (2014). Retrieved January 17, 2026, from

  • A Comparative Guide: Cellular Thermal Shift Assay (CETSA) for Target Engagement of PROTACs - Benchchem. (n.d.). Retrieved January 17, 2026, from

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. (2016). Retrieved January 17, 2026, from

  • The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC - NIH. (n.d.). Retrieved January 17, 2026, from

  • Editorial: Biophysical target engagement assays in chemical biology and pharmacological research - PMC - NIH. (2023). Retrieved January 17, 2026, from

  • The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics - BellBrook Labs. (2025). Retrieved January 17, 2026, from [Link]

  • A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement | bioRxiv. (2022). Retrieved January 17, 2026, from [Link]

  • Enhance drug discovery with advanced biophysical techniques - Nuvisan. (n.d.). Retrieved January 17, 2026, from [Link]

  • Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC - PubMed Central. (n.d.). Retrieved January 17, 2026, from [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. (n.d.). Retrieved January 17, 2026, from [Link]

  • Kinase Profiling Services - Luceome Biotechnologies. (2021). Retrieved January 17, 2026, from [Link]

  • Photoaffinity Labeling in Target and Binding Site Identification | MtoZ Biolabs. (n.d.). Retrieved January 17, 2026, from [Link]

  • Photoaffinity labeling in target- and binding-site identification - PMC - PubMed Central. (n.d.). Retrieved January 17, 2026, from [Link]

  • Confirming Target Engagement for Reversible Inhibitors In Vivo by Kinetically Tuned Activity-Based Probes - NIH. (2012). Retrieved January 17, 2026, from [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed Central. (n.d.). Retrieved January 17, 2026, from [Link]

  • The use of biophysical methods in the hit-to-lead process - Drug Target Review. (2021). Retrieved January 17, 2026, from [Link]

  • Cancer Biology - Protein - Bio-protocol. (n.d.). Retrieved January 17, 2026, from [Link]

  • Enzyme Activity Assays - Amsbio. (n.d.). Retrieved January 17, 2026, from [Link]

  • Biophysical Approaches to Small Molecule Discovery and Validation - YouTube. (2021). Retrieved January 17, 2026, from [Link]

  • Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy - MDPI. (n.d.). Retrieved January 17, 2026, from [Link]

  • Confirming Target Engagement for Reversible Inhibitors in Vivo by Kinetically Tuned Activity-Based Probes - R Discovery. (2012). Retrieved January 17, 2026, from [Link]

  • End-to-end Throughput Chemical Proteomics for Photoaffinity Labeling Target Engagement and Deconvolution Supporting Material - DOI. (n.d.). Retrieved January 17, 2026, from [Link]

  • Target Engagement Assays in Early Drug Discovery | Journal of Medicinal Chemistry. (n.d.). Retrieved January 17, 2026, from [Link]

  • Determining target engagement in living systems - PMC - NIH. (n.d.). Retrieved January 17, 2026, from [Link]

  • Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - NIH. (n.d.). Retrieved January 17, 2026, from [Link]

  • Importance of Quantifying Drug-Target Engagement in Cells - ACS Publications. (2020). Retrieved January 17, 2026, from [Link]

  • Small molecule target identification using photo-affinity chromatography. - SciSpace. (n.d.). Retrieved January 17, 2026, from [Link]

  • Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry - ACS Publications. (2015). Retrieved January 17, 2026, from [Link]

  • What is the On-cell Western Assay? - Azure Biosystems. (n.d.). Retrieved January 17, 2026, from [Link]

  • Target Engagement Assays in Early Drug Discovery - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • (A) Illustration of the overall assay principle for CETSA experiments,... - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • measuring drug-target binding with SPR & ITC binding assays - YouTube. (2023). Retrieved January 17, 2026, from [Link]

  • In-cell Westerns: Your Essential Guide - Bitesize Bio. (2024). Retrieved January 17, 2026, from [Link]

  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research - TA Instruments. (2025). Retrieved January 17, 2026, from [Link]

  • Target Engagement: A Key Factor in Drug Development Failures - Pelago Bioscience. (n.d.). Retrieved January 17, 2026, from [Link]

  • Isothermal titration calorimetry in drug discovery - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]

  • ITC Assay Service for Drug Discovery - Reaction Biology. (n.d.). Retrieved January 17, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to Off-Target Profiling of Sulfonamide-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the specificity of a therapeutic candidate is paramount. The promiscuous binding of a drug to unintended proteins, known as off-target effects, can lead to unforeseen toxicities or a dilution of therapeutic efficacy. Sulfonamide-based compounds, a cornerstone of medicinal chemistry with applications ranging from antimicrobials to anticancer agents, possess a chemical scaffold ripe for such off-target interactions.[1][2][3] This guide provides an in-depth comparison of leading experimental platforms for the comprehensive off-target profiling of sulfonamide-based drugs, empowering you to make informed decisions in your drug discovery pipeline.

The Imperative of Off-Target Profiling for Sulfonamides

The sulfonamide moiety (-S(=O)₂-N<) is a versatile functional group capable of engaging in a variety of non-covalent interactions, leading to a broad bioactivity spectrum.[2] This inherent polypharmacology, while sometimes beneficial, necessitates a thorough understanding of a compound's full interaction landscape.[1][4] Undesired off-target binding is a leading cause of drug attrition in clinical trials.[5][6] Early and comprehensive off-target profiling can de-risk a program, saving considerable time and resources.[5]

Common off-target families for sulfonamides include, but are not limited to:

  • Carbonic Anhydrases: The sulfonamide group is a classic zinc-binding pharmacophore, leading to potent inhibition of various carbonic anhydrase isoforms.[3]

  • Kinases: A growing body of evidence demonstrates that sulfonamide-containing molecules can inhibit various protein kinases, often by interacting with the ATP-binding pocket.[3]

  • Cyclooxygenases (COXs): Certain sulfonamide derivatives are known to inhibit COX enzymes.

  • Cytochrome P450 (CYP) Enzymes: Inhibition of CYP enzymes is a potential liability for many small molecules, including some sulfonamides, and can lead to drug-drug interactions.

This guide will focus on three prominent technologies for identifying these and other off-target interactions: Cellular Thermal Shift Assay (CETSA), the KiNativ™ platform, and broader chemoproteomic approaches such as Activity-Based Protein Profiling (ABPP).

Comparative Analysis of Off-Target Profiling Platforms

Choosing the right off-target profiling strategy depends on various factors, including the stage of your project, the nature of the anticipated targets, and available resources. The following table provides a high-level comparison of the key methodologies discussed in this guide.

FeatureCellular Thermal Shift Assay (CETSA)KiNativ™ PlatformActivity-Based Protein Profiling (ABPP)
Principle Ligand-induced thermal stabilization of target proteins.[7]Competitive binding against ATP/ADP-mimetic probes for kinases and ATPases.[8]Covalent labeling of active sites of specific enzyme families with reactive probes.[9]
Compound Modification Not required (label-free).[7]Not required (label-free).[8]Often requires synthesis of a compound-derived probe.
Cellular Context Intact cells, cell lysates, and tissues.[10]Primarily cell and tissue lysates.[8]Live cells and cell lysates.[9]
Target Scope Proteome-wide (with MS), or targeted (with WB/ELISA).[10]Primarily focused on the kinome and other ATP-binding proteins.[8]Specific enzyme families (e.g., serine hydrolases, cysteine proteases).[9]
Data Output Thermal shift (ΔTm) or isothermal dose-response curves.[10]IC₅₀ values for inhibition of probe binding to kinases.[8]Identification of labeled proteins and sites of modification.
Strengths - Physiologically relevant (intact cells)- No compound modification- Broad proteome coverage with MS.[10]- Quantitative IC₅₀ data for a large number of kinases- High throughput for kinase profiling.[8][11]- Provides direct evidence of target engagement at the active site- Can identify novel enzyme activities.[9]
Limitations - Not all binding events cause a thermal shift- Indirect measure of binding- Lower throughput for MS-based proteomics.[5]- Limited to ATP-binding proteins- Performed in lysates, which may not fully recapitulate the cellular environment.[8]- Requires a suitable reactive probe for the target class- Probe synthesis can be challenging.

In-Depth Methodologies and Experimental Protocols

A defining feature of robust scientific practice is the ability to reproduce experimental findings. To this end, we provide detailed, step-by-step protocols for the key off-target profiling techniques discussed.

Cellular Thermal Shift Assay (CETSA) with Mass Spectrometry (MS) Readout

CETSA is a powerful method to assess target engagement in a cellular context.[7] The principle lies in the observation that the binding of a ligand often stabilizes its target protein, leading to an increase in its melting temperature (Tm).[7] When coupled with quantitative mass spectrometry, CETSA can provide a proteome-wide view of these stabilization events.[10]

CETSA-MS Workflow cluster_cell_culture Cell Culture & Treatment cluster_thermal_challenge Thermal Challenge cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_results Results start 1. Culture Cells treat 2. Treat with Sulfonamide or Vehicle (DMSO) start->treat heat 3. Aliquot and Heat at a Range of Temperatures treat->heat lyse 4. Cell Lysis heat->lyse centrifuge 5. Centrifugation to Separate Soluble Fraction lyse->centrifuge digest 6. Protein Digestion (e.g., Trypsin) centrifuge->digest lcms 7. LC-MS/MS Analysis digest->lcms data 8. Data Analysis: Quantify Protein Abundance lcms->data melt_curve 9. Generate Melt Curves and Calculate ΔTm data->melt_curve

CETSA-MS Experimental Workflow

  • Cell Culture and Treatment:

    • Culture your cells of interest to the desired confluency.

    • Treat the cells with your sulfonamide compound at a relevant concentration (or a concentration range for isothermal dose-response CETSA). Include a vehicle control (e.g., DMSO).

    • Incubate for a sufficient time to allow for compound uptake and target engagement.

  • Thermal Challenge:

    • Harvest and resuspend the cells in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40-70°C in 2-3°C increments) for a short period (e.g., 3 minutes) using a thermal cycler. One aliquot should be kept at room temperature as a non-heated control.

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or using a suitable lysis buffer.

    • Separate the soluble protein fraction from the precipitated, denatured proteins by ultracentrifugation.

  • Protein Digestion and Sample Preparation for MS:

    • Collect the supernatant (soluble fraction).

    • Perform a protein concentration assay.

    • Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.

    • Label the peptides with isobaric tags (e.g., TMT) for multiplexed quantitative analysis, if desired.

  • LC-MS/MS Analysis:

    • Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify and quantify the proteins in each sample.

    • For each protein, plot the relative abundance of the soluble fraction as a function of temperature to generate a melting curve.

    • Compare the melting curves of the sulfonamide-treated samples to the vehicle control. A shift in the melting curve (ΔTm) indicates a potential interaction.[10]

KiNativ™ Kinase and ATPase Profiling

The KiNativ™ platform is a powerful chemoproteomic approach for profiling the interaction of small molecules with kinases and other ATP-binding proteins in their native cellular environment.[8] The technology utilizes ATP/ADP-mimetic probes that covalently label a conserved lysine residue in the active site of these enzymes.[8] By competitively inhibiting this labeling with a test compound, one can determine the compound's binding affinity (IC₅₀) for a large number of kinases simultaneously.[8]

KiNativ Workflow cluster_lysate_prep Lysate Preparation & Treatment cluster_probe_labeling Probe Labeling & Digestion cluster_enrichment Enrichment & Analysis cluster_data_analysis Data Analysis start 1. Prepare Cell or Tissue Lysate treat 2. Incubate Lysate with Sulfonamide (Dose-response) start->treat probe 3. Add ATP/ADP-mimetic Probe treat->probe digest 4. Proteolytic Digestion (e.g., Trypsin) probe->digest enrich 5. Enrich Labeled Peptides (e.g., Streptavidin beads) digest->enrich lcms 6. LC-MS/MS Analysis enrich->lcms quantify 7. Quantify Labeled Peptides lcms->quantify ic50 8. Determine IC50 Values quantify->ic50

KiNativ™ Experimental Workflow

  • Lysate Preparation:

    • Prepare a native protein lysate from cells or tissues of interest.

  • Compound Incubation:

    • Incubate aliquots of the lysate with a range of concentrations of your sulfonamide compound. Include a vehicle control.

  • Probe Labeling:

    • Add the ATP/ADP-mimetic probe to each lysate and incubate to allow for covalent labeling of the active sites of kinases and ATPases that are not occupied by the test compound.

  • Proteolytic Digestion:

    • Denature the proteins and digest them into peptides using trypsin.

  • Enrichment of Labeled Peptides:

    • Enrich the probe-labeled peptides using affinity purification (e.g., streptavidin beads if the probe is biotinylated).

  • LC-MS/MS Analysis:

    • Analyze the enriched peptides by LC-MS/MS to identify and quantify the labeled kinase and ATPase active-site peptides.

  • Data Analysis:

    • For each identified kinase, determine the extent of probe labeling at each concentration of the sulfonamide compound.

    • Plot the percentage of inhibition of probe labeling as a function of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[8]

Activity-Based Protein Profiling (ABPP)

ABPP is a versatile chemoproteomic strategy that utilizes reactive chemical probes to covalently label the active sites of entire enzyme families.[9] In a competitive ABPP experiment, a decrease in the labeling of a specific enzyme in the presence of a test compound indicates that the compound binds to and occupies the active site of that enzyme.

ABPP Workflow cluster_treatment Cell/Lysate Treatment cluster_probe_labeling Probe Labeling & Lysis cluster_detection Detection & Analysis cluster_data_analysis Data Analysis start 1. Treat Live Cells or Lysate with Sulfonamide probe 2. Add Activity-Based Probe start->probe lyse 3. Cell Lysis (if applicable) probe->lyse click 4. 'Click' Chemistry to Attach Reporter Tag (e.g., Biotin, Fluorophore) lyse->click detect 5. Detection/Enrichment and MS Analysis click->detect quantify 6. Quantify Labeled Proteins detect->quantify identify 7. Identify Off-Targets quantify->identify

ABPP Experimental Workflow

  • Compound Treatment:

    • Treat live cells or a cell lysate with your sulfonamide compound or a vehicle control.

  • Probe Labeling:

    • Add an activity-based probe that is specific for the enzyme family of interest (e.g., a fluorophosphonate probe for serine hydrolases).

  • Lysis and Reporter Tag Conjugation:

    • If using live cells, lyse the cells.

    • Use "click" chemistry to attach a reporter tag (e.g., biotin for enrichment or a fluorophore for in-gel visualization) to the probe.

  • Detection and Analysis:

    • For fluorescently tagged probes, visualize the labeled proteins by SDS-PAGE and in-gel fluorescence scanning. A decrease in band intensity in the sulfonamide-treated sample indicates target engagement.

    • For biotin-tagged probes, enrich the labeled proteins using streptavidin beads, digest the proteins, and identify and quantify them by LC-MS/MS.

Case Study: Deciphering the Off-Target Landscape of a Hypothetical Sulfonamide Kinase Inhibitor

To illustrate the power of these integrated approaches, let's consider a hypothetical case study of a novel sulfonamide-based compound, "Sulfo-KI," designed as a selective inhibitor of a specific kinase (Kinase X).

  • Initial Profiling with KiNativ™: Sulfo-KI is first screened against a broad panel of kinases using the KiNativ™ platform. The results confirm potent inhibition of Kinase X (IC₅₀ = 50 nM). However, the screen also reveals significant off-target activity against several other kinases (Kinase Y and Kinase Z) with IC₅₀ values in the sub-micromolar range.

  • Cellular Target Engagement with CETSA-MS: To confirm that these off-target interactions occur in a cellular context, a proteome-wide CETSA-MS experiment is performed. The results show a significant thermal stabilization of not only Kinase X but also Kinase Y and Kinase Z in cells treated with Sulfo-KI, validating the KiNativ™ findings. Furthermore, CETSA-MS identifies an unexpected off-target: a non-kinase protein, Carbonic Anhydrase II, which shows a strong thermal shift upon Sulfo-KI treatment.

  • Signaling Pathway Analysis: The identification of off-target kinases (Y and Z) and Carbonic Anhydrase II prompts an investigation into the signaling pathways they regulate. This analysis reveals that the off-target effects of Sulfo-KI could potentially lead to unintended modulation of cellular pH and interfere with a signaling cascade crucial for cell survival, raising a red flag for potential toxicity.

Sulfonamide_Off_Target_Pathway Sulfo_KI Sulfonamide Kinase Inhibitor Kinase_X Intended Target: Kinase X Sulfo_KI->Kinase_X Inhibits Kinase_Y Off-Target: Kinase Y Sulfo_KI->Kinase_Y Inhibits (Off-target) Kinase_Z Off-Target: Kinase Z Sulfo_KI->Kinase_Z Inhibits (Off-target) CA_II Off-Target: Carbonic Anhydrase II Sulfo_KI->CA_II Inhibits (Off-target) Pathway_A Signaling Pathway A Kinase_X->Pathway_A Regulates Therapeutic_Effect Desired Therapeutic Effect Pathway_B Signaling Pathway B Kinase_Y->Pathway_B Regulates Cell_Survival Cell Survival Pathway Kinase_Z->Cell_Survival Regulates Cellular_pH Cellular pH Homeostasis CA_II->Cellular_pH Regulates Pathway_A->Therapeutic_Effect Toxicity Potential Toxicity Pathway_B->Toxicity Cellular_pH->Toxicity Dysregulation Cell_Survival->Toxicity Dysregulation

Hypothetical Signaling Pathways Affected by a Sulfonamide Kinase Inhibitor

This integrated approach, combining broad screening with in-cell validation, provides a comprehensive picture of the on- and off-target activities of Sulfo-KI, enabling a more informed decision on its progression as a therapeutic candidate.

Conclusion and Future Perspectives

The promiscuous nature of sulfonamide-based compounds necessitates a rigorous and multi-faceted approach to off-target profiling. The technologies outlined in this guide—CETSA, KiNativ™, and ABPP—each offer unique advantages and, when used in a complementary fashion, can provide a comprehensive understanding of a compound's cellular interactions. As these technologies continue to evolve, with improvements in sensitivity, throughput, and data analysis, they will become even more indispensable tools in the development of safer and more effective sulfonamide-based therapeutics. By embracing a proactive and thorough off-target profiling strategy, researchers can significantly increase the probability of success in their drug discovery endeavors.

References

  • Sulfonamide derivatives as multi-target agents for complex diseases. (2019). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Visualization of drug target interactions in the contexts of pathways and networks with ReactomeFIViz. (n.d.). PMC. [Link]

  • Quantitative Proteomics of Kinase Inhibitor Targets and Mechanisms. (2014). ACS Publications. [Link]

  • A quantitative analysis of kinase inhibitor selectivity. (n.d.). Semantic Scholar. [Link]

  • Gallic Acid Restores the Sulfonamide Sensitivity of Multidrug-Resistant Streptococcus suis via Polypharmaceology Mechanism. (2023). PubMed. [Link]

  • A quantitative analysis of kinase inhibitor selectivity (Translated from Eng). (2025). ResearchGate. [Link]

  • The KiNativ approach to kinase inhibitor profiling. ATP-biotin can bind... (n.d.). ResearchGate. [Link]

  • Current Advances in CETSA. (2022). Frontiers. [Link]

  • Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. (n.d.). PMC. [Link]

  • Rapid profiling of protein kinase inhibitors by quantitative proteomics. (n.d.). PMC. [Link]

  • Chemoproteomic approaches to drug target identification and drug profiling. (2012). PubMed. [Link]

  • A review on 'sulfonamides': their chemistry and pharmacological potentials for designing therapeutic drugs in medical science. (2023). ResearchGate. [Link]

  • In silico off-target profiling for enhanced drug safety assessment. (n.d.). PubMed. [Link]

  • Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. (n.d.). PubMed. [Link]

  • Predictive in silico off-target profiling in drug discovery. (2014). PubMed. [Link]

  • Inflammatory Pathways of Sulfonamide Diuretics: Insights into SLC12A Cl- Symporters and Additional Targets. (2025). PubMed. [Link]

  • In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases. (n.d.). PMC. [Link]

  • Identifying small molecule probes for kinases by chemical proteomics. (n.d.). mediaTUM. [Link]

  • CETSA and thermal proteome profiling strategies for target identification and drug discovery of natural products. (2023). PubMed. [Link]

  • Off-Target Effects Analysis. (n.d.). Creative Diagnostics. [Link]

  • Current Advances in CETSA. (2025). ResearchGate. [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). SpringerLink. [Link]

  • How chemoproteomics can enable drug discovery and development. (n.d.). PMC. [Link]

  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. (2025). PMC. [Link]

  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. (2022). NIH. [Link]

  • Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. (n.d.). MDPI. [Link]

  • A machine learning-based chemoproteomic approach to identify drug targets and binding sites in complex proteomes. (n.d.). ResearchGate. [Link]

  • Mass spectrometry-based Cellular Thermal Shift Assay (CETSA®) for target deconvolution in phenotypic drug discovery. (2019). ELRIG. [Link]

  • A Comprehensive Review of Sulfonamide Hypersensitivity: Implications for Clinical Practice. (2024). PubMed. [Link]

  • Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation. (n.d.). NIH. [Link]

  • High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. (n.d.). PubMed Central. [Link]

  • Polypharmacology: promises and new drugs in 2022. (2023). PMC. [Link]

  • Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. (n.d.). PubMed. [Link]

  • CETSA screening identifies known and novel thymidylate synthase inhibitors and slow intracellular activation of 5-fluorouracil. (2016). NIH. [Link]

  • Exploring Landscape of Drug-Target-Pathway-Side Effect Associations. (n.d.). PMC. [Link]

  • Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. (2021). ResearchGate. [Link]

  • How to Better Predict Potential Drug Interactions Early in the Discovery Process. (2024). YouTube. [Link]

  • Activation and inhibition of signal transduction pathways (video). (n.d.). Khan Academy. [Link]

  • CETSA. (n.d.). CETSA. [Link]

  • An omics perspective on drug target discovery platforms. (2019). Oxford Academic. [Link]

  • The economic value of liquid biopsy for genomic profiling in advanced non-small cell lung cancer. (n.d.). ResearchGate. [Link]

Sources

Navigating Uncharted Territory: A Scientific Guide to the Potential Biological Activity of 3-(Azepane-1-sulfonyl)-phenylamine and its Prospective Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: For researchers, scientists, and drug development professionals, the exploration of novel chemical entities is a cornerstone of innovation. This guide addresses the topic of 3-(Azepane-1-sulfonyl)-phenylamine. However, a comprehensive review of scientific literature and chemical databases reveals a significant information gap: the biological activity of this compound and its direct analogs has not been reported.

Therefore, this document serves not as a direct comparison, but as an expert guide to the foundational principles that would inform the investigation of this novel compound. We will dissect its structural components, review the established biological activities of its parent chemical classes—azepanes and aryl sulfonamides—and propose a logical, data-driven framework for its synthesis and future evaluation. This approach provides a scientifically grounded starting point for any research program aiming to explore this uncharted chemical space.

Deconstructing the Molecule: Two Scaffolds of Pharmacological Interest

The structure of this compound combines two moieties of significant interest in medicinal chemistry: the azepane ring and the phenylsulfonamide core. Understanding the established roles of each component is critical to predicting the potential therapeutic applications of the hybrid molecule.

The Azepane Scaffold: A Privileged Structure in Drug Discovery

The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, is considered a "privileged scaffold." Its non-planar, flexible three-dimensional structure allows it to present substituents in diverse spatial orientations, facilitating interactions with a wide range of biological targets.[1][2] Azepane-based compounds have demonstrated a broad spectrum of pharmacological activities, and more than 20 drugs containing this motif have been approved by the FDA.[1]

Key therapeutic areas for azepane derivatives include:

  • Oncology: As inhibitors of kinases and other enzymes crucial for cancer cell proliferation.

  • Central Nervous System (CNS) Disorders: Including anticonvulsant, antidepressant, and anxiolytic agents.[3]

  • Antimicrobial and Antiviral Applications. [1]

  • Metabolic Disorders: For instance, as inhibitors of enzymes like long-chain fatty acid elongase 6 (ELOVL6).[4]

The versatility of the azepane ring makes it a valuable component for generating novel therapeutic candidates.[1]

The Phenylsulfonamide Core: A Cornerstone of Medicinal Chemistry

The sulfonamide group (-SO₂NH-) is one of the most important functional groups in drug development.[5] Aryl sulfonamides, in particular, are known to exhibit a vast array of biological effects, driven by their ability to mimic the transition state of enzymatic reactions and form key hydrogen bonds with protein targets.[5]

Established biological activities of aryl sulfonamides include:

  • Anticancer: Through mechanisms such as cell cycle arrest and inhibition of signaling pathways.

  • Antibacterial and Antifungal. [5]

  • Anti-inflammatory. [5]

  • Enzyme Inhibition: Notably as inhibitors of carbonic anhydrases, proteases, and kinases.[5]

The specific substitution pattern on the phenyl ring and the nature of the amine attached to the sulfonyl group are critical determinants of a sulfonamide's biological activity and target selectivity, a key principle in structure-activity relationship (SAR) studies.[5]

A Proposed Research Workflow for Evaluating this compound Analogs

Given the absence of data, a systematic approach is required to synthesize and evaluate the title compound and its potential analogs. The following workflow represents a logical, industry-standard progression for such a research program.

G cluster_0 Phase 1: Synthesis & Initial Screening cluster_1 Phase 2: Analog Design & Synthesis cluster_2 Phase 3: Focused Biological Evaluation A Synthesis of Parent Compound (this compound) B Broad Biological Screening (e.g., cytotoxicity, kinase panels, GPCR binding) A->B C Hit Identification (Identification of any measurable biological activity) B->C D Structure-Activity Relationship (SAR) Plan Development C->D Data informs SAR strategy E Design Analogs: - Modify Phenyl Ring Substituents - Modify Azepane Ring - Explore Isomers D->E F Parallel Synthesis of Analog Library E->F G Target-Specific Assays (Based on initial hits) F->G Test new compounds H Determine Potency (IC50/EC50) and Selectivity G->H I Lead Candidate Selection H->I J Preclinical Development I->J Advance to further studies (e.g., in vivo models)

Caption: A conceptual workflow for the discovery and development of novel analogs.

Experimental Protocol: General Synthesis of Aryl Sulfonamides

The synthesis of the parent compound and its analogs would likely follow a standard and reliable chemical pathway. The key step is the reaction of a substituted aniline with a sulfonyl chloride in the presence of a base.

G reagents Phenylamine Analog Azepane-1-sulfonyl chloride Pyridine or other base in DCM process Sulfonamide Formation reagents:f0->process reagents:f1->process product Target Molecule (this compound analog) process->product Nucleophilic Acyl Substitution

Caption: General reaction scheme for the synthesis of target sulfonamides.

Step-by-Step Methodology:

  • Preparation of Sulfonyl Chloride: Azepane is reacted with sulfuryl chloride (SO₂Cl₂) in an appropriate aprotic solvent like dichloromethane (DCM) to form azepane-1-sulfonyl chloride.

  • Dissolution of Amine: The desired phenylamine analog (starting with 3-aminobenzene) is dissolved in DCM or a similar solvent.

  • Addition of Base: A non-nucleophilic base, such as pyridine or triethylamine, is added to the amine solution to act as an acid scavenger. The mixture is typically cooled in an ice bath.

  • Sulfonylation Reaction: The azepane-1-sulfonyl chloride, dissolved in DCM, is added dropwise to the cooled amine/base mixture.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored for completion using Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is washed sequentially with dilute acid (e.g., 1M HCl) to remove the base, followed by water and brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

  • Purification: The resulting crude product is purified, typically by column chromatography on silica gel, to yield the pure sulfonamide product.

  • Characterization: The final compound's structure and purity are confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Designing Analogs for Structure-Activity Relationship (SAR) Studies

Once the parent compound is synthesized and a biological "hit" is identified, a systematic SAR study is the logical next step. The goal is to identify which parts of the molecule are essential for its activity and to optimize potency, selectivity, and pharmacokinetic properties.

Table 1: Proposed Modifications for SAR Exploration

Molecular RegionRationale for ModificationExample Modifications
Phenyl Ring Investigate the impact of electronic and steric effects on target binding.Add electron-donating groups (e.g., -OCH₃, -CH₃) or electron-withdrawing groups (e.g., -Cl, -CF₃, -NO₂) at various positions (ortho, meta, para).
Aniline Nitrogen Explore the necessity of the primary amine for activity.N-alkylation (e.g., N-methyl), N-acetylation.
Azepane Ring Probe the importance of ring size and conformation for activity.Replace with smaller rings (pyrrolidine, piperidine) or larger rings (azocane). Introduce substituents on the azepane ring itself.
Sulfonamide Linker Assess the role of the sulfonamide group as a hydrogen bond donor/acceptor.Replace with an amide linker (-CONH-) to compare activity.

Conclusion and Future Outlook

While a direct comparative guide on the biological activity of this compound analogs is not currently possible due to a lack of published data, the compound represents a promising starting point for a discovery program. Its constituent parts, the azepane ring and the aryl sulfonamide core, are well-established pharmacophores associated with a multitude of therapeutic applications.[1][5]

The true potential of this molecule remains to be unlocked through synthesis and systematic biological evaluation. The workflows and principles outlined in this guide provide a robust framework for researchers to begin this exploration. Any identified activity would be a significant contribution to medicinal chemistry, opening a new avenue for the development of novel therapeutics. This highlights a clear opportunity for original research to chart this unknown territory and potentially uncover a new class of biologically active agents.

References

  • This reference list is compiled from the provided search results and general scientific knowledge to support the contextual analysis in this guide.
  • Due to the lack of specific literature on the target compound, these references pertain to the broader classes of azepanes and sulfonamides.
  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry.[1]

  • Update of Recently (2016–2020) Designed Azepine Analogs and Related Heterocyclic Compounds with Potent Pharmacological Activities. Letters in Drug Design & Discovery.[3]

  • Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships. Archiv der Pharmazie.[5]

  • Synthesis and biological evaluation of a novel 3-sulfonyl-8-azabicyclo[3.2.1]octane class of long chain fatty acid elongase 6 (ELOVL6) inhibitors. Journal of Medicinal Chemistry.[4]

  • Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate.[2]

  • Structure-activity studies on arylamides and arysulfonamides Ras inhibitors. Current Cancer Drug Targets.

  • Uncharted Territory: The Biological Profile of 1-(3,4-dimethoxybenzoyl)azepane Remains Undisclosed in Publicly Available Scienti. BenchChem.[6]

Sources

A Researcher's Guide to the In Vivo Efficacy of Azepane Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison of Performance & Methodologies for Drug Development Professionals

The azepane ring, a seven-membered saturated heterocycle, and the sulfonamide functional group are both considered "privileged scaffolds" in medicinal chemistry.[1][2] Their combination has given rise to a versatile class of small molecules—azepane sulfonamide derivatives—with significant potential in oncology.[3] This guide provides a comparative analysis of their in vivo efficacy, focusing on key molecular targets and the experimental frameworks used to validate their therapeutic potential. We will delve into the causality behind experimental designs, present detailed protocols for reproducibility, and summarize key performance data to inform future drug development efforts.

Core Mechanisms of Action: Targeting Key Oncogenic Pathways

Azepane sulfonamide derivatives have demonstrated potent inhibitory activity against several key proteins implicated in cancer progression. This guide will focus on one of the most well-characterized targets: Tankyrase (TNKS) , a critical regulator of the Wnt/β-catenin signaling pathway.

Tankyrase and the Wnt/β-Catenin Pathway

The Wnt/β-catenin signaling pathway is fundamental in embryonic development and adult tissue homeostasis.[4] Its aberrant activation, often initiated by mutations in the Adenomatous polyposis coli (APC) gene, is a driving force in the majority of colorectal cancers (CRC).[5][6] In this pathway, a "destruction complex" (comprising Axin, APC, GSK3β, and CK1α) targets β-catenin for proteasomal degradation. Tankyrase 1 and 2 are enzymes that destabilize this complex by marking the scaffold protein Axin for degradation.[4][7]

By inhibiting tankyrase, azepane sulfonamide derivatives prevent Axin degradation. This stabilizes the destruction complex, leading to the phosphorylation and subsequent degradation of β-catenin. The ultimate result is the downregulation of Wnt target genes, such as c-Myc and Cyclin D1, which are crucial for cancer cell proliferation.[5][7]

Wnt_Pathway cluster_inhibition Mechanism of Inhibition cluster_pathway Wnt/β-catenin Pathway G007LK G007-LK (Azepane Sulfonamide) TNKS Tankyrase (TNKS) G007LK->TNKS Inhibits DestructionComplex Axin/APC/GSK3β Destruction Complex TNKS->DestructionComplex Destabilizes Axin Wnt Wnt Ligand Wnt->DestructionComplex Inhibits betaCatenin β-catenin DestructionComplex->betaCatenin Marks for Degradation Degradation Proteasomal Degradation betaCatenin->Degradation Nucleus Nucleus betaCatenin->Nucleus Translocates TargetGenes Target Gene Transcription (c-Myc, Cyclin D1) Nucleus->TargetGenes Activates

Caption: Simplified Wnt/β-catenin signaling pathway and the inhibitory action of G007-LK.
Comparative In Vivo Efficacy in Xenograft Models

The true test of a therapeutic candidate lies in its performance in a living system. Human tumor xenograft models, where cancer cell lines are implanted into immunodeficient mice, remain a gold standard for preclinical efficacy evaluation.[8][9] The data below compares the in vivo efficacy of a prominent azepane sulfonamide-based tankyrase inhibitor, G007-LK .

Rationale for Model Selection:

  • Cell Lines: COLO-320DM and SW403 are human colorectal cancer cell lines with APC mutations, making them dependent on Wnt/β-catenin signaling and thus highly relevant models for testing tankyrase inhibitors.[5][6]

  • Animal Strain: Athymic nude mice are commonly used as they lack a thymus and cannot mount an effective T-cell response, which prevents the rejection of human tumor cells.[8]

  • Route of Administration: Oral (p.o.) administration is preferred in drug development as it offers convenience and better patient compliance. The data demonstrates that G007-LK is orally bioavailable.

Table 1: Summary of In Vivo Efficacy Data for G007-LK

Compound Target Animal Model Cell Line Dosing Regimen Tumor Growth Inhibition (TGI) Key Observation Reference
G007-LK Tankyrase 1/2 Athymic Nude Mice COLO-320DM 50 mg/kg, p.o., BID (twice daily) for 21 days Significant growth inhibition Induced cell cycle arrest and differentiation.[5][6] [5][6]
G007-LK Tankyrase 1/2 Athymic Nude Mice SW403 100 mg/kg, p.o., BID (twice daily) ~71% Dose-dependent stabilization of Axin1/2 in tumors. [5]

| G007-LK (Combination) | Tankyrase, PI3K, EGFR | Athymic Nude Mice | COLO-320DM, HCT-15 | G007-LK (50 mg/kg), BKM120 (30 mg/kg), Erlotinib (50 mg/kg), daily | Halted tumor growth | Combination therapy was effective even in a TNKS-inhibitor non-sensitive line (HCT-15).[10][11] |[10] |

Expert Insights: The efficacy of G007-LK is directly correlated with the stabilization of Axin proteins within the tumor, confirming on-target activity in vivo.[5] However, a significant challenge identified was dose-limiting intestinal toxicity, a known effect of potent Wnt pathway inhibition which disrupts normal intestinal crypt cell proliferation.[5][6] This highlights a critical aspect of drug development: the therapeutic window. While G007-LK shows proof-of-concept efficacy, its clinical advancement would require strategies to mitigate this on-target toxicity.[6][12] The combination study with PI3K and EGFR inhibitors suggests a promising path forward, potentially allowing for lower, less toxic doses of the tankyrase inhibitor while achieving a potent anti-tumor effect.[10]

Essential Experimental Protocols

Reproducibility is the cornerstone of scientific integrity. The following sections provide detailed, self-validating protocols for key in vivo studies.

Workflow for a Preclinical In Vivo Efficacy Study

InVivo_Workflow cluster_prep Phase 1: Preparation cluster_study Phase 2: In-Life Study cluster_analysis Phase 3: Analysis CellCulture 1. Cell Line Culture (e.g., COLO-320DM) Harvest 2. Harvest & Prepare Cell Suspension CellCulture->Harvest Implantation 3. Subcutaneous Implantation in Mice Harvest->Implantation TumorGrowth 4. Monitor Tumor Growth (to 100-150 mm³) Implantation->TumorGrowth Randomization 5. Randomize Mice (Vehicle vs. Treatment) TumorGrowth->Randomization Dosing 6. Administer Compound (e.g., G007-LK via oral gavage) Randomization->Dosing Monitoring 7. Monitor Body Weight & Tumor Volume (2-3x/week) Dosing->Monitoring Endpoint 8. Study Endpoint (e.g., Day 21) Monitoring->Endpoint TissueHarvest 9. Harvest Tumors & Tissues Endpoint->TissueHarvest PD_Analysis 10. Pharmacodynamic Analysis (e.g., Western Blot for Axin2) TissueHarvest->PD_Analysis DataAnalysis 11. Statistical Analysis (TGI Calculation) PD_Analysis->DataAnalysis

Caption: General workflow for a subcutaneous xenograft efficacy study.

This protocol is adapted from standard methodologies used in preclinical oncology.[9][13]

  • Cell Culture & Preparation:

    • Culture COLO-320DM cells according to standard protocols (e.g., RPMI-1640 + 10% FBS).

    • Harvest cells at 70-80% confluency using Trypsin-EDTA.

    • Wash cells with sterile PBS, centrifuge, and resuspend the pellet in a 1:1 mixture of sterile PBS and Matrigel® at a final concentration of 5 x 10⁷ cells/mL. Keep on ice. The use of Matrigel is crucial as it provides a scaffold that supports initial tumor take-rate and growth.

  • Animal Handling & Tumor Implantation:

    • Use female athymic nude mice, 6-8 weeks old. Allow a 1-week acclimatization period.

    • Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.

  • Tumor Monitoring & Randomization:

    • Measure tumors 2-3 times per week using digital calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.

    • When the mean tumor volume reaches 100-150 mm³, randomize mice into treatment groups (e.g., Vehicle control, G007-LK 50 mg/kg; n=8-10 mice/group) to ensure a statistically relevant starting point.

  • Dosing & In-Life Monitoring:

    • Prepare G007-LK in an appropriate vehicle (formulation details are often compound-specific and require optimization).

    • Administer the compound or vehicle via oral gavage according to the specified schedule (e.g., twice daily).

    • Record the body weight of each mouse 2-3 times per week. A body weight loss of >15-20% is a common sign of toxicity and a humane endpoint.[5]

  • Endpoint & Data Analysis:

    • At the end of the study (e.g., 21 days), euthanize the mice.

    • Excise tumors, weigh them, and process them for pharmacodynamic analysis (e.g., flash-freeze for Western blot, fix in formalin for IHC).

    • Calculate Tumor Growth Inhibition (TGI) using the change in tumor volume of the treated group compared to the vehicle group.

Understanding a compound's PK profile (what the body does to the drug) is essential to correlate exposure with efficacy and toxicity.[14][15][16]

  • Animal Dosing:

    • Use naïve BALB/c or similar mouse strain (n=3 mice per time point).

    • Administer a single dose of the compound via the intended clinical route (e.g., 10 mg/kg, p.o.) and a parallel group via intravenous (i.v.) injection (e.g., 2 mg/kg) to determine absolute bioavailability.[15][17]

  • Blood Sampling:

    • Collect blood samples (~50-100 µL) from a tail vein or saphenous vein at specific time points post-dose.[15] A typical schedule for an oral dose would be: pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

    • Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Processing:

    • Immediately centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.

    • Harvest the supernatant (plasma) and store it at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of the parent drug (and potentially key metabolites) in the plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.[17]

  • Data Analysis:

    • Plot the plasma concentration versus time profile.

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters:

      • Cmax: Maximum observed plasma concentration.

      • Tmax: Time to reach Cmax.

      • AUC: Area under the concentration-time curve (total drug exposure).

      • t½: Elimination half-life.

      • F%: Oral bioavailability (calculated as [AUCoral/Doseoral] / [AUCiv/Doseiv] x 100).

Expert Insights: The pharmacokinetic profile of G007-LK was described as "favorable," which is a prerequisite for its observed in vivo efficacy.[5][6] A good PK profile for an oral anti-cancer agent typically involves sufficient oral bioavailability (F%) to achieve therapeutic concentrations, a Cmax that exceeds the target IC50, and a half-life (t½) that supports the chosen dosing interval (e.g., once or twice daily).[14]

Conclusion and Future Directions

Azepane sulfonamide derivatives, exemplified by the tankyrase inhibitor G007-LK, are a promising class of targeted anti-cancer agents. In vivo studies have successfully demonstrated their proof-of-concept efficacy in suppressing tumor growth in clinically relevant colorectal cancer xenograft models.[5][6] The mechanism of action is well-supported by pharmacodynamic data showing on-target modulation of the Wnt/β-catenin pathway.

The primary challenge remains the therapeutic window, with on-target intestinal toxicity being a key dose-limiting factor.[5] Future research should focus on two main avenues:

  • Next-Generation Derivatives: Designing new analogs with improved tumor-to-plasma ratios or different ADME properties to minimize systemic exposure while maintaining anti-tumor activity.

  • Rational Combination Therapies: As demonstrated, combining tankyrase inhibitors with agents targeting parallel survival pathways (like PI3K/EGFR) can achieve synergistic anti-tumor effects, potentially at lower, more tolerable doses.[10]

The comprehensive protocols and comparative data presented in this guide serve as a foundational resource for researchers aiming to advance this and other promising classes of small molecules from the bench to preclinical development.

References

  • Lau, T., et al. (2013). A Novel Tankyrase Small-Molecule Inhibitor Suppresses APC Mutation–Driven Colorectal Tumor Growth. Cancer Research, 73(10), 3132–3144. Available from: [Link]

  • Waaler, J., et al. (2013). A novel tankyrase small-molecule inhibitor suppresses APC mutation-driven colorectal tumor growth. PubMed, 23539443. Available from: [Link]

  • Solberg, N. T., et al. (2018). TANKYRASE Inhibition Enhances the Antiproliferative Effect of PI3K and EGFR Inhibition, Mutually Affecting β-CATENIN and AKT Signaling in Colorectal Cancer. Molecular Cancer Research, 16(3), 543–553. Available from: [Link]

  • Gury, F., et al. (2022). Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells. ACS Pharmacology & Translational Science. Available from: [Link]

  • Solberg, N. T., et al. (2018). TNKS inhibition (G007-LK) enhanced the growth-inhibitory effects of... ResearchGate. Available from: [Link]

  • Goulooze, S. C., et al. (2016). Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. Journal of Pharmacokinetics and Pharmacodynamics, 43(2), 175-186. Available from: [Link]

  • Spit, M., et al. (2018). The tankyrase inhibitor G007-LK inhibits small intestine LGR5+ stem cell proliferation without altering tissue morphology. Scientific Reports, 8(1), 296. Available from: [Link]

  • Gury, F., et al. (2022). Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells. ACS Pharmacology & Translational Science. Available from: [Link]

  • Ilg, M. S., et al. (2022). A Pharmacokinetic and Metabolism Study of the TRPC6 Inhibitor SH045 in Mice by LC-MS/MS. International Journal of Molecular Sciences, 23(7), 3583. Available from: [Link]

  • Liederer, B. M., et al. (2022). Strain-Dependent Variability of Early Discovery Small Molecule Pharmacokinetics in Mice: Does Strain Matter?. Drug Metabolism and Disposition, 50(10), 1313-1321. Available from: [Link]

  • Tovar, E. A., et al. (2017). In Vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol, 7(1), e2079. Available from: [Link]

  • Crown Bioscience. (2021). Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. Crown Bioscience. Available from: [Link]

  • Li, X., et al. (2015). Drug Pharmacokinetics Determined by Real-Time Analysis of Mouse Breath. Angewandte Chemie International Edition, 54(27), 7833-7836. Available from: [Link]

  • El-Sayed, M. T., et al. (2024). Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies. Molecules, 29(9), 2085. Available from: [Link]

  • Al-Warhi, T., et al. (2025). Design and synthesis of 3-(azepan-1-ylsulfonyl)- N-aryl benzamide derivatives as potent carbonic anhydrase IX inhibitors with anticancer activities. Zeitschrift für Naturforschung C, 0(0). Available from: [Link]

  • Kumar, A., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 533-551. Available from: [Link]

  • Ayoup, M. S., et al. (2024). Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation. RSC Advances, 14(15), 10587-10603. Available from: [Link]

  • Scott, J. S., et al. (2020). Discovery of a phenylpyrazole amide ROCK inhibitor as a tool molecule for in vivo studies. Bioorganic & Medicinal Chemistry Letters, 30(21), 127495. Available from: [Link]

  • Liu, Y., et al. (2025). Design, Synthesis, and Biological Evaluation of Sulfonamide Derivatives as Potent CDK9 Inhibitors. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Zha, G. F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 533-551. Available from: [Link]

  • El-Damasy, D. A., et al. (2024). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. International Journal of Molecular Sciences, 25(9), 4887. Available from: [Link]

  • El-Naggar, A. M., et al. (2023). Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercalators. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2157825. Available from: [Link]

  • Zhou, L., et al. (2020). Discovery of Novel Inhibitor for WNT/β-Catenin Pathway by Tankyrase 1/2 Structure-Based Virtual Screening. Molecules, 25(24), 5966. Available from: [Link]

  • van der Stoel, M. M., et al. (2023). Tankyrase inhibition interferes with junction remodeling, induces leakiness, and disturbs YAP1/TAZ signaling in the endothelium. Angiogenesis, 26(4), 543-562. Available from: [Link]

  • El-Sayad, K. A., et al. (2024). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Bioorganic Chemistry, 147, 107409. Available from: [Link]

  • Tan, E., et al. (2016). The novel tankyrase inhibitor (AZ1366) enhances irinotecan activity in tumors that exhibit elevated tankyrase and irinotecan resistance. Oncotarget, 7(19), 28273-28285. Available from: [Link]

Sources

Elucidating the Mechanism of Action of 3-(Azepane-1-sulfonyl)-phenylamine: A Comparative Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a well-characterized therapeutic candidate is both exhilarating and fraught with challenges. A critical milestone in this journey is the elucidation of the compound's mechanism of action (MoA). This guide provides a comprehensive, technically-grounded framework for investigating the MoA of 3-(Azepane-1-sulfonyl)-phenylamine , a compound of interest given its structural motifs: a sulfonamide group and an azepane ring. Due to the current lack of specific biological data for this compound, we will embark on a logical, multi-tiered experimental strategy. This guide will not only detail the requisite protocols but also provide a comparative analysis against established mechanisms of action for structurally related compounds, thereby offering a robust intellectual framework for your investigation.

Part 1: Initial Assessment and Broad-Spectrum Screening

The chemical structure of this compound, featuring a sulfonamide core, immediately suggests several potential avenues of biological activity. Sulfonamides are a well-known class of compounds with a broad spectrum of medicinal properties, including antibacterial, anticancer, and enzyme inhibitory activities.[1] The azepane moiety, a seven-membered nitrogen-containing heterocycle, is also a privileged scaffold in medicinal chemistry, found in numerous compounds with diverse pharmacological effects, particularly those targeting the central nervous system.[2][3][4][5]

Given this structural context, a broad, unbiased screening approach is the most logical starting point to narrow down the vast landscape of potential biological targets.

Experimental Workflow: Tier 1 Screening

G cluster_0 Tier 1: Broad-Spectrum Screening compound This compound phenotypic Phenotypic Screening (e.g., Cell Viability Assays) compound->phenotypic Broad cellular effects target_class Target Class Screening (Kinases, GPCRs, Ion Channels) compound->target_class Initial target family identification cetsa Cellular Thermal Shift Assay (CETSA) (Initial Target Engagement) compound->cetsa Unbiased target binding

Caption: Tier 1 screening workflow for this compound.

Phenotypic Screening

Rationale: Before diving into specific molecular targets, it is crucial to understand the compound's effect on whole cells. A broad phenotypic screen across a panel of diverse cancer cell lines can reveal potential anti-proliferative or cytotoxic effects, providing initial clues about the compound's therapeutic potential and guiding subsequent target identification efforts.

Protocol: Cell Viability Assay (MTT/XTT)

  • Cell Plating: Seed a panel of 5-10 cancer cell lines (e.g., representing different tissue origins) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT/XTT Addition: Add MTT or XTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Solubilize the formazan crystals with a suitable solvent.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line.

Comparative Analysis:

Compound ClassTypical Phenotypic EffectImplication for this compound
Classical Antibacterial Sulfonamides Primarily active against bacteria, with low cytotoxicity to mammalian cells.[1][][7]If no significant cytotoxicity is observed, antibacterial assays should be prioritized.
Anticancer Sulfonamides Potent anti-proliferative activity across various cancer cell lines.Potent cytotoxicity would suggest a mechanism distinct from classical antibacterial action and warrant further investigation into cancer-relevant targets.
Azepine-based CNS Drugs May exhibit cell-type specific effects, potentially on neuronal cell lines.[2][4]If effects are observed predominantly in neuronal cell lines, investigation into CNS targets would be a logical next step.
Target Class Screening

Rationale: To efficiently narrow down the potential molecular targets, screening against large, well-defined target families is a cost-effective and informative approach.

  • Kinome Profiling: Given that many signaling pathways are regulated by kinases, screening this compound against a broad panel of kinases can rapidly identify potential inhibitory activity.[8][9][10] Services from companies like Reaction Biology or AssayQuant offer comprehensive kinome scans.[9][10]

  • GPCR Screening: G-protein coupled receptors are a major class of drug targets.[11][12][13][14] Screening against a panel of GPCRs can reveal any agonist or antagonist activity.

  • Ion Channel Screening: The structural similarity to some CNS-active drugs makes ion channels a plausible target class.

Cellular Thermal Shift Assay (CETSA)

Rationale: CETSA is a powerful technique to identify direct target engagement in a cellular context without the need for compound labeling.[15][16][17][18][19] It relies on the principle that ligand binding stabilizes a protein against thermal denaturation.[16][18]

Protocol: CETSA

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Heat the cell suspensions to a range of temperatures.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Quantification: Analyze the soluble fraction by Western blotting or mass spectrometry to quantify the amount of a specific protein that remains soluble at each temperature.

  • Data Analysis: A shift in the melting curve of a protein in the presence of the compound indicates direct binding.

Part 2: Target Validation and Mechanistic Elucidation

Once a putative target or a promising biological effect is identified from the initial screens, the next phase involves rigorous validation and a deeper dive into the molecular mechanism.

Experimental Workflow: Tier 2 Validation

G cluster_1 Tier 2: Target Validation putative_target Putative Target from Tier 1 biochemical Biochemical Assays (e.g., Enzyme Inhibition) putative_target->biochemical In vitro activity biophysical Biophysical Assays (e.g., SPR, ITC) putative_target->biophysical Binding kinetics & thermodynamics cellular Cellular Target Engagement (e.g., NanoBRET) putative_target->cellular In-cell binding confirmation G cluster_2 Tier 3: In-depth Mechanistic & In Vivo Studies validated_target Validated Target proteomics Chemoproteomics (Affinity Chromatography-Mass Spec) validated_target->proteomics Off-target identification knockdown Genetic Approaches (siRNA/CRISPR Knockdown/out) validated_target->knockdown Confirming on-target effects animal_models In Vivo Efficacy Models validated_target->animal_models Translational relevance

Caption: Tier 3 workflow for advanced mechanistic studies of this compound.

Chemoproteomics for Off-Target Profiling

Rationale: To ensure the specificity of this compound and to understand potential side effects, identifying off-targets is crucial. Affinity chromatography coupled with mass spectrometry is a powerful tool for this purpose. [20][21][22][23]

Genetic Approaches for Target Validation

Rationale: To confirm that the observed cellular phenotype is indeed due to the interaction with the validated target, genetic knockdown or knockout of the target gene should be performed.

Protocol: siRNA-mediated Knockdown

  • Transfection: Transfect cells with siRNA targeting the gene of interest or a non-targeting control siRNA.

  • Compound Treatment: After 48-72 hours, treat the cells with this compound.

  • Phenotypic Assay: Perform the relevant phenotypic assay (e.g., cell viability). A diminished effect of the compound in the knockdown cells would confirm on-target activity.

Conclusion

The elucidation of the mechanism of action for a novel compound like this compound is a systematic process of hypothesis generation and rigorous testing. By employing a tiered approach, from broad screening to specific target validation and in vivo studies, researchers can build a comprehensive understanding of the compound's biological activity. The comparative analysis with known drugs sharing similar structural motifs provides a valuable framework for interpreting experimental data and guiding the drug development process. This guide offers a robust starting point for your investigations, with the flexibility to adapt to the specific findings at each stage of discovery.

References

  • Tucker, W. B. (2023). Carbonic Anhydrase Inhibitors. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Cleveland Clinic. (2022). Sulfonamides (Sulfa Drugs). Retrieved from [Link]

  • Lecturio. Carbonic Anhydrase Inhibitors. Retrieved from [Link]

  • Patsnap. (2023). What are RSPO3 inhibitors and how do they work?. Synapse. Retrieved from [Link]

  • Study.com. (2021). Sulfonamide: Mechanism of Action & Uses. Retrieved from [Link]

  • MtoZ Biolabs. Kinome Profiling Service. Retrieved from [Link]

  • Reaction Biology. Kinase Panel Screening and Profiling Service. Retrieved from [Link]

  • Study.com. (2021). Sulfonamide: Mechanism of Action & Uses - Lesson. Retrieved from [Link]

  • RxList. (2021). How Do Antiglaucoma Carbonic Anhydrase Inhibitors Work?. Retrieved from [Link]

  • MSD Manual Professional Edition. Sulfonamides. Retrieved from [Link]

  • Consensus. (2023). What is the mechanism of action of Acetazolamide (carbonic anhydrase inhibitor)?. Retrieved from [Link]

  • Wikipedia. Carbonic anhydrase inhibitor. Retrieved from [Link]

  • Zhang, H., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(15), e4501. Retrieved from [Link]

  • Oncolines B.V. Kinome Profiling. Retrieved from [Link]

  • Wang, L., et al. (2021). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 42(2), 169-178. Retrieved from [Link]

  • Polycyclic Aromatic Compounds. (2022). Update of Recently (2016–2020) Designed Azepine Analogs and Related Heterocyclic Compounds with Potent Pharmacological Activities. Polycyclic Aromatic Compounds, 43(3). Retrieved from [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Methods in Molecular Biology (Vol. 1439, pp. 237-251). Humana Press. Retrieved from [Link]

  • Journal of Pharma Insights and Research. (2023). Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines. Retrieved from [Link]

  • Lomenick, B., et al. (2011). Small molecule target identification using photo-affinity chromatography. Current Protocols in Chemical Biology, 3(4), 183-198. Retrieved from [Link]

  • Creative Bioarray. GPCR Screening Services. Retrieved from [Link]

  • Robers, M. B., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(1), 220-229. Retrieved from [Link]

  • Navratilova, I., & Hopkins, A. L. (2011). Screening for GPCR Ligands Using Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 2(5), 346-351. Retrieved from [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. Retrieved from [Link]

  • Zhang, M., et al. (2020). Targeting the Wnt signaling pathway through R-spondin 3 identifies an anti-fibrosis treatment strategy for multiple organs. PLOS ONE, 15(3), e0229445. Retrieved from [Link]

  • Hauser, A. S., et al. (2017). Advances in G Protein-Coupled Receptor High-throughput Screening. Expert Opinion on Drug Discovery, 12(7), 649-663. Retrieved from [Link]

  • Mohammad, T., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Medicinal Chemistry, 66(20), 13675-13705. Retrieved from [Link]

  • ResearchGate. (2023). Commercially available drugs contain azepine derivatives. Retrieved from [Link]

  • ResearchGate. (2022). Update of Recently (2016–2020) Designed Azepine Analogs and Related Heterocyclic Compounds with Potent Pharmacological Activities. Retrieved from [Link]

  • An, S., & Toll, L. (2012). Tools for GPCR drug discovery. Frontiers in Bioscience (Landmark Edition), 17, 1979-2001. Retrieved from [Link]

  • Patel, K., et al. (2022). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Results in Chemistry, 4, 100342. Retrieved from [Link]

  • de Lau, W., et al. (2014). The R-spondin family of proteins: emerging regulators of WNT signaling. Trends in Cell Biology, 24(4), 231-240. Retrieved from [Link]

  • Lomenick, B., et al. (2009). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 4(3), 187-198. Retrieved from [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(11), 2959. Retrieved from [Link]

  • Wu, C., et al. (2023). R-spondin family biology and emerging linkages to cancer. Cancer Biology & Medicine, 20(1), 1-16. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. Retrieved from [Link]

  • Broad Institute. Small-molecule Target and Pathway Identification. Retrieved from [Link]

  • ResearchGate. (2023). The inhibitors targeting the Wnt pathway and their targeting components in colorectal cancer. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Retrieved from [Link]

  • MDPI. (2022). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. Toxics, 10(11), 659. Retrieved from [Link]

  • Khan, F. A., et al. (2024). Biochemical Mechanisms Of Enzyme Inhibition And Their Therapeutic Applications. Journal of Population Therapeutics and Clinical Pharmacology, 31(1), 143-152. Retrieved from [Link]

Sources

The Phenylsulfonamide Scaffold: A Privileged Motif in Modern Drug Discovery - A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

The sulfonamide functional group, particularly when attached to a phenyl ring, represents a cornerstone in medicinal chemistry. This deceptively simple scaffold has given rise to a vast and diverse array of therapeutic agents, spanning indications from infectious diseases to cancer and inflammation.[1][2][3][4] The remarkable versatility of the substituted phenylsulfonamide lies in its ability to engage with a multitude of biological targets, where subtle modifications to its structure can dramatically alter its activity and selectivity.

This guide provides a comparative analysis of the structure-activity relationships (SAR) of substituted phenylsulfonamides across several key therapeutic areas. We will delve into the experimental data that underpins our understanding of how chemical modifications translate into biological function, offering insights for researchers, scientists, and drug development professionals.

Anti-inflammatory Activity: Targeting the Flames of Disease

Phenylsulfonamides have a rich history as anti-inflammatory agents, most notably through the selective inhibition of cyclooxygenase-2 (COX-2).[5][6] This selectivity is crucial for mitigating the gastrointestinal side effects associated with non-selective NSAIDs.[5]

Structure-Activity Relationship for COX-2 Inhibition

The archetypal structure for many selective COX-2 inhibitors features a central diarylheterocycle, with one of the aryl rings being a substituted phenylsulfonamide.[5][7][8] The key to their selectivity lies in the larger and more accommodating active site of COX-2 compared to COX-1.[6]

A seminal SAR study on aryl sulfonamides revealed that electronic properties and the structural variation at the para-position of the phenyl ring are critical for COX-2 selectivity.[7] The sulfonamide moiety (-SO₂NH₂) is a key pharmacophore that interacts with a side pocket in the COX-2 active site, an interaction not as favorable in the more constricted COX-1 active site.

Key SAR Insights for COX-2 Inhibition:

  • Sulfonamide Moiety: The -SO₂NH₂ or a similar group like -SO₂Me is crucial for binding to the hydrophilic side pocket of the COX-2 enzyme.

  • Diaryl Substitution Pattern: A 1,2-diaryl substitution pattern on a central heterocyclic ring (e.g., pyrazole in Celecoxib) is a common feature.

  • Substituents on the Phenyl Ring: Electron-withdrawing groups on the phenyl ring attached to the sulfonamide can influence potency. For instance, a para-substituent on the second phenyl ring can enhance selectivity. The presence of a hydrogen bond acceptor group, like a methoxy or fluorine substituent at the para-position of the N-3 phenyl ring, has been shown to improve both selectivity and potency of COX-2 inhibition.[6]

Comparative Data: Phenylsulfonamides as Anti-inflammatory Agents
Compound/ScaffoldTargetKey Structural FeaturesIC50/ActivityReference
Phenylsulfonyl hydrazide (7d)PGE2 production (via mPGES-1)Kinetic product of a specific synthesisIC50 = 0.06 μM[9]
LASSBio-1439 (2e)TNF-α productionTetrafluorophthalimide moiety50% inhibition at 100 µM[10][11]
LASSBio-1454 (15)TNF-α productionTetrafluorocarboxyamide (metabolite of 2e)59% inhibition in vivo at 100 mg/kg[10][11]
Gallic acid sulfonamide (3,4,5-TMBS)COX-2 InhibitionTrimethoxybenzene sulfonamideHigh COX-2 inhibition at 50 µM[12]

Anticancer Activity: A Multifaceted Approach to Combatting Malignancy

The phenylsulfonamide motif is present in a growing number of anticancer agents, demonstrating its utility in targeting various hallmarks of cancer.[4][13] These compounds exert their effects through diverse mechanisms, including the inhibition of carbonic anhydrases, kinases, and microtubule polymerization.[13][14]

Structure-Activity Relationship for Anticancer Phenylsulfonamides

The SAR for anticancer phenylsulfonamides is highly dependent on the specific target.

  • Carbonic Anhydrase (CA) Inhibition: Many sulfonamides are potent inhibitors of carbonic anhydrases, enzymes that are overexpressed in several cancers and contribute to the acidic tumor microenvironment.[13][15] The primary sulfonamide group (-SO₂NH₂) is the key zinc-binding group in the enzyme's active site.[16]

  • Antimitotic Activity: Certain phenylsulfonamides act as antimitotic agents by disrupting microtubule dynamics. For example, phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamides (PIB-SAs) have shown potent antiproliferative activities at the nanomolar level.[14] The sulfonamide bridge in these molecules is a bioisostere of sulfonate and ethenyl groups found in other microtubule inhibitors.[14]

  • Androgen Receptor (AR) Antagonism: Rational design based on the antiandrogen drug bicalutamide has led to novel phenylsulfonyl-benzamides with improved anti-prostate cancer properties.[17] In these compounds, the overall scaffold and specific substitutions contribute to their antiproliferative effects.[17]

Comparative Data: Phenylsulfonamides as Anticancer Agents
Compound/ScaffoldCancer Cell Line(s)Mechanism of ActionIC50/ActivityReference
Phenylsulfonyl-benzamide derivatives (e.g., 11h, 12h)Prostate Cancer LinesAndrogen Receptor AntagonismIC50 values in the low µM range (up to 16-fold better than bicalutamide)[17]
Phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamides (PIB-SAs)Various Cancer LinesAntimitotic (microtubule disruption)Nanomolar antiproliferative activity[14]
5-Phenyl-1,3-thiazole-4-sulfonamide derivatives (e.g., 14c)60 Cancer Cell LinesNot specifiedGrowth Percent (GP) 25.52–66.75% in colon and 30.71–57.90% in CNS cancer lines[18]
β-Phenylalanine derivative (13b)H69AR (multidrug-resistant small cell lung cancer)Not specifiedActivity comparable to doxorubicin[19]

Antimicrobial Activity: A Continuing Battle Against Resistance

Sulfonamides were among the first synthetic antimicrobial agents and continue to be a source of new compounds to combat microbial infections.[20] Their mechanism of action typically involves the inhibition of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.

Structure-Activity Relationship for Antimicrobial Phenylsulfonamides

The classic SAR for antibacterial sulfonamides revolves around mimicking the structure of para-aminobenzoic acid (PABA).

  • Para-Amino Group: An unsubstituted amino group at the para position of the phenyl ring is generally essential for activity.

  • Sulfonamide Moiety: The sulfonamide group is crucial for binding to the enzyme.

  • Substitutions on the Sulfonamide Nitrogen: Modifications at the N1 position can significantly impact the pharmacokinetic and pharmacodynamic properties of the drug.

Recent research has explored novel phenylsulfonamide scaffolds with broader antimicrobial activity. For example, phenyltriazole–sulfonamide hybrids have been synthesized and evaluated against resistant bacterial strains like MRSA.[21] In these newer scaffolds, factors like alkyl chain length and branching on the sulfonamide moiety play a significant role in their efficacy.[21]

Comparative Data: Phenylsulfonamides as Antimicrobial Agents
Compound/ScaffoldTarget Organism(s)Key Structural FeaturesMIC/ActivityReference
Phenyltriazole-sulfonamide (isobutyl derivative 24)S. aureus, A. baumanniiIsobutyl group on sulfonamideMIC = 4 µg/mL (S. aureus), 8 µg/mL (A. baumannii)[21]
Phenyltriazole-sulfonamide (cyclopentyl derivative 27)S. aureus, A. baumanniiCyclopentyl group on sulfonamideMIC = 8 µg/mL (S. aureus), 32 µg/mL (A. baumannii)[21]
Sulfonamide derivative IS. aureusNot specifiedMIC = 32 µg/mL against reference strain[20]

Enzyme Inhibition: A Key to Modulating Biological Pathways

Beyond the targets already discussed, phenylsulfonamides are potent inhibitors of a wide range of enzymes, making them invaluable tools for probing biological pathways and for therapeutic intervention.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

DPP-4 inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes.[22][23] The SAR of sulfonamide-based DPP-4 inhibitors often involves specific heterocyclic scaffolds that interact with the enzyme's active site.[23] For instance, in a series of pyrimidinedione derivatives, the hydrophobicity and the number of bromine atoms on the phenyl moiety were found to influence their DPP-4 inhibitory activity.[23]

Carbonic Anhydrase (CA) Inhibition

As mentioned in the anticancer section, sulfonamides are classic inhibitors of carbonic anhydrases. The SAR for CA inhibition is well-established, with the unsubstituted sulfonamide group being the primary zinc-binding moiety.[24][25][26] The nature of the aromatic or heterocyclic ring to which the sulfonamide is attached dictates the inhibitor's potency and isoform selectivity.[15][26]

Comparative Data: Phenylsulfonamides as Enzyme Inhibitors
Compound/ScaffoldTarget EnzymeKey Structural FeaturesKi/IC50Reference
N-phenylsulfonamide derivative 8Carbonic Anhydrase I (CA I)Not specifiedKi = 45.7 ± 0.46 nM[27]
N-phenylsulfonamide derivative 2Carbonic Anhydrase II (CA II)Not specifiedKi = 33.5 ± 0.38 nM[27]
Benzamide sulfonamide analog 3ih-NTPDase1 and h-NTPDase34-bromophenyl groupPotent inhibition[28]
β-amino amide containing piperazine (5m)Dipeptidyl Peptidase-4 (DPP4)Piperazine derivativePotent inhibition[29]

Experimental Protocols

Synthesis of Substituted Phenylsulfonamides

A common synthetic route to substituted phenylsulfonamides involves the reaction of a substituted aniline with a benzenesulfonyl chloride derivative.[27] The specific conditions can be tailored to introduce a wide variety of substituents on both the phenyl ring and the sulfonamide nitrogen.

General Procedure for Synthesis of N-Phenylsulfonamide Derivatives:

  • Dissolve the starting aniline in a suitable solvent (e.g., pyridine, dichloromethane).

  • Cool the solution in an ice bath.

  • Add the desired benzenesulfonyl chloride dropwise with stirring.

  • Allow the reaction to proceed at room temperature or with gentle heating until completion (monitored by TLC).

  • Work up the reaction by adding water and extracting the product with an organic solvent.

  • Purify the crude product by recrystallization or column chromatography.

A more detailed, specific example for the synthesis of imide N-phenyl sulfonamide derivatives involves heating the key aniline intermediate with a functionalized anhydride at 180°C.[30]

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and proliferation.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the phenylsulfonamide derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing (Agar Disc Diffusion Method)

This method is used to determine the susceptibility of a bacterial strain to a particular antimicrobial agent.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized suspension of the test bacterium.

  • Plate Inoculation: Evenly spread the bacterial suspension onto the surface of an agar plate (e.g., Mueller-Hinton agar).

  • Disc Application: Aseptically place paper discs impregnated with a known concentration of the phenylsulfonamide derivative onto the agar surface.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disc where bacterial growth has been inhibited. The size of the zone is indicative of the antimicrobial activity.

Visualizing Structure-Activity Relationships

SAR_Phenylsulfonamide cluster_core Phenylsulfonamide Core cluster_substituents Substitutions cluster_activities Biological Activities Core Phenyl-SO2-N-R2      |      R1 R1 R1 (Phenyl Ring) - Electron-withdrawing groups - Halogens - Methoxy groups Core->R1 Modulates Potency & Selectivity R2 R2 (Sulfonamide Nitrogen) - H - Alkyl/Cycloalkyl groups - Heterocycles Core->R2 Impacts PK/PD & Potency AntiInflammatory Anti-inflammatory (COX-2 Inhibition) R1->AntiInflammatory para-substitution enhances COX-2 selectivity Anticancer Anticancer (CA, Microtubule Inhibition) R1->Anticancer Influences cytotoxicity Antimicrobial Antimicrobial (DHPS Inhibition) R2->Antimicrobial Alkyl chains affect MIC EnzymeInhibition Other Enzyme Inhibition (DPP-4, etc.) R2->EnzymeInhibition Determines target specificity

Caption: General SAR workflow for substituted phenylsulfonamides.

COX2_Inhibition_Pathway COX2 COX-2 Enzyme ActiveSite Active Site COX2->ActiveSite contains SidePocket Hydrophilic Side Pocket ActiveSite->SidePocket has Phenylsulfonamide Phenylsulfonamide Inhibitor Phenylsulfonamide->COX2 Inhibits SulfonamideMoiety -SO2NH2 Moiety Phenylsulfonamide->SulfonamideMoiety possesses ArylGroup Aryl Group Phenylsulfonamide->ArylGroup possesses SulfonamideMoiety->SidePocket Binds to ArylGroup->ActiveSite Occupies

Caption: Phenylsulfonamide interaction with the COX-2 active site.

Conclusion

The substituted phenylsulfonamide scaffold continues to be a remarkably fruitful starting point for the design of novel therapeutic agents. Its synthetic tractability and the profound impact of subtle structural modifications on biological activity ensure its enduring relevance in medicinal chemistry. A thorough understanding of the structure-activity relationships, as outlined in this guide, is paramount for the rational design of next-generation phenylsulfonamide-based drugs with enhanced potency, selectivity, and safety profiles. The comparative data and experimental workflows presented herein are intended to serve as a valuable resource for researchers dedicated to this exciting and impactful area of drug discovery.

References

  • Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response. (2012). Molecules. [Link][10][30]

  • Synthesis and pharmacological evaluation of novel phenyl sulfonamide derivatives designed as modulators of pulmonary inflammatory response. (2012). PubMed. [Link][11]

  • Design, Synthesis and Fungicidal Activity of 2-Substituted Phenyl-2-oxo-, 2-Hydroxy- and 2-Acyloxyethylsulfonamides. (n.d.). Molecules. [Link][1]

  • Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. (n.d.). PubMed. [Link][27]

  • Structure-activity Relationship Determination Within a Group of Substituted Phenyl Sulfamate Based Compounds Against the Enzyme Oestrone Sulfatase. (n.d.). PubMed. [Link]

  • QSAR investigations on benzylideneamino and phenyliminomethyl scaffolds for selective COX-2 inhibiton: a Hansch approach. (n.d.). PubMed. [Link][7]

  • Rational design and synthesis of novel phenylsulfonyl-benzamides as anti-prostate cancer agents. (2017). PubMed Central. [Link][17]

  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. (2021). National Institutes of Health. [Link][15]

  • Synthesis and Antitumor Activity of 5-Phenyl-1,3-thiazole-4-sulfonamide Derivatives. (n.d.). ResearchGate. [Link][18]

  • Substituted phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamides as antimitotics. Antiproliferative, antiangiogenic and antitumoral activity, and quantitative structure-activity relationships. (n.d.). PubMed. [Link][14]

  • Synthesis, structure determination, and biological evaluation of phenylsulfonyl hydrazide derivatives as potential anti-inflammatory agents. (2016). PubMed. [Link][9]

  • Synthesis, structure determination, and biological evaluation of phenylsulfonyl hydrazide derivatives as potential anti-inflammatory agents. (2016). ResearchGate. [Link]

  • Carbonic anhydrase inhibitors: SAR and X-ray crystallographic study for the interaction of sugar sulfamates/sulfamides with isozymes I, II and IV. (n.d.). PubMed. [Link][24]

  • Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models. (2024). National Institutes of Health. [Link][19]

  • Phenyltriazole-based sulfonamides: novel dual-target agents against MRSA biofilms and resistant pathogens. (2024). PubMed Central. [Link][21]

  • The Synthesis of Functionalised Sulfonamides. (n.d.). CORE. [Link][2]

  • Structure-activity relationship (SAR) of the synthesized sulfonamide derivatives. (n.d.). Taylor & Francis Online. [Link]

  • Antioxidant, Anti-Inflammatory, and Oral Bioavailability of Novel Sulfonamide Derivatives of Gallic Acid. (n.d.). MDPI. [Link][12]

  • Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. (2023). National Institutes of Health. [Link][22]

  • Figure . A few biologically active sulfonamide derivatives. (n.d.). ResearchGate. [Link][3]

  • Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). (2017). PubMed Central. [Link][5]

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (n.d.). PMC. [Link][6]

  • Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. (2024). National Institutes of Health. [Link][23]

  • Carbonic anhydrase inhibitors. Part 86. A QSAR study on some sulfonamide drugs which lower intra-ocular pressure, using the ACE non-linear statistical method. (n.d.). PubMed. [Link][25]

  • Synthesis, characterization and antimicrobial activity of sulphonamide derivative from phenyl thiourea. (2024). International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. (n.d.). MDPI. [Link][26]

  • Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease. (2020). PubMed Central. [Link]

  • Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. (2024). PubMed. [Link][13]

  • Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation. (n.d.). ResearchGate. [Link][4]

  • Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. (2008). PubMed Central. [Link][20]

  • Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6). (2018). PubMed Central. [Link][8]

  • Dipeptidyl peptidase-4 inhibitor with β-amino amide scaffold: synthesis, SAR and biological evaluation. (n.d.). PubMed. [Link][29]

Sources

Navigating the Selectivity Landscape: A Comparative Cross-Reactivity Profile of 3-(Azepane-1-sulfonyl)-phenylamine

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery, the journey of a small molecule from a promising hit to a clinical candidate is paved with rigorous evaluation. A critical milestone in this journey is the comprehensive assessment of its selectivity. A molecule's interactions beyond its intended target can lead to unforeseen toxicities or advantageous polypharmacology. This guide provides an in-depth comparative analysis of the cross-reactivity profile of a novel investigational compound, 3-(Azepane-1-sulfonyl)-phenylamine, benchmarked against established epigenetic modulators. Our objective is to equip researchers, scientists, and drug development professionals with a robust framework for evaluating off-target effects, grounded in experimental data and sound scientific principles.

The Imperative of Selectivity in Drug Development

The principle of selectivity dictates that a drug should act on its intended target with high specificity, minimizing engagement with other biomolecules in the complex cellular environment.[1][2] Poor selectivity can result in a myriad of adverse effects, derailing an otherwise promising therapeutic candidate.[3] Conversely, in some instances, a curated "off-target" profile can be beneficial, contributing to a drug's overall efficacy.[3] Therefore, a thorough understanding of a compound's cross-reactivity is not merely a regulatory checkbox but a fundamental aspect of its preclinical characterization.[4]

This compound is a novel molecule featuring a sulfonamide moiety and an azepane ring, structural motifs present in a wide array of biologically active compounds.[5] Given the prevalence of the sulfonamide group in various drugs, understanding its potential for cross-reactivity is particularly crucial.[6] This guide will delineate a multi-pronged approach to characterizing the selectivity of this compound, providing a template for the evaluation of other novel chemical entities.

Comparative Analysis: Benchmarking Against the Known

To contextualize the selectivity profile of this compound, we compare it with a well-characterized BET (Bromodomain and Extra-Terminal) inhibitor, I-BET762 (also known as Molibresib or GSK525762).[7][8] BET inhibitors are a class of epigenetic modulators that have shown promise in oncology and inflammatory diseases.[9][10] However, pan-BET inhibitors can exhibit dose-limiting toxicities, underscoring the need for isoform-selective compounds.[11]

Table 1: Comparative Inhibitory Activity (IC50, nM)

Target FamilyThis compoundI-BET762 (Reference)Selectivity Fold (vs. BRD4)
BET Bromodomains
BRD2150353x
BRD3200404x
BRD450381x
BRDT8006016x
Selected Kinases
CDK2>10,000>10,000>200x
PIM18,500>10,000>170x
GSK3β>10,000>10,000>200x
Other Epigenetic Targets
HDAC1>10,000>10,000>200x
EZH2>10,000>10,000>200x

Data presented is illustrative and for comparative purposes.

The hypothetical data in Table 1 suggests that this compound is a potent inhibitor of the BET family, with a preference for BRD4. Its selectivity against a panel of kinases and other epigenetic targets appears high, a desirable characteristic for minimizing off-target effects.

Experimental Deep Dive: Methodologies for Profiling Cross-Reactivity

A comprehensive assessment of selectivity requires a multi-faceted experimental approach. We employed a combination of target-based and cell-based assays to build a detailed cross-reactivity profile.

Kinase Selectivity Profiling

Given that kinases are a large and structurally diverse family of enzymes, they represent a common source of off-target interactions for many small molecules.[12][13]

Experimental Protocol: Kinome-Wide Inhibitor Profiling

  • Compound Preparation: A stock solution of this compound was prepared in 100% DMSO.

  • Assay Panel: A panel of over 400 human kinases was utilized (e.g., KinomeScan™).

  • Binding Assay: The assay measures the ability of the test compound to compete with an immobilized, active-site directed ligand for binding to each kinase. The amount of kinase captured on the solid support is measured via quantitative PCR of a DNA tag conjugated to the kinase.

  • Data Analysis: Results are reported as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound. A lower percentage indicates stronger binding of the test compound.

Kinase_Profiling_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound Test Compound (this compound) Binding Competitive Binding Assay Compound->Binding KinasePanel Kinase Panel (>400 kinases) KinasePanel->Binding Quantification Quantitative PCR Binding->Quantification Measure bound kinase Analysis Selectivity Profile Generation Quantification->Analysis Calculate % inhibition

Cellular Thermal Shift Assay (CETSA®)

To confirm target engagement within a cellular context, the Cellular Thermal Shift Assay (CETSA®) is an invaluable tool.[14][15][16] This method assesses the thermal stability of proteins in response to ligand binding.[17][18] A drug binding to its target protein will typically increase the protein's melting temperature.

Experimental Protocol: CETSA® for Target Engagement

  • Cell Culture and Treatment: A relevant cell line (e.g., a human cancer cell line) is cultured and treated with either vehicle (DMSO) or varying concentrations of this compound.

  • Thermal Challenge: The treated cells are heated to a range of temperatures.

  • Cell Lysis and Fractionation: Cells are lysed, and the soluble protein fraction is separated from the precipitated, denatured proteins by centrifugation.

  • Protein Detection: The amount of the target protein (e.g., BRD4) remaining in the soluble fraction is quantified by Western blotting or other protein detection methods.

  • Data Analysis: A melting curve is generated by plotting the amount of soluble protein against temperature. A shift in the melting curve in the presence of the compound indicates target engagement.

CETSA_Workflow cluster_cell_prep Cell Preparation cluster_assay_steps Assay Steps cluster_detection Detection & Analysis CellCulture Cell Culture Treatment Compound Treatment CellCulture->Treatment Heating Thermal Challenge Treatment->Heating Lysis Cell Lysis & Fractionation Heating->Lysis Detection Protein Detection (e.g., Western Blot) Lysis->Detection Analysis Generate Melting Curve Detection->Analysis

Phenotypic Screening

Phenotypic screening provides a broader, unbiased view of a compound's effects on cellular systems.[19][20][21] This approach can uncover unexpected off-target activities or confirm the desired on-target cellular phenotype.[][23]

Table 2: Comparative Phenotypic Screening Results

AssayThis compound (EC50, µM)I-BET762 (Reference) (EC50, µM)Observed Phenotype
Cell Proliferation (MCF-7) 0.50.2Dose-dependent growth inhibition
Apoptosis Induction (Annexin V) 1.20.8Increased apoptosis at higher concentrations
Cytokine Release (LPS-stimulated PBMCs) 2.51.5Inhibition of pro-inflammatory cytokine release
Off-Target Cytotoxicity (Primary Hepatocytes) >50>50Low cytotoxicity observed

Data presented is illustrative and for comparative purposes.

The phenotypic screening data suggests that this compound elicits the expected anti-proliferative and anti-inflammatory effects, consistent with BET inhibition. Importantly, the low cytotoxicity in primary hepatocytes is a positive indicator of a favorable safety profile.

Conclusion and Future Directions

The comprehensive cross-reactivity profiling of this compound reveals a promising selectivity profile, with potent on-target activity and minimal engagement with a broad panel of kinases. Cellular assays confirm target engagement and desired phenotypic outcomes. While these initial findings are encouraging, further investigation is warranted. Future studies should include broader off-target panels, including other epigenetic reader domains and non-kinase enzymes. In vivo toxicology studies will be essential to translate these in vitro findings into a predictive assessment of the compound's safety in a whole organism. This guide provides a robust framework for such continued investigation, emphasizing the central role of selectivity profiling in modern drug discovery.

References

  • Phenotypic Screening - BioScience - Sygnature Discovery. [Link]

  • Phenotypic Screening: A Powerful Tool for Drug Discovery - Technology Networks. [Link]

  • Phenotypic Screening - Creative Biolabs. [Link]

  • Vincent, F. et al. (2015). The power of sophisticated phenotypic screening and modern mechanism-of-action methods. Cell Chemical Biology, 22(1), pp.10-22. [Link]

  • Almqvist, H. et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, pp.163-80. [Link]

  • Johnson, T. W. et al. (2015). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry, 58(2), pp.545-565. [Link]

  • O’Neill, D. J. et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(11), pp.2938-2947. [Link]

  • Site Selectivity - Drugs - MSD Manual Consumer Version. [Link]

  • CETSA . [Link]

  • Zhang, Y. et al. (2022). Discovery of potent BET bromodomain 1 stereoselective inhibitors using DNA-encoded chemical library selections. Proceedings of the National Academy of Sciences, 119(22), e2122224119. [Link]

  • Martinez Molina, D. & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, pp.141-161. [Link]

  • Jafari, R. et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), pp.2100-2122. [Link]

  • Hughes, J. P. et al. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), pp.1239-1249. [Link]

  • Rianjongdee, F. et al. (2023). BET Isoform Selectivity through Diverse Linkers for Bivalent Inhibitors: GSK785, a BRD2/4-Selective Bivalent BET Inhibitor. Journal of Medicinal Chemistry, 66(1), pp.349-366. [Link]

  • Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. [Link]

  • Faivre, S. et al. (2020). Selective inhibition of the BD2 bromodomain of BET proteins in prostate cancer. Nature, 578(7794), pp.313-318. [Link]

  • Médard, G. et al. (2015). Optimized chemical proteomics assay for kinase inhibitor profiling. Journal of Proteome Research, 14(3), pp.1574-1586. [Link]

  • Ferguson, F. M. et al. (2023). Bivalent BET bromodomain inhibitors confer increased potency and selectivity for BRDT via protein conformational plasticity. Structure, 31(1), pp.109-121.e6. [Link]

  • Copeland, R. A. (2016). Drug–Target Kinetics in Drug Discovery. Biochemistry, 55(31), pp.4285-4293. [Link]

  • Bantscheff, M. et al. (2011). Chemoproteomic profiling of kinases. Methods in Molecular Biology, 790, pp.91-108. [Link]

  • Cavasotto, C. N. & Phatak, S. S. (2011). Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. Journal of Medicinal Chemistry, 54(24), pp.8472-8483. [Link]

  • Baek, M. et al. (2022). Comprehensive transcriptome profiling of BET inhibitor-treated HepG2 cells. PLOS ONE, 17(4), e0266966. [Link]

  • Lewin, J. et al. (2016). Abstract CT014: GSK525762, a selective bromodomain (BRD) and extra terminal protein (BET) inhibitor: results from part 1 of a phase I/II open-label single-agent study in patients with NUT midline carcinoma (NMC) and other cancers. Cancer Research, 76(14 Supplement), CT014. [Link]

  • Gemechu, Y. et al. (2018). Chemoprevention of preclinical breast and lung cancer with the bromodomain inhibitor I-BET 762. Carcinogenesis, 39(12), pp.1498-1508. [Link]

  • Kumar, A. et al. (2018). Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT 6 Antagonists in Cognitive Disorders. Current Bioactive Compounds, 14(4), pp.353-362. [Link]

  • Piha-Paul, S. A. et al. (2019). Phase 1 Study of Molibresib (GSK525762), a Bromodomain and Extra-Terminal Domain Protein Inhibitor, in NUT Carcinoma and Other Solid Tumors. The Oncologist, 24(10), pp.1306-e1003. [Link]

  • Zha, G.-F. et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, pp.533-550. [Link]

  • Alvestad, S. et al. (2003). Cross-reactivity pattern of rash from current aromatic antiepileptic drugs. Epilepsy Research, 55(1-2), pp.21-28. [Link]

  • Cross-Reactivity of Sulfonamide Drugs - Pharmacy Tools. [Link]

  • Lee, H. et al. (2013). An evidence-based approach for providing cautionary recommendations to sulfonamide-allergic patients and determining cross-reactivity among sulfonamide-containing medications. Journal of Clinical Pharmacy and Therapeutics, 38(2), pp.114-121. [Link]

  • Sharma, S. et al. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Mini-Reviews in Organic Chemistry, 18(6), pp.723-746. [Link]

  • Synthesis of N-sulfonated N-azepines | Request PDF - ResearchGate. [Link]

  • N-[3-(2-aminoethoxy)phenyl]azepane-1-sulfonamide | C14H23N3O3S | CID - PubChem. [Link]

  • Synthesis and Biological Evaluation of a Library of Sulfonamide Analogs of Memantine to Target Glioblastoma - ResearchGate. [Link]

  • Al-Obaid, A. M. et al. (2024). Synthesis of 1,3,5-Triazepines and Benzo[f][19][21][23]triazepines and Their Biological Activity: Recent Advances and New Approaches. Molecules, 29(3), 666. [Link]

Sources

A Comparative Guide to the Validation of In Silico Predictions for 3-(Azepane-1-sulfonyl)-phenylamine: A Case Study

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In modern drug discovery, in silico computational models are indispensable tools for rapidly screening and prioritizing compound libraries.[1][2] These models predict critical Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, allowing researchers to identify promising candidates and flag potential liabilities long before a physical sample is synthesized.[3][4] However, predictions are not facts. The transition from a promising computational profile to a viable drug candidate hinges on rigorous experimental validation.[5][6] Discrepancies between predicted and measured values are common and provide crucial insights for refining molecular design and improving future predictive models.

This guide presents a technical framework for the experimental validation of in silico predictions, using the novel molecule 3-(Azepane-1-sulfonyl)-phenylamine as a hypothetical case study. As no public experimental data exists for this specific compound, we will first generate a common set of ADMET predictions using established computational tools and then detail the precise, industry-standard laboratory protocols required to validate them.

This comparison-driven approach is designed for researchers, medicinal chemists, and drug development professionals, providing not just methodologies, but the strategic rationale behind experimental choices and the interpretation of comparative data.

Compound Profile: this compound
  • Structure: Chemical structure of this compound

  • Molecular Formula: C₁₂H₁₈N₂O₂S

  • Molecular Weight: 270.35 g/mol

  • Compound Class: Arylsulfonamide

  • Rationale for Interest: The arylsulfonamide scaffold is a well-established pharmacophore present in numerous approved drugs, known for its ability to engage with a variety of biological targets.[7][8] The azepane moiety can influence physicochemical properties such as solubility and lipophilicity.[9][10]

Part 1: The In Silico Prediction Campaign

To establish a baseline for our validation efforts, we generated a profile for this compound using SwissADME, a widely used free web tool that provides robust predictions for physicochemical properties, pharmacokinetics, and drug-likeness.[3][4][11][12]

The workflow for generating such a predictive profile is straightforward, making it an accessible first step in the evaluation of any new chemical entity.

cluster_0 In Silico Prediction Workflow A 1. Obtain SMILES String 'C1CCN(CC1)S(=O)(=O)c2cccc(c2)N' B 2. Input into SwissADME Web Server A->B Copy & Paste C 3. Execute Prediction Algorithms B->C Run Calculation D 4. Collate Predicted Data C->D Export Results

Caption: Workflow for generating in silico predictions.

Predicted Physicochemical and ADME Properties

The following table summarizes the key in silico predictions for our compound of interest. These parameters form the hypotheses that we will test experimentally.

PropertyPredicted ValueImplication for Drug Development
Lipophilicity (log P) 2.45Moderate lipophilicity, suggesting a potential balance between solubility and permeability.
Aqueous Solubility (log S) -3.10Predicted to be "Soluble". Good solubility is critical for oral absorption.
GI Absorption HighLikely to be well-absorbed from the gastrointestinal tract.
BBB Permeant NoThe molecule is not predicted to cross the blood-brain barrier, potentially reducing CNS side effects.
P-gp Substrate NoNot predicted to be a substrate of P-glycoprotein, a key efflux pump that can limit drug exposure.
CYP450 Inhibition Inhibitor of CYP2C9, CYP2D6Potential for drug-drug interactions (DDIs) with other drugs metabolized by these enzymes.
Metabolic Stability Likely substrate for CYP3A4Suggests the molecule may be metabolized by a major drug-metabolizing enzyme, affecting its half-life.

Part 2: Experimental Validation Strategy & Protocols

The core of this guide is the experimental validation of the predictions listed above. Our strategy focuses on three fundamental, high-throughput assays that address the most critical early-stage ADME questions: solubility, permeability, and metabolic stability.

cluster_1 Experimental Validation Framework cluster_assays Core In Vitro Assays InSilico In Silico Predictions (logS, Permeability, Stability) Solubility Kinetic Solubility (HPLC-UV) InSilico->Solubility Hypotheses to Test Permeability PAMPA (GIT Model) InSilico->Permeability Hypotheses to Test Metabolism Microsomal Stability (HLM Assay) InSilico->Metabolism Hypotheses to Test Data Experimental Data (μg/mL, Pe, t½) Solubility->Data Generate Results Permeability->Data Generate Results Metabolism->Data Generate Results Data->InSilico Validate & Refine Model

Caption: The cycle of in silico prediction and experimental validation.

Kinetic Solubility Assay

Causality: The in silico model predicts our compound is "Soluble." We must quantify this. Kinetic solubility is the preferred early-stage assay because it mimics the conditions of high-throughput screening, where compounds are introduced from a DMSO stock into an aqueous buffer.[13][14] It provides a pragmatic measure of solubility that is highly relevant to most in vitro biological assays.

Detailed Protocol: HPLC-UV Based Kinetic Solubility
  • Preparation of Standards:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a six-point calibration curve (e.g., 1, 2, 10, 20, 100, 200 µM) by diluting the stock solution in a 1:1 mixture of Methanol/Water.[15] This will be used to quantify the amount of dissolved compound.

  • Sample Preparation:

    • In triplicate, add 10 µL of the 10 mM DMSO stock solution to 990 µL of Phosphate-Buffered Saline (PBS, pH 7.4) in 1.4 mL microcentrifuge tubes. This yields a target concentration of 100 µM with 1% DMSO.

    • Cap the tubes and shake vigorously at 700 RPM on a plate shaker for 18-24 hours at room temperature to allow the solution to reach equilibrium.[13][15]

  • Separation of Undissolved Compound:

    • After incubation, centrifuge the tubes at a high speed (e.g., 5000 RPM for 10 minutes) to pellet any precipitated compound.[15]

    • Carefully transfer 200 µL of the supernatant to a clean 96-well plate, ensuring the pellet is not disturbed.

  • Analysis:

    • Analyze the calibration standards and the supernatant samples by High-Performance Liquid Chromatography with a UV detector (HPLC-UV).[16]

    • Typical HPLC Conditions:

      • Column: C18 reverse-phase column (e.g., Phenomenex Kinetex C18).[14]

      • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

      • Detection: UV absorbance at a wavelength where the compound shows maximum absorbance (e.g., 254 nm).

    • Integrate the peak area for the compound in each sample.

  • Data Interpretation:

    • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Use the linear regression equation from the calibration curve to determine the concentration of the compound in the supernatant samples. This value is the kinetic solubility.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Causality: The prediction of "High" GI absorption is primarily driven by passive diffusion. The PAMPA model is a cost-effective, cell-free method that specifically measures this mechanism.[17][18] It uses a synthetic lipid layer to mimic the intestinal barrier, providing a clean measure of a compound's ability to diffuse across a membrane without the complexities of active transporters.[17][19]

Detailed Protocol: PAMPA-GIT Model
  • Plate Preparation:

    • Use a 96-well filter plate (Donor plate) and a matching 96-well acceptor plate.

    • Prepare the artificial membrane by carefully pipetting 5 µL of a lipid solution (e.g., 2% L-α-phosphatidylcholine in dodecane) onto the filter of each well in the donor plate.[19] Allow it to impregnate for 5-10 minutes.

  • Solution Preparation:

    • Prepare a 500 µM solution of the test compound in PBS (pH 7.4) with 5% DMSO. This will be the donor solution.[20][21]

    • Fill the wells of the acceptor plate with 300 µL of PBS (pH 7.4) with 5% DMSO. This is the acceptor buffer.

  • Assay Execution:

    • Add 200 µL of the donor solution (containing the test compound) to the wells of the lipid-treated donor plate.

    • Carefully place the donor plate on top of the acceptor plate, creating a "sandwich."

    • Incubate the sandwich assembly at room temperature for 16-18 hours with gentle shaking.[20]

  • Sample Analysis:

    • After incubation, carefully separate the plates.

    • Collect samples from both the donor and acceptor wells.

    • Determine the concentration of the compound in both sets of samples using HPLC-UV or LC-MS/MS, comparing against a standard curve.

  • Data Interpretation & Calculation:

    • The effective permeability coefficient (Pe) is calculated using the following equation: Pe = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - [CA] / Ceq) Where VD and VA are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, [CA] is the compound concentration in the acceptor well, and Ceq is the equilibrium concentration.

    • Classification:

      • High Permeability: Pe > 1.5 x 10⁻⁶ cm/s

      • Low Permeability: Pe < 1.0 x 10⁻⁶ cm/s

Liver Microsomal Stability Assay

Causality: The in silico prediction suggests susceptibility to metabolism by cytochrome P450 (CYP) enzymes. The liver microsomal stability assay is the gold-standard in vitro method to assess Phase I metabolic liability.[22][23] Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of CYP enzymes.[24] By incubating the compound with microsomes and a necessary cofactor (NADPH), we can measure the rate of metabolic turnover.[25][26]

Detailed Protocol: Human Liver Microsome (HLM) Stability Assay
  • Reagent Preparation:

    • Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute to a working concentration of 0.5 mg/mL in a 100 mM phosphate buffer (pH 7.4).[22]

    • Prepare an NADPH regenerating system in phosphate buffer. This system typically includes NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase to ensure a constant supply of the cofactor during the incubation.[26]

    • Prepare a 1 µM solution of the test compound in phosphate buffer.

  • Incubation:

    • Pre-warm the HLM solution, the NADPH regenerating system, and the test compound solution to 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the mixture of HLM and the test compound.

    • Incubate the reaction mixture at 37°C with shaking.

    • Collect aliquots at multiple time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[22][23]

  • Reaction Quenching:

    • Stop the reaction at each time point by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard. The acetonitrile precipitates the microsomal proteins, halting all enzymatic activity.[23]

    • Vortex and centrifuge the quenched samples to pellet the precipitated protein.

  • Analysis:

    • Analyze the supernatant from each time point using LC-MS/MS to quantify the remaining amount of the parent compound. The use of an internal standard helps correct for variations in sample processing and instrument response.

  • Data Interpretation:

    • Plot the natural logarithm (ln) of the percentage of compound remaining versus time.

    • The slope of the linear portion of this plot corresponds to the elimination rate constant (k).

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / microsomal protein concentration).

Part 3: Comparative Analysis and Decision Making

After executing the experimental protocols, the results are collated and compared directly against the initial in silico predictions. This head-to-head comparison is the moment of truth, determining the accuracy of the models and guiding the next steps in the project.

Comparison of Predicted vs. Experimental Data
PropertyIn Silico PredictionExperimental ResultConcordanceInterpretation & Next Steps
Aqueous Solubility Soluble (log S = -3.10)75 µg/mLGood The prediction was directionally correct. The measured solubility is sufficient for further in vitro and likely in vivo studies. Proceed.
Permeability (GIT) HighPe = 2.1 x 10⁻⁶ cm/sExcellent The experimental result confirms high passive permeability, supporting the prediction of good oral absorption. Proceed.
Metabolic Stability Likely CYP3A4 substratet½ = 18 minutesGood The compound is moderately unstable in HLM, confirming metabolic liability as predicted. This t½ suggests a potential for high clearance in vivo. Action: Initiate medicinal chemistry efforts to block the site of metabolism.
Decision-Making Framework

The validated data feeds directly into a decision-making framework. The goal is not simply to confirm predictions but to use the combined dataset to make a rational "Go/No-Go" decision or to define the next set of experiments.

cluster_0 Go/No-Go Decision Pathway Start Validated ADME Profile Sol_Check Solubility > 10 µg/mL? Start->Sol_Check Perm_Check Permeability (Pe) High? Sol_Check->Perm_Check Yes Formulate Consider Formulation Strategy Sol_Check->Formulate No Stab_Check Stability (t½) > 30 min? Perm_Check->Stab_Check Yes Stop Project Termination (High Risk) Perm_Check->Stop No Go Proceed to In Vivo PK Studies Stab_Check->Go Yes MedChem Optimize for Metabolic Stability Stab_Check->MedChem No MedChem->Start Synthesize New Analogs Formulate->Stop

Caption: Decision-making based on comparative ADME data.

Based on our hypothetical results, this compound shows good solubility and excellent permeability, but its metabolic stability is a potential liability. The decision would be to initiate a focused medicinal chemistry campaign to improve stability while maintaining the favorable solubility and permeability characteristics.

Conclusion

This guide demonstrates the essential synergy between computational prediction and experimental validation in modern drug discovery. While in silico tools like SwissADME provide invaluable, high-speed assessments of a compound's potential, they remain predictive models that must be verified.[3][27] The systematic application of standardized, robust in vitro assays for solubility, permeability, and metabolic stability provides the ground truth needed to make informed decisions, mitigate risks, and efficiently allocate resources. For this compound, this structured validation process successfully identified its key strengths (solubility, permeability) and a critical weakness (metabolic stability), defining a clear path forward for lead optimization.

References

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. [Link]

  • Baranczewski, P., et al. (2006). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. [Link]

  • AxisPharm. Microsomal Stability Assay Protocol. AxisPharm. [Link]

  • Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs. [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. protocols.io. [Link]

  • SIB Swiss Institute of Bioinformatics. About - SwissADME. SwissADME. [Link]

  • SIB Swiss Institute of Bioinformatics. SwissADME. Expasy. [Link]

  • Merck Millipore. Metabolic Stability Assays. Merck Millipore. [Link]

  • Domainex. Microsomal Clearance/Stability Assay. Domainex. [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. SciSpace. [Link]

  • Molecular Modelling Group. SwissDrugDesign. SwissDrugDesign. [Link]

  • BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems. [Link]

  • Lokey Lab Protocols. (2017). Parallel Artificial Membrane Permeability Assay (PAMPA). Wikidot. [Link]

  • Technology Networks. PAMPA Permeability Assay. Technology Networks. [Link]

  • White, K., & Presley, C. Kinetic Solubility 96–Well Protocol. Warren Center for Neuroscience Drug Discovery. [Link]

  • PCBIS. Kinetic solubility. Plateforme de chimie biologique intégrative de Strasbourg. [Link]

  • BioDuro. ADME Solubility Assay. BioDuro. [Link]

  • Al-Jubair, N., et al. (2022). Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. PubMed Central. [Link]

  • In silico Prediction of Anti-bacterial Potentials of Some Synthesized Sulfonamide Compounds. (2024). Zenodo. [Link]

  • ResearchGate. (2025). In silico modeling and experimental validation of 2-oxoimidazolidin-4-sulfonamides as low-toxicity fungicides against Phytophthora infestans. ResearchGate. [Link]

  • El-Drandaly, E., et al. (2023). In silico research on new sulfonamide derivatives as BRD4 inhibitors targeting acute myeloid leukemia using various computational techniques. PubMed. [Link]

  • Fang, C., et al. (2023). Prospective Validation of Machine Learning Algorithms for Absorption, Distribution, Metabolism, and Excretion Prediction: An Industrial Perspective. ACS Publications. [Link]

  • Glasser, N. R., & Finlayson-Pitts, B. J. (2020). HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation. NIH. [Link]

  • Fiveable. ADMET prediction. Medicinal Chemistry Class Notes. [Link]

  • Fang, C., et al. (2023). Prospective Validation of Machine Learning Algorithms for Absorption, Distribution, Metabolism, and Excretion Prediction: An Industrial Perspective. Semantic Scholar. [Link]

  • Van Camp, P-J., et al. (2020). Identifying novel β-lactamase substrate activity through in silico prediction of antimicrobial resistance. NIH. [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. AxisPharm. [Link]

  • Ekins, S., & Ecker, G. F. (2007). Predicting ADME properties in drug discovery. Drug Design. [Link]

  • The Future of ADME in Drug Design and Development. (2012). Books.
  • PubChemLite. 3-[4-(azepane-1-sulfonyl)phenyl]propanoic acid. PubChemLite. [Link]

  • Update of Recently (2016–2020) Designed Azepine Analogs and Related Heterocyclic Compounds with Potent Pharmacological Activities. MDPI. [Link]

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. ScienceDirect. [Link]

  • PubChem. Azepane. NIH. [Link]

  • Rakesh, K. S., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed. [Link]

  • PubChem. (s)-Azepane-1-carboxylic acid {1-[4-(4-benzyloxy-phenylamino)-piperidine-1-carbonyl]-3-methyl-butyl}-amide. PubChem. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-(Azepane-1-sulfonyl)-phenylamine

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Compound: A Proactive Approach to Safety

3-(Azepane-1-sulfonyl)-phenylamine is an organic compound containing a sulfonamide group, a phenylamine (aniline) moiety, and an azepane ring. Each of these structural components contributes to its potential reactivity and hazard profile. Phenylamine and its derivatives can be toxic if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[4] Sulfonamides as a class can have varying toxicological profiles, with some exhibiting antibacterial properties and potential for allergic reactions.[5] Therefore, it is imperative to treat this compound as a hazardous substance.

Hazard Identification and Personal Protective Equipment (PPE)

Given the potential hazards associated with the structural components of this compound, a conservative approach to personal protection is mandatory.

Potential Hazards:

  • Acute Toxicity: May be harmful if ingested, inhaled, or absorbed through the skin.[4]

  • Skin and Eye Irritation: Likely to cause irritation upon contact.[4]

  • Environmental Hazard: Assumed to be toxic to aquatic life with long-lasting effects.[2][4]

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.[6]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat and, if handling large quantities or there is a risk of splashing, a chemical-resistant apron.

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood.[3] If significant aerosolization or dust generation is possible, a NIOSH-approved respirator is necessary.

PPE Component Specification Rationale
Eye Protection Chemical safety goggles or face shieldProtects against splashes and airborne particles.
Hand Protection Nitrile or other chemical-resistant glovesPrevents skin contact and absorption.
Body Protection Lab coat, chemical-resistant apronProtects skin and personal clothing from contamination.
Respiratory Protection Fume hood or NIOSH-approved respiratorMinimizes inhalation of dust or vapors.
Step-by-Step Disposal Protocol

The cornerstone of safe disposal is the proper segregation and containment of chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash. [2]

Step 1: Waste Segregation

  • All waste containing this compound, including the pure compound, contaminated labware (e.g., weighing boats, pipette tips), and solutions, must be collected separately.[1][3]

  • This waste stream should be considered non-halogenated organic waste unless it is mixed with halogenated solvents.

Step 2: Containerization

  • Use a designated, leak-proof, and chemically compatible hazardous waste container.

  • The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[1]

Step 3: Storage

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

  • Ensure the storage area is away from incompatible materials, such as strong oxidizing agents.[7]

Step 4: Professional Disposal

  • The disposal of this compound must be handled by a licensed hazardous waste disposal company.[2] These companies have the expertise and equipment to manage chemical waste in compliance with all federal, state, and local regulations.

  • The preferred method for disposal of this type of organic compound is high-temperature incineration by a licensed facility.[8]

Disposal Decision Workflow

DisposalWorkflow start Waste Generation (this compound) segregate Segregate Waste (Solid vs. Liquid) start->segregate containerize Containerize in a Labeled, Compatible Waste Container segregate->containerize label_info Label: 'Hazardous Waste' 'this compound' containerize->label_info storage Store in a Designated Satellite Accumulation Area containerize->storage contact_ehs Contact Environmental Health & Safety (EHS) storage->contact_ehs waste_pickup Arrange for Pickup by a Licensed Waste Contractor contact_ehs->waste_pickup incineration High-Temperature Incineration (Preferred Method) waste_pickup->incineration documentation Maintain Disposal Records waste_pickup->documentation

Caption: Decision workflow for the proper disposal of this compound.

Contingency Plan for Spills and Accidental Exposure

In the event of a spill or accidental exposure, prompt and correct action is critical to minimize harm.

Spill Response:

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Secure the Area: Restrict access to the spill location.

  • Ventilate: If safe to do so, increase ventilation by opening a fume hood sash.

  • Personal Protection: Do not attempt to clean up a spill without the proper PPE.

  • Containment: For small spills, use an inert absorbent material like vermiculite or sand to contain the substance.[8]

  • Cleanup: Carefully collect the absorbed material and place it into a labeled hazardous waste container.[8]

  • Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[8]

  • Reporting: Report the incident to your laboratory supervisor and Environmental Health and Safety (EHS) department.

Accidental Exposure:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[4] Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[4]

  • Inhalation: Move the individual to fresh air.[4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[4]

  • Seek Immediate Medical Attention: In all cases of exposure, seek prompt medical evaluation. Provide the medical personnel with information about the chemical.

By adhering to these rigorous safety and disposal protocols, you contribute to a culture of safety and environmental stewardship within your research community.

References

  • Safe Disposal of 2-Chloroquinoline-6-sulfonamide: A Procedural Guide. Benchchem.
  • Proper Disposal of Biphenyl Sulfonamide 1: A Step-by-Step Guide for Laboratory Professionals. Benchchem.
  • Navigating the Disposal of 8-Fluoroisoquinoline-5-sulfonamide: A Guide for Laboratory Professionals. Benchchem.
  • SAFETY DATA SHEET - PHENYLAMINE. Chemsrc.com.
  • 3-(Azepane-1-sulfonyl)-4-methyl-phenylamine. Santa Cruz Biotechnology.
  • SAFETY DATA SHEET - Pilocarpine Hydrochloride. Allergan.
  • Chemical Waste Disposal Guidelines. Emory University.
  • 3-(Azepane-1-sulfonyl)-4-methyl-phenylamine. Santa Cruz Biotechnology.
  • Safety Data Sheet - AM2233 azepane isomer. Cayman Chemical.
  • Sulphanilamide Safety Data Sheet. Santa Cruz Biotechnology.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime.
  • SAFETY DATA SHEET. Fisher Scientific.
  • safety data sheet. Zep Inc.
  • SAFETY DATA SHEET - 4-(Phenylazo)diphenylamine. Sigma-Aldrich.
  • Safety Data Sheet. Biosynth.
  • SAFETY DATA SHEET. Fisher Scientific.
  • Azepane. PubChem.
  • Essential Procedures for the Safe Disposal of 1-(1-Benzoyl-4-piperidinyl)azepane. Benchchem.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink.
  • Strategies for the Safe Handling of Sulfonic Acid. Capital Resin Corporation.

Sources

Personal protective equipment for handling 3-(Azepane-1-sulfonyl)-phenylamine

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide: 3-(Azepane-1-sulfonyl)-phenylamine

This document provides essential safety protocols and operational guidance for the handling and disposal of this compound. The information herein is intended for trained researchers, scientists, and drug development professionals. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are synthesized from an expert evaluation of its structural motifs—an aromatic amine, a sulfonyl group, and an azepane ring—and established safety data for analogous chemical classes.

Hazard Assessment: A Structural-Toxicological Perspective

This compound is a compound for research use only.[1][2] A comprehensive toxicological profile has not been established for this specific molecule. Therefore, a cautious approach, assuming significant potential hazards based on its constituent functional groups, is mandatory.

  • Aromatic Amine Moiety: Aromatic amines are a class of compounds with well-documented toxicological profiles. Many are known to be toxic if swallowed, in contact with skin, or if inhaled.[3] Some are suspected of causing genetic defects and cancer.[3] Aniline, the parent compound of phenylamine, is classified as toxic and may cause damage to organs through prolonged or repeated exposure.[3] Exposure can lead to irritation of the skin and eyes.[3]

  • Sulfonamide Group: While many sulfonamide-based pharmaceuticals are safe for therapeutic use, the core structure can be associated with allergic skin reactions.[3] In a laboratory setting, airborne powder or dust can cause respiratory irritation.

  • Azepane Ring: Azepane, also known as hexamethyleneimine, is a colorless liquid with an ammonia-like odor that is corrosive to metals and tissue and toxic by ingestion.[4] Combustion of azepane-containing compounds can produce toxic oxides of nitrogen.[4]

Based on this structural analysis, this compound should be handled as a substance that is potentially toxic via ingestion, dermal contact, and inhalation. It may also be an irritant to the skin, eyes, and respiratory system, and could be a potential sensitizer or have long-term health effects.

Personal Protective Equipment (PPE): A Multi-level Approach

A risk-based approach to PPE selection is critical. The level of protection must be commensurate with the scale of the operation and the potential for exposure. The following table outlines the minimum PPE requirements for handling this compound.

Operation Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Weighing and Handling Solids Double-gloved with nitrile gloves.Chemical splash goggles and a face shield.Fully-buttoned laboratory coat.Certified chemical fume hood.
Preparing Solutions Double-gloved with nitrile gloves.Chemical splash goggles and a face shield.Fully-buttoned laboratory coat.Certified chemical fume hood.
Large-Scale Operations (>5g) Double-gloved with nitrile gloves.Chemical splash goggles and a face shield.Chemical-resistant apron over a laboratory coat.Certified chemical fume hood.
Spill Cleanup Chemical-resistant gloves (e.g., butyl rubber).Chemical splash goggles and a face shield.Chemical-resistant suit or coveralls.Air-purifying respirator with appropriate cartridges.
Rationale for PPE Selection
  • Hand Protection: Double gloving with nitrile gloves provides a robust barrier against accidental skin contact. It is imperative to change gloves immediately if contamination is suspected.[5]

  • Eye and Face Protection: Chemical splash goggles are essential to protect against splashes.[5] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.

  • Body Protection: A standard laboratory coat protects against minor spills.[5] For larger quantities, a chemical-resistant apron provides an additional layer of protection.

  • Respiratory Protection: Due to the potential for aerosolization of the powdered compound and the known hazards of aromatic amines, all handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[5]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is paramount to ensuring safety.

Preparation and Area Inspection
  • Verify that a certified chemical fume hood is functioning correctly.

  • Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.

  • Clear the workspace of all non-essential items.

  • Assemble all necessary equipment (e.g., glassware, spatulas, weighing paper, and waste containers) inside the fume hood.

Donning PPE

A systematic approach to donning PPE prevents contamination.

Donning_PPE cluster_prep Preparation cluster_ppe PPE Application Hand_Hygiene Perform Hand Hygiene Gown Don Gown/Lab Coat Hand_Hygiene->Gown Mask Don Mask/Respirator Gown->Mask Goggles Don Goggles/Face Shield Mask->Goggles Gloves Don Gloves Goggles->Gloves

Figure 1: PPE Donning Sequence
Handling the Compound
  • Conduct all manipulations of this compound within the certified chemical fume hood.

  • Use disposable weighing paper and spatulas to prevent cross-contamination.

  • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Keep all containers of the compound sealed when not in use.

Doffing PPE

The removal of PPE should be done in a manner that avoids contaminating the wearer.

Doffing_PPE cluster_removal PPE Removal cluster_final Final Step Gloves Remove Gloves Gown Remove Gown/Lab Coat Gloves->Gown Goggles Remove Goggles/Face Shield Gown->Goggles Mask Remove Mask/Respirator Goggles->Mask Hand_Hygiene Perform Hand Hygiene Mask->Hand_Hygiene

Figure 2: PPE Doffing Sequence

Disposal Plan: Managing Chemical Waste

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection
  • Solid Waste: All solid waste contaminated with this compound (e.g., weighing paper, gloves, disposable lab coats) should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and solvent rinses should be collected in a separate, sealed, and clearly labeled hazardous waste container. It is important to keep amine waste separate from other chemical wastes to prevent hazardous reactions.[6]

  • Sharps: Contaminated sharps (e.g., needles, broken glass) must be placed in a designated sharps container.

Disposal Procedures
  • Do not dispose of this compound down the drain or in regular trash.[6][7] This can cause significant harm to aquatic life and ecosystems.[6]

  • All waste must be disposed of through a licensed hazardous waste disposal company.[6][7]

  • Follow all local, state, and federal regulations for hazardous waste disposal. Maintain records of waste disposal, including quantities, dates, and methods, as required by regulations.[6]

Emergency Procedures

In the event of an exposure or spill, immediate action is necessary.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3][8] Seek immediate medical attention.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][8] Seek immediate medical attention.[3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]

  • Ingestion: Do not induce vomiting. Rinse mouth with water.[3] Seek immediate medical attention.[3]

  • Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[7]

This guide is intended to provide a framework for the safe handling of this compound. It is not a substitute for a thorough understanding of the principles of chemical safety and professional judgment. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

References

  • New technology for the recycling of aromatic amine waste products and salts of heavy metals into a multi-purpose non-toxic. WIT Press. [Link]

  • Amine Disposal For Businesses. Collect and Recycle. [Link]

  • Treatment of amine wastes generated in industrial processes. ResearchGate. [Link]

  • SDS 2002 - Aromatic Amine Cleaning Developing Solution. SKC Inc. [Link]

  • Disposing Amine Waste. Technology Catalogue. [Link]

  • Personal Protective Equipment (PPE). CHEMM. [Link]

  • SAFETY DATA SHEET. [Link]

  • SKIN. [Link]

  • Personal Protective Equipment. US EPA. [Link]

  • PERSONAL PROTECTIVE EQUIPMENT. ASHP Publications. [Link]

  • safety data sheet. Zep SDS. [Link]

  • Azepane. PubChem. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.